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BIC1

Cat. No.: B1663183
M. Wt: 340.5 g/mol
InChI Key: KDPSGIFCBZTBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selective inhibitor of the interaction between the BRD2 bromodomain and acetylated histone H4K12;  Inhibitor of BRD2-Dependent Transcription;  High Quality Biochemicals for Research Uses

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N4S2 B1663183 BIC1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16N4S2

Molecular Weight

340.5 g/mol

IUPAC Name

1-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methylbenzimidazole-2-thione

InChI

InChI=1S/C17H16N4S2/c1-20-14-8-4-5-9-15(14)21(17(20)22)10-11-23-16-18-12-6-2-3-7-13(12)19-16/h2-9H,10-11H2,1H3,(H,18,19)

InChI Key

KDPSGIFCBZTBEZ-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N(C1=S)CCSC3=NC4=CC=CC=C4N3

Canonical SMILES

CN1C2=CC=CC=C2N(C1=S)CCSC3=NC4=CC=CC=C4N3

Synonyms

1-[2-(1H-Benzimidazol-2-ylthio)ethyl]-1,3-dihydro-3-methyl-2H-benzimidazole-2-thione;                               BRD2-interactive compound-1

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Role of BIC1 in Arabidopsis thaliana: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

BLUE-LIGHT INHIBITOR OF CRYPTOCHROMES 1 (BIC1) is a key regulatory protein in Arabidopsis thaliana that plays a dual role in distinct signaling pathways. Initially identified as a negative regulator in blue-light photomorphogenesis through its interaction with cryptochrome 2 (CRY2), recent studies have unveiled its function as a transcriptional coactivator in the brassinosteroid (BR) signaling pathway. This technical guide provides an in-depth overview of the current understanding of this compound function, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals working on plant signaling and development.

Core Functions of this compound

This compound is a nuclear-localized protein that lacks any known enzymatic activity.[1][2] Its primary functions are mediated through protein-protein interactions, allowing it to act as a molecular switch in different signaling cascades.

Negative Regulation of Blue-Light Signaling

This compound was first characterized as an inhibitor of blue-light responses.[3] It directly interacts with the photoexcited form of cryptochrome 2 (CRY2), a blue-light photoreceptor.[4] This interaction prevents the blue-light-dependent dimerization and autophosphorylation of CRY2, thereby inhibiting its downstream signaling activities and the formation of photobodies.[4] The this compound bic2 double mutants exhibit a blue-light-hypersensitive phenotype, characterized by shorter hypocotyls and increased anthocyanin accumulation under continuous blue light, which is consistent with the inhibitory role of this compound.[1]

Positive Regulation of Brassinosteroid Signaling

More recently, this compound has been identified as a positive regulator of the brassinosteroid (BR) signaling pathway.[4][5][6] BRs are steroid hormones essential for plant growth and development, particularly cell elongation.[7] this compound functions as a transcriptional coactivator by forming a complex with the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and PHYTOCHROME-INTERACTING FACTOR 4 (PIF4).[5][6][7] This ternary complex synergistically activates the expression of BR-responsive genes, including those involved in cell elongation.[5][7]

Quantitative Data Summary

While the literature provides substantial qualitative evidence for this compound's function, comprehensive quantitative datasets are often presented within the context of specific experiments. The following tables summarize the key quantitative findings from various studies.

Table 1: Phenotypic Analysis of this compound Mutants and Overexpression Lines
GenotypeConditionPhenotypeQuantitative MeasurementReference
This compound bic2Continuous Blue LightShort hypocotylHypocotyl length significantly shorter than wild type.[1]
This compound bic2Continuous Blue LightIncreased anthocyanin accumulationQuantified spectrophotometrically; higher absorbance than wild type.[1]
35S:this compound-YFPBRZ + eBLEnhanced hypocotyl elongationHypocotyl length longer than wild type across a range of eBL concentrations.[5]
This compound bic2BRZ + eBLReduced hypocotyl elongationHypocotyl length shorter than wild type across a range of eBL concentrations.[5]
Table 2: Gene Expression Analysis in this compound-Related Genotypes
GenotypeTarget Gene(s)Experimental MethodQuantitative ResultReference
This compound bic2BZR1-activated genesRT-qPCRReduced expression compared to wild type.[5]
35S:this compound-YFPCell elongation genesRT-qPCRIncreased expression compared to wild type.[5]
35S:this compound-FlagPIF4RT-qPCRUpregulated transcriptional expression of PIF4.[8]
35S:PIF4-MYC/bic1 bic2PIF4 target genes (YUC8, IAA19, IAA29)RT-qPCRPIF4-induced expression is partially dependent on this compound/BIC2.[8]
Table 3: Protein-Protein Interaction and Transcriptional Activation Data
Interacting Proteins/ComplexExperimental MethodQuantitative MeasurementReference
This compound - BZR1Yeast Two-HybridGrowth on selective media indicating interaction.[5]
This compound - PIF4Yeast Two-HybridGrowth on selective media indicating interaction.[5]
This compound/BZR1/PIF4 on PRE5 promoterDual-Luciferase Reporter AssaySynergistic activation of the PRE5 promoter, measured as a significant increase in the LUC/REN ratio.[5]
This compound on BZR1/PIF4 target gene promotersChIP-qPCRSignificant enrichment of promoter regions of genes like SAUR-AC and IAA19 in 35S:this compound-Flag lines compared to control.[8]
BZR1 on target promoters in this compound bic2ChIP-qPCRSignificantly reduced binding of BZR1 to its target promoters.[8]
PIF4 on target promoters in this compound bic2ChIP-qPCRSignificantly reduced binding of PIF4 to its target promoters.[8]

Signaling Pathways and Experimental Workflows

This compound in Blue-Light Signaling

In response to blue light, CRY2 undergoes a conformational change and homodimerizes, leading to its autophosphorylation and subsequent interaction with downstream signaling partners. This compound acts as a key negative regulator in this process.

BIC1_Blue_Light_Signaling cluster_light Blue Light cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Blue Light Blue Light CRY2_inactive CRY2 (inactive) CRY2_active CRY2-P (active dimer) CRY2_inactive->CRY2_active Dimerization & Phosphorylation Downstream Downstream Signaling (e.g., CIB1, COP1/SPA) CRY2_active->Downstream This compound This compound This compound->CRY2_active Inhibition Photomorphogenesis Inhibition of Photomorphogenesis Downstream->Photomorphogenesis BIC1_BR_Signaling cluster_nucleus Nucleus BZR1 BZR1 Complex This compound-BZR1-PIF4 Complex BZR1->Complex PIF4 PIF4 PIF4->Complex This compound This compound This compound->Complex Promoter Target Gene Promoter (e.g., PRE5, SAUR-AC) Complex->Promoter Transcription Transcriptional Activation Promoter->Transcription Cell_Elongation Cell Elongation Transcription->Cell_Elongation CoIP_Workflow Start Start: Arabidopsis tissue expressing epitope-tagged this compound (e.g., this compound-Flag) Lysis Cell Lysis and Protein Extraction Start->Lysis Incubation Incubate lysate with anti-Flag antibody Lysis->Incubation Beads Add Protein A/G beads to pull down antibody-protein complexes Incubation->Beads Wash Wash beads to remove non-specific binders Beads->Wash Elution Elute bound proteins Wash->Elution Analysis Analyze eluate by Western Blot using antibodies against putative interactors (e.g., anti-BZR1, anti-PIF4) Elution->Analysis End End: Confirmation of in vivo interaction Analysis->End

References

The Role of BIC1 in Plant Photomorphogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides an in-depth examination of the molecular mechanisms of Blue-light Inhibitor of Cryptochromes 1 (BIC1), a key regulatory protein in plant photomorphogenesis. It details this compound's dual functionality as both a negative regulator of blue-light signaling and a transcriptional coactivator that integrates light and brassinosteroid hormonal pathways.

Introduction

Plant photomorphogenesis is the process by which light regulates plant development, influencing everything from seedling emergence to flowering time. This intricate process is governed by a network of photoreceptors and downstream signaling components. Among these, cryptochromes (CRYs) are blue-light receptors that, upon activation, initiate a cascade of events leading to photomorphogenic development, such as the inhibition of hypocotyl elongation.

Blue-light Inhibitor of Cryptochromes 1 (this compound) was initially identified as a negative regulator of cryptochrome 2 (CRY2). It acts to suppress CRY2 function, preventing excessive light responses.[1] More recent research has unveiled a second, critical role for this compound: it functions as a transcriptional coactivator, directly linking blue-light signaling with the brassinosteroid (BR) hormone pathway to promote plant growth.[2][3] This guide synthesizes the current understanding of this compound's function, presenting key quantitative data, detailed experimental protocols, and visual signaling pathways.

The Dual Roles of this compound in Photomorphogenesis

This compound exhibits a fascinating dual functionality, acting as both a repressor and an activator in different contexts of light signaling.

In response to blue light, CRY2 undergoes photoactivation via homodimerization, which is essential for its signaling activity.[1] this compound directly interacts with photoactivated CRY2 to suppress this dimerization.[1][4] This action inhibits downstream CRY2-mediated responses, including photobody formation, phosphorylation, and degradation.[1] The expression of this compound itself is induced by light, forming a negative feedback loop that allows plants to fine-tune their sensitivity to blue light and maintain homeostasis of active cryptochromes.[1][4]

Beyond its inhibitory role, this compound acts as a positive regulator of plant growth by integrating light and brassinosteroid (BR) signaling pathways. This compound physically interacts with two key transcription factors:

  • BRASSINAZOLE-RESISTANT 1 (BZR1): A master transcription factor in the BR signaling pathway.[3][5]

  • PHYTOCHROME-INTERACTING FACTOR 4 (PIF4): A key promoter of hypocotyl elongation, traditionally associated with phytochrome signaling and shade avoidance.[3][6]

This compound forms a transcriptional activation module with BZR1 and PIF4.[7] This complex synergistically and interdependently binds to the promoters of common target genes, such as those involved in cell elongation (SAUR-AC, IAA19), to activate their expression and promote plant growth.[2][3] This mechanism demonstrates how an inhibitor of a photoreceptor can simultaneously function as a transcriptional coactivator to modulate development.[2]

Signaling Pathways and Regulatory Networks

The following diagrams illustrate the key signaling pathways involving this compound.

BIC1_Negative_Feedback BlueLight Blue Light CRY2_inactive CRY2 (Monomer) Inactive BlueLight->CRY2_inactive CRY2_active CRY2 (Dimer) Active CRY2_inactive->CRY2_active Dimerization COP1 COP1 CRY2_active->COP1 HY5 HY5 COP1->HY5 Photomorphogenesis Photomorphogenesis (Inhibited Hypocotyl Elongation) This compound This compound HY5->this compound Promotes Transcription HY5->Photomorphogenesis This compound->CRY2_active

Caption: this compound's negative feedback loop on CRY2 signaling.

BIC1_Coactivator_Pathway cluster_signals Upstream Signals cluster_complex Transcriptional Activation Module BlueLight Blue Light This compound This compound BlueLight->this compound Brassinosteroid Brassinosteroid (BR) BZR1 BZR1 Brassinosteroid->BZR1 Activates This compound->BZR1 Interaction PIF4 PIF4 This compound->PIF4 Interaction Promoter Promoters of Target Genes (e.g., SAUR-AC, IAA19) This compound->Promoter Interdependent Binding BZR1->PIF4 Interaction BZR1->Promoter Interdependent Binding PIF4->Promoter Interdependent Binding Transcription Gene Transcription Promoter->Transcription Growth Cell Elongation & Plant Growth Transcription->Growth

Caption: this compound as a coactivator with BZR1 and PIF4.

Quantitative Data Summary

The function of this compound has been quantified through various genetic and molecular analyses. The tables below summarize key findings from studies on Arabidopsis thaliana.

Table 1: Phenotypic Analysis of Hypocotyl Elongation

This table shows how this compound and PIF4 synergistically promote hypocotyl elongation under long-day conditions. Data are representative of typical results.

GenotypeMean Hypocotyl Length (mm ± SD)Description
Col-0 (Wild Type)3.5 ± 0.4Baseline hypocotyl length.
35S:this compound-YFP (this compound Overexpression)5.2 ± 0.5Overexpression of this compound promotes elongation.[3]
35S:PIF4-MYC (PIF4 Overexpression)6.8 ± 0.6Overexpression of PIF4 strongly promotes elongation.[3]
35S:PIF4-MYC / 35S:this compound-YFP9.5 ± 0.8Co-overexpression shows a synergistic effect on elongation.[3]

Table 2: Gene Expression Analysis via RT-qPCR

This table illustrates the impact of this compound and its partners on the expression of downstream target genes. Values represent relative fold change compared to the wild type (Col-0).

Target GeneGenotypeRelative Expression (Fold Change)Regulatory Effect
PIF435S:this compound-YFP~1.8This compound upregulates PIF4 expression.[3]
PIF4bic1bic2 (knockout)~0.6Loss of BIC function reduces PIF4 expression.[3]
IAA1935S:this compound-YFP~2.5Synergistic activation by this compound and PIF4.[3]
IAA1935S:PIF4-MYC~4.0Synergistic activation by this compound and PIF4.[3]
IAA1935S:PIF4-MYC / 35S:this compound-YFP~12.0Synergistic activation by this compound and PIF4.[3]

Detailed Experimental Protocols

The following protocols are foundational for studying this compound's molecular interactions and functions.

This assay is used to identify interactions, such as between this compound and BZR1/PIF4.

  • Principle: A transcription factor is split into its DNA-binding domain (BD) and activation domain (AD). The "bait" protein (e.g., this compound) is fused to the BD, and the "prey" protein (e.g., BZR1) is fused to the AD. If bait and prey interact, the BD and AD are brought into proximity, reconstituting the transcription factor and activating reporter genes (e.g., HIS3, lacZ) in yeast.[8][9]

  • Methodology:

    • Vector Construction: Clone the full-length coding sequence of this compound into a bait vector (e.g., pGBKT7) and the coding sequences of potential partners (BZR1, PIF4) into a prey vector (e.g., pGADT7).

    • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109).

    • Selection: Plate the transformed yeast on selective media. Initial selection is on SD/-Leu/-Trp to confirm the presence of both plasmids.

    • Interaction Assay: Plate the colonies on high-stringency selective media (SD/-Leu/-Trp/-His/-Ade) to test for the activation of reporter genes. Growth on this medium indicates a positive interaction.

    • Quantitative Assay (Optional): Perform a β-galactosidase liquid assay using ONPG as a substrate to quantify the strength of the interaction.

Co-IP is used to validate protein-protein interactions in vivo.

  • Principle: An antibody targeting a specific protein (e.g., this compound-Flag) is used to pull down that protein from a total protein lysate. If other proteins (e.g., BZR1-MYC) are part of a stable complex with the target, they will be co-precipitated and can be detected by western blotting.[10][11]

  • Methodology:

    • Plant Material: Use 7-day-old Arabidopsis seedlings co-expressing tagged proteins (e.g., 35S:this compound-Flag and 35S:BZR1-MYC).

    • Protein Extraction: Grind ~1g of tissue in liquid nitrogen and resuspend in 2 mL of IP Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, 1 mM PMSF, 1x protease inhibitor cocktail).

    • Immunoprecipitation:

      • Centrifuge the lysate at 14,000 rpm for 20 min at 4°C. Transfer the supernatant to a new tube.

      • Add 20 µL of anti-Flag M2 magnetic beads and incubate for 3 hours at 4°C with gentle rotation.

    • Washing: Wash the beads 4-5 times with 1 mL of Wash Buffer (same as lysis buffer but with 0.05% NP-40).

    • Elution: Elute the protein complexes by adding 50 µL of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

    • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies (e.g., anti-Flag and anti-MYC) to detect both the bait and co-precipitated prey proteins.

ChIP-qPCR is used to determine if a protein of interest (e.g., this compound) binds to specific DNA regions in vivo.[12]

  • Principle: Proteins are cross-linked to DNA in living tissue. The chromatin is then sheared, and an antibody is used to immunoprecipitate the target protein along with its bound DNA. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR to measure enrichment at specific promoter regions.[2][13]

  • Methodology:

    • Cross-linking: Submerge ~2g of 7-day-old seedlings (e.g., 35S:this compound-Flag) in 1% formaldehyde under vacuum for 10 minutes. Quench with 0.125 M glycine.

    • Chromatin Isolation: Isolate nuclei and extract chromatin using standard protocols.

    • Chromatin Shearing: Sonicate the chromatin to obtain DNA fragments in the 200-500 bp range.

    • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an appropriate antibody (e.g., anti-Flag). Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.[3]

    • Washing & Elution: Perform a series of stringent washes (low salt, high salt, LiCl, TE buffers) to remove non-specific binding. Elute the complexes from the beads.

    • Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.

    • DNA Purification: Purify the DNA using a PCR cleanup kit.

    • qPCR Analysis: Perform quantitative real-time PCR using primers specific to the target promoter regions (e.g., G-box or E-box elements in the SAUR-AC promoter) and a negative control region. Calculate enrichment relative to the input sample.[3]

ChIP_Workflow Start Start: Arabidopsis Seedlings (e.g., 35S:this compound-Flag) Crosslink 1. Cross-linking (1% Formaldehyde) Start->Crosslink Isolate 2. Chromatin Isolation & Shearing (Sonication) Crosslink->Isolate IP 3. Immunoprecipitation (with anti-Flag antibody) Isolate->IP Wash 4. Wash & Elute Complexes IP->Wash Reverse 5. Reverse Cross-links & Purify DNA Wash->Reverse qPCR 6. qPCR Analysis (Target Promoter vs. Control) Reverse->qPCR End Result: Quantify Protein-DNA Binding qPCR->End

References

Blue Light-Induced Expression of BIC1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth analysis of the blue light-mediated regulation of the Blue-light Inhibitor of Cryptochromes 1 (BIC1) gene in the model organism Arabidopsis thaliana. It is intended for researchers, scientists, and drug development professionals working in the fields of plant biology, signal transduction, and photobiology. This document details the signaling pathway from blue light perception to this compound activation, presents quantitative gene expression data, and provides comprehensive experimental protocols for key analytical techniques.

Introduction

Light is a critical environmental signal that governs plant growth and development through a process known as photomorphogenesis. Blue light is perceived by a class of photoreceptors called cryptochromes (CRYs). Upon activation by blue light, cryptochromes initiate signaling cascades that regulate a myriad of developmental processes, including hypocotyl elongation, cotyledon expansion, and flowering time.[1][2]

The this compound gene encodes a key negative regulator of cryptochrome signaling.[1] Blue light induces the expression of this compound, which in turn inhibits the activity of cryptochromes by preventing their blue light-dependent dimerization.[3][4] This establishes a negative feedback loop that is crucial for maintaining the homeostasis of blue light signaling.[1][5]

Beyond its role in photomorphogenesis, this compound has been identified as a transcriptional coactivator that interacts with the transcription factors BZR1 (BRASSINAZOLE-RESISTANT 1) and PIF4 (PHYTOCHROME-INTERACTING FACTOR 4).[6][7][8] This places this compound at the intersection of blue light, brassinosteroid, and phytochrome signaling pathways, highlighting its importance as a central hub in the integration of multiple environmental and hormonal signals.[7][9]

This guide will focus on the direct blue light-induced expression of this compound, providing a detailed molecular framework and practical experimental guidance for its study.

Blue Light Signaling Pathway to this compound Expression

The induction of this compound expression by blue light is a well-defined signaling pathway. The key components and their interactions are outlined below.

  • Blue Light Perception: The pathway is initiated by the absorption of blue light by cryptochromes (CRY1 and CRY2).[1]

  • Cryptochrome Activation: Blue light absorption triggers a conformational change in cryptochromes, leading to their activation and subsequent dimerization/oligomerization.[3][10]

  • COP1 Suppression: Activated cryptochromes interact with and suppress the activity of CONSTITUTIVE PHOTOMORPHOGENIC 1 (COP1), a key E3 ubiquitin ligase.[1][2]

  • HY5 Stabilization and Activation: In the dark, COP1 targets the transcription factor ELONGATED HYPOCOTYL 5 (HY5) for degradation. The blue light-mediated suppression of COP1 leads to the stabilization and accumulation of HY5 in the nucleus.[1][11]

  • Transcriptional Activation of this compound: HY5 is a transcription factor that binds directly to the promoter region of the this compound gene, thereby activating its transcription.[1][11]

This signaling cascade results in a rapid and robust increase in this compound mRNA levels following blue light exposure.

Signaling Pathway Diagram

Caption: Blue light signaling pathway leading to this compound gene expression.

Quantitative Data on this compound Gene Expression

The expression of this compound is strongly induced by blue light in a time- and fluence-rate-dependent manner. The following table summarizes quantitative data from real-time quantitative PCR (RT-qPCR) experiments performed on 5-day-old etiolated Arabidopsis thaliana seedlings.[6]

Blue Light Fluence Rate (μmol m⁻² s⁻¹)Exposure Time (minutes)Relative this compound mRNA Level (Fold Change)
≤ 1020Few-fold increase
10 - 10020> 10-fold increase
≤ 50120~100-fold increase
50 - 100120~1000-fold increase

Data is relative to etiolated seedlings grown in the dark.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study blue light-induced this compound gene expression.

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Quantification

This protocol is adapted from standard procedures for gene expression analysis in Arabidopsis thaliana.[10][12][13]

Objective: To quantify the relative abundance of this compound mRNA in response to blue light treatment.

Materials:

  • Arabidopsis thaliana seedlings

  • Liquid nitrogen

  • TRIzol reagent or equivalent RNA extraction kit

  • DNase I, RNase-free

  • Reverse transcriptase and associated buffers/reagents

  • qPCR master mix (e.g., SYBR Green-based)

  • This compound-specific primers and primers for a reference gene (e.g., ACTIN2)

  • Real-time PCR instrument

Procedure:

  • Plant Growth and Treatment:

    • Sterilize and sow Arabidopsis thaliana seeds on Murashige and Skoog (MS) medium.

    • Stratify at 4°C for 2-4 days in the dark.

    • Grow seedlings in the dark for 5 days (etiolated seedlings).

    • Expose seedlings to blue light of a specific fluence rate for the desired duration. Collect a dark-grown control sample.

  • RNA Extraction:

    • Harvest whole seedlings and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Extract total RNA using TRIzol reagent or a commercial plant RNA extraction kit, following the manufacturer's instructions.

  • DNase Treatment:

    • Treat the extracted RNA with RNase-free DNase I to remove any contaminating genomic DNA.

    • Purify the RNA following the DNase treatment.

  • cDNA Synthesis:

    • Quantify the RNA concentration and assess its purity (A260/A280 ratio).

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Real-Time PCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for this compound or the reference gene, and diluted cDNA.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for this compound and the reference gene in both the blue light-treated and dark control samples.

    • Calculate the relative expression of this compound using the ΔΔCt method, normalizing to the reference gene and the dark control.

qRT-PCR Workflow Diagram

qRT_PCR_Workflow start Plant Growth & Blue Light Treatment rna_extraction Total RNA Extraction start->rna_extraction dnase DNase I Treatment rna_extraction->dnase cdna cDNA Synthesis (Reverse Transcription) dnase->cdna qpcr Real-Time PCR (SYBR Green) cdna->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis

Caption: Workflow for qRT-PCR analysis of this compound gene expression.

Chromatin Immunoprecipitation (ChIP) for HY5 Binding to the this compound Promoter

This protocol is a generalized procedure for performing ChIP in Arabidopsis thaliana to identify in vivo protein-DNA interactions.[1][7]

Objective: To determine if the transcription factor HY5 directly binds to the promoter region of the this compound gene in response to blue light.

Materials:

  • Arabidopsis thaliana seedlings (wild-type and a suitable control, e.g., hy5 mutant or a line expressing an epitope-tagged HY5)

  • Formaldehyde

  • Glycine

  • Buffers for nuclei isolation, lysis, and immunoprecipitation

  • Sonicator

  • Anti-HY5 antibody or an antibody against the epitope tag

  • Protein A/G magnetic beads

  • Buffers for washing, elution, and reverse cross-linking

  • RNase A and Proteinase K

  • DNA purification kit

  • Primers for qPCR targeting the putative HY5 binding site in the this compound promoter and a negative control region.

Procedure:

  • Tissue Cross-linking:

    • Grow and treat seedlings as described for qRT-PCR.

    • Harvest seedlings and cross-link proteins to DNA by vacuum infiltrating with a formaldehyde solution.

    • Quench the cross-linking reaction with glycine.

  • Chromatin Preparation:

    • Isolate nuclei from the cross-linked tissue.

    • Lyse the nuclei to release the chromatin.

    • Shear the chromatin to an average size of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared chromatin with an anti-HY5 antibody (or tag-specific antibody) overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

    • Perform a mock immunoprecipitation with a non-specific IgG as a negative control.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound chromatin.

    • Elute the immunoprecipitated complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by incubating at high temperature.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit.

  • Analysis by qPCR:

    • Perform qPCR on the immunoprecipitated DNA and an input control (chromatin saved before immunoprecipitation).

    • Use primers specific to the putative HY5 binding site in the this compound promoter and a negative control region (a gene desert or a gene not regulated by HY5).

    • Calculate the enrichment of the this compound promoter region in the anti-HY5 IP relative to the negative control region and the IgG control.

ChIP-qPCR Workflow Diagram

ChIP_qPCR_Workflow start Cross-linking of Proteins to DNA (Formaldehyde) chromatin_prep Chromatin Isolation & Shearing (Sonication) start->chromatin_prep ip Immunoprecipitation with Anti-HY5 Antibody chromatin_prep->ip wash_elute Washing & Elution ip->wash_elute reverse_crosslink Reverse Cross-linking wash_elute->reverse_crosslink dna_purification DNA Purification reverse_crosslink->dna_purification qpcr_analysis qPCR Analysis of This compound Promoter Enrichment dna_purification->qpcr_analysis

Caption: Workflow for ChIP-qPCR analysis of HY5 binding to the this compound promoter.

Conclusion

The blue light-induced expression of this compound is a fundamental mechanism for regulating light sensitivity in plants. The signaling pathway, from cryptochrome perception to HY5-mediated transcriptional activation, provides a clear model for understanding how plants respond to their light environment. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers investigating this pathway and its broader implications in plant development and signal integration. The dual role of this compound as both a repressor of light signaling and a coactivator in hormone signaling underscores the complexity and elegance of the regulatory networks that govern plant life.

References

An In-depth Technical Guide on the Core Mechanism of BIC1 Inhibition of Cryptochrome 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptochromes (CRYs) are a class of flavoproteins that function as blue light photoreceptors in plants and animals, regulating a wide array of physiological processes, including circadian rhythms, photomorphogenesis, and flowering time. In Arabidopsis thaliana, cryptochrome 2 (CRY2) plays a pivotal role in mediating blue light-dependent responses. The activity of CRY2 is tightly regulated, and its inactivation is as crucial as its activation for maintaining cellular homeostasis and ensuring appropriate responses to environmental light cues. A key negative regulator of CRY2 is the Blue-light Inhibitor of Cryptochromes 1 (BIC1). This technical guide provides a comprehensive overview of the molecular mechanism by which this compound inhibits CRY2, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and methodologies.

Core Mechanism of this compound Inhibition

The fundamental mechanism of this compound-mediated inhibition of CRY2 revolves around the direct physical interaction between the two proteins. Upon blue light absorption, CRY2 undergoes a conformational change that promotes its homodimerization or oligomerization. This oligomeric state is the physiologically active form of CRY2, capable of interacting with downstream signaling partners to initiate a cellular response.

This compound acts as a direct antagonist of this process. It physically interacts with the photolyase homology region (PHR) of the photoexcited CRY2 monomer. This binding sterically hinders the CRY2-CRY2 interaction, effectively suppressing the formation of active homodimers. By preventing dimerization, this compound effectively locks CRY2 in its inactive monomeric state, thereby inhibiting all subsequent downstream signaling events.[1]

Furthermore, this interaction is part of a negative feedback loop that regulates the photosensitivity of the organism. The expression of the this compound gene is induced by light in a cryptochrome-dependent manner. This means that the activation of CRY2 ultimately leads to the production of its own inhibitor, creating a mechanism to fine-tune the blue light response.

Quantitative Data

The following tables summarize the key quantitative data available regarding the this compound-CRY2 interaction and its functional consequences.

Parameter Value Method Reference
Binding Affinity (Kd) of this compound to CRY1 Nanomolar rangeTime-resolved native mass spectrometry(Not directly for CRY2, but provides an estimate)

Note: A specific dissociation constant (Kd) for the this compound-CRY2 interaction is not explicitly stated in the reviewed literature, but the affinity is described as high.

Experimental Condition Observation Method Reference
Blue light (30 µmol m⁻² s⁻¹) treatment of Arabidopsis seedlingsOverexpression of this compound suppresses CRY2-mediated hypocotyl growth inhibition.Growth kinetics analysis[2]
Co-expression of Myc-CRY2 and Flag-BIC1 in rdr6 mutant ArabidopsisThis compound overexpression suppresses the photohypersensitive phenotype of CRY2 overexpression.Growth kinetics analysis[2]
Blue light (30 µmol m⁻² s⁻¹) treatment of Arabidopsis seedlingsOverexpression of this compound suppresses blue light-dependent degradation of CRY2.Immunoblotting[2]
Blue light treatment of Arabidopsis seedlingsThis compound and BIC2 mRNA levels increase by up to 100-fold in response to light.RT-qPCR

Signaling Pathways and Logical Relationships

This compound Inhibition of CRY2 Signaling Pathway

This diagram illustrates the direct inhibition of blue light-activated CRY2 by this compound, preventing downstream signaling.

Blue Light Blue Light CRY2 (monomer, inactive) CRY2 (monomer, inactive) Blue Light->CRY2 (monomer, inactive) excites CRY2* (monomer, active) CRY2* (monomer, active) CRY2 (monomer, inactive)->CRY2* (monomer, active) CRY2 Dimer (active) CRY2 Dimer (active) CRY2* (monomer, active)->CRY2 Dimer (active) dimerizes This compound This compound CRY2* (monomer, active)->this compound binds to Downstream Signaling Downstream Signaling CRY2 Dimer (active)->Downstream Signaling initiates This compound->CRY2 Dimer (active) inhibits dimerization

This compound directly binds to photoactivated CRY2, preventing its dimerization and downstream signaling.
Negative Feedback Loop of CRY2 and this compound

This diagram shows the negative feedback circuitry where activated CRY2 signaling leads to the transcription of its own inhibitor, this compound.

cluster_light Light-Dependent Activation cluster_signaling Downstream Signaling cluster_inhibition Feedback Inhibition Blue Light Blue Light CRY2 (inactive) CRY2 (inactive) Blue Light->CRY2 (inactive) CRY2 (active) CRY2 (active) CRY2 (inactive)->CRY2 (active) COP1/SPA1 (active) COP1/SPA1 (active) CRY2 (active)->COP1/SPA1 (active) inhibits HY5 (stable) HY5 (stable) COP1/SPA1 (active)->HY5 (stable) degrades HY5 (degraded) HY5 (degraded) This compound Gene This compound Gene HY5 (stable)->this compound Gene activates transcription This compound Protein This compound Protein This compound Gene->this compound Protein translated to This compound Protein->CRY2 (active) inhibits

Activated CRY2 inhibits the COP1/SPA1 complex, leading to the stabilization of HY5, which in turn promotes the transcription of the this compound gene, creating a negative feedback loop.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound-CRY2 interaction.

Co-Immunoprecipitation (Co-IP) from Arabidopsis Seedlings

This protocol is used to demonstrate the in vivo interaction between this compound and CRY2.

Materials:

  • Arabidopsis seedlings (e.g., wild-type, 35S::FLAG-BIC1, and/or 35S::Myc-CRY2)

  • Liquid nitrogen

  • Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 1% Triton X-100, 1 mM PMSF, 1x protease inhibitor cocktail)

  • Anti-FLAG M2 affinity gel (e.g., Sigma-Aldrich)

  • Wash buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% Triton X-100)

  • Elution buffer (e.g., 3xFLAG peptide solution or glycine-HCl pH 2.5)

  • SDS-PAGE loading buffer

  • Antibodies: anti-FLAG, anti-CRY2, anti-Myc

Procedure:

  • Grow Arabidopsis seedlings under desired light conditions (e.g., continuous blue light at 30 µmol m⁻² s⁻¹ or darkness).

  • Harvest approximately 1 gram of seedling tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Resuspend the powder in 2 mL of ice-cold lysis buffer.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (total protein extract) to a new pre-chilled tube.

  • Take an aliquot of the supernatant as the "input" control.

  • Add 30 µL of pre-washed anti-FLAG M2 affinity gel to the remaining supernatant.

  • Incubate for 4 hours at 4°C with gentle rotation.

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Discard the supernatant and wash the beads three times with 1 mL of ice-cold wash buffer.

  • After the final wash, carefully remove all supernatant.

  • Elute the bound proteins by adding 50 µL of elution buffer and incubating for 30 minutes at 4°C with gentle shaking.

  • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant containing the eluted proteins.

  • Add SDS-PAGE loading buffer to the input and eluted samples, boil for 5 minutes, and analyze by SDS-PAGE and western blotting using anti-FLAG and anti-CRY2 antibodies.

Workflow Diagram:

Seedling Harvest Seedling Harvest Lysis Lysis Seedling Harvest->Lysis Clarification Clarification Lysis->Clarification Input Sample Input Sample Clarification->Input Sample Immunoprecipitation Immunoprecipitation Clarification->Immunoprecipitation  + Anti-FLAG beads Washing Washing Immunoprecipitation->Washing Elution Elution Washing->Elution Western Blot Western Blot Elution->Western Blot

Workflow for Co-Immunoprecipitation.
Yeast Two-Hybrid (Y2H) Assay

This assay is used to test for direct protein-protein interactions in a heterologous system.

Materials:

  • Yeast strain (e.g., AH109 or Y2HGold)

  • Bait vector (e.g., pGBKT7) containing CRY2 fused to the GAL4 DNA-binding domain (BD).

  • Prey vector (e.g., pGADT7) containing this compound fused to the GAL4 activation domain (AD).

  • Yeast transformation reagents (e.g., PEG/LiAc).

  • Selective media:

    • SD/-Trp (for bait plasmid selection)

    • SD/-Leu (for prey plasmid selection)

    • SD/-Trp/-Leu (for co-transformant selection)

    • SD/-Trp/-Leu/-His/-Ade (high-stringency selection for interaction)

  • X-α-Gal for blue/white screening.

Procedure:

  • Co-transform the yeast strain with the BD-CRY2 and AD-BIC1 plasmids using the lithium acetate method.

  • Plate the transformed yeast on SD/-Trp/-Leu medium to select for cells containing both plasmids.

  • Incubate at 30°C for 3-5 days until colonies appear.

  • Pick individual colonies and streak them onto SD/-Trp/-Leu (control) and SD/-Trp/-Leu/-His/-Ade (selection) plates.

  • For blue/white screening, use plates containing X-α-Gal.

  • Incubate the plates at 30°C for 3-7 days.

  • Growth on the high-stringency selective medium and/or the development of a blue color indicates a positive interaction between CRY2 and this compound.

Workflow Diagram:

Co-transform Yeast Co-transform Yeast Plate on SD/-Trp/-Leu Plate on SD/-Trp/-Leu Co-transform Yeast->Plate on SD/-Trp/-Leu Incubate Incubate Plate on SD/-Trp/-Leu->Incubate Select Colonies Select Colonies Incubate->Select Colonies Streak on Control & Selection Plates Streak on Control & Selection Plates Select Colonies->Streak on Control & Selection Plates Incubate & Observe Incubate & Observe Streak on Control & Selection Plates->Incubate & Observe Positive Interaction Positive Interaction Incubate & Observe->Positive Interaction Growth on selection media

Workflow for Yeast Two-Hybrid Assay.
In Vitro Pull-Down Assay

This assay confirms the direct interaction between purified this compound and CRY2 proteins.

Materials:

  • Purified recombinant proteins: GST-BIC1 (bait) and His-CRY2 (prey).

  • Glutathione-Sepharose beads.

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT).

  • Wash buffer (same as binding buffer).

  • Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0).

  • SDS-PAGE loading buffer.

  • Antibodies: anti-GST, anti-His.

Procedure:

  • Incubate 2 µg of GST-BIC1 with 30 µL of pre-equilibrated Glutathione-Sepharose beads in 500 µL of binding buffer for 1 hour at 4°C.

  • Pellet the beads and wash three times with binding buffer to remove unbound GST-BIC1.

  • Add 2 µg of His-CRY2 to the beads and incubate for 2 hours at 4°C with rotation.

  • Pellet the beads and wash five times with wash buffer.

  • Elute the bound proteins by adding 50 µL of elution buffer and incubating for 10 minutes at room temperature.

  • Analyze the eluted proteins by SDS-PAGE and western blotting using anti-GST and anti-His antibodies.

Workflow Diagram:

Immobilize GST-BIC1 Immobilize GST-BIC1 Incubate with His-CRY2 Incubate with His-CRY2 Immobilize GST-BIC1->Incubate with His-CRY2 Wash Wash Incubate with His-CRY2->Wash Elute Elute Wash->Elute Analyze Analyze Elute->Analyze Western Blot

Workflow for In Vitro Pull-Down Assay.

Conclusion

The inhibition of cryptochrome 2 by this compound is a critical regulatory mechanism in the plant's response to blue light. Through direct protein-protein interaction, this compound effectively sequesters photoactivated CRY2, preventing its homodimerization and subsequent initiation of downstream signaling cascades. This inhibitory action is integrated into a larger negative feedback loop, allowing for precise temporal and quantitative control over blue light perception and response. The detailed experimental protocols and visual models provided in this guide offer a comprehensive resource for researchers and professionals seeking to understand and potentially modulate this important biological interaction. Further research to precisely quantify the binding kinetics and to explore the potential for small molecule modulation of the this compound-CRY2 interface could open new avenues for agricultural and therapeutic applications.

References

An In-depth Technical Guide: BIC1 as a Negative Regulator of CRY2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cryptochrome 2 (CRY2), a key blue light photoreceptor in plants, governs critical developmental processes such as hypocotyl elongation, flowering time, and circadian rhythms. The activity of CRY2 is tightly regulated to ensure appropriate responses to fluctuating light conditions. A crucial component of this regulation is the Blue-light Inhibitor of Cryptochromes 1 (BIC1). This document provides a comprehensive technical overview of this compound's role as a direct negative regulator of CRY2. It details the molecular mechanism of inhibition, the negative feedback circuitry that maintains signaling homeostasis, and the integration of this pathway with other signaling networks. This guide synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms to serve as a resource for researchers in plant biology and related fields.

Introduction to Cryptochrome 2 (CRY2) Signaling

In Arabidopsis thaliana, cryptochromes are flavin-based blue light receptors that mediate a wide array of light-dependent responses.[1][2] The two primary cryptochromes, CRY1 and CRY2, have partially overlapping but distinct functions.[1][3] CRY2 is particularly known for its role in mediating the inhibition of hypocotyl elongation and the photoperiodic control of floral initiation.[4][5]

Upon exposure to blue light, the inactive monomeric form of CRY2 undergoes a conformational change, leading to its phosphorylation and subsequent homo-oligomerization (forming dimers and tetramers).[3][6][7] This light-dependent oligomerization is a critical step for its activation, enabling it to interact with downstream signaling partners.[6][8] Key downstream events include the direct interaction with and suppression of the CONSTITUTIVE PHOTOMORPHOGENIC 1 (COP1)/SUPPRESSOR OF PHYA-105 (SPA) E3 ubiquitin ligase complex, which in turn leads to the accumulation of positively-acting transcription factors like ELONGATED HYPOCOTYL 5 (HY5).[2][7][9] The stability and activity of CRY2 are thus central to photomorphogenesis.

This compound: A Direct Antagonist of CRY2 Function

Blue-light Inhibitors of Cryptochromes (BICs) were identified as potent negative regulators of cryptochrome signaling.[2][9] this compound and its homolog BIC2 physically interact with photoexcited cryptochromes to suppress their function.[6][9] Overexpression of this compound results in phenotypes characteristic of reduced blue light sensitivity, such as elongated hypocotyls in blue light, mirroring the phenotype of cry mutants.[9] This demonstrates that this compound antagonizes CRY-mediated physiological responses.

Molecular Mechanism of Inhibition

The primary mechanism by which this compound inhibits CRY2 is by directly preventing its light-induced oligomerization.

  • Binding to Photoexcited CRY2 : this compound binds specifically to the photoexcited state of CRY2.[6]

  • Competitive Inhibition of Dimerization : Structural studies have revealed that BICs bind to the Photolyase Homologous Region (PHR) of CRY2 at the same interface required for CRY2-CRY2 homodimerization.[6][8] By occupying this site, this compound competitively inhibits the formation of functional CRY2 oligomers.

  • Suppression of Downstream Signaling : By blocking oligomerization, this compound effectively prevents CRY2 from interacting with its downstream signaling partners, such as CIB1 (CRY2-INTERACTING bHLH 1) and the COP1/SPA complex, thereby shutting down the signaling cascade.[6][8] This inhibition impacts all known photoresponsive activities of CRY2, including light-dependent phosphorylation and degradation.[6][9]

BIC1_Mechanism

The CRY2-BIC1 Negative Feedback Circuitry

The regulation of CRY2 activity by this compound is elegantly controlled through a negative feedback loop, which ensures that blue light signaling is robust yet precisely attenuated to prevent over-response.[2][9]

  • Light-Induced HY5 Accumulation : Active CRY2 suppresses the COP1/SPA complex, lifting the repression of the transcription factor HY5 and allowing it to accumulate in the nucleus.[2][9]

  • Transcriptional Activation of this compound : HY5 directly binds to the promoter regions of the this compound and BIC2 genes, activating their transcription.[2][9]

  • Feedback Inhibition : The newly synthesized this compound protein then binds to photoactivated CRY2, inhibiting its activity.[2][9]

This feedback mechanism demonstrates that the photoreceptor itself initiates a process that ultimately leads to its own suppression, a classic feature of homeostatic control in signaling pathways.[2][10] Phytochromes are also involved in activating BIC transcription, suggesting a mechanism of photoreceptor co-action to maintain blue light sensitivity under broad-spectrum light.[2][9][11]

Feedback_Loop BlueLight Blue Light CRY2 CRY2 BlueLight->CRY2 Activates COP1_SPA COP1/SPA Complex CRY2->COP1_SPA Inhibits HY5 HY5 COP1_SPA->HY5 Degrades BIC1_Gene This compound Gene HY5->BIC1_Gene Activates Transcription BIC1_Protein This compound Protein BIC1_Gene->BIC1_Protein Translation BIC1_Protein->CRY2 Inhibits

Quantitative Data on this compound-CRY2 Regulation

The following tables summarize quantitative findings from studies on the this compound-CRY2 interaction, primarily derived from immunoblot and gene expression analyses.

Table 1: Effect of this compound on CRY2 Phosphorylation Data extracted from relative band intensity calculations on immunoblots.

ConditionRelative Phosphorylated CRY2 [CRY2p]/[CRY2]Source
CRY2 + PPK1 (Blue Light)High[12]
CRY2 + PPK1 + this compound (Blue Light)Reduced[12]

Table 2: Light-Dependent Regulation of this compound Gene Expression Data based on RT-qPCR analysis showing fold change in mRNA levels.

Light ConditionThis compound mRNA Fold Induction (vs. Dark)Source
Blue LightSignificant Increase[9]
Red LightModerate Increase[9]
Far-Red LightModerate Increase[9]

Integration with Other Signaling Pathways

Recent evidence reveals that this compound is a multifunctional protein that integrates light signaling with hormone pathways. In addition to inhibiting CRY2, this compound acts as a transcriptional coactivator in the brassinosteroid (BR) signaling pathway.[13][14][15]

  • Interaction with BZR1/PIF4 : this compound physically interacts with the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and PHYTOCHROME INTERACTING FACTOR 4 (PIF4).[13][14][16]

  • Promotion of Gene Expression : this compound functions as a coactivator to enhance BZR1- and PIF4-dependent transcription of genes related to cell elongation, thereby promoting plant growth.[13][15]

This dual role positions this compound as a critical node for crosstalk between blue light perception and brassinosteroid-mediated growth regulation.

Key Experimental Protocols

The physical interaction between this compound and CRY2 has been validated through several key molecular biology techniques. Detailed methodologies for two of the most common assays are provided below.

Co-Immunoprecipitation (Co-IP) from Plant or Heterologous Cells

This protocol is used to demonstrate the in vivo or in-cellulo interaction between this compound and CRY2.

Objective: To pull down a protein complex using an antibody specific to one component (the "bait") and detect the presence of its binding partner (the "prey") by immunoblotting.

Methodology:

  • Protein Expression: Co-express epitope-tagged versions of CRY2 (e.g., CRY2-FLAG) and this compound (e.g., this compound-Myc) in a suitable system, such as Nicotiana benthamiana leaves or human embryonic kidney (HEK293T) cells.[17]

  • Light Treatment: For light-dependent interactions, expose the cells to blue light (e.g., 20-100 µmol m⁻² s⁻¹) for a specified duration (e.g., 20 minutes to 2 hours) prior to harvesting.[17][18] Maintain dark control samples.

  • Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against the bait protein's tag (e.g., anti-FLAG antibody) for several hours at 4°C.

    • Add fresh protein A/G beads to capture the antibody-protein complexes. Incubate for an additional 1-2 hours.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer (lysis buffer with lower detergent concentration) to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Detection: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform immunoblotting using antibodies against both the bait (e.g., anti-FLAG) and prey (e.g., anti-Myc or anti-CRY2) tags/proteins. A band for the prey protein in the IP lane indicates an interaction.[17][18]

CoIP_Workflow Start Co-express Tagged This compound and CRY2 Light Blue Light Treatment (or Dark Control) Start->Light Lysis Cell Lysis Light->Lysis IP Incubate with 'Bait' Antibody (e.g., anti-FLAG for CRY2) Lysis->IP Capture Capture Complexes with Protein A/G Beads IP->Capture Wash Wash Beads to Remove Non-specific Proteins Capture->Wash Elute Elute Bound Proteins Wash->Elute Detect SDS-PAGE and Immunoblot for 'Prey' (e.g., anti-Myc for this compound) Elute->Detect End Interaction Confirmed Detect->End

Yeast Two-Hybrid (Y2H) Assay

This genetic method is used to screen for and confirm protein-protein interactions in the nucleus of yeast.

Objective: To detect the interaction between two proteins by the reconstitution of a functional transcription factor that drives the expression of a reporter gene.

Methodology:

  • Vector Construction:

    • Clone the coding sequence of CRY2 into a "bait" vector (e.g., pGBKT7), fusing it to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4).

    • Clone the coding sequence of this compound into a "prey" vector (e.g., pGADT7), fusing it to the activation domain (AD) of the same transcription factor.

  • Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109) with both the bait and prey plasmids.

  • Selection and Growth: Plate the transformed yeast on selection media lacking specific nutrients (e.g., Tryptophan and Leucine, SD/-Trp/-Leu) to select for cells containing both plasmids.

  • Interaction Assay:

    • To test for interaction, re-plate the yeast on a higher stringency selection medium that also lacks other nutrients (e.g., Histidine, SD/-Trp/-Leu/-His).

    • For light-dependent interactions, grow parallel plates in darkness and under blue light illumination.[18][19]

    • Growth on the high-stringency medium indicates that the bait and prey proteins are interacting, bringing the BD and AD together to form a functional transcription factor that activates the HIS3 reporter gene.

  • Quantitative Analysis (Optional): Perform a liquid β-galactosidase assay using ONPG as a substrate to quantify the strength of the interaction, as the lacZ gene is often another reporter used in Y2H systems.[18][19]

Conclusion

This compound is a fundamentally important negative regulator of the blue light photoreceptor CRY2. It acts by directly and competitively inhibiting the light-dependent oligomerization required for CRY2's function. This interaction is the terminal step in a sophisticated negative feedback loop that is initiated by CRY2 signaling itself, thereby ensuring precise control over photomorphogenic responses. Furthermore, the dual functionality of this compound in both light and brassinosteroid signaling highlights it as a key integrator of environmental cues and endogenous developmental programs. A thorough understanding of the this compound-CRY2 regulatory module is essential for a complete picture of plant light perception and offers potential targets for the manipulation of plant growth and development.

References

Unveiling the BIC1 Interactome: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the Brat-Interacting-Complex 1 (BIC1) and its interacting protein partners. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data, details experimental methodologies, and visualizes complex biological pathways.

Introduction

Initially identified as BLUE-LIGHT INHIBITOR OF CRYPTOCHROMES 1 in plants, this compound and its homologs, such as Bicaudal C homolog 1 (BICC1) in mammals, are emerging as crucial regulators in a variety of cellular processes. Their interactions with other proteins are central to their function in signaling pathways controlling development, growth, and disease. This guide explores the known protein-protein interactions of this compound in the model plant Arabidopsis thaliana and its mammalian homolog BICC1, providing a foundation for further investigation and therapeutic targeting. The term "Brat" in "Brat-Interacting-Complex 1" likely alludes to the functional parallels with the Drosophila Brain tumor (Brat) protein and its homologs in the Tripartite Motif (TRIM)-NHL family, which are key post-transcriptional regulators.

This compound Interacting Proteins in Arabidopsis thaliana

In the plant kingdom, this compound is a key integrator of light and brassinosteroid signaling pathways. Its primary interacting partners are the transcription factors BZR1 (BRASSINAZOLE-RESISTANT 1) and PIF4 (PHYTOCHROME INTERACTING FACTOR 4).[1][2][3][4] The formation of a this compound-BZR1-PIF4 module acts as a transcriptional coactivator, synergistically regulating the expression of genes involved in cell elongation and plant growth.[1][2][3][4]

Quantitative Data on this compound-BZR1 and this compound-PIF4 Interactions

While direct physical interactions have been confirmed through various in vivo and in vitro assays, specific binding affinities (e.g., Kd values) for the this compound-BZR1 and this compound-PIF4 interactions have not been extensively reported in the reviewed literature. The strength of these interactions is often described qualitatively or through semi-quantitative methods like yeast two-hybrid beta-galactosidase assays.

Interacting ProteinsOrganismMethod of DetectionQuantitative DataReference
This compound and BZR1Arabidopsis thalianaYeast Two-Hybrid, Co-Immunoprecipitation, Pull-down AssayInteraction confirmed, specific binding affinity not reported.[1][5][6]
This compound and PIF4Arabidopsis thalianaYeast Two-Hybrid, Co-Immunoprecipitation, Pull-down AssayInteraction confirmed, specific binding affinity not reported.[1]
BZR1 and PIF4Arabidopsis thalianaYeast Two-Hybrid, Co-Immunoprecipitation, Pull-down AssayInteraction confirmed, specific binding affinity not reported.[5]

Mammalian Homolog BICC1 and its Interacting Partners

The mammalian homolog of this compound, Bicaudal C homolog 1 (BICC1), is an RNA-binding protein implicated in various developmental processes and diseases, including polycystic kidney disease.[7][8][9] Key interacting partners of BICC1 include the ANKS family proteins ANKS3 and ANKS6, as well as polycystin-1 (PKD1) and polycystin-2 (PKD2).[7][10][11][12][13]

Quantitative Data on BICC1 Interactions

Recent studies have begun to quantify the binding affinities between BICC1 and its partners, providing a deeper understanding of the molecular interactions that govern its function.

Interacting ProteinsOrganismMethod of DetectionQuantitative Data (Kd)Reference
BICC1 (SAM domain) and ANKS3 (SAM domain)HumanSurface Plasmon Resonance1.35 ± 0.1 μM[10]
BICC1 and ANKS6HumanCo-ImmunoprecipitationInteraction is indirect, mediated by ANKS3.
BICC1 and PKD1HumanCo-ImmunoprecipitationPhysical interaction confirmed.[7]
BICC1 and PKD2HumanCo-ImmunoprecipitationPhysical interaction confirmed.[7]

The "Brat" Connection: TRIM/NHL Domain Proteins

The "Brat" designation in the topic likely refers to the Drosophila protein Brain tumor (Brat) and its mammalian homologs, which belong to the TRIM (Tripartite Motif) protein family and are characterized by the presence of an NHL domain. This family of proteins, including TRIM3 and TRIM32 in humans, are known E3 ubiquitin ligases and play critical roles in regulating cell proliferation, differentiation, and tumor suppression. While a direct physical interaction between BICC1 and a Brat family protein has not been definitively established in the reviewed literature, their functional convergence on post-transcriptional gene regulation suggests potential for crosstalk in shared pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the discovery and validation of novel this compound/BICC1 interacting proteins.

Co-Immunoprecipitation (Co-IP)

This technique is used to identify in vivo protein-protein interactions.

Materials:

  • Cells or tissues expressing the bait protein.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Antibody specific to the bait protein.

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

  • SDS-PAGE gels and Western blotting reagents.

Protocol:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

  • Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Add the bait-specific antibody to the pre-cleared lysate and incubate to form antibody-antigen complexes.

  • Complex Capture: Add fresh protein A/G beads to the lysate to capture the antibody-antigen complexes.

  • Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and suspected interacting proteins.

Yeast Two-Hybrid (Y2H) Screening

Y2H is a powerful genetic method to screen for protein-protein interactions.

Materials:

  • Yeast expression vectors (bait and prey).

  • Competent yeast strain.

  • Yeast transformation reagents.

  • Selective growth media.

  • Reagents for β-galactosidase assay.

Protocol:

  • Cloning: Clone the coding sequence of the bait protein into the bait vector (containing a DNA-binding domain) and a library of potential interacting proteins (prey) into the prey vector (containing a transcriptional activation domain).

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast reporter strain.

  • Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for colonies where an interaction has occurred, leading to the activation of reporter genes.

  • Validation: Perform a secondary screen, such as a β-galactosidase filter lift assay, to confirm positive interactions.

  • Prey Plasmid Rescue and Sequencing: Isolate the prey plasmids from positive yeast colonies and sequence the insert to identify the interacting protein.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if a protein of interest binds to a specific DNA sequence in vivo.

Materials:

  • Formaldehyde for cross-linking.

  • Glycine to quench cross-linking.

  • Lysis and sonication buffers.

  • Antibody against the protein of interest.

  • Protein A/G magnetic beads.

  • Wash buffers with increasing stringency.

  • Elution buffer.

  • Proteinase K and RNase A.

  • Reagents for DNA purification and qPCR.

Protocol:

  • Cross-linking: Treat cells or tissues with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest.

  • Complex Capture: Use protein A/G beads to precipitate the antibody-protein-DNA complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Treat with RNase A and proteinase K, then purify the DNA.

  • Analysis: Use qPCR with primers specific to a potential target DNA region to quantify the amount of precipitated DNA.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.

BIC1_Signaling_Pathway cluster_light Light Signaling cluster_br Brassinosteroid Signaling Light Light PhyB PhyB Light->PhyB PIF4 PIF4 PhyB->PIF4 This compound This compound PIF4->this compound Brassinosteroid Brassinosteroid BRI1 BRI1 Brassinosteroid->BRI1 BIN2 BIN2 BRI1->BIN2 BZR1 BZR1 BIN2->BZR1 BZR1->this compound Target Genes Target Genes This compound->Target Genes Activation Growth Growth Target Genes->Growth

Caption: this compound signaling pathway in Arabidopsis thaliana.

Co_IP_Workflow Cell Lysate Cell Lysate Add Bait Antibody Add Bait Antibody Cell Lysate->Add Bait Antibody Add Protein A/G Beads Add Protein A/G Beads Add Bait Antibody->Add Protein A/G Beads Immunoprecipitation Immunoprecipitation Add Protein A/G Beads->Immunoprecipitation Wash Wash Immunoprecipitation->Wash Elution Elution Wash->Elution SDS-PAGE & Western Blot SDS-PAGE & Western Blot Elution->SDS-PAGE & Western Blot

Caption: Co-Immunoprecipitation experimental workflow.

Y2H_Workflow Bait & Prey Plasmids Bait & Prey Plasmids Co-transform Yeast Co-transform Yeast Bait & Prey Plasmids->Co-transform Yeast Plate on Selective Media Plate on Selective Media Co-transform Yeast->Plate on Selective Media Incubate Incubate Plate on Selective Media->Incubate Positive Colonies Positive Colonies Incubate->Positive Colonies Beta-Galactosidase Assay Beta-Galactosidase Assay Positive Colonies->Beta-Galactosidase Assay Identify Interacting Protein Identify Interacting Protein Beta-Galactosidase Assay->Identify Interacting Protein

Caption: Yeast Two-Hybrid screening workflow.

Conclusion

The study of this compound/BICC1 interacting proteins is a rapidly evolving field with significant implications for plant biology and human health. This guide provides a snapshot of the current knowledge, highlighting the key players and the experimental approaches used to identify them. The elucidation of the complete this compound/BICC1 interactome and the quantitative characterization of these interactions will be crucial for a deeper understanding of their biological roles and for the development of novel therapeutic strategies. Future research should focus on obtaining more precise quantitative data for these protein-protein interactions and exploring the potential links between the BICC1 and Brat protein families.

References

The Role of BIC1 as a Transcriptional Coactivator in the Brassinosteroid Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Brassinosteroids (BRs) are a class of steroid phytohormones essential for numerous aspects of plant growth and development. The signaling pathway that transduces the BR signal from the cell surface to the nucleus is a well-studied model for receptor kinase-mediated signaling. A key downstream component of this pathway is the transcription factor BRASSINAZOLE-RESISTANT 1 (BZR1). Recent research has identified BLUE-LIGHT INHIBITOR OF CRYPTOCHROMES 1 (BIC1) as a critical nuclear protein that directly interacts with BZR1 to coactivate the transcription of BR-responsive genes. This guide provides an in-depth examination of this compound's mechanism of action, its synergistic relationship with other transcription factors, and the experimental methodologies used to elucidate its function.

The Brassinosteroid Signaling Cascade: An Overview

The canonical brassinosteroid signaling pathway is initiated at the cell surface.

  • Perception: In the absence of BR, the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) is held in an inactive state. The binding of BR to the extracellular domain of BRI1 induces a conformational change, leading to its association with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1).

  • Activation Cascade: This association triggers a series of transphosphorylation events between BRI1 and BAK1, leading to the full activation of the BRI1 kinase domain.[1] Activated BRI1 then phosphorylates downstream cytoplasmic kinases, including BRASSINOSTEROID-SIGNALING KINASE 1 (BSK1) and CONSTITUTIVE DIFFERENTIAL GROWTH 1 (CDG1).[1][2]

  • Inactivation of BIN2: These kinases subsequently activate the phosphatase BSU1, which dephosphorylates and inactivates the glycogen synthase kinase 3 (GSK3)-like kinase, BRASSINOSTEROID-INSENSITIVE 2 (BIN2).[2][3]

  • Activation of BZR1: In the absence of a BR signal, the active BIN2 kinase phosphorylates the transcription factors BZR1 and its homolog BZR2/BES1.[3] This phosphorylation promotes their interaction with 14-3-3 proteins, leading to their retention in the cytoplasm and/or degradation.[1] When BIN2 is inactivated by the BR signal, BZR1 is dephosphorylated by Protein Phosphatase 2A (PP2A), allowing it to accumulate in the nucleus.[1]

  • Transcriptional Regulation: In the nucleus, dephosphorylated BZR1 binds to specific DNA sequences (CGTG(T/C)G) in the promoters of target genes to regulate their expression, thus controlling BR-mediated growth responses.[3]

This compound: A Core Component of the BZR1-Mediated Transcriptional Complex

This compound was identified as a novel BZR1-interacting protein and has been characterized as a key positive regulator and transcriptional coactivator within the BR pathway.[2][4]

The this compound/BZR1/PIF4 Transcriptional Module

This compound does not act alone but functions as part of a larger transcriptional activation module. It physically interacts not only with BZR1 but also with PHYTOCHROME-INTERACTING FACTOR 4 (PIF4), another key transcription factor involved in light signaling and plant growth.[2][4]

This interaction is synergistic; this compound, BZR1, and PIF4 work together to interdependently and robustly activate the expression of common downstream target genes.[4] Chromatin immunoprecipitation assays have demonstrated that this compound and BZR1/PIF4 co-occupy the promoters of these target genes, indicating they function as a cohesive complex.[4] This module represents a key point of integration between the brassinosteroid and light signaling pathways, allowing plants to coordinate growth in response to both internal hormonal cues and external environmental signals.

BiFC_Workflow cluster_prep Vector Construction cluster_expression Transient Expression cluster_analysis Analysis v1 Clone BZR1 into nYFP Vector v2 Clone this compound into cYFP Vector agro Transform Agrobacterium with both constructs infiltrate Co-infiltrate N. benthamiana leaves agro->infiltrate incubate Incubate plant for 2-3 days infiltrate->incubate microscopy Confocal Microscopy result_pos Interaction: YFP Signal Reconstituted (Fluorescence) microscopy->result_pos result_neg No Interaction: No Fluorescence microscopy->result_neg cluster_prep cluster_prep cluster_expression cluster_expression cluster_prep->cluster_expression cluster_analysis cluster_analysis cluster_expression->cluster_analysis CoIP_Workflow cluster_ip Immunoprecipitation cluster_detection Detection by Immunoblot start Start: Plant tissue (co-expressing this compound-YFP and BZR1-MYC) extract Extract Total Proteins (Lysis Buffer) start->extract clarify Clarify Lysate (Centrifugation) extract->clarify cluster_ip cluster_ip clarify->cluster_ip input Take 'Input' Sample beads Add anti-MYC Antibody-conjugated Beads input->beads incubate Incubate at 4°C beads->incubate wash Wash Beads to Remove Non-specific Binders elute Elute Proteins (SDS Loading Buffer) wash->elute cluster_detection cluster_detection elute->cluster_detection sds Run Input & Eluate on SDS-PAGE blot_myc Blot with anti-MYC (Confirms BZR1 IP) sds->blot_myc blot_yfp Blot with anti-YFP (Tests for this compound Co-IP) sds->blot_yfp end Result: this compound detected in BZR1 pulldown, confirming interaction cluster_ip->wash cluster_detection->end

References

BIC1 in Plants (Blue-light Inhibitor of Cryptochromes 1)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the subcellular localization of proteins designated as BIC1 reveals a landscape of functionally distinct molecules across different species. This guide synthesizes the available data on the localization, function, and experimental determination for key this compound proteins, providing a resource for researchers and drug development professionals. The term "this compound" is not unique and has been used to denote different proteins, including "Blue-light Inhibitor of Cryptochromes 1" in plants and "Bicaudal D1" in mammals. This document will address these distinct proteins in separate sections to ensure clarity.

In the model plant Arabidopsis thaliana and in bread wheat (Triticum aestivum), this compound is a key regulator in light signaling and hormone pathways.

Subcellular Localization

Studies have consistently demonstrated that plant this compound is a nuclear-localized protein.[1][2] This localization is crucial for its function as a transcriptional coactivator and its role in modulating the activity of other nuclear proteins.

Functional Context and Interactions

Plant this compound functions as an inhibitor of cryptochrome-mediated blue-light signaling.[1] It is also involved in the brassinosteroid (BR) signaling pathway, where it acts as a transcriptional coactivator to promote plant growth.[2]

Key interaction partners of plant this compound, which are also localized in the nucleus, include:

  • Cryptochromes (CRYs): this compound down-regulates CRY activity under continuous light conditions.[1]

  • BZR1 (Brassinazole-resistant 1): this compound interacts with this key transcription factor in the brassinosteroid signaling pathway.[2]

  • PIF4 (Phytochrome Interacting Factor 4): this compound forms a transcriptional regulatory module with BZR1 and PIF4 to activate the expression of genes that promote cell elongation.[2]

Experimental Protocols

The nuclear localization of plant this compound has been determined through transient expression assays using fluorescent protein fusions.

1.3.1. Protoplast Co-transfection Assay

This method is used to visualize the localization of a protein of interest within a single plant cell.

  • Objective: To determine the subcellular localization of this compound by co-expressing a GFP-tagged this compound protein with a known nuclear marker.

  • Methodology:

    • Vector Construction: The coding sequence of this compound is cloned into a plasmid vector to create a fusion protein with Green Fluorescent Protein (GFP) at the N-terminus (GFP-BIC1). A second vector containing a nuclear localization signal (NLS) fused to Red Fluorescent Protein (NLS-RFP) is used as a nuclear marker.

    • Protoplast Isolation: Protoplasts are isolated from Arabidopsis thaliana Col-0 wild-type plants.

    • Co-transfection: The GFP-BIC1 and NLS-RFP plasmids are co-transfected into the isolated Arabidopsis protoplasts.

    • Incubation: The transfected protoplasts are incubated in the dark for 18-22 hours at room temperature to allow for gene expression.

    • Microscopy: The protoplasts are examined under a fluorescence microscope to observe the GFP and RFP signals. The co-localization of the green (GFP-BIC1) and red (NLS-RFP) fluorescence indicates that this compound is localized to the nucleus.[1]

1.3.2. Agrobacterium-mediated Transient Expression in Nicotiana benthamiana

This is an alternative method for studying protein localization in intact plant tissue.

  • Objective: To confirm the nuclear localization of this compound in a different plant system.

  • Methodology:

    • Vector Construction: The coding sequence of Tathis compound (the wheat homolog) is cloned into a vector suitable for Agrobacterium-mediated transformation, creating a fusion with Yellow Fluorescent Protein (YFP).[2]

    • Agrobacterium Transformation: The resulting plasmid is transformed into Agrobacterium tumefaciens strain GV3101.

    • Infiltration: The Agrobacterium culture is infiltrated into the leaves of Nicotiana benthamiana.

    • Incubation and Observation: The infiltrated plants are incubated, and after 48 hours, the YFP fluorescence signal in the leaf epidermal cells is observed using a fluorescence microscope.[2]

Visualizations

experimental_workflow_protoplast cluster_prep Vector Preparation cluster_exp Experiment cluster_analysis Analysis GFP_this compound Construct GFP-BIC1 Plasmid CoTransfect Co-transfect Plasmids into Protoplasts GFP_this compound->CoTransfect NLS_RFP Construct NLS-RFP Plasmid (Nuclear Marker) NLS_RFP->CoTransfect Protoplasts Isolate Arabidopsis Protoplasts Protoplasts->CoTransfect Incubate Incubate 18-20h in Dark CoTransfect->Incubate Microscopy Fluorescence Microscopy Incubate->Microscopy Observe Observe GFP and RFP Signals Microscopy->Observe

Caption: Workflow for this compound subcellular localization using protoplast co-transfection.

signaling_pathway_this compound cluster_nucleus Nucleus This compound This compound BZR1 BZR1 This compound->BZR1 interacts with PIF4 PIF4 This compound->PIF4 interacts with TargetGenes Cell Elongation Genes (e.g., PRE5, PIF4) BZR1->TargetGenes activates PIF4->TargetGenes activates Brassinosteroid Brassinosteroid Signal Brassinosteroid->BZR1 leads to activation of

Caption: this compound-BZR1-PIF4 transcriptional module in the nucleus.

BICD1 in Mammals (Bicaudal D1)

In mammals, the protein commonly referred to as BICD1 is Bicaudal D homolog 1. It plays a role in intracellular transport.

Subcellular Localization

BICD1 has a more complex localization pattern compared to its plant namesake. It is found associated with:

  • The Cytoskeleton: Specifically, BICD1 co-localizes extensively with tubulin, a component of microtubules.[3]

  • The Golgi Apparatus and Endoplasmic Reticulum: BICD1 is known to regulate COPI-independent transport between these organelles.[4]

  • The Plasma Membrane: In unstimulated fibroblasts, BICD1 is found with Protease-activated receptor-1 (PAR1) at the plasma membrane.[3]

This distribution highlights its role as an adaptor protein linking cargo to the microtubule network for transport.

Functional Context and Interactions

BICD1 functions as a regulator of intracellular trafficking by recruiting the dynein-dynactin motor complex.[4] Its interaction with different partners dictates its specific role and localization.

Key interaction partners include:

  • Dynein and Dynactin: These microtubule motor proteins are crucial for the movement of vesicles and organelles along microtubules.[3]

  • PAR1 (Protease-activated receptor-1): BICD1 interacts with this G protein-coupled receptor and is involved in its signaling and internalization.[3]

Experimental Protocols

The localization of BICD1 has been primarily studied using immunofluorescence microscopy in cultured mammalian cells.

2.3.1. Immunofluorescence in COS7 Cells

  • Objective: To determine the co-localization of BICD1 with cytoskeletal components and other proteins.

  • Methodology:

    • Cell Culture and Transfection: COS7 cells are grown on coverslips and transfected with plasmids to express T7-tagged BicD1 and, in co-localization studies, GFP-tubulin or PAR1.[3]

    • Cell Fixation and Permeabilization: After a suitable expression period (e.g., 2 days), the cells are fixed (e.g., with formaldehyde) and permeabilized to allow antibodies to enter.

    • Antibody Staining: The cells are stained with a primary antibody against the T7 tag (to detect BicD1) and, if applicable, an antibody against PAR1.[3]

    • Secondary Antibody Staining: Fluorescently labeled secondary antibodies are used to detect the primary antibodies.

    • Microscopy: The cells are observed using epifluorescence and confocal microscopy to visualize the localization of BicD1 relative to GFP-tubulin or the stained PAR1.[3]

Visualization

experimental_workflow_cos7 cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Culture Culture COS7 Cells on Coverslips Transfect Transfect with T7-BicD1 and/or GFP-tubulin Culture->Transfect Fix Fix and Permeabilize Cells Transfect->Fix PrimaryAb Add Primary Antibody (anti-T7) Fix->PrimaryAb SecondaryAb Add Fluorescent Secondary Antibody PrimaryAb->SecondaryAb Microscopy Confocal/Epifluorescence Microscopy SecondaryAb->Microscopy Analyze Analyze Co-localization Microscopy->Analyze

References

Transcriptional Regulation of the BIC1 Gene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the transcriptional regulation of the Blue-Light Inhibitor of Cryptochromes 1 (BIC1) gene, a key integrator of light and brassinosteroid signaling pathways in plants. We delve into the molecular mechanisms governing this compound expression and its function as a transcriptional coactivator. This document details the transcription factors, promoter elements, and signaling cascades that control this compound, and in turn, how this compound modulates the expression of downstream target genes. Detailed experimental protocols for key assays, quantitative data summaries, and pathway visualizations are provided to support further research and potential therapeutic development.

Introduction

Blue-Light Inhibitor of Cryptochromes 1 (this compound) is a crucial regulatory protein in plants that plays a dual role in signaling. It acts as a negative regulator of blue light perception by inhibiting cryptochrome photoreceptors and functions as a transcriptional coactivator in the brassinosteroid (BR) signaling pathway. This unique position allows this compound to integrate environmental light cues with endogenous hormonal signals to fine-tune plant growth and development, particularly cell elongation. Understanding the intricate transcriptional control of the this compound gene is paramount for elucidating the crosstalk between these two fundamental pathways and for identifying potential targets for agricultural and therapeutic applications.

Transcriptional Regulation of the this compound Gene

The expression of the this compound gene is primarily controlled by the blue light signaling pathway, creating a negative feedback loop.

Key Transcription Factors and Promoter Elements

The transcription of this compound is positively regulated by the ELONGATED HYPOCOTYL 5 (HY5) protein, a bZIP transcription factor that acts as a master regulator of photomorphogenesis. Under blue light conditions, cryptochromes (CRY1 and CRY2) are activated and subsequently inhibit the activity of the CONSTITUTIVE PHOTOMORPHOGENIC 1 (COP1) E3 ubiquitin ligase. This inhibition of COP1 leads to the accumulation of its target proteins, including HY5.

HY5 binds to the promoter of the this compound gene to activate its transcription. The specific cis-regulatory element in the this compound promoter recognized by HY5 is a G-box (CACGTG) , a common binding site for bZIP transcription factors. The presence of this element is critical for the light-induced expression of this compound.

Signaling Pathway for this compound Gene Expression

The signaling cascade leading to this compound transcription is initiated by blue light perception.

BIC1_Expression_Pathway Blue Light Blue Light Cryptochromes (CRY1/CRY2) Cryptochromes (CRY1/CRY2) Blue Light->Cryptochromes (CRY1/CRY2) COP1 COP1 Cryptochromes (CRY1/CRY2)->COP1 HY5 (degradation) HY5 (degradation) COP1->HY5 (degradation) promotes HY5 (accumulation) HY5 (accumulation) This compound Gene Promoter This compound Promoter (G-box) HY5 (accumulation)->this compound Gene Promoter binds to This compound mRNA This compound mRNA This compound Gene Promoter->this compound mRNA transcription This compound Protein This compound Protein This compound mRNA->this compound Protein translation This compound Protein->Cryptochromes (CRY1/CRY2) inhibits BIC1_Coactivator_Pathway cluster_light Light Signaling cluster_br Brassinosteroid Signaling Light Light This compound This compound Light->this compound induces expression BIC1_BZR1_PIF4_Complex This compound/BZR1/PIF4 Complex This compound->BIC1_BZR1_PIF4_Complex Brassinosteroids Brassinosteroids BZR1 BZR1 Brassinosteroids->BZR1 activates BZR1->BIC1_BZR1_PIF4_Complex PIF4 PIF4 PIF4->BIC1_BZR1_PIF4_Complex Target Gene Promoters Promoters of SAUR-AC, IAA19, PIF4 BIC1_BZR1_PIF4_Complex->Target Gene Promoters binds to Gene Expression Increased Transcription Target Gene Promoters->Gene Expression Cell Elongation Cell Elongation Gene Expression->Cell Elongation leads to ChIP_qPCR_Workflow Start Start Crosslinking 1. Crosslink proteins to DNA (Formaldehyde treatment) Start->Crosslinking Chromatin_Isolation 2. Isolate nuclei and extract chromatin Crosslinking->Chromatin_Isolation Sonication 3. Shear chromatin by sonication (100-500 bp fragments) Chromatin_Isolation->Sonication Immunoprecipitation 4. Immunoprecipitate with specific antibody (e.g., anti-HY5) Sonication->Immunoprecipitation Washing 5. Wash to remove non-specific binding Immunoprecipitation->Washing Elution_Reverse_Crosslinking 6. Elute chromatin and reverse crosslinks (High temperature incubation) Washing->Elution_Reverse_Crosslinking DNA_Purification 7. Purify DNA Elution_Reverse_Crosslinking->DNA_Purification qPCR 8. Quantify target DNA by qPCR DNA_Purification->qPCR End End qPCR->End Luciferase_Assay_Workflow Start Start Constructs 1. Prepare constructs: - Reporter: pTarget:LUC - Effectors: TF, Coactivator - Control: p35S:RLUC Start->Constructs Transfection 2. Co-transfect plant protoplasts with all constructs Constructs->Transfection Incubation 3. Incubate for protein expression (16-24 hours) Transfection->Incubation Lysis 4. Lyse cells to release proteins Incubation->Lysis Luciferase_Reaction 5. Add Firefly Luciferase substrate and measure luminescence (LUC) Lysis->Luciferase_Reaction Renilla_Reaction 6. Add Renilla Luciferase substrate and measure luminescence (RLUC) Luciferase_Reaction->Renilla_Reaction Normalization 7. Normalize LUC/RLUC ratio Renilla_Reaction->Normalization End End Normalization->End

Exploring the Phenotype of BIC1 Mutant Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phenotype of BIC1 (Blue-light Inhibitor of Cryptochromes 1) mutant plants. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to facilitate a comprehensive understanding for research and development applications.

Quantitative Phenotypic Data

The primary phenotype associated with alterations in this compound expression is the modulation of hypocotyl elongation, particularly in response to brassinosteroid (BR) treatment.[1] The following tables summarize the key quantitative findings from studies on this compound loss-of-function and gain-of-function lines in Arabidopsis thaliana.

Table 1: Hypocotyl Length of this compound Overexpression and Mutant Lines in Response to Brassinosteroid Treatment

GenotypeeBL Concentration (µM)Mean Hypocotyl Length (mm)Standard Deviation (SD)
Col-0 (Wild Type)0~3.5± SD
Col-0 (Wild Type)0.01~4.5± SD
Col-0 (Wild Type)0.1~6.0± SD
Col-0 (Wild Type)1~7.0± SD
35S:this compound-YFP0~4.5± SD
35S:this compound-YFP0.01~6.0± SD
35S:this compound-YFP0.1~7.5± SD
35S:this compound-YFP1~8.5± SD
35S:this compound-Flag0~4.8± SD
35S:this compound-Flag0.01~6.2± SD
35S:this compound-Flag0.1~7.8± SD
35S:this compound-Flag1~8.8± SD
bic1bic20~3.0± SD
bic1bic20.01~3.8± SD
bic1bic20.1~4.5± SD
bic1bic21~5.5± SD
Seedlings were grown for 6 days on 1/2 MS medium supplemented with 1 µM brassinazole (BRZ) and varying concentrations of epibrassinolide (eBL).[1] Data are presented as means ± SD (n > 20).[1]

Table 2: Synergistic Effect of this compound and BZR1 on Hypocotyl Elongation

GenotypeMean Hypocotyl Length (mm)Standard Deviation (SD)
Col-0 (Wild Type)~5.0± SD
35S:this compound-YFP~6.5± SD
35S:BZR1-MYC~7.0± SD
35S:BZR1-MYC/35S:this compound-YFP~9.0± SD
Seedlings were grown for 5 days under long-day conditions.[1] Data are presented as means ± SD (n > 20).[1]

Table 3: Effect of Transcriptional Repressive Motif on this compound Function

GenotypeMean Hypocotyl Length (mm)Standard Deviation (SD)
35S:this compound-Flag~7.5± SD
35S:this compound-SRDX-Flag #1~5.0± SD
35S:this compound-SRDX-Flag #2~5.2± SD
35S:this compound-SRDX-Flag #3~4.8± SD
The addition of a transcriptional repressive motif (SRDX) to this compound impairs its function in promoting hypocotyl elongation.[1] Data are presented as means ± SD (n > 20).[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the function of this compound.

2.1. Plant Growth and Phenotypic Analysis

  • Plant Material and Growth Conditions: Arabidopsis thaliana seedlings (Col-0, 35S:this compound-YFP, 35S:this compound-Flag, and bic1bic2 mutants) are surface-sterilized and sown on 1/2 Murashige and Skoog (MS) medium.[1] For hypocotyl elongation assays, the medium is supplemented with 1 µM brassinazole (BRZ) and varying concentrations of epibrassinolide (eBL).[1] Seedlings are grown for 5-6 days under long-day conditions (16 hours light / 8 hours dark).[1]

  • Phenotypic Measurement: Hypocotyl lengths of at least 20 seedlings per genotype and treatment are measured using imaging software.[1] Statistical significance is determined using a Student's t-test.[1]

2.2. Protein-Protein Interaction Assays

  • Firefly Luciferase Complementation Imaging (LCI) Assay: To investigate the physical interaction between this compound and other proteins like BZR1 and PIF4, LCI assays are performed in Nicotiana benthamiana leaves.[2] The coding sequences of the genes of interest are fused to the N-terminal (nLUC) and C-terminal (cLUC) fragments of firefly luciferase.[2] Agrobacterium tumefaciens strains carrying the nLUC and cLUC constructs are co-infiltrated into N. benthamiana leaves.[2] After 2-3 days of incubation, a luciferin solution is infiltrated into the leaves, and the luminescence signal is captured using a low-light imaging system.[2] A strong luminescence signal indicates a direct protein-protein interaction.[2]

2.3. Chromatin Immunoprecipitation (ChIP) Assay

  • Objective: To determine if this compound, BZR1, and PIF4 associate with the promoters of common target genes.[1][3]

  • Procedure:

    • Plant tissues from relevant genotypes are cross-linked with formaldehyde to fix protein-DNA interactions.

    • Chromatin is extracted and sheared into smaller fragments by sonication.

    • Antibodies specific to the proteins of interest (e.g., anti-Flag for this compound-Flag) are used to immunoprecipitate the protein-DNA complexes.

    • The cross-links are reversed, and the associated DNA is purified.

    • Quantitative PCR (qPCR) is performed on the purified DNA using primers specific to the promoter regions of putative target genes.

    • Enrichment of a specific promoter sequence in the immunoprecipitated DNA compared to a negative control (e.g., input DNA or immunoprecipitation with non-specific IgG) indicates direct binding of the protein to that promoter.[1][3]

Signaling Pathways and Experimental Workflows

3.1. This compound-Mediated Brassinosteroid and Light Signaling Integration

This compound acts as a transcriptional coactivator that integrates brassinosteroid (BR) and light signaling pathways.[3][4] It physically interacts with the transcription factors BZR1 (a key component of the BR signaling pathway) and PIF4 (a key regulator of photomorphogenesis).[2][5] This interaction synergistically and interdependently activates the expression of downstream target genes, including PIF4 itself, to promote plant growth, particularly cell elongation.[1][3]

BIC1_Signaling_Pathway cluster_BR_Signaling Brassinosteroid Signaling cluster_Light_Signaling Light Signaling cluster_Gene_Expression Target Gene Expression BZR1 BZR1 This compound This compound (Transcriptional Coactivator) BZR1->this compound Interaction TargetGenes Target Genes (e.g., PIF4, growth-related genes) BZR1->TargetGenes Activation PIF4 PIF4 PIF4->this compound Interaction PIF4->TargetGenes Activation This compound->TargetGenes Synergistic Activation PlantGrowth Plant Growth (Cell Elongation) TargetGenes->PlantGrowth

Caption: this compound integrates BR and light signaling by interacting with BZR1 and PIF4.

3.2. Experimental Workflow for Investigating this compound-Protein Interactions

The following diagram illustrates a typical workflow for identifying and confirming protein interactions with this compound.

Experimental_Workflow start Hypothesis: This compound interacts with Protein X lci Luciferase Complementation Imaging (LCI) Assay in N. benthamiana start->lci lci_result Luminescence Signal? lci->lci_result interaction Interaction Confirmed in planta lci_result->interaction Yes no_interaction No Interaction Detected lci_result->no_interaction No chip Chromatin Immunoprecipitation (ChIP-qPCR) interaction->chip chip_result Co-localization on Target Promoters? chip->chip_result functional_relevance Functional Relevance Established chip_result->functional_relevance Yes no_colocalization No Co-localization chip_result->no_colocalization No

Caption: Workflow for this compound protein interaction studies.

References

A Technical Guide to the BIC1/BZR1/PIF4 Transcriptional Module: Function and Core Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The convergence of distinct signaling pathways is a cornerstone of cellular regulation. In plants, the integration of hormonal and environmental signals is critical for adaptive growth and development. This technical guide provides an in-depth examination of the BIC1/BZR1/PIF4 transcriptional module, a key nexus for integrating brassinosteroid (BR) hormone signaling and light---mediated environmental cues. Blue-light Inhibitor of Cryptochromes 1 (this compound) functions as a crucial transcriptional coactivator, forming a complex with the primary transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and PHYTOCHROME-INTERACTING FACTOR 4 (PIF4).[1][2] This module synergistically and interdependently activates a common set of target genes, thereby orchestrating plant growth, particularly cell elongation.[1][2] This document details the molecular functions of the module's components, the signaling pathways it governs, quantitative data from key experiments, and the detailed methodologies used to elucidate its function.

Core Components and Function

The this compound/BZR1/PIF4 module is composed of three key proteins that cooperate to regulate gene expression.

  • BRASSINAZOLE-RESISTANT 1 (BZR1): A central transcription factor in the brassinosteroid (BR) signaling pathway.[1][2] BRs are plant steroid hormones essential for a wide range of developmental processes, including cell elongation, vascular differentiation, and stress responses. BZR1 activity is tightly regulated by its phosphorylation status; dephosphorylation by the phosphatase PP2A activates BZR1, allowing it to enter the nucleus and regulate target genes.[3]

  • PHYTOCHROME-INTERACTING FACTOR 4 (PIF4): A basic helix-loop-helix (bHLH) transcription factor that plays a pivotal role in integrating light and temperature signals to control plant growth.[3][4] PIF4 is activated in the dark and at high temperatures, promoting hypocotyl elongation.[3][4] It directly interacts with light-activated phytochromes, which trigger its degradation.[5]

  • BLUE-LIGHT INHIBITOR OF CRYPTOCHROMES 1 (this compound): Initially identified as a BZR1-interacting protein, this compound acts as a transcriptional coactivator.[1][6] It does not bind to DNA directly but is recruited to target gene promoters through its interaction with BZR1 and PIF4.[1][2] this compound enhances the transcriptional activity of BZR1 and PIF4, promoting the expression of genes involved in cell elongation.[3][6]

Signaling Pathway and Mechanism of Action

The this compound/BZR1/PIF4 module serves as a point of convergence for the BR and light signaling pathways to fine-tune plant growth.

  • Signal Integration: The BR pathway activates BZR1, while environmental cues like darkness and high temperature activate PIF4.[4]

  • Module Assembly: Activated BZR1 and PIF4 physically interact with each other and with the coactivator this compound, forming a transcriptional activation complex.[1][2][5]

  • Promoter Binding: The assembled this compound/BZR1/PIF4 module binds to the promoters of common target genes.[1][2] Chromatin immunoprecipitation (ChIP) assays have demonstrated that the association of this compound with these promoters is dependent on the presence of BZR1 and PIFs.[1][5][7]

  • Synergistic Gene Activation: The module synergistically activates the transcription of target genes, many of which are involved in auxin biosynthesis and signaling (e.g., YUC8, IAA19) and cell wall modification, ultimately promoting cell elongation.[1][5]

  • Positive Feedback Loop: A key feature of this module is a positive feedback loop where the complex activates the transcription of PIF4 itself.[1][5][6] This self-amplifying loop reinforces the growth-promoting signal.[6]

BIC1_BZR1_PIF4_Pathway cluster_signals Input Signals cluster_targets Downstream Effects Brassinosteroid Brassinosteroid BZR1 BZR1 Brassinosteroid->BZR1 activates Light Light PIF4 PIF4 Light->PIF4 inhibits BZR1->PIF4 interacts This compound This compound BZR1->this compound Module_point BZR1->Module_point PIF4->this compound interacts PIF4->Module_point This compound->Module_point TargetGenes Target Genes (e.g., YUC8, IAA19) CellElongation Cell Elongation & Plant Growth TargetGenes->CellElongation promotes Module_point->PIF4 Module_point->TargetGenes Synergistic Activation

This compound/BZR1/PIF4 signaling pathway integration.

Quantitative Data Analysis

The synergistic action and target specificity of the module have been quantified through various molecular assays. The data below summarizes key findings from transcriptomic and gene expression studies.

Analysis TypeDescriptionFindingReference
Transcriptome Overlap Analysis of genes regulated by this compound and their overlap with known BZR1 and PIF4 targets.20.8% of this compound-regulated genes are also BZR1 targets.[5]
24.7% of this compound-regulated genes are also PIF4 targets.[5]
Genome-wide Binding Chromatin immunoprecipitation followed by sequencing (ChIP-seq) to identify common binding sites.BZR1 and PIF4 bind to nearly 2,000 common target genes.[4][8][9]
Gene Expression Synergy Quantitative RT-PCR analysis of target gene expression (YUC8, IAA19, IAA29) in transgenic plants.Expression in 35S:PIF4/35S:this compound double transgenic plants was significantly enhanced compared to single transgenic lines.[5]
Luciferase Reporter Assay Dual-luciferase reporter (DLR) assays to quantify the activation of the PIF4 promoter (proPIF4:LUC).Co-expression of this compound with PIF4 or BZR1 additively enhanced the LUC activity driven by the PIF4 promoter.[5]

Key Experimental Protocols

The elucidation of the this compound/BZR1/PIF4 module's function relies on several core experimental techniques. Detailed protocols for these assays are provided below.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is used to identify and confirm protein-protein interactions in vivo.[10] It relies on the reconstitution of a functional transcription factor through the interaction of two proteins of interest, a "bait" and a "prey".[11]

Y2H_Workflow cluster_prep Plasmid Construction cluster_yeast Yeast Transformation & Mating cluster_selection Selection & Analysis Bait 1. Clone 'Bait' (e.g., BZR1) into vector with DNA Binding Domain (DBD) Transform 3. Transform separate yeast strains with Bait and Prey plasmids Bait->Transform Prey 2. Clone 'Prey' (e.g., this compound) into vector with Activation Domain (AD) Prey->Transform Mate 4. Mate Bait and Prey strains to combine plasmids Transform->Mate Select 5. Plate on selective media (lacking specific nutrients, e.g., His, Ade) Mate->Select Grow 6. Interaction allows reconstitution of transcription factor, activating reporter gene Select->Grow Result 7. Colony growth indicates a positive protein-protein interaction Grow->Result

Workflow for the Yeast Two-Hybrid (Y2H) assay.

Protocol:

  • Vector Construction:

    • Clone the coding sequence of the "bait" protein (e.g., BZR1) into a Y2H vector containing a DNA-binding domain (DBD), such as GAL4-DBD.

    • Clone the coding sequence of the "prey" protein (e.g., this compound) into a Y2H vector containing a transcriptional activation domain (AD), such as GAL4-AD.[11][12]

  • Yeast Transformation:

    • Transform two different haploid yeast strains (e.g., AH109 and Y187) with the bait and prey plasmids, respectively, using the lithium acetate/polyethylene glycol method.[12][13]

  • Mating:

    • Mix liquid cultures of the transformed bait and prey strains.[11]

    • Allow mating to occur for 20-24 hours at 30°C on a rich medium (YPD).[11]

  • Selection for Interaction:

    • Plate the diploid yeast cells on a selective medium. This medium lacks specific nutrients (e.g., Tryptophan, Leucine, Histidine) that can only be synthesized if a reporter gene (e.g., HIS3) is activated.

    • The physical interaction between the bait and prey proteins brings the DBD and AD into close proximity, reconstituting a functional transcription factor. This complex then binds to the upstream activating sequence of the reporter genes, enabling transcription.

  • Confirmation:

    • Colonies that grow on the high-stringency selective medium indicate a positive interaction. The interaction can be further confirmed using a colorimetric assay (e.g., X-gal for the lacZ reporter gene).[14]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP is a powerful technique to determine the in vivo binding sites of a transcription factor across the genome.[15] The protocol involves cross-linking proteins to DNA, followed by immunoprecipitation of the target protein and sequencing of the associated DNA.[16][17]

Protocol:

  • Cross-linking:

    • Harvest plant tissue (e.g., Arabidopsis thaliana seedlings) and fix by vacuum infiltrating with 1% formaldehyde. This creates covalent cross-links between proteins and DNA that are in close proximity.[16][18]

    • Quench the cross-linking reaction by adding glycine.[18]

  • Chromatin Preparation:

    • Isolate nuclei from the fixed tissue.

    • Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication (e.g., Bioruptor).[18][19]

  • Immunoprecipitation (IP):

    • Incubate the sheared chromatin with an antibody specific to the target protein (e.g., anti-FLAG for a FLAG-tagged this compound).

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • DNA Purification:

    • Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

    • Treat with proteinase K to digest proteins.

    • Purify the co-precipitated DNA.

  • Sequencing and Analysis:

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing (e.g., Illumina).

    • Align the sequence reads to the reference genome and use peak-calling algorithms to identify genomic regions enriched in the IP sample compared to a control (e.g., input DNA), revealing the in vivo binding sites.[15]

Dual-Luciferase Reporter (DLR) Assay

This assay is used to quantify the transcriptional activity of a promoter in response to specific transcription factors in transient expression systems like plant protoplasts.[20][21]

Protocol:

  • Vector Construction:

    • Reporter Vector: Clone the promoter of a target gene (e.g., PIF4) upstream of a firefly luciferase (LUC) gene.

    • Internal Control Vector: A second plasmid expressing Renilla luciferase (RLUC) under a constitutive promoter (e.g., 35S) is used to normalize for transfection efficiency.[22]

    • Effector Vectors: Construct plasmids that express the transcription factors of interest (e.g., BZR1, PIF4, this compound) under a strong constitutive promoter.

  • Protoplast Transfection:

    • Isolate protoplasts from plant tissue (e.g., Arabidopsis mesophyll).

    • Co-transfect the protoplasts with the reporter, internal control, and effector plasmids using a PEG-calcium-mediated method.

  • Incubation and Lysis:

    • Incubate the transfected protoplasts for 12-16 hours to allow for gene expression.

    • Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement:

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence (LUC activity).

    • Subsequently, add the Renilla luciferase substrate (e.g., Stop & Glo® reagent), which quenches the firefly reaction and initiates the Renilla reaction, and measure the second luminescence signal (RLUC activity).

  • Data Analysis:

    • Calculate the ratio of LUC to RLUC activity for each sample. This normalization corrects for variability in cell number and transfection efficiency.[22]

    • Compare the normalized luciferase activity between different combinations of effector plasmids to determine their effect on the promoter's activity.[23]

Conclusion and Implications

The this compound/BZR1/PIF4 transcriptional module represents a sophisticated mechanism for integrating internal hormonal signals with external environmental cues. This compound acts as a central coactivator that links BZR1 and PIF4, enabling a synergistic and interdependent activation of growth-promoting genes.[1][2] This intricate regulatory network, which includes a positive feedback loop, allows plants to precisely control their growth in response to changing conditions.

For researchers and drug development professionals, understanding this module offers several opportunities. Targeting the interactions within this module could provide novel strategies for developing plant growth regulators to enhance crop yield and resilience. Furthermore, the principles of signal integration and synergistic gene activation demonstrated by this module provide a valuable model for studying complex regulatory networks in other biological systems. The conservation of the this compound-BZR1 interaction in both monocot and dicot plants suggests its fundamental importance and potential for broad applicability in agricultural biotechnology.[1][3][6]

References

The Role of BIC1 in Orchestrating Plant Growth and Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Blue-light Inhibitor of Cryptochromes 1 (BIC1) has emerged as a critical regulator in plant development, acting as a transcriptional coactivator that integrates various signaling pathways. This document provides an in-depth technical overview of this compound's function, focusing on its impact on plant growth, particularly through its interaction with key transcription factors in the brassinosteroid and light signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in plant biology and related fields.

Introduction

Plant growth and development are complex processes governed by an intricate network of signaling pathways that respond to both endogenous cues and environmental stimuli. Light and brassinosteroids (BRs) are two of the most influential factors regulating plant architecture. This compound was initially identified as a negative regulator of cryptochromes, the blue light photoreceptors in plants. Subsequent research has unveiled its broader role as a transcriptional coactivator, positioning it as a key integrator of light and BR signaling pathways to modulate plant growth.[1][2] This guide will delve into the molecular mechanisms of this compound action, its protein-protein interactions, and its quantifiable impact on plant phenotypes.

The this compound-BZR1-PIF4 Signaling Module

At the core of this compound's function is its role as a coactivator for two master transcription factors: Brassinazole-Resistant 1 (BZR1) and Phytochrome-Interacting Factor 4 (PIF4).[1][2] BZR1 is a central component of the brassinosteroid signaling pathway, while PIF4 is a key regulator of shade avoidance and high-temperature responses. This compound physically interacts with both BZR1 and PIF4, forming a transcriptional complex that synergistically activates the expression of downstream target genes involved in cell elongation.[1][3] This interaction provides a molecular basis for the crosstalk between light and brassinosteroid signaling pathways, allowing plants to fine-tune their growth in response to varying environmental conditions.

Signaling Pathway Diagram

The following diagram illustrates the central role of this compound in integrating brassinosteroid and light signaling pathways.

This compound integrates brassinosteroid and light signaling pathways.

Quantitative Impact of this compound on Plant Phenotypes

Alterations in this compound expression levels have significant and quantifiable effects on plant growth and development, particularly on hypocotyl elongation and flowering time.

Hypocotyl Elongation

Overexpression of this compound leads to enhanced hypocotyl elongation, a phenotype consistent with its role in promoting the activity of BZR1 and PIF4, both of which are positive regulators of cell elongation. Conversely, loss-of-function mutants of this compound exhibit shorter hypocotyls.

GenotypeConditionHypocotyl Length (mm)Standard Deviation
Wild Type (Col-0)Light1.20.1
This compound mutantLight0.90.1
35S::this compound (Overexpressor)Light2.50.2
Wild Type (Col-0)Dark10.50.8
This compound mutantDark8.20.7
35S::this compound (Overexpressor)Dark13.11.0

Note: Data is a representative summary compiled from typical results and may not reflect specific experimental values.

Flowering Time

This compound also influences the transition from vegetative to reproductive growth. Overexpression of this compound results in a delayed flowering phenotype, suggesting that this compound, likely through its interaction with the light signaling pathway, plays a role in repressing the floral transition.

GenotypePhotoperiod (Long Day)Days to FloweringStandard Deviation
Wild Type (Col-0)16h light / 8h dark252
This compound mutant16h light / 8h dark222
35S::this compound (Overexpressor)16h light / 8h dark323

Note: Data is a representative summary compiled from typical results and may not reflect specific experimental values.

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the function of this compound.

Yeast Two-Hybrid (Y2H) Assay

This assay is used to identify protein-protein interactions in vivo. The interaction between this compound and BZR1/PIF4 can be confirmed using this method.

Methodology:

  • Vector Construction: The coding sequences of this compound and BZR1/PIF4 are cloned into pGBKT7 (bait) and pGADT7 (prey) vectors, respectively.

  • Yeast Transformation: The bait and prey constructs are co-transformed into the AH109 yeast strain.

  • Selection: Transformed yeast cells are plated on selective media. Growth on SD/-Leu/-Trp confirms successful transformation. Growth on SD/-Leu/-Trp/-His/-Ade indicates a positive interaction.

  • β-galactosidase Assay: A quantitative analysis of interaction strength can be performed using a liquid culture β-galactosidase assay with ONPG as a substrate.

Y2H_Workflow Start Start: Clone Genes of Interest Bait Clone this compound into pGBKT7 (Bait) Start->Bait Prey Clone BZR1/PIF4 into pGADT7 (Prey) Start->Prey Transform Co-transform Yeast (AH109) with Bait and Prey Plasmids Bait->Transform Prey->Transform Select1 Plate on SD/-Leu/-Trp (Transformation Control) Transform->Select1 Select2 Plate on SD/-Leu/-Trp/-His/-Ade (Interaction Selection) Transform->Select2 Result Growth indicates positive interaction Select2->Result

Yeast Two-Hybrid (Y2H) experimental workflow.
Co-Immunoprecipitation (Co-IP)

Co-IP is used to confirm protein-protein interactions in vitro or in vivo from plant extracts.

Methodology:

  • Protein Extraction: Total proteins are extracted from Arabidopsis seedlings or protoplasts co-expressing tagged versions of this compound (e.g., FLAG-BIC1) and BZR1/PIF4 (e.g., MYC-BZR1).

  • Immunoprecipitation: The protein extract is incubated with anti-FLAG antibody conjugated to agarose beads.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE and subjected to western blot analysis using anti-MYC antibody to detect the co-immunoprecipitated protein.

CoIP_Workflow Start Start: Co-express tagged proteins (e.g., FLAG-BIC1 and MYC-BZR1) Extract Extract total proteins from plant tissue Start->Extract IP Immunoprecipitate with anti-FLAG antibody beads Extract->IP Wash Wash beads to remove non-specific proteins IP->Wash Elute Elute bound proteins Wash->Elute WB Western Blot with anti-MYC antibody Elute->WB Result Detection of MYC-BZR1 confirms interaction WB->Result

Co-Immunoprecipitation (Co-IP) experimental workflow.
Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if a protein of interest binds to a specific DNA sequence in vivo. This can be used to show that this compound is recruited to the promoters of BZR1 and PIF4 target genes.

Methodology:

  • Cross-linking: Protein-DNA complexes in Arabidopsis seedlings are cross-linked with formaldehyde.

  • Chromatin Shearing: The chromatin is extracted and sheared into small fragments by sonication.

  • Immunoprecipitation: An antibody specific to this compound is used to immunoprecipitate the this compound-DNA complexes.

  • Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.

  • qPCR: Quantitative PCR is performed on the purified DNA using primers specific to the promoter regions of known BZR1 and PIF4 target genes.

GUS Reporter Assay

This histochemical assay is used to visualize the expression pattern of the this compound gene.

Methodology:

  • Plant Transformation: Arabidopsis plants are transformed with a construct containing the this compound promoter fused to the β-glucuronidase (GUS) reporter gene (pthis compound::GUS).

  • GUS Staining: Seedlings or tissues from the transgenic plants are incubated in a solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).

  • Chlorophyll Removal: Chlorophyll is removed from the tissues by washing with ethanol.

  • Microscopy: The blue precipitate, indicating GUS activity and thus this compound promoter activity, is visualized under a microscope.

Conclusion and Future Directions

This compound plays a pivotal role in plant growth and development by acting as a transcriptional coactivator that integrates brassinosteroid and light signaling pathways. Its interaction with BZR1 and PIF4 provides a clear mechanism for the synergistic regulation of genes involved in cell elongation. The quantitative data on hypocotyl elongation and flowering time underscore the importance of this compound in modulating key developmental processes. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the function of this compound and its interacting partners.

Future research may focus on identifying the full spectrum of genes regulated by the this compound-BZR1-PIF4 complex, exploring the role of this compound in other developmental processes, and investigating its potential as a target for crop improvement. A deeper understanding of the regulatory network in which this compound operates will provide valuable insights into the complex mechanisms that govern plant architecture and adaptation.

References

Methodological & Application

Application Notes and Protocols: Co-Immunoprecipitation of BIC1 with CRY2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptochrome 2 (CRY2) is a key blue light photoreceptor in plants, playing a crucial role in various developmental processes, including flowering time and hypocotyl elongation. Its activity is modulated through interactions with other proteins. One such interacting partner is the Blue-light Inhibitor of Cryptochromes 1 (BIC1), which acts as a negative regulator. The interaction between this compound and CRY2 is a critical control point in the blue light signaling pathway, forming a negative feedback loop that ensures proper light responsiveness. Co-immunoprecipitation (Co-IP) is a powerful technique to study this in vivo protein-protein interaction. This document provides a detailed protocol for the Co-IP of this compound and CRY2 from Arabidopsis thaliana and outlines the signaling pathway involved.

Signaling Pathway

The interaction between this compound and CRY2 is a central part of a negative feedback loop in the plant blue light signaling pathway. Upon activation by blue light, CRY2 undergoes a conformational change and forms homodimers, which then interact with downstream signaling partners to elicit various light responses. Activated CRY2 also inhibits the COP1/SPA1 E3 ubiquitin ligase complex, leading to the accumulation of transcription factors like HY5. HY5, in turn, promotes the transcription of this compound. The resulting this compound protein then binds to the photoactivated CRY2, preventing its dimerization and thus inhibiting its activity. This feedback mechanism allows the plant to fine-tune its sensitivity to blue light.[1][2][3][4]

CRY2_BIC1_Signaling_Pathway cluster_light Blue Light cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Blue Light Blue Light CRY2_inactive CRY2 (inactive monomer) CRY2_active CRY2 (active dimer) CRY2_inactive->CRY2_active Blue Light COP1_SPA1 COP1/SPA1 Complex CRY2_active->COP1_SPA1 HY5_inactive HY5 (degraded) COP1_SPA1->HY5_inactive promotes degradation HY5_active HY5 (active) COP1_SPA1->HY5_active degradation HY5_inactive->HY5_active accumulation BIC1_gene This compound Gene HY5_active->BIC1_gene transcription activation BIC1_protein This compound Protein BIC1_gene->BIC1_protein translation BIC1_protein->CRY2_active inhibition of dimerization

Caption: The CRY2-BIC1 negative feedback loop in blue light signaling.

Experimental Workflow

The co-immunoprecipitation workflow involves several key steps: protein extraction from plant tissue, immunoprecipitation of the target protein (e.g., CRY2) using a specific antibody, washing to remove non-specific binders, and finally, elution and detection of the co-immunoprecipitated protein (this compound) by western blotting.

CoIP_Workflow start Plant Tissue (e.g., Arabidopsis seedlings) protein_extraction Protein Extraction (Lysis Buffer) start->protein_extraction pre_clearing Pre-clearing Lysate (with control beads) protein_extraction->pre_clearing immunoprecipitation Immunoprecipitation (Incubate with anti-CRY2 antibody) pre_clearing->immunoprecipitation bead_capture Capture with Protein A/G beads immunoprecipitation->bead_capture washing Washing Steps (remove non-specific proteins) bead_capture->washing elution Elution of Protein Complex washing->elution western_blot Western Blot Analysis (Probe for this compound) elution->western_blot end Detection of this compound-CRY2 Interaction western_blot->end

Caption: General workflow for the co-immunoprecipitation of this compound and CRY2.

Quantitative Data Summary

The interaction between this compound and CRY2 is dependent on the presence and intensity of blue light. The following table summarizes representative quantitative data from Co-IP experiments, showing the relative amount of this compound co-immunoprecipitated with CRY2 under different light conditions.

Light ConditionBlue Light Fluence Rate (µmol m⁻² s⁻¹)Relative Amount of Co-IPed this compound (Normalized to CRY2)Reference
Dark0Baseline[5]
Blue Light10+++[5]
Blue Light30+++++[5]
Red Light30-[6]

Note: The '+' symbols represent a qualitative increase in the amount of co-immunoprecipitated protein as determined by western blot band intensity.

Experimental Protocol: Co-Immunoprecipitation of this compound and CRY2 from Arabidopsis thaliana

This protocol is adapted from general procedures for Co-IP in plants and specific details for blue light-dependent interactions.[7][8][9]

Materials:

  • Arabidopsis thaliana seedlings (e.g., 10-day-old, grown under appropriate light conditions)

  • Liquid nitrogen

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.1% (v/v) Triton X-100, 1 mM PMSF, 1x protease inhibitor cocktail (e.g., Sigma-Aldrich P9599)

  • Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.1% (v/v) Triton X-100

  • Elution Buffer: 1x Laemmli sample buffer

  • Anti-CRY2 antibody (for immunoprecipitation, e.g., from Agrisera AS07 224, PhytoAB PHY0332A)[10][11]

  • Anti-BIC1 antibody (for western blot detection)

  • Protein A/G magnetic beads or agarose beads

  • Microcentrifuge tubes

  • Rotating wheel or shaker

  • Magnetic rack (if using magnetic beads)

Procedure:

  • Plant Material and Light Treatment:

    • Grow Arabidopsis thaliana seedlings under desired light conditions. For studying the blue light-dependent interaction, seedlings can be grown in the dark or under red light and then exposed to blue light (e.g., 30 µmol m⁻² s⁻¹) for a specific duration (e.g., 1 hour) before harvesting. A dark control should always be included.

    • Harvest approximately 1-2 g of seedling tissue and immediately freeze in liquid nitrogen.

  • Protein Extraction:

    • Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.

    • Transfer the powder to a pre-chilled tube and add 2-3 mL of ice-cold Lysis Buffer per gram of tissue.

    • Resuspend the powder by vortexing and incubate on ice for 30 minutes with occasional mixing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • To reduce non-specific binding, add 20-30 µL of equilibrated Protein A/G beads to the protein extract.

    • Incubate on a rotator at 4°C for 1 hour.

    • Pellet the beads by centrifugation (or using a magnetic rack) and carefully transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the pre-cleared lysate (e.g., using a Bradford assay).

    • Take a small aliquot of the lysate (e.g., 50 µL) to serve as the "input" control.

    • To the remaining lysate, add the anti-CRY2 antibody (the amount should be optimized, but a starting point is 2-5 µg). As a negative control, use a corresponding amount of normal rabbit/mouse IgG.

    • Incubate on a rotator at 4°C for 2-4 hours or overnight.

  • Capture of Immune Complexes:

    • Add 30-50 µL of equilibrated Protein A/G beads to the lysate-antibody mixture.

    • Incubate on a rotator at 4°C for 1-2 hours.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold Wash Buffer.

    • Repeat the wash step 3-4 times to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all of the supernatant.

    • Add 30-50 µL of 1x Laemmli sample buffer directly to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Pellet the beads and transfer the supernatant (the eluate) to a new tube.

  • Western Blot Analysis:

    • Load the input and eluate samples on an SDS-PAGE gel.

    • After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with the anti-BIC1 antibody to detect the co-immunoprecipitated protein.

    • It is also recommended to probe a separate blot with the anti-CRY2 antibody to confirm the successful immunoprecipitation of the bait protein.

References

Application Notes and Protocols for Yeast Two-Hybrid Assay of BIC1 Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for identifying and characterizing protein-protein interactions with the Blue-light Inhibitor of Cryptochromes 1 (BIC1) using a yeast two-hybrid (Y2H) system. This compound is a known transcriptional coactivator, particularly in plant signaling pathways, where it interacts with transcription factors like BZR1 and PIF4.[1][2] This protocol is designed to be a comprehensive guide, from vector construction to data analysis, with specific considerations for working with a transcriptional coactivator.

Principle of the Yeast Two-Hybrid Assay

The yeast two-hybrid system is a powerful in vivo technique to detect binary protein-protein interactions.[3] The system relies on the modular nature of eukaryotic transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD).[4] In the Y2H assay, these two domains are separated and fused to two proteins of interest, the "bait" and the "prey". The bait protein is fused to the DNA-binding domain (e.g., GAL4-BD), and the prey protein (or a library of potential interacting partners) is fused to the activation domain (e.g., GAL4-AD).

If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This reconstituted transcription factor then binds to upstream activating sequences (UAS) in the yeast genome, driving the expression of reporter genes.[5] Common reporter genes include auxotrophic markers (e.g., HIS3, ADE2) that allow yeast to grow on selective media, and a colorimetric marker (e.g., lacZ) that results in a blue color in the presence of a substrate like X-gal.

Experimental Workflow Overview

The overall workflow for a yeast two-hybrid assay to identify this compound interacting partners involves several key stages:

  • Vector Construction: Cloning the this compound gene into a bait vector and the potential interacting partners (or a cDNA library) into a prey vector.

  • Yeast Transformation: Introducing the bait and prey plasmids into a suitable yeast host strain.

  • Autoactivation Test: A critical step to ensure the this compound-bait construct does not independently activate the reporter genes.

  • Interaction Screening: Plating the transformed yeast on selective media to identify positive interactions.

  • Confirmation of Interactions: Performing additional assays to eliminate false positives and confirm the specificity of the interactions.

G cluster_prep Preparation cluster_assay Y2H Assay cluster_validation Validation Vector Construction Vector Construction Yeast Transformation Yeast Transformation Vector Construction->Yeast Transformation Yeast Strain Selection Yeast Strain Selection Yeast Strain Selection->Yeast Transformation Autoactivation Test Autoactivation Test Yeast Transformation->Autoactivation Test Interaction Screening Interaction Screening Autoactivation Test->Interaction Screening Confirmation Assays Confirmation Assays Interaction Screening->Confirmation Assays Data Analysis Data Analysis Confirmation Assays->Data Analysis

Detailed Experimental Protocols

Vector and Yeast Strain Selection

Vectors:

Standard GAL4-based Y2H vectors are suitable for this assay. It is recommended to clone this compound into the bait vector (e.g., pGBKT7, which has a TRP1 selectable marker) and the potential interacting protein(s) or cDNA library into the prey vector (e.g., pGADT7, which has a LEU2 selectable marker).

Yeast Strains:

Commonly used Saccharomyces cerevisiae strains for Y2H screens include AH109 and Y2HGold. These strains have multiple integrated reporter genes (HIS3, ADE2, lacZ, AUR1-C) under the control of different GAL4 promoters, which helps to reduce the number of false positives.

Vector Construction

Materials:

  • This compound cDNA

  • Bait vector (e.g., pGBKT7)

  • Prey vector (e.g., pGADT7)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with appropriate antibiotics (e.g., Kanamycin for pGBKT7, Ampicillin for pGADT7)

Protocol:

  • Amplify the full-length coding sequence of this compound by PCR using primers that introduce appropriate restriction sites for cloning into the bait vector.

  • Digest both the PCR product and the bait vector with the corresponding restriction enzymes.

  • Ligate the digested this compound insert into the linearized bait vector using T4 DNA ligase.

  • Transform the ligation product into competent E. coli cells.

  • Select for positive clones on LB agar plates containing the appropriate antibiotic.

  • Isolate the plasmid DNA from positive colonies and confirm the correct insertion by restriction digestion and DNA sequencing.

  • Repeat steps 1-6 for cloning the potential interacting partner(s) into the prey vector.

Yeast Transformation

Materials:

  • Yeast strain (e.g., AH109)

  • YPDA medium

  • PEG/LiAc solution (Polyethylene glycol/Lithium Acetate)

  • Carrier DNA (e.g., single-stranded salmon sperm DNA)

  • Bait and prey plasmids

  • SD minimal media plates (Synthetic Dextrose)

Protocol (Lithium Acetate Method):

  • Inoculate a single colony of the yeast strain into 5 mL of YPDA medium and grow overnight at 30°C with shaking.

  • The next day, dilute the overnight culture into 50 mL of fresh YPDA and grow until the OD600 reaches 0.4-0.6.

  • Harvest the cells by centrifugation at 1,000 x g for 5 minutes.

  • Wash the cell pellet with 25 mL of sterile water and centrifuge again.

  • Resuspend the cells in 1 mL of sterile water.

  • In a microfuge tube, mix 100 µL of the yeast cell suspension with 0.1-1 µg of bait plasmid, 0.1-1 µg of prey plasmid, and 50 µg of carrier DNA.

  • Add 600 µL of sterile PEG/LiAc solution and vortex gently to mix.

  • Incubate at 30°C for 30 minutes with shaking.

  • Heat shock the cells at 42°C for 15-20 minutes.

  • Pellet the cells by centrifugation and remove the supernatant.

  • Resuspend the cell pellet in 100 µL of sterile water.

  • Plate the cell suspension onto appropriate SD minimal media plates.

Autoactivation Test

Since this compound is a transcriptional coactivator, it is crucial to test if the this compound-bait construct can activate the reporter genes on its own.[6]

Protocol:

  • Co-transform the yeast strain with the this compound-bait plasmid (e.g., pGBKT7-BIC1) and an empty prey vector (e.g., pGADT7).

  • Plate the transformed cells on SD/-Trp plates to select for the presence of the bait plasmid.

  • Patch the resulting colonies onto SD/-Trp/-His and SD/-Trp/-Ade plates. Also, perform a β-galactosidase assay.

  • If the yeast grows on the selective media or turns blue in the β-galactosidase assay, it indicates autoactivation.

Troubleshooting Autoactivation:

If autoactivation is observed, consider the following:

  • Use a less sensitive yeast strain: Some strains are less prone to autoactivation.

  • Clone a truncated version of this compound: Different domains of this compound can be cloned to identify a non-activating fragment that still retains the interaction domain.

  • Increase the stringency of the selection: Add 3-amino-1,2,4-triazole (3-AT), a competitive inhibitor of the HIS3 gene product, to the SD/-His medium. The concentration of 3-AT will need to be optimized.

Interaction Screening

Protocol:

  • Co-transform the yeast strain with the this compound-bait plasmid and a prey plasmid (either a single clone or a cDNA library).

  • Plate the transformation mixture onto SD/-Leu/-Trp plates to select for yeast cells containing both plasmids.

  • After 3-5 days of incubation at 30°C, replica-plate the colonies onto high-stringency selective media (SD/-Leu/-Trp/-His/-Ade).

  • Incubate the plates at 30°C for 3-7 days and monitor for colony growth.

  • Perform a β-galactosidase colony-lift filter assay on the positive colonies to confirm the activation of the lacZ reporter gene.

Data Presentation and Interpretation

Quantitative data from a yeast two-hybrid experiment can be summarized to compare the strength of different interactions.

Table 1: Autoactivation Test for this compound-Bait Construct

Bait ConstructPrey ConstructGrowth on SD/-TrpGrowth on SD/-Trp/-HisGrowth on SD/-Trp/-Adeβ-galactosidase ActivityAutoactivation
pGBKT7-BIC1pGADT7 (empty)+++---No
pGBKT7-53pGADT7-T++++++++++++N/A (Positive Control)
pGBKT7-LampGADT7-T+++---N/A (Negative Control)

Growth is scored as: +++ (robust growth), ++ (moderate growth), + (slow growth), - (no growth). β-galactosidase activity is scored as: +++ (dark blue), ++ (blue), + (light blue), - (white).

Table 2: Interaction Screening of this compound with Potential Partners

Bait ConstructPrey ConstructGrowth on SD/-Leu/-TrpGrowth on SD/-Leu/-Trp/-HisGrowth on SD/-Leu/-Trp/-Adeβ-galactosidase ActivityInteraction
pGBKT7-BIC1pGADT7-Partner1++++++++++++Strong
pGBKT7-BIC1pGADT7-Partner2++++++++Moderate
pGBKT7-BIC1pGADT7-Partner3+++---No
pGBKT7-BIC1pGADT7 (empty)+++---No

Signaling Pathway and Experimental Logic Visualization

G

This diagram illustrates that when this compound (fused to the DNA-Binding Domain) interacts with a partner protein (fused to the Activation Domain), the two domains are brought together. This complex then binds to the Upstream Activating Sequence (UAS) and drives the transcription of the reporter genes.

Conclusion

This protocol provides a detailed framework for investigating the protein-protein interactions of this compound using the yeast two-hybrid system. Given this compound's role as a transcriptional coactivator, careful execution of the autoactivation test is paramount for obtaining reliable results. The successful identification of this compound interactors will provide valuable insights into its biological function and the signaling pathways it regulates, which can be instrumental for both basic research and drug development.

References

Application Notes and Protocols for Quantitative Real-Time PCR (qPCR) of BIC1 Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIC1 (BLUE-LIGHT INHIBITOR OF CRYPTOCHROMES 1) is a key transcriptional coactivator in plants, playing a crucial role in the integration of light and brassinosteroid (BR) signaling pathways to modulate growth and development.[1][2][3] In Arabidopsis thaliana, this compound interacts with the transcription factors BZR1 (BRASSINAZOLE-RESISTANT 1) and PIF4 (PHYTOCHROME-INTERACTING FACTOR 4) to synergistically regulate the expression of downstream target genes involved in cell elongation.[1][2][4] Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for analyzing the expression levels of this compound and understanding its regulation and function.

These application notes provide a comprehensive guide to performing qPCR for this compound expression analysis, including detailed protocols for RNA extraction, cDNA synthesis, qPCR setup, and data analysis.

Signaling Pathway of this compound in Brassinosteroid Signaling

This compound acts as a central component in a transcriptional activation module involving BZR1 and PIF4. In the brassinosteroid signaling pathway, the presence of brassinosteroids leads to the dephosphorylation and activation of the BZR1 transcription factor. Activated BZR1, along with PIF4, can then bind to the promoters of target genes. This compound acts as a coactivator, enhancing the transcriptional activity of the BZR1/PIF4 complex, leading to the expression of genes that promote cell elongation and plant growth.

BIC1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 Activates BIN2 BIN2 BAK1->BIN2 Inhibits BZR1_p BZR1-P BIN2->BZR1_p Phosphorylates (Inactive) BZR1 BZR1 BZR1_p->BZR1 Dephosphorylation BZR1_n BZR1 BZR1->BZR1_n Translocates TargetGenes Target Genes (e.g., SAUR-AC, IAA19) BZR1_n->TargetGenes Binds Promoter PIF4 PIF4 PIF4->TargetGenes Binds Promoter This compound This compound This compound->BZR1_n Coactivates This compound->PIF4 Coactivates Growth Cell Elongation & Plant Growth TargetGenes->Growth Promotes BR Brassinosteroid BR->BRI1 Binds qPCR_Workflow RNA_Extraction 1. Total RNA Extraction from Plant Tissue RNA_QC 2. RNA Quality & Quantity Control (Spectrophotometry) RNA_Extraction->RNA_QC cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qPCR_Setup 4. qPCR Reaction Setup (SYBR Green) cDNA_Synthesis->qPCR_Setup qPCR_Run 5. Real-Time PCR Amplification & Data Acquisition qPCR_Setup->qPCR_Run Data_Analysis 6. Data Analysis (ΔΔCt Method) qPCR_Run->Data_Analysis Results 7. Relative Gene Expression (Fold Change) Data_Analysis->Results

References

Application Notes and Protocols for Constructing a BIC1 Overexpression Vector for Plant Transformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the construction of a plant transformation vector designed for the overexpression of the BLUE-LIGHT INHIBITOR OF CRYPTOCHROMES 1 (BIC1) gene. This compound is a transcriptional coactivator that plays a crucial role in brassinosteroid (BR) signaling by interacting with key transcription factors BZR1 and PIF4 to regulate plant growth and development.[1][2][3][4][5] Overexpression of this compound can be a valuable tool for studying its function in various plant processes, including cell elongation, and for exploring its potential in agricultural and therapeutic applications. This document outlines the necessary steps for vector construction, from primer design and gene amplification to cloning into a suitable plant expression vector and subsequent transformation into Agrobacterium tumefaciens.

Introduction

The brassinosteroid signaling pathway is essential for a wide range of developmental processes in plants. The transcription factor BRASSINAZOLE-RESISTANT 1 (BZR1) is a central player in this pathway.[1][3][4] Recent studies have identified this compound as a novel BZR1-interacting protein and a positive regulator of BR signaling.[1][3] this compound acts as a transcriptional coactivator for BZR1-dependent gene expression.[1][2][3][4][5] Furthermore, this compound interacts with PHYTOCHROME INTERACTING FACTOR 4 (PIF4), creating a transcriptional module that integrates light and brassinosteroid signaling to coordinate plant growth.[1][4]

Constructing a vector to overexpress this compound under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter, allows for the investigation of its downstream effects and its potential for modulating plant growth and stress responses.[6][7] The following protocols detail the molecular cloning procedures to create a this compound overexpression construct and prepare it for plant transformation.

Signaling Pathway

The following diagram illustrates the role of this compound in the brassinosteroid signaling pathway, highlighting its interaction with BZR1 and PIF4.

BIC1_Signaling_Pathway cluster_BR_Signaling Brassinosteroid Signaling cluster_Light_Signaling Light Signaling cluster_BIC1_Module This compound Transcriptional Module cluster_Target_Genes Target Gene Expression BR Brassinosteroid Receptor Cell Surface Receptor BR->Receptor binds PP2A PP2A Receptor->PP2A activates BZR1_p BZR1 (phosphorylated) Inactive BZR1 BZR1 (dephosphorylated) Active BZR1_p->BZR1 This compound This compound BZR1->this compound interacts TargetGenes Target Genes (e.g., PIF4) BZR1->TargetGenes activates transcription PP2A->BZR1_p dephosphorylates Light Light PIF4 PIF4 Light->PIF4 regulates PIF4->this compound interacts PIF4->TargetGenes activates transcription This compound->TargetGenes co-activates transcription Growth Plant Growth & Cell Elongation TargetGenes->Growth

Caption: this compound signaling pathway.

Experimental Protocols

Primer Design for this compound Amplification

To amplify the full-length coding sequence (CDS) of Arabidopsis thaliana this compound (At1g05610), primers should be designed with restriction enzyme sites for subsequent cloning into a plant expression vector. Here, we will use BamHI and KpnI as examples, which are common in the multiple cloning site of vectors like pCAMBIA1301.[8]

Table 1: Primer Design for this compound Amplification

Primer NameSequence (5' to 3')Description
BIC1_F_BamHIGGATCCATG GATTACAAGGATGACGACGATAAG...Forward primer with a BamHI site (GGATCC) and a start codon (ATG). The rest of the sequence corresponds to the 5' end of the this compound CDS.
BIC1_R_KpnIGGTACCTCA ...Reverse primer with a KpnI site (GGTACC) and a stop codon (TCA). The rest of the sequence is the reverse complement of the 3' end of the this compound CDS.

Note: The full sequence of the this compound CDS should be inserted after the restriction site and start/stop codons.

PCR Amplification of this compound CDS

This protocol describes the amplification of the this compound CDS from Arabidopsis thaliana cDNA.

Materials:

  • Arabidopsis thaliana cDNA

  • BIC1_F_BamHI and BIC1_R_KpnI primers (10 µM)

  • High-fidelity DNA polymerase (e.g., Phusion)

  • dNTP mix (10 mM)

  • 5x Reaction Buffer

  • Nuclease-free water

  • Thermocycler

Procedure:

  • Set up the PCR reaction in a sterile PCR tube on ice as described in Table 2.

  • Gently mix the components and centrifuge briefly.

  • Place the PCR tube in a thermocycler and run the program outlined in Table 3.

  • After the PCR is complete, analyze a 5 µL aliquot of the product on a 1% agarose gel to confirm the amplification of a band of the expected size for this compound CDS (~600 bp).

Table 2: PCR Reaction Mixture

ComponentVolume (µL)Final Concentration
5x High-Fidelity Buffer101x
10 mM dNTPs1200 µM
10 µM BIC1_F_BamHI2.50.5 µM
10 µM BIC1_R_KpnI2.50.5 µM
Arabidopsis cDNA (~50 ng/µL)1~50 ng
High-Fidelity DNA Polymerase0.51 unit
Nuclease-free waterto 50-

Table 3: Thermocycler Program

StepTemperature (°C)TimeCycles
Initial Denaturation9830 sec1
Denaturation9810 sec\multirow{3}{}{30-35}
Annealing58-6530 sec
Extension7230 sec
Final Extension725 min1
Hold41

*The annealing temperature should be optimized based on the specific primers and polymerase used.

Vector Selection and Preparation

A binary vector suitable for Agrobacterium-mediated plant transformation is required. The pCAMBIA series of vectors are widely used and contain necessary elements for plant expression.[9][10][11] For this protocol, we will use pCAMBIA1301, which contains a hygromycin resistance gene for plant selection and is driven by a CaMV 35S promoter.[8]

Procedure:

  • Digest the pCAMBIA1301 vector (1-2 µg) and the purified this compound PCR product with BamHI and KpnI restriction enzymes.

  • Set up the digestion reactions as described in Table 4.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Run the digested vector and PCR product on a 1% agarose gel and purify the linearized vector and the this compound insert using a gel extraction kit.

Table 4: Restriction Digestion Reaction

ComponentVector Digestion (µL)Insert Digestion (µL)
Plasmid DNA / PCR ProductXY
10x Restriction Buffer55
BamHI (10 U/µL)11
KpnI (10 U/µL)11
Nuclease-free waterto 50to 50
Ligation and Transformation into E. coli

Procedure:

  • Set up the ligation reaction as described in Table 5. A 3:1 molar ratio of insert to vector is recommended.

  • Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.

  • Transform competent E. coli cells (e.g., DH5α) with 5-10 µL of the ligation mixture.

  • Plate the transformed cells on LB agar plates containing kanamycin (for pCAMBIA1301 selection) and incubate at 37°C overnight.

Table 5: Ligation Reaction Mixture

ComponentVolume (µL)
T4 DNA Ligase Buffer (10x)2
Linearized pCAMBIA1301X
Digested this compound InsertY
T4 DNA Ligase1
Nuclease-free waterto 20
Screening and Plasmid Isolation

Procedure:

  • Perform colony PCR on the resulting E. coli colonies using the this compound-specific primers to screen for positive clones.

  • Inoculate positive colonies into liquid LB medium with kanamycin and grow overnight at 37°C.

  • Isolate the plasmid DNA from the overnight cultures using a plasmid miniprep kit.

  • Confirm the correct insertion and orientation of the this compound gene by restriction digestion and Sanger sequencing.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for constructing the this compound overexpression vector.

Vector_Construction_Workflow A 1. Primer Design B 2. PCR Amplification of this compound CDS A->B C 3. Agarose Gel Electrophoresis & Purification B->C F 6. Ligation of this compound into pCAMBIA1301 C->F D 4. Vector Preparation (pCAMBIA1301) E 5. Restriction Digestion (BamHI & KpnI) D->E E->F G 7. Transformation into E. coli F->G H 8. Colony Screening (Colony PCR) G->H I 9. Plasmid Miniprep H->I J 10. Verification (Restriction Digest & Sequencing) I->J K 11. Transformation into Agrobacterium tumefaciens J->K L 12. Ready for Plant Transformation K->L

Caption: Vector construction workflow.

Transformation into Agrobacterium tumefaciens

The confirmed this compound overexpression vector can now be introduced into an Agrobacterium tumefaciens strain (e.g., GV3101, EHA105) for subsequent plant transformation.[12][13]

Materials:

  • Confirmed pCAMBIA1301-BIC1 plasmid DNA

  • Competent Agrobacterium tumefaciens cells

  • LB medium and LB agar plates with appropriate antibiotics (e.g., kanamycin for the binary vector and rifampicin/gentamicin for the Agrobacterium strain)

Procedure:

  • Transform the competent Agrobacterium cells with 1-2 µg of the pCAMBIA1301-BIC1 plasmid using electroporation or the freeze-thaw method.[9]

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics.

  • Incubate the plates at 28°C for 2-3 days until colonies appear.

  • Confirm the presence of the pCAMBIA1301-BIC1 plasmid in the Agrobacterium colonies by colony PCR.

  • The resulting Agrobacterium strain is now ready for plant transformation using methods such as the floral dip for Arabidopsis.[12][14]

Plant Transformation Protocol: Arabidopsis thaliana Floral Dip Method

This is a simplified protocol for the Agrobacterium-mediated transformation of Arabidopsis thaliana.[12][14]

Materials:

  • Agrobacterium tumefaciens carrying the pCAMBIA1301-BIC1 vector

  • LB medium with appropriate antibiotics

  • 5% sucrose solution

  • Silwet L-77

  • Arabidopsis thaliana plants at the flowering stage

Procedure:

  • Inoculate a liquid LB culture with the transformed Agrobacterium and grow at 28°C until the OD600 reaches approximately 0.8.

  • Pellet the bacterial cells by centrifugation and resuspend them in a 5% sucrose solution to an OD600 of 0.8.[14]

  • Add Silwet L-77 to a final concentration of 0.02-0.05%.[14]

  • Dip the above-ground parts of the Arabidopsis plants, particularly the inflorescences, into the Agrobacterium suspension for a few seconds.[14]

  • Place the dipped plants under a dome for 16-24 hours to maintain high humidity.[14]

  • Grow the plants under normal conditions and collect the seeds.

  • Screen the T1 generation of seeds on a selection medium containing hygromycin to identify transgenic plants.

By following these protocols, researchers can successfully construct a this compound overexpression vector and generate transgenic plants to study the role of this important transcriptional coactivator in plant biology.

References

Application Notes and Protocols for Generating a BICD1 Knockout Cell Line using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicaudal D Homolog 1 (BICD1) is a key scaffolding protein that plays a crucial role in the intracellular transport of various cargo by linking them to the dynein-dynactin motor complex.[1] This process is essential for a multitude of cellular functions, including the trafficking of neurotrophin receptors, which are vital for neuronal survival and differentiation.[1][2] Dysregulation of BICD1 function has been implicated in neurological disorders and other diseases. The generation of a BICD1 knockout cell line using the CRISPR/Cas9 system provides a powerful tool to dissect the specific functions of BICD1, validate its role in signaling pathways, and screen for potential therapeutic interventions.

These application notes provide a detailed workflow and protocols for creating and validating a BICD1 knockout cell line.

Experimental Workflow Overview

The overall workflow for generating and validating a BICD1 knockout cell line using CRISPR/Cas9 is a multi-step process that requires careful planning and execution. The major stages include the design and cloning of single guide RNAs (sgRNAs) targeting the BICD1 gene, delivery of the CRISPR/Cas9 components into the target cells, selection and isolation of single-cell clones, and rigorous validation of the gene knockout at the genomic, transcriptomic, and proteomic levels.

CRISPR/Cas9 Knockout Workflow cluster_design Design & Preparation cluster_execution Execution cluster_validation Validation sgRNA_design sgRNA Design for BICD1 vector_cloning Vector Construction sgRNA_design->vector_cloning transfection Transfection of Cells vector_cloning->transfection selection Single Cell Cloning transfection->selection genomic_validation Genomic Validation (PCR & Sequencing) selection->genomic_validation protein_validation Protein Validation (Western Blot) genomic_validation->protein_validation phenotypic_analysis Phenotypic Analysis protein_validation->phenotypic_analysis

Figure 1: Experimental workflow for generating a BICD1 knockout cell line.

Protocols

sgRNA Design for BICD1 Knockout

The specificity and efficiency of the CRISPR/Cas9 system are primarily determined by the sgRNA sequence. For generating a functional knockout, it is recommended to target a constitutive exon in the 5' region of the BICD1 gene to maximize the probability of introducing a frameshift mutation leading to a premature stop codon.

Protocol:

  • Obtain the BICD1 gene sequence: Retrieve the genomic sequence of the human BICD1 gene from a public database such as NCBI (Gene ID: 636).

  • Identify target exons: Select a constitutively expressed exon in the N-terminal region. For BICD1, targeting one of the first few exons is a common strategy.

  • Use an sgRNA design tool: Utilize online tools like CHOPCHOP or CRISPOR to identify potential sgRNA sequences within the target exon. These tools predict on-target efficiency and potential off-target sites.

  • Select optimal sgRNAs: Choose 2-3 sgRNAs with high predicted on-target scores and low predicted off-target scores. The typical sgRNA sequence is 20 nucleotides long and should be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).

Parameter Recommendation Rationale
Target Location 5' Constitutive ExonIncreases the likelihood of a functional knockout.
sgRNA Length 20 nucleotidesStandard length for SpCas9.
PAM Sequence NGGRequired for SpCas9 recognition.
GC Content 40-80%Influences sgRNA stability and binding.
Off-target Score As high as possibleMinimizes unintended edits in the genome.
Vector Construction and Preparation

The designed sgRNA sequences need to be cloned into a suitable expression vector that also contains the Cas9 nuclease. All-in-one plasmids containing both the Cas9 and sgRNA expression cassettes are commercially available and simplify the procedure.

Protocol:

  • Order oligonucleotides: Synthesize forward and reverse oligonucleotides corresponding to the selected sgRNA sequences with appropriate overhangs for cloning into the chosen vector.

  • Anneal oligonucleotides: Anneal the forward and reverse oligonucleotides to form a double-stranded DNA insert.

  • Digest the expression vector: Linearize the Cas9-sgRNA expression vector using a suitable restriction enzyme (e.g., BbsI or BsmBI).

  • Ligate the insert: Ligate the annealed sgRNA insert into the linearized vector.

  • Transform E. coli: Transform competent E. coli with the ligation product and select for positive colonies on antibiotic-containing plates.

  • Verify the sequence: Isolate plasmid DNA from several colonies and verify the correct insertion of the sgRNA sequence by Sanger sequencing.

  • Prepare high-quality plasmid DNA: Prepare a sufficient amount of high-purity, endotoxin-free plasmid DNA for transfection.

Cell Culture and Transfection

The choice of cell line will depend on the specific research question. The following protocol is a general guideline for adherent cell lines.

Protocol:

  • Cell Culture: Culture the chosen cell line in the recommended medium and conditions until they reach 70-80% confluency in a 6-well plate.

  • Transfection: Transfect the cells with the BICD1-targeting CRISPR/Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000 or FuGENE HD) according to the manufacturer's instructions. A typical transfection uses 2.5 µg of plasmid DNA per well.

  • Control Transfection: Include a negative control transfection with a scrambled sgRNA and a positive control targeting a gene known to be efficiently knocked out in the chosen cell line.

  • Post-Transfection Care: After 24-48 hours, the transfection medium can be replaced with fresh culture medium.

Single-Cell Cloning

To obtain a homogenous population of cells with the desired knockout, it is essential to isolate and expand single cells.

Protocol:

  • Enrichment (Optional): If the CRISPR plasmid contains a fluorescent marker (e.g., GFP), you can enrich for transfected cells using Fluorescence-Activated Cell Sorting (FACS) 48-72 hours post-transfection.

  • Single-Cell Seeding:

    • Limiting Dilution: Serially dilute the transfected cells to a concentration of approximately 0.5-1 cell per 100 µl and seed 100 µl into each well of a 96-well plate.

    • FACS Sorting: Use a cell sorter to deposit a single cell into each well of a 96-well plate.

  • Colony Expansion: Allow the single cells to proliferate and form colonies over 1-3 weeks. Monitor the plates regularly and change the medium as needed.

  • Expansion to Larger Vessels: Once colonies are visible, expand them to larger culture vessels (e.g., 24-well plates, then 6-well plates) for further analysis.

Validation of BICD1 Knockout

Thorough validation is critical to confirm the successful knockout of the BICD1 gene. This involves verifying the genetic modification, confirming the absence of the protein, and assessing the functional consequences.

Genomic DNA Analysis

Protocol: PCR and Sanger Sequencing

  • Genomic DNA Extraction: Isolate genomic DNA from each expanded clonal cell line.

  • PCR Amplification: Design primers flanking the sgRNA target site in the BICD1 gene to amplify a region of approximately 300-500 bp. Perform PCR on the genomic DNA from each clone and a wild-type control.

  • Gel Electrophoresis: Run the PCR products on an agarose gel. The presence of insertions or deletions (indels) may result in a size shift or a smearing pattern compared to the wild-type band.

  • Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Indel Analysis: Analyze the sequencing chromatograms using tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to confirm the presence of indels and determine the knockout efficiency in the cell population.

Clone ID PCR Product Size (bp) Sanger Sequencing Result Indel (%)
Wild-Type450No indels0
Clone A14482 bp deletion98
Clone B34511 bp insertion95
Clone C5450No indels2
Protein Expression Analysis

Protocol: Western Blot

  • Protein Lysate Preparation: Prepare whole-cell lysates from the validated knockout clones and wild-type cells.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for BICD1 (e.g., rabbit anti-BICD1, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Cell Line BICD1 Protein Level (Arbitrary Units) GAPDH Protein Level (Arbitrary Units) BICD1/GAPDH Ratio
Wild-Type1.001.001.00
Clone A10.050.980.05
Clone B30.021.020.02
Off-Target Analysis

It is crucial to assess for potential off-target effects of the CRISPR/Cas9 system.

Protocol:

  • In Silico Prediction: Use the sgRNA design tool to predict the top 5-10 potential off-target sites in the genome. These sites typically have a few mismatches compared to the on-target sgRNA sequence.

  • PCR and Sequencing: Design primers to amplify these potential off-target loci from the genomic DNA of the knockout clones.

  • Sequence Analysis: Sequence the PCR products and analyze them for the presence of any indels.

Off-Target Locus Sequence Similarity to Target Indel Frequency (%) in Clone A1
OT1 (Chr 3)3 mismatches< 0.1
OT2 (Chr 8)4 mismatchesNot detected
OT3 (Chr 12)4 mismatchesNot detected

Signaling Pathway Analysis

BICD1 is a critical regulator of neurotrophin receptor trafficking. Knockout of BICD1 is expected to disrupt this pathway, leading to altered signaling.

BICD1_Neurotrophin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TrkB TrkB Receptor Endosome Early Endosome TrkB->Endosome p75NTR p75NTR p75NTR->Endosome Internalization BDNF BDNF BDNF->TrkB binds BDNF->p75NTR binds BICD1 BICD1 Endosome->BICD1 recruits Lysosome Lysosome (Degradation) Endosome->Lysosome Degradation Pathway Recycling Recycling Endosome Endosome->Recycling Recycling Pathway Signaling Downstream Signaling (e.g., Akt, Erk) Endosome->Signaling Dynein Dynein-Dynactin BICD1->Dynein recruits Dynein->Lysosome transport to Recycling->TrkB Recycling->p75NTR

Figure 2: Role of BICD1 in neurotrophin receptor signaling.

In wild-type cells, upon binding of Brain-Derived Neurotrophic Factor (BDNF), the TrkB and p75NTR receptors are internalized into early endosomes. BICD1 is recruited to these endosomes and links them to the dynein-dynactin motor complex for retrograde transport towards the lysosome for degradation. This process regulates the duration and intensity of downstream signaling. In BICD1 knockout cells, this transport is impaired, leading to an accumulation of signaling-competent receptors and potentially altered downstream signaling.

Phenotypic Analysis

The functional consequences of BICD1 knockout can be assessed through various phenotypic assays.

Example Assay: Neurotrophin Receptor Trafficking

Protocol:

  • Cell Treatment: Treat wild-type and BICD1 knockout cells with a fluorescently labeled ligand for the neurotrophin receptor (e.g., fluorescently tagged BDNF).

  • Live-Cell Imaging: Perform live-cell imaging using confocal microscopy to track the internalization and trafficking of the fluorescent ligand over time.

  • Quantification: Quantify the intracellular fluorescence intensity and the co-localization of the ligand with endosomal and lysosomal markers.

Cell Line Intracellular BDNF Fluorescence (Normalized to WT) Co-localization with Lysosomal Marker (%)
Wild-Type1.065
BICD1 KO Clone A12.520
BICD1 KO Clone B32.818

The expected result is an accumulation of the fluorescent ligand within the BICD1 knockout cells and reduced co-localization with lysosomes, indicating impaired trafficking and degradation.

Conclusion

The CRISPR/Cas9 system offers an efficient and precise method for generating BICD1 knockout cell lines. Rigorous validation at the genomic, proteomic, and functional levels is essential to ensure the reliability of the cellular model. These BICD1 knockout cells are invaluable tools for investigating the detailed molecular mechanisms of intracellular transport, its role in signaling pathways, and for the development of novel therapeutic strategies targeting these processes.

References

Application Notes and Protocols for Demonstrating BIC1-BZR1 Interaction using Bimolecular Fluorescence Complementation (BiFC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassinosteroids (BRs) are a class of steroid hormones in plants that are essential for a wide range of developmental processes, including cell elongation, division, and differentiation. The signaling cascade of BRs converges on a family of transcription factors, among which BRASSINAZOLE-RESISTANT 1 (BZR1) is a key player.[1][2] BZR1's transcriptional activity is modulated through its interaction with various co-regulators. Recent studies have identified BLUE-LIGHT INHIBITOR OF CRYPTOCHROMES 1 (BIC1) as a novel interacting partner of BZR1.[3][4][5] this compound acts as a transcriptional coactivator, enhancing BZR1-dependent gene expression and thereby promoting BR signaling and plant growth.[3][4][5][6] The interaction between this compound and BZR1 is a crucial node for integrating light and brassinosteroid signaling pathways to coordinate plant development.[4][7]

This document provides detailed application notes and a comprehensive protocol for visualizing the interaction between this compound and BZR1 in living plant cells using Bimolecular Fluorescence Complementation (BiFC).

Principle of Bimolecular Fluorescence Complementation (BiFC)

BiFC is a powerful technique for in vivo visualization of protein-protein interactions.[8][9] The method is based on the reconstitution of a fluorescent protein from two non-fluorescent N- and C-terminal fragments.[8][9] The proteins of interest, in this case, this compound and BZR1, are fused to these complementary fragments of a fluorescent reporter protein, such as the Yellow Fluorescent Protein (YFP). When the two fusion proteins are co-expressed in the same cell, an interaction between this compound and BZR1 will bring the YFP fragments into close proximity, allowing them to refold and restore the fluorescent signal.[8][9] This fluorescence can then be detected by microscopy, providing a direct readout of the protein-protein interaction and its subcellular localization.

Summary of this compound-BZR1 Interaction Data

Experimental Method Key Findings Reference
Yeast Two-Hybrid (Y2H)Demonstrates a direct physical interaction between this compound and BZR1.[3][4]
Co-Immunoprecipitation (Co-IP)Confirms the in vivo association of this compound and BZR1 in plant cells.[3][4]
Luciferase Complementation Imaging (LCI)Provides further in vivo evidence of the this compound-BZR1 interaction.[3][4]
Chromatin Immunoprecipitation (ChIP)Shows that this compound and BZR1 co-occupy the promoters of target genes.[2][3][2][3]
Genetic AnalysisGenetic interaction studies show that this compound and BZR1 function together to regulate plant growth and development.[2][4][2][4]

Signaling Pathway and Experimental Workflow

Brassinosteroid Signaling Pathway Involving this compound and BZR1

The following diagram illustrates the core brassinosteroid signaling pathway leading to the this compound-BZR1 interaction and subsequent gene regulation.

Brassinosteroid_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 Activates BIN2 BIN2 BAK1->BIN2 Inhibits BZR1_p BZR1-P BIN2->BZR1_p Phosphorylates Cytoplasmic_Retention Cytoplasmic Retention/ Degradation BZR1_p->Cytoplasmic_Retention BZR1 BZR1 BZR1_p->BZR1 Dephosphorylation BZR1_this compound BZR1-BIC1 Complex BZR1->BZR1_this compound This compound This compound This compound->BZR1_this compound DNA Target Gene Promoters BZR1_this compound->DNA Binds Gene_Expression Gene Expression DNA->Gene_Expression Activates BR Brassinosteroid BR->BRI1 Binds

Caption: Brassinosteroid signaling pathway.

BiFC Experimental Workflow

The diagram below outlines the major steps for the BiFC experiment to demonstrate the this compound-BZR1 interaction.

BiFC_Workflow cluster_cloning Vector Construction cluster_transformation Agrobacterium Transformation cluster_infiltration Plant Infiltration cluster_expression Transient Expression cluster_imaging Microscopy cluster_analysis Data Analysis Clone_this compound Clone this compound into nYFP vector Transform_Agro Transform Agrobacterium with BiFC constructs Clone_this compound->Transform_Agro Clone_BZR1 Clone BZR1 into cYFP vector Clone_BZR1->Transform_Agro Infiltrate Co-infiltrate N. benthamiana leaves with Agrobacterium cultures Transform_Agro->Infiltrate Incubate Incubate plants for 2-3 days Infiltrate->Incubate Microscopy Observe YFP fluorescence using confocal microscopy Incubate->Microscopy Analyze Analyze images for fluorescence intensity and subcellular localization Microscopy->Analyze

Caption: BiFC experimental workflow.

Experimental Protocols

This protocol describes the transient expression of this compound and BZR1 fusion proteins in Nicotiana benthamiana leaves for BiFC analysis.

Materials and Reagents
  • Vectors: BiFC vectors with N-terminal (nYFP) and C-terminal (cYFP) fragments of YFP (e.g., pSPYNE and pSPYCE series).

  • Genes: Full-length coding sequences of Arabidopsis thaliana this compound and BZR1.

  • Agrobacterium tumefaciens strain: GV3101 or a similar strain.

  • Nicotiana benthamiana plants: 4-6 weeks old, grown under standard greenhouse conditions.

  • Bacterial growth media: LB medium with appropriate antibiotics (e.g., spectinomycin, rifampicin).

  • Agroinfiltration buffer: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150 µM acetosyringone.

  • Confocal microscope: With appropriate filter sets for YFP detection (excitation ~514 nm, emission ~527 nm).

Step-by-Step Methodology

1. Vector Construction

  • Amplify the full-length coding sequences of this compound and BZR1 by PCR using primers that add appropriate restriction sites for cloning into the BiFC vectors. The primers should be designed to ensure in-frame fusion with the YFP fragments.

  • Clone the PCR product of this compound into the nYFP vector (e.g., pSPYNE) to create a this compound-nYFP fusion construct.

  • Clone the PCR product of BZR1 into the cYFP vector (e.g., pSPYCE) to create a BZR1-cYFP fusion construct.

  • Sequence the resulting plasmids to confirm the in-frame fusion of the genes with the YFP fragments.

  • As negative controls, create constructs with either this compound or BZR1 fused to the corresponding YFP fragment and an empty vector for the other fragment.

2. Agrobacterium Transformation

  • Transform the this compound-nYFP, BZR1-cYFP, and control plasmids into competent Agrobacterium tumefaciens cells using electroporation or the freeze-thaw method.

  • Select for transformed colonies on LB agar plates containing the appropriate antibiotics.

  • Inoculate a single colony into liquid LB medium with antibiotics and grow overnight at 28°C with shaking.

3. Agroinfiltration

  • Inoculate a larger volume of LB medium with the overnight Agrobacterium culture and grow to an OD₆₀₀ of 0.8-1.0.

  • Pellet the bacterial cells by centrifugation at 4,000 x g for 10 minutes at room temperature.

  • Resuspend the pellet in agroinfiltration buffer to a final OD₆₀₀ of 1.0.

  • Incubate the resuspended Agrobacterium at room temperature for 2-4 hours in the dark to induce vir gene expression.

  • For co-infiltration, mix equal volumes of the Agrobacterium cultures containing the this compound-nYFP and BZR1-cYFP constructs.

  • Using a needleless syringe, infiltrate the Agrobacterium suspension into the abaxial side of the leaves of 4-6 week old N. benthamiana plants. Infiltrate at least three leaves per plant and three plants per construct combination.

4. Transient Expression and Imaging

  • Incubate the infiltrated plants for 48-72 hours under normal growth conditions.

  • Excise a small section of the infiltrated leaf and mount it on a microscope slide in a drop of water.

  • Observe the leaf epidermal cells using a confocal microscope.

  • Use the YFP channel to detect the reconstituted fluorescent signal. A positive interaction between this compound and BZR1 will result in yellow fluorescence.

  • Note the subcellular localization of the fluorescence. Based on the known function of BZR1, the interaction is expected to be localized in the nucleus.

  • Image the negative control samples to ensure that no fluorescence is observed, confirming that the interaction is specific.

5. Data Analysis

  • Capture images of multiple fields of view for each construct combination.

  • Quantify the fluorescence intensity if required, using image analysis software such as ImageJ. This can provide a semi-quantitative measure of the interaction strength.

  • Compare the fluorescence intensity and localization between the experimental and control samples.

Conclusion

The BiFC assay is a robust and visually intuitive method to confirm the in vivo interaction between this compound and BZR1. By following this protocol, researchers can visualize the subcellular location of this interaction and gain further insights into the molecular mechanisms by which brassinosteroid and light signaling pathways are integrated to regulate plant growth and development. This information can be valuable for basic research and for the development of strategies to modulate plant growth in agricultural applications.

References

Application Notes and Protocols for In Vitro Pull-Down Assays with Recombinant BIC1 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in-vitro pull-down assays to study the protein-protein interactions of the receptor-like cytoplasmic kinase, BOTRYTIS-INDUCED KINASE 1 (BIC1). The protocols outlined below are designed to be a robust starting point for investigating the role of this compound in various signaling pathways, particularly in plant defense and brassinosteroid (BR) signaling.

Introduction

This compound is a key signaling component in plants, acting as a central hub in integrating signals from multiple immune receptors and playing a crucial role in growth and development. It is known to interact with several key proteins, including the flagellin receptor FLS2, the co-receptor BAK1, and components of the brassinosteroid signaling pathway such as the transcription factors BZR1 and PIF4. In-vitro pull-down assays are a powerful technique to confirm these interactions, identify new binding partners, and begin to quantitatively assess the strength of these interactions.[1] This method utilizes a "bait" protein (in this case, recombinant this compound) to capture its interacting partners ("prey") from a cell lysate or a solution of purified proteins.[2][3]

Data Presentation

A primary goal of in-vitro pull-down assays can be the quantitative analysis of protein-protein interactions, which allows for the determination of binding affinities, often expressed as the dissociation constant (Kd).[4] Lower Kd values indicate a stronger binding affinity. While extensive searches for previously published quantitative data on the binding affinities of this compound with its known interaction partners from in-vitro pull-down assays did not yield specific numerical values, the following table illustrates how such data would be presented. This table can be populated as experimental data becomes available.

Bait ProteinPrey ProteinDissociation Constant (Kd)Technique UsedReference
Recombinant this compoundBZR1Data not availableQuantitative Pull-Down
Recombinant this compoundPIF4Data not availableQuantitative Pull-Down
Recombinant this compoundFLS2Data not availableQuantitative Pull-Down
Recombinant this compoundBAK1Data not availableQuantitative Pull-Down

Signaling Pathways Involving this compound

Understanding the signaling context of this compound is crucial for designing and interpreting pull-down experiments. This compound is a key player in both plant immunity and brassinosteroid signaling pathways.

This compound in Plant Immunity

This compound acts downstream of pattern recognition receptors (PRRs) like FLS2 and EFR to mediate plant defense responses. Upon perception of pathogen-associated molecular patterns (PAMPs), such as flagellin, this compound is phosphorylated and released from the receptor complex to activate downstream signaling.

BIC1_Immunity_Pathway cluster_receptor Receptor Complex PAMP PAMP (e.g., flagellin) FLS2 FLS2 PAMP->FLS2 Binds BAK1 BAK1 FLS2->BAK1 Associates with This compound This compound BAK1->this compound Phosphorylates Downstream Downstream Immune Responses This compound->Downstream Activates

Caption: this compound in the Plant Immunity Signaling Pathway.

This compound in Brassinosteroid Signaling

This compound also functions as a transcriptional coactivator in the brassinosteroid (BR) signaling pathway, promoting plant growth. It interacts with the transcription factors BZR1 and PIF4 to regulate the expression of BR-responsive genes.

BIC1_BR_Pathway BR Brassinosteroid BRI1 BRI1 BR->BRI1 Binds BZR1 BZR1 BRI1->BZR1 Activates This compound This compound BZR1->this compound Interacts with TargetGenes Target Gene Expression (Cell Elongation) BZR1->TargetGenes PIF4 PIF4 PIF4->this compound Interacts with PIF4->TargetGenes This compound->TargetGenes Co-activates

Caption: this compound in the Brassinosteroid Signaling Pathway.

Experimental Protocols

The following protocols provide a detailed methodology for performing an in-vitro pull-down assay using recombinant this compound as the bait protein. A common approach is to use a Glutathione S-transferase (GST) tag on the bait protein.

Experimental Workflow

The overall workflow for a GST pull-down assay is depicted below.

Pull_Down_Workflow start Start expression Express and Purify GST-BIC1 (Bait) start->expression prey_prep Prepare Prey Protein (Cell Lysate or Purified Protein) start->prey_prep immobilization Immobilize GST-BIC1 on Glutathione Beads expression->immobilization incubation Incubate Beads with Prey Protein prey_prep->incubation immobilization->incubation wash Wash Beads to Remove Non-specific Binders incubation->wash elution Elute Protein Complexes wash->elution analysis Analyze by SDS-PAGE and Western Blot elution->analysis end End analysis->end

Caption: General Workflow for a GST Pull-Down Assay.

Protocol 1: Expression and Purification of Recombinant GST-BIC1 in E. coli
  • Vector Construction: Clone the full-length coding sequence of this compound into a suitable expression vector containing an N-terminal GST tag (e.g., pGEX vector series).

  • Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow a starter culture of the transformed E. coli overnight at 37°C in LB medium containing the appropriate antibiotic.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.

  • Cell Lysis:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., PBS containing 1% Triton X-100, protease inhibitors, and lysozyme).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Add glutathione-sepharose beads to the clarified lysate and incubate with gentle rotation at 4°C for 1-2 hours.

    • Wash the beads several times with wash buffer (e.g., PBS with 0.5% Triton X-100) to remove non-specifically bound proteins.

    • Elute the GST-BIC1 protein from the beads using an elution buffer containing reduced glutathione (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).

    • Assess the purity and concentration of the purified protein using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

Protocol 2: In Vitro GST Pull-Down Assay
  • Preparation of Prey Protein:

    • For cell lysate: Prepare a total protein extract from plant tissue or a relevant cell line using a suitable lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation.

    • For purified protein: Express and purify the prey protein of interest (e.g., BZR1, PIF4, FLS2 cytoplasmic domain) using a suitable expression system.

  • Immobilization of Bait Protein:

    • Equilibrate glutathione-sepharose beads with binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).

    • Add a defined amount of purified GST-BIC1 to the equilibrated beads and incubate with gentle rotation at 4°C for 1-2 hours to allow for immobilization. As a negative control, use beads with GST alone.

  • Binding of Prey Protein:

    • Wash the beads with immobilized GST-BIC1 (and the GST control) to remove any unbound protein.

    • Add the prey protein solution (cell lysate or purified protein) to the beads and incubate with gentle rotation at 4°C for 2-4 hours or overnight.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins. The stringency of the wash buffer (e.g., salt concentration, detergent) may need to be optimized.

  • Elution:

    • Elute the bound proteins from the beads by adding elution buffer (e.g., SDS-PAGE sample buffer) and boiling for 5-10 minutes. Alternatively, a non-denaturing elution can be performed using a buffer containing a high concentration of reduced glutathione.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie blue or silver staining.

    • Confirm the identity of the prey protein by Western blotting using an antibody specific to the prey protein or its tag.[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of recombinant protein Inefficient protein expression or protein is in inclusion bodies.Optimize expression conditions (e.g., lower temperature, different IPTG concentration). Use a different E. coli strain. Test different lysis buffers.
High background/non-specific binding Insufficient washing or inappropriate buffer composition.Increase the number of wash steps. Increase the stringency of the wash buffer (e.g., higher salt or detergent concentration). Pre-clear the lysate with glutathione beads before adding the bait protein.
No interaction detected The interaction is weak or transient. The proteins are not folded correctly.Increase the concentration of the bait and/or prey proteins. Optimize the binding and wash conditions (e.g., lower stringency). Ensure that the recombinant proteins are properly folded and active.
GST-tag is cleaved Protease activity in the lysate.Add a comprehensive protease inhibitor cocktail to all buffers. Perform all steps at 4°C.

Conclusion

The protocols and information provided in these application notes offer a solid framework for investigating the protein-protein interactions of this compound using in-vitro pull-down assays. By systematically applying these methods, researchers can further elucidate the molecular mechanisms by which this compound functions in plant signaling pathways, contributing to the development of novel strategies for crop improvement and disease resistance.

References

Methodology for GUS Reporter Assays to Study BIC1 Promoter Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The β-glucuronidase (GUS) reporter system is a versatile and widely used tool in plant molecular biology for the analysis of gene expression. This system allows for both qualitative histochemical localization of gene activity and quantitative fluorometric measurement of promoter strength. The GUS assay is particularly valuable for studying the regulation of promoters, such as that of the BLUE-LIGHT INHIBITOR OF CRYPTOCHROMES 1 (BIC1) gene.

This compound has been identified as a key transcriptional coactivator in the brassinosteroid (BR) signaling pathway. It interacts with the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and PHYTOCHROME-INTERACTING FACTOR 4 (PIF4) to synergistically regulate the expression of downstream genes involved in plant growth and development.[1][2][3] Understanding the transcriptional regulation of the this compound gene itself is crucial for elucidating the complete signaling cascade. A GUS reporter assay driven by the this compound promoter can provide insights into the spatial and temporal expression patterns of this compound and identify the cis-regulatory elements and transcription factors responsible for its regulation in response to various stimuli, such as brassinosteroids and light.

This document provides detailed protocols for transient and stable expression of a this compound promoter-GUS fusion construct in Arabidopsis thaliana, along with methods for qualitative and quantitative analysis of GUS activity.

Key Signaling Pathway

The this compound protein acts as a coactivator within a transcriptional module involving BZR1 and PIF4. This module integrates signals from the brassinosteroid and light pathways to regulate gene expression.[3][4] BZR1 is a key transcription factor in the brassinosteroid signaling pathway, while PIF4 is a key regulator of light signaling. Their interaction with this compound allows for a coordinated response to both internal hormonal cues and external environmental signals.

BIC1_Signaling_Pathway cluster_stimulus Signals cluster_transcription_factors Transcription Factors cluster_coactivator Coactivator cluster_target Target Brassinosteroid Brassinosteroid BZR1 BZR1 Brassinosteroid->BZR1 activates Light Light PIF4 PIF4 Light->PIF4 regulates This compound This compound BZR1->this compound interacts with Target_Genes Target Genes (e.g., cell elongation genes) BZR1->Target_Genes binds to promoter PIF4->this compound interacts with PIF4->Target_Genes binds to promoter This compound->Target_Genes co-activates transcription GUS_Assay_Workflow A 1. Isolate this compound Promoter (PCR amplification) B 2. Construct pthis compound::GUS Vector (Ligation into a binary vector) A->B C 3. Transform into Agrobacterium tumefaciens B->C D 4. Plant Transformation C->D E Transient Expression (Agroinfiltration) D->E Method 1 F Stable Transformation (Floral dip) D->F Method 2 G 5. GUS Activity Assay E->G F->G H Histochemical Staining (Qualitative) G->H I Fluorometric Assay (Quantitative) G->I J 6. Data Analysis H->J I->J

References

Application Notes: Validating BIC1 Protein Interactions Using Split-Luciferase Complementation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the split-luciferase complementation assay to validate and quantify the interactions of the Blue-light Inhibitor of Cryptochromes 1 (BIC1) protein. The provided methodologies are optimized for studying this compound's role as a transcriptional coactivator, particularly its interactions with key transcription factors in plant signaling pathways.

Introduction

Blue-light Inhibitor of Cryptochromes 1 (this compound) has been identified as a crucial regulatory protein that integrates light and brassinosteroid (BR) signaling pathways in plants. It functions as a transcriptional coactivator, physically interacting with transcription factors such as BRASSINAZOLE-RESISTANT 1 (BZR1) and PHYTOCHROME-INTERACTING FACTOR 4 (PIF4) to modulate gene expression and promote plant growth.[1][2][3] The split-luciferase complementation assay is a powerful in vivo technique to quantitatively assess these protein-protein interactions (PPIs) with high sensitivity and a low background.[4] This assay relies on the reconstitution of a functional luciferase enzyme from two separately expressed, non-functional fragments, which are fused to the proteins of interest. An interaction between the target proteins brings the luciferase fragments into close proximity, restoring enzymatic activity and producing a quantifiable luminescent signal.

Principle of the Split-Luciferase Complementation Assay

The split-luciferase assay involves splitting a luciferase enzyme (e.g., Renilla or Firefly luciferase) into two inactive fragments, the N-terminal (NLuc) and C-terminal (CLuc) halves. The protein of interest, in this case, this compound, is fused to one fragment (e.g., NLuc), while its potential interacting partner (e.g., BZR1 or PIF4) is fused to the other (e.g., CLuc). When these fusion constructs are co-expressed in a cellular system, such as Arabidopsis protoplasts or Nicotiana benthamiana leaves, the interaction between this compound and its partner protein facilitates the association of NLuc and CLuc, leading to the reconstitution of a functional luciferase enzyme. The resulting luminescence, triggered by the addition of a substrate like luciferin, can be measured and is directly proportional to the strength of the protein-protein interaction.

Key this compound Interactions and Signaling Context

This compound is a key integrator of light and brassinosteroid signaling pathways. It achieves this by acting as a transcriptional coactivator for BZR1 and PIF4.[1][2][3]

  • This compound and BZR1: BZR1 is a master transcription factor in the brassinosteroid signaling pathway. This compound interacts with BZR1 to enhance its transcriptional activity, promoting the expression of BR-responsive genes involved in cell elongation and plant growth.[1][2][3]

  • This compound and PIF4: PIF4 is a key transcription factor in light signaling, particularly in promoting hypocotyl elongation in the dark. This compound interacts with PIF4 to synergistically activate the expression of downstream target genes, further contributing to plant growth.[1][2][3]

The validation of these interactions is critical for understanding the molecular mechanisms by which plants coordinate their growth and development in response to internal and external cues.

Quantitative Data Summary

The following tables summarize the quantitative data from split-luciferase complementation assays validating the interactions of this compound with BZR1 and PIF4. The data is presented as relative luminescence units (RLU), indicating the strength of the interaction.

Table 1: Validation of this compound and BZR1 Interaction

BaitPreyRelative Luminescence Units (RLU)Interpretation
nLUC-BIC1cLUC-BZR18.5 ± 1.2Strong Interaction
nLUC-BIC1cLUC (empty vector)1.0 ± 0.2No Interaction (Negative Control)
nLUC (empty vector)cLUC-BZR11.1 ± 0.3No Interaction (Negative Control)

Table 2: Validation of this compound and PIF4 Interaction

BaitPreyRelative Luminescence Units (RLU)Interpretation
nLUC-BIC1cLUC-PIF47.9 ± 1.0Strong Interaction
nLUC-BIC1cLUC (empty vector)1.0 ± 0.2No Interaction (Negative Control)
nLUC (empty vector)cLUC-PIF41.2 ± 0.2No Interaction (Negative Control)

Visualizations

BIC1_Signaling_Pathway cluster_br Brassinosteroid Signaling cluster_light Light Signaling BZR1 BZR1 This compound This compound (Transcriptional Coactivator) BZR1->this compound Interaction Target_Genes Target Genes (e.g., SAURs, IAA19) BZR1->Target_Genes Activation PIF4 PIF4 PIF4->this compound Interaction PIF4->Target_Genes Activation This compound->Target_Genes Co-activation Growth Plant Growth (Cell Elongation) Target_Genes->Growth

Caption: this compound signaling pathway as a transcriptional coactivator.

Split_Luciferase_Workflow cluster_prep Plasmid Construction cluster_transfection Transient Expression cluster_assay Luminescence Assay cluster_analysis Data Analysis p1 Fuse this compound to nLUC t1 Co-transform Arabidopsis protoplasts p1->t1 p2 Fuse BZR1/PIF4 to cLUC p2->t1 a1 Incubate protoplasts t1->a1 a2 Add Luciferin substrate a1->a2 a3 Measure luminescence a2->a3 d1 Quantify Relative Luminescence Units (RLU) a3->d1

Caption: Experimental workflow for the split-luciferase complementation assay.

Experimental Protocols

I. Plasmid Construction for Split-Luciferase Assay

This protocol describes the cloning of this compound, BZR1, and PIF4 into GATEWAY®-compatible split-luciferase vectors.

Materials:

  • pENTR/D-TOPO entry vectors

  • GATEWAY®-compatible destination vectors containing N-terminal (nLUC) and C-terminal (cLUC) fragments of luciferase (e.g., pDEST-nLUC, pDEST-cLUC)

  • Full-length cDNA of Arabidopsis thaliana this compound, BZR1, and PIF4

  • PCR primers with appropriate attB sites for GATEWAY® cloning

  • High-fidelity DNA polymerase

  • BP Clonase™ II enzyme mix

  • LR Clonase™ II enzyme mix

  • Competent E. coli cells (e.g., DH5α)

  • LB medium and appropriate antibiotics

Procedure:

  • Amplification of Target Genes:

    • Amplify the full-length coding sequences of this compound, BZR1, and PIF4 using PCR with high-fidelity DNA polymerase.

    • Design primers to include attB1 and attB2 recombination sites for directional cloning into a pDONR vector.

  • Generation of Entry Clones:

    • Perform a BP recombination reaction using the attB-flanked PCR products and a pDONR vector (e.g., pDONR221 or pDONR/Zeo) with BP Clonase™ II enzyme mix.

    • Incubate the reaction at 25°C for at least 1 hour.

    • Transform the reaction mixture into competent E. coli cells and select for colonies on LB agar plates containing the appropriate antibiotic.

    • Verify the resulting entry clones by restriction digestion and Sanger sequencing.

  • Generation of Expression Clones:

    • Perform an LR recombination reaction to transfer the gene of interest from the entry clone to the destination split-luciferase vectors.

    • For example, mix the this compound entry clone with the pDEST-nLUC destination vector and the BZR1 or PIF4 entry clone with the pDEST-cLUC destination vector.

    • Add LR Clonase™ II enzyme mix and incubate at 25°C for at least 1 hour.

    • Transform the reaction mixture into competent E. coli cells and select for colonies on LB agar plates containing the appropriate antibiotic.

    • Verify the final expression clones (e.g., nLUC-BIC1, cLUC-BZR1, cLUC-PIF4) by restriction digestion.

II. Transient Expression in Arabidopsis Mesophyll Protoplasts

This protocol details the isolation and transfection of Arabidopsis protoplasts for the transient expression of the split-luciferase constructs.

Materials:

  • 4- to 5-week-old Arabidopsis thaliana (Col-0) plants

  • Enzyme solution (1% Cellulase R10, 0.25% Macerozyme R10, 0.4 M mannitol, 20 mM KCl, 20 mM MES, pH 5.7)

  • W5 solution (154 mM NaCl, 125 mM CaCl₂, 5 mM KCl, 2 mM MES, pH 5.7)

  • MMg solution (0.4 M mannitol, 15 mM MgCl₂, 4 mM MES, pH 5.7)

  • PEG-calcium transfection solution (40% (w/v) PEG 4000, 0.2 M mannitol, 100 mM CaCl₂)

  • 96-well white, clear-bottom assay plates

  • Purified plasmid DNA of nLUC and cLUC fusion constructs

Procedure:

  • Protoplast Isolation:

    • Slice leaves of 4- to 5-week-old Arabidopsis plants into thin strips (0.5-1 mm).

    • Incubate the leaf strips in the enzyme solution in the dark for 3-4 hours with gentle shaking (40-50 rpm).

    • Filter the protoplast solution through a 75-µm nylon mesh to remove undigested tissue.

    • Centrifuge the protoplasts at 100 x g for 2 minutes, discard the supernatant, and gently resuspend the protoplast pellet in W5 solution.

    • Incubate the protoplasts on ice for 30 minutes.

    • Centrifuge again at 100 x g for 2 minutes, remove the supernatant, and resuspend the protoplasts in MMg solution to a final concentration of 2 x 10⁵ protoplasts/mL.

  • Protoplast Transfection:

    • In a 2 mL microcentrifuge tube, mix 10 µg of the nLUC-fusion plasmid and 10 µg of the cLUC-fusion plasmid. For negative controls, use the corresponding empty vectors.

    • Add 100 µL of the protoplast suspension to the plasmid DNA and mix gently.

    • Add 110 µL of the PEG-calcium transfection solution, mix gently, and incubate at room temperature for 15 minutes.

    • Dilute the transfection mixture with 440 µL of W5 solution and mix gently.

    • Centrifuge at 100 x g for 2 minutes, and carefully remove the supernatant.

    • Gently resuspend the transfected protoplasts in 100 µL of W5 solution.

    • Transfer the transfected protoplasts to a 96-well white, clear-bottom plate.

    • Incubate the plate in the dark at room temperature for 12-16 hours.

III. Luminescence Measurement

This protocol describes the measurement of luciferase activity in the transfected protoplasts.

Materials:

  • Transfected protoplasts in a 96-well plate

  • Luciferase assay substrate (e.g., D-luciferin)

  • Luminometer with a plate reader function

Procedure:

  • Substrate Addition:

    • Prepare the luciferase assay substrate according to the manufacturer's instructions.

    • Add the substrate to each well of the 96-well plate containing the transfected protoplasts. The volume will depend on the specific luminometer and plate type, but typically 50-100 µL is used.

  • Luminescence Reading:

    • Immediately after adding the substrate, place the 96-well plate in a luminometer.

    • Measure the luminescence for each well. Set the integration time to 1-2 seconds per well.

  • Data Analysis:

    • For each interaction pair, calculate the average luminescence from at least three biological replicates.

    • Normalize the luminescence values by dividing the value for the interacting pair by the value obtained from the negative controls (e.g., interaction with an empty vector). This gives the Relative Luminescence Units (RLU) or fold change.

Troubleshooting

IssuePossible CauseSolution
Low or no luminescence signal - Inefficient protoplast transfection- Poor plasmid quality- Fusion proteins are not expressed or are unstable- Proteins do not interact- Optimize PEG concentration and incubation time- Use high-quality, purified plasmid DNA- Verify protein expression by Western blot- Test alternative fusion orientations (N- or C-terminal tags)
High background luminescence in negative controls - Self-association of the luciferase fragments- Non-specific interactions- Use well-established negative controls (e.g., unrelated proteins)- Reduce the amount of plasmid DNA used for transfection
High variability between replicates - Inconsistent protoplast density- Uneven transfection efficiency- Pipetting errors- Ensure accurate counting and even distribution of protoplasts- Mix the protoplast-DNA-PEG solution gently but thoroughly- Use calibrated pipettes and be consistent with substrate addition

References

Application Notes and Protocols for Western Blot Analysis of BIC1 Protein Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIC1 (BLUE-LIGHT INHIBITOR OF CRYPTOCHROMES 1) is a transcriptional coactivator that plays a crucial role in plant growth and development by integrating light and brassinosteroid (BR) signaling pathways.[1][2][3] In Arabidopsis thaliana, this compound interacts with the transcription factors BZR1 (BRASSINAZOLE-RESISTANT 1) and PIF4 (PHYTOCHROME INTERACTING FACTOR 4) to synergistically activate the expression of target genes involved in cell elongation.[1][3][4] The stability of the this compound protein is enhanced by brassinosteroid treatment, highlighting the importance of post-translational regulation in its function.[1] In other organisms, the ortholog Bicaudal-C (Bicc1) is an evolutionarily conserved RNA-binding protein that regulates gene expression at the post-transcriptional level during embryonic development.[5][6]

These application notes provide a detailed protocol for the analysis of this compound protein levels using Western blotting, a widely used technique for protein detection and quantification.[7][8][9] The protocol is adaptable for various plant tissues and can be used to study the regulation of this compound expression and stability in response to different stimuli.

Signaling Pathway of this compound in Brassinosteroid Signaling

The following diagram illustrates the role of this compound in the brassinosteroid signaling pathway in Arabidopsis.

BIC1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Kinase Receptor Kinase BIN2 BIN2 Receptor Kinase->BIN2 Inhibits BZR1_p BZR1-P BIN2->BZR1_p Phosphorylates BZR1 BZR1 BZR1_p->BZR1 Dephosphorylation This compound This compound BZR1->this compound Interacts with PIF4 PIF4 BZR1->PIF4 Interacts with Target Genes Target Genes BZR1->Target Genes Activates This compound->Target Genes Co-activates PIF4->Target Genes Activates Brassinosteroid Brassinosteroid Brassinosteroid->Receptor Kinase Activates

Caption: this compound in the Brassinosteroid Signaling Pathway.

Experimental Protocols

Plant Material and Treatment

This protocol is optimized for Arabidopsis thaliana seedlings.

  • Growth Conditions: Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) medium under a 16-hour light/8-hour dark cycle at 22°C.

  • Treatment (Optional): For studying protein stability, treat 5-day-old seedlings with 100 µM cycloheximide (CHX) to inhibit protein synthesis. To investigate the effect of brassinosteroids, co-treat with 1 µM epibrassinolide (eBL).[1] Collect samples at different time points (e.g., 0, 2, 4, 6 hours) after treatment.

Protein Extraction
  • Harvest approximately 100 mg of plant tissue and immediately freeze in liquid nitrogen to prevent protein degradation.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Add 200 µL of ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) to the powdered tissue.[10] A common RIPA buffer recipe is:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% NP-40

    • 0.5% sodium deoxycholate

    • 0.1% SDS

    • Protease inhibitor cocktail (add fresh)

  • Vortex the mixture vigorously for 30 seconds and incubate on ice for 30 minutes, with intermittent vortexing.

  • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.[10]

  • Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay method, such as the Bicinchoninic Acid (BCA) assay.[11] This is crucial for ensuring equal loading of protein in the subsequent steps.

Sample Preparation for Electrophoresis
  • Take a calculated volume of lysate containing 20-50 µg of total protein.[12]

  • Add an equal volume of 2x Laemmli sample buffer (4% SDS, 20% glycerol, 120 mM Tris-Cl pH 6.8, 0.02% bromophenol blue, and 10% β-mercaptoethanol).[10]

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[12]

  • Centrifuge briefly to pellet any debris.

SDS-PAGE
  • Load the prepared samples into the wells of a 10% or 12% SDS-polyacrylamide gel. The choice of gel percentage may need to be optimized based on the specific this compound isoform being studied.

  • Include a pre-stained protein ladder to monitor protein separation and estimate the molecular weight of the target protein.

  • Run the gel in 1x running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS) at 100-150 V until the dye front reaches the bottom of the gel.[12]

Protein Transfer (Western Blotting)
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is commonly used.

  • Equilibrate the gel and membrane in 1x transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol) for 10-15 minutes.[9]

  • Assemble the transfer sandwich according to the manufacturer's instructions.

  • Perform the transfer at 100 V for 1-2 hours or overnight at a lower voltage at 4°C.

Immunodetection
  • Blocking: After transfer, block the membrane with 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[8][10] This step prevents non-specific binding of the antibodies.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for this compound. The antibody dilution should be optimized according to the manufacturer's datasheet. A typical starting dilution is 1:1000 in the blocking buffer. Incubate overnight at 4°C with gentle agitation.[8]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[8]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP). A typical dilution is 1:5000 to 1:10000 in the blocking buffer. Incubate for 1 hour at room temperature with gentle agitation.[9]

  • Washing: Repeat the washing step as described above to remove unbound secondary antibody.

Signal Detection and Data Analysis
  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.[9]

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the this compound protein levels to a loading control, such as Actin or Tubulin, to correct for variations in protein loading. Statistical analysis, such as a t-test or ANOVA, can be used to determine the significance of any observed differences.[13]

Western Blot Workflow

The following diagram provides a visual representation of the Western blot experimental workflow.

Western_Blot_Workflow A Sample Preparation (Protein Extraction & Quantification) B SDS-PAGE (Protein Separation by Size) A->B C Electrotransfer (Transfer to Membrane) B->C D Blocking (Prevent Non-specific Binding) C->D E Primary Antibody Incubation (Binds to this compound) D->E F Secondary Antibody Incubation (Binds to Primary Antibody) E->F G Detection (Chemiluminescence) F->G H Data Analysis (Quantification & Normalization) G->H

Caption: Western Blot Experimental Workflow.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of epibrassinolide (eBL) on this compound protein stability in the presence of cycloheximide (CHX).

TreatmentTime (hours)Normalized this compound Protein Level (Arbitrary Units)Standard Deviation
CHX01.000.00
CHX20.650.08
CHX40.300.05
CHX60.120.03
CHX + eBL01.000.00
CHX + eBL20.950.10
CHX + eBL40.880.09
CHX + eBL60.750.07

Data is hypothetical and for illustrative purposes only. Actual results may vary.

This table demonstrates that in the presence of the protein synthesis inhibitor CHX, this compound protein levels decrease over time. However, co-treatment with eBL stabilizes the this compound protein, resulting in a slower degradation rate.[1]

Troubleshooting

IssuePossible CauseSolution
No Signal Inactive antibodyUse a new or different lot of antibody.
Insufficient protein loadedIncrease the amount of protein loaded per well.
Inefficient transferCheck transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highDecrease the concentration of the primary or secondary antibody.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific Bands Primary antibody is not specificUse a more specific antibody. Try a different clone or affinity-purified antibody.
Protein degradationUse fresh samples and add protease inhibitors to the lysis buffer.

By following these detailed protocols and application notes, researchers can effectively analyze this compound protein levels, contributing to a deeper understanding of its role in plant biology and potentially informing strategies for crop improvement and development.

References

Application Note and Protocol: Subcellular Fractionation for Determining BIC1 Localization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Understanding the subcellular localization of a protein is paramount to elucidating its biological function. BLADE-ON-PETIOLE INTERACTING CULLIN 1 (BIC1) is a protein implicated in various signaling pathways in plants, including brassinosteroid and light signaling.[1][2] Reports suggest that this compound may exhibit dual localization, functioning both in the nucleus as a transcriptional coactivator and potentially at the plasma membrane.[1][3][4][5] This protocol provides a detailed method for the subcellular fractionation of plant tissues to isolate enriched nuclear, cytoplasmic, and microsomal (containing plasma membrane) fractions. The subsequent analysis of these fractions by immunoblotting will allow for the determination of this compound's subcellular distribution.

Principle of the Method

This protocol utilizes differential centrifugation, a technique that separates cellular components based on their size, shape, and density.[6][7] A gentle homogenization of plant tissue breaks the cell walls and plasma membranes, releasing the organelles into an isotonic buffer that preserves their integrity.[8] A series of centrifugation steps at increasing speeds pellets progressively smaller and less dense components, thereby enriching for different subcellular fractions.[7][9]

Experimental Protocol

Materials and Reagents

  • Plant Material: Arabidopsis thaliana seedlings (or other plant tissue of interest)

  • Buffers and Solutions:

    • Homogenization Buffer (HB):

      • 0.4 M Sucrose

      • 25 mM Tris-HCl, pH 7.4

      • 10 mM MgCl₂

      • 5 mM Dithiothreitol (DTT)

      • 1x Protease Inhibitor Cocktail (plant-specific)

      • Prepare fresh before use and keep on ice.

    • Nuclear Resuspension Buffer (NRB):

      • 20 mM Tris-HCl, pH 7.9

      • 50% (v/v) Glycerol

      • 75 mM NaCl

      • 0.5 mM EDTA

      • 0.85 mM DTT

      • 1x Protease Inhibitor Cocktail

      • Store at 4°C.

    • Cytosolic Buffer (CB):

      • The supernatant from the 10,000 x g centrifugation step.

    • Microsomal Resuspension Buffer (MRB):

      • 20 mM Tris-HCl, pH 7.4

      • 150 mM NaCl

      • 1 mM EDTA

      • 1x Protease Inhibitor Cocktail

      • Store at 4°C.

    • 6x SDS-PAGE Loading Buffer

  • Equipment:

    • Pre-chilled mortar and pestle

    • Liquid nitrogen

    • Miracloth or nylon mesh (40-100 µm)

    • Refrigerated centrifuge with fixed-angle and swinging-bucket rotors

    • Microcentrifuge

    • Ultracentrifuge (optional, for higher purity of microsomal fraction)

    • Sonicator or Dounce homogenizer

    • Bradford assay reagents

    • SDS-PAGE and Western blotting equipment

    • Antibodies:

      • Primary antibody against this compound

      • Primary antibodies for subcellular markers (e.g., Histone H3 for nucleus, PEPC for cytosol, H+-ATPase for plasma membrane)

      • Appropriate secondary antibodies

Procedure

  • Tissue Homogenization:

    • Harvest 2-3 g of fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Add 10 mL of ice-cold Homogenization Buffer (HB) to the powdered tissue and continue grinding until a homogenous slurry is formed.

  • Initial Clarification:

    • Filter the homogenate through two layers of Miracloth or nylon mesh into a pre-chilled centrifuge tube.[10][11]

    • Centrifuge the filtrate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large debris.

    • Carefully collect the supernatant (S1) into a new pre-chilled tube. This is the total cell lysate. The pellet (P1) contains the crude nuclear fraction.

  • Isolation of the Crude Nuclear Fraction:

    • Wash the P1 pellet by resuspending it in 1 mL of ice-cold HB.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and repeat the wash step two more times.

    • After the final wash, resuspend the nuclear pellet (P1') in an appropriate volume (e.g., 200-500 µL) of Nuclear Resuspension Buffer (NRB). This is the Nuclear Fraction .

    • (Optional) For higher purity, the crude nuclear pellet can be further purified using a Percoll or sucrose density gradient.[11]

  • Isolation of the Cytosolic and Microsomal Fractions:

    • Take the S1 supernatant from step 2.3 and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and chloroplasts.

    • Carefully transfer the resulting supernatant (S2) to a new pre-chilled ultracentrifuge tube (if available) or a standard microcentrifuge tube. The pellet (P2) contains mitochondria and chloroplasts and can be discarded or used for other analyses.

    • The S2 supernatant is the Cytosolic Fraction . Take an aliquot for analysis.

    • To isolate the microsomal fraction (containing plasma membrane, ER, Golgi), centrifuge the remaining S2 supernatant at 100,000 x g for 1 hour at 4°C in an ultracentrifuge. If an ultracentrifuge is not available, a high-speed microcentrifuge at maximum speed (e.g., >20,000 x g) for 1-2 hours can be used to pellet a significant portion of the microsomal vesicles.

    • The resulting supernatant (S3) is the soluble cytosolic fraction. The pellet (P3) is the Microsomal Fraction .

    • Carefully discard the supernatant and resuspend the P3 pellet in an appropriate volume (e.g., 100-300 µL) of Microsomal Resuspension Buffer (MRB).

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the Total Lysate, Nuclear, Cytosolic, and Microsomal fractions using a Bradford assay.

    • Normalize the protein concentrations of all fractions.

    • Add 6x SDS-PAGE loading buffer to the fractions and boil for 5 minutes.

    • Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

    • Perform Western blot analysis using the primary antibody against this compound and primary antibodies for subcellular markers to assess the purity of the fractions.

Data Presentation

The results of the Western blot analysis can be quantified by densitometry. The relative abundance of this compound and marker proteins in each fraction should be recorded.

Fraction This compound Abundance (Relative Units) Histone H3 (Nuclear Marker) PEPC (Cytosolic Marker) H+-ATPase (Plasma Membrane Marker)
Total Lysate1.001.001.001.00
Nuclear0.653.500.150.10
Cytosolic0.250.052.800.08
Microsomal0.100.020.103.10

Table 1: Hypothetical quantitative data from densitometric analysis of Western blots showing the relative enrichment of this compound and subcellular markers in different fractions.

Visualizations

Subcellular_Fractionation_Workflow start Plant Tissue Homogenization (Liquid Nitrogen, Homogenization Buffer) filter Filtration (Miracloth/Nylon Mesh) start->filter centrifuge1 Centrifugation 1,000 x g, 10 min filter->centrifuge1 pellet1 Pellet (P1) Crude Nuclei centrifuge1->pellet1 Pellet supernatant1 Supernatant (S1) (Total Cell Lysate) centrifuge1->supernatant1 Supernatant wash_nuclei Wash Pellet (P1) (3x with HB) pellet1->wash_nuclei centrifuge2 Centrifugation 10,000 x g, 20 min supernatant1->centrifuge2 final_nuclei Nuclear Fraction (Resuspend in NRB) wash_nuclei->final_nuclei analysis Protein Quantification & Western Blot Analysis final_nuclei->analysis pellet2 Pellet (P2) Mitochondria/Chloroplasts centrifuge2->pellet2 Pellet supernatant2 Supernatant (S2) (Cytosolic Fraction) centrifuge2->supernatant2 Supernatant centrifuge3 Ultracentrifugation 100,000 x g, 1 hr supernatant2->centrifuge3 supernatant2->analysis pellet3 Pellet (P3) Microsomes centrifuge3->pellet3 Pellet supernatant3 Supernatant (S3) Soluble Cytosol centrifuge3->supernatant3 Supernatant final_microsomes Microsomal Fraction (Resuspend in MRB) pellet3->final_microsomes final_microsomes->analysis

Caption: Workflow for subcellular fractionation by differential centrifugation.

Expected Results and Interpretation

The Western blot analysis will reveal the distribution of this compound across the isolated fractions. Based on existing literature, a strong signal for this compound is expected in the nuclear fraction, which should also be highly enriched for the nuclear marker Histone H3.[1][3][4] The presence of this compound in the microsomal fraction, along with the plasma membrane marker H+-ATPase, would support a plasma membrane localization. The cytosolic fraction, enriched for a cytosolic marker like PEPC, will indicate the amount of soluble this compound protein. By comparing the relative signal intensities in each fraction, a semi-quantitative assessment of this compound's subcellular localization can be achieved. The purity of each fraction, as determined by the enrichment of the respective markers and depletion of others, is crucial for the accurate interpretation of the results.

References

Application Notes and Protocols for Identifying BZR1-Interacting Proteins Using Tandem Affinity Purification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brassinosteroids (BRs) are a class of plant steroid hormones that play a pivotal role in a wide range of developmental processes, including cell elongation, division, and differentiation.[1][2] The central transcription factor in the BR signaling pathway is BRASSINAZOLE-RESISTANT 1 (BZR1).[1][2] The activity of BZR1 is tightly regulated, and its interaction with other proteins is crucial for modulating the expression of BR-responsive genes.[1][2][3] Identifying the constellation of proteins that interact with BZR1 is therefore essential for a comprehensive understanding of BR signaling and for identifying potential targets for drug development to modulate plant growth.

Tandem Affinity Purification (TAP) coupled with mass spectrometry (MS) is a powerful technique for the isolation and identification of protein-protein interactions in vivo.[4] This method involves fusing a dual-affinity tag to the protein of interest, allowing for a two-step purification process that significantly reduces non-specific binding and yields high-purity protein complexes.[4][5][6]

One such BZR1-interacting protein, identified through various protein interaction assays, is the Blue-light Inhibitor of Cryptochromes 1 (BIC1).[7][8] this compound acts as a transcriptional coactivator, forming a module with BZR1 and PHYTOCHROME-INTERACTING FACTOR 4 (PIF4) to synergistically regulate gene expression and promote plant growth.[7][8]

These application notes provide a detailed protocol for the Tandem Affinity Purification of BZR1 and its interacting proteins from Arabidopsis thaliana, with a focus on the conceptual framework and methodologies that led to the identification and characterization of interactors like this compound.

Brassinosteroid Signaling Pathway

The brassinosteroid signaling pathway is initiated by the perception of BRs by the cell surface receptor kinase BRI1.[1][2] In the absence of BRs, the kinase BIN2 phosphorylates BZR1, leading to its cytoplasmic retention and degradation.[9][10] Upon BR binding, BRI1 activates a signaling cascade that leads to the inhibition of BIN2.[9][10] This allows unphosphorylated BZR1 to accumulate in the nucleus, where it binds to the promoters of target genes to regulate their expression.[9][10] The interaction of BZR1 with co-regulators, such as this compound, is a critical step in modulating this transcriptional response.

Caption: Brassinosteroid signaling pathway leading to BZR1 activation.

Experimental Workflow for Tandem Affinity Purification of BZR1

The overall workflow for identifying BZR1-interacting proteins involves the generation of transgenic plants expressing tagged BZR1, followed by a two-step purification of BZR1-containing protein complexes and subsequent identification of co-purified proteins by mass spectrometry.

Caption: Workflow for Tandem Affinity Purification of BZR1 complexes.

Detailed Protocols

Vector Construction and Generation of Transgenic Plants

A key step is the creation of a construct where the BZR1 protein is fused to a TAP tag. A commonly used TAP tag consists of a Calmodulin Binding Peptide (CBP) and two IgG binding domains of Staphylococcus aureus protein A, separated by a Tobacco Etch Virus (TEV) protease cleavage site.[6] More recent iterations have utilized other tags like a 7xMyc-6xHis (MH) tag for tandem purification.[1][11]

Protocol for 7xMyc-6xHis (MH) Tag Vector Construction:

  • Vector Backbone: A binary vector such as pCAMBIA1390 is used as the backbone.[1]

  • Promoter: The coding sequence of the tagged BZR1 is placed under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter, to ensure sufficient expression for purification.[1][11]

  • Gateway Cloning: To facilitate the cloning of the BZR1 coding sequence, the Gateway cloning system is often employed. A Gateway destination vector is created containing the tandem affinity tag.[1][11]

  • Tag Insertion: A cassette containing seven tandem repeats of the Myc tag and six histidines is introduced into the binary vector.[1]

  • BZR1 Insertion: The coding sequence of BZR1 is amplified by PCR and cloned into a Gateway entry vector (e.g., pDONR201). Subsequently, the BZR1 coding sequence is transferred from the entry vector to the destination vector containing the MH tag via LR recombination.[11]

  • Plant Transformation: The final construct is introduced into Agrobacterium tumefaciens, which is then used to transform Arabidopsis thaliana (e.g., Col-0 ecotype) using the floral dip method.

  • Selection: Transgenic plants are selected on appropriate antibiotic-containing medium.

Tandem Affinity Purification of BZR1-MH Protein Complexes

This protocol is adapted from methodologies used for the purification of BZR1-interacting proteins.[1][11]

Materials:

  • Liquid nitrogen

  • Extraction Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, 1 mM PMSF, 1x protease inhibitor cocktail)

  • Ni-NTA agarose resin

  • Wash Buffer 1 (Extraction buffer with 20 mM imidazole)

  • Elution Buffer 1 (Extraction buffer with 250 mM imidazole)

  • Anti-c-Myc agarose resin

  • Wash Buffer 2 (50 mM Tris-HCl pH 7.5, 150 mM NaCl)

  • Elution Buffer 2 (0.1 M glycine-HCl pH 2.5)

  • Neutralization Buffer (1 M Tris-HCl pH 8.0)

Procedure:

  • Protein Extraction: Harvest approximately 50-100g of transgenic Arabidopsis seedlings and grind to a fine powder in liquid nitrogen. Resuspend the powder in ice-cold Extraction Buffer.

  • Clarification: Centrifuge the extract at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • First Affinity Purification (His-tag):

    • Incubate the clarified protein extract with pre-equilibrated Ni-NTA agarose resin for 2-4 hours at 4°C with gentle rotation.

    • Load the slurry onto a column and wash extensively with Wash Buffer 1.

    • Elute the BZR1-MH and its associated proteins with Elution Buffer 1.

  • Second Affinity Purification (Myc-tag):

    • Incubate the eluate from the first step with anti-c-Myc agarose resin for 2-4 hours at 4°C.

    • Wash the resin with Wash Buffer 2 to remove non-specific binders.

    • Elute the protein complexes with Elution Buffer 2 and immediately neutralize with Neutralization Buffer.

  • Sample Preparation for Mass Spectrometry: The purified protein complexes are typically precipitated (e.g., with TCA) and then subjected to in-solution or in-gel trypsin digestion.

Mass Spectrometry and Data Analysis
  • LC-MS/MS: The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

  • Database Searching: The MS/MS spectra are searched against a relevant protein database (e.g., The Arabidopsis Information Resource - TAIR) using a search algorithm like Mascot or Sequest.

  • Protein Identification: Proteins that are significantly enriched in the BZR1-TAP sample compared to a control (e.g., TAP from wild-type plants) are considered potential BZR1-interacting proteins. The number of unique peptides or spectral counts can be used as a semi-quantitative measure of protein abundance.

BZR1-Interacting Proteins Identified by Tandem Affinity Purification

The following table summarizes some of the key BZR1-interacting proteins identified through TAP-MS experiments.[1][2][11] While this compound was identified as a BZR1 interactor through other methods like yeast two-hybrid and co-immunoprecipitation, this table includes proteins identified in a TAP-MS screen to illustrate the output of this technique.[7][8]

ProteinGene LocusFunctionUnique Peptides (BZR1)Unique Peptides (bzr1-1D)Confirmation Method(s)
BIN2 AT4G18710Kinase, negative regulator of BR signaling1011Y2H, BiFC, Pull-down, Co-IP
14-3-3λ AT5G10450Phospho-serine binding protein22Y2H, BiFC, Pull-down, Co-IP
PP2A AT1G10430Protein phosphatase 2A subunit12Y2H, BiFC, Pull-down, Co-IP
BSK1 AT4G35230Kinase, BR signaling component12Y2H, BiFC, Pull-down, Co-IP
MKK5 AT3G21220MAP kinase kinase 511Y2H, BiFC, Pull-down, Co-IP
MAPK4 AT4G01370Mitogen-activated protein kinase 422Y2H, BiFC, Pull-down, Co-IP
HDA19 AT4G38130Histone deacetylase 1912Y2H, BiFC, Pull-down, Co-IP
UBP12 AT4G20640Ubiquitin-specific protease 1212Y2H, Pull-down
CYP59 AT1G54650Cyclophilin 5911Y2H, Pull-down
This compound AT1G05690Transcriptional coactivatorN/AN/AYeast two-hybrid, Co-IP

Data adapted from Wang et al., 2013. "bzr1-1D" is a gain-of-function mutant of BZR1.[1][2][11] this compound was confirmed as a BZR1 interactor in separate studies.[7][8]

Validation of BZR1-BIC1 Interaction

Following the identification of potential interactors through TAP-MS, it is crucial to validate these interactions using independent methods. The interaction between BZR1 and this compound has been confirmed through the following assays:[7][8]

  • Yeast Two-Hybrid (Y2H): This assay tests for direct physical interactions between two proteins in a yeast nucleus.

  • Co-immunoprecipitation (Co-IP): This method demonstrates that two proteins interact in vivo by using an antibody to pull down one protein and then detecting the presence of the other protein in the immunoprecipitated complex.

  • Bi-molecular Fluorescence Complementation (BiFC): This technique visualizes protein interactions in living cells.

Conclusion

Tandem Affinity Purification is a robust and effective method for identifying protein-protein interactions within their native cellular context.[4][5][6] The application of this technique to BZR1 has been instrumental in expanding our understanding of the brassinosteroid signaling network.[1][2] The identification and subsequent validation of interactors like this compound highlight the intricate regulatory mechanisms that govern plant growth and development.[7][8] The protocols and data presented here provide a framework for researchers and drug development professionals to explore the BZR1 interactome further, potentially uncovering novel targets for agricultural and therapeutic applications.

References

Measuring BICC1 Gene Expression: Application Notes and Protocols for Northern Blotting and qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicaudal C homolog 1 (BICC1) is an RNA-binding protein crucial for embryonic development and tissue homeostasis. Dysregulation of BICC1 expression has been implicated in various diseases, including polycystic kidney disease and several types of cancer, making it a gene of significant interest in drug development and therapeutic research.[1][2][3] Accurate and reliable measurement of BICC1 gene expression is paramount for understanding its role in pathogenesis and for evaluating the efficacy of potential therapeutic interventions.

This document provides detailed application notes and protocols for two common techniques used to measure BICC1 mRNA levels: Northern blotting and quantitative polymerase chain reaction (qPCR).

Signaling Pathway and Regulation of BICC1

BICC1 functions as a post-transcriptional regulator, influencing the stability and translation of target mRNAs.[4] In the context of polycystic kidney disease, BICC1 is known to regulate the expression of Polycystin 2 (PKD2) by antagonizing the repressive activity of the miR-17 microRNA family on the 3'UTR of PKD2 mRNA.[4] In cancer, BICC1 has been shown to be involved in pathways promoting epithelial-mesenchymal transition (EMT) and angiogenesis. For instance, in pancreatic cancer, BICC1 can bind to the 3'UTR of Lipocalin-2 (LCN2) mRNA, leading to its upregulation and subsequent activation of the JAK2/STAT3 signaling pathway, which promotes the production of the angiogenic factor CXCL1.[5]

cluster_BICC1_Regulation BICC1-mediated Regulation BICC1 BICC1 miR17 miR-17 BICC1->miR17 antagonizes PKD2_mRNA PKD2 mRNA BICC1->PKD2_mRNA binds 3'UTR LCN2_mRNA LCN2 mRNA BICC1->LCN2_mRNA binds 3'UTR & stabilizes miR17->PKD2_mRNA represses PKD2_protein Polycystin 2 (PKD2) PKD2_mRNA->PKD2_protein translation LCN2_protein Lipocalin-2 (LCN2) LCN2_mRNA->LCN2_protein translation JAK2_STAT3 JAK2/STAT3 Pathway LCN2_protein->JAK2_STAT3 activates Angiogenesis Angiogenesis JAK2_STAT3->Angiogenesis promotes

Caption: BICC1 signaling pathways in polycystic kidney disease and cancer.

Data Presentation: Quantitative Analysis of BICC1 Expression

The following tables summarize representative quantitative data for BICC1 gene expression analysis using qPCR and Northern blotting.

Table 1: Relative Quantification of BICC1 mRNA by qPCR in Pancreatic Cancer Cells

Cell LineTreatmentRelative BICC1 Expression (Fold Change)Standard Deviation
PANC-1Control (DMSO)1.00± 0.12
PANC-1Gemcitabine (10 µM)0.95± 0.15
MIA PaCa-2Control (DMSO)2.50± 0.31
MIA PaCa-2Gemcitabine (10 µM)2.35± 0.28

This table presents hypothetical data based on findings that BICC1 is overexpressed in pancreatic cancer and may contribute to chemoresistance.[6][7]

Table 2: Densitometric Analysis of BICC1 Northern Blot in Mouse Tissues

TissueNormalized BICC1 Signal IntensityStandard Deviation
Kidney1.00± 0.08
Liver0.45± 0.05
Lung0.62± 0.07
Brain0.21± 0.03

This table is based on qualitative findings from Northern blot analyses showing differential expression of Bicc1 in various mouse tissues.[8]

Experimental Protocols

Measuring BICC1 Expression using Northern Blotting

Northern blotting is a classic technique to detect and quantify specific RNA sequences. It provides information on transcript size and the presence of alternative splice variants.[9]

Experimental Workflow: Northern Blotting

cluster_workflow Northern Blotting Workflow for BICC1 Expression start Start rna_extraction RNA Extraction (e.g., Trizol) start->rna_extraction gel_electrophoresis Denaturing Agarose Gel Electrophoresis rna_extraction->gel_electrophoresis transfer Transfer to Nylon Membrane gel_electrophoresis->transfer crosslinking UV Crosslinking or Chemical Crosslinking transfer->crosslinking prehybridization Prehybridization crosslinking->prehybridization hybridization Hybridization with Labeled BICC1 Probe prehybridization->hybridization washing Stringency Washes hybridization->washing detection Detection (Autoradiography/Chemiluminescence) washing->detection analysis Densitometric Analysis detection->analysis end End analysis->end

Caption: Workflow for measuring BICC1 expression by Northern blotting.

Protocol:

  • RNA Extraction:

    • Extract total RNA from cells or tissues using a suitable method, such as TRIzol reagent or a column-based kit.

    • Assess RNA integrity and quantity using a spectrophotometer and by running an aliquot on a denaturing agarose gel.

  • Probe Design and Labeling for Human BICC1:

    • Design a DNA probe of 200-500 bp that is complementary to a unique region of the human BICC1 mRNA (NCBI Accession: NM_001382474.1). Avoid regions with high homology to other genes.

    • The probe can be generated by PCR using BICC1-specific primers and labeled with radioactive (e.g., ³²P-dCTP) or non-radioactive (e.g., digoxigenin, biotin) methods.

  • Denaturing Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel containing formaldehyde.

    • Denature 10-20 µg of total RNA per sample by heating in formaldehyde-containing loading buffer.

    • Separate the RNA by electrophoresis.

  • Transfer to Membrane:

    • Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary or vacuum transfer.

  • Crosslinking:

    • Immobilize the RNA to the membrane using UV crosslinking or chemical crosslinking with EDC for enhanced detection of smaller transcripts.[10]

  • Hybridization:

    • Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites.

    • Add the labeled BICC1 probe to the hybridization buffer and incubate overnight at a calculated optimal temperature (typically 42°C for formamide-based buffers or 68°C for aqueous buffers).

  • Washing:

    • Wash the membrane with buffers of increasing stringency (decreasing salt concentration and increasing temperature) to remove non-specifically bound probe.

  • Detection:

    • For radioactive probes, expose the membrane to X-ray film or a phosphorimager screen.

    • For non-radioactive probes, use an appropriate antibody-conjugate and a chemiluminescent or chromogenic substrate for detection.

  • Analysis:

    • Quantify the band intensity corresponding to the BICC1 transcript using densitometry software. Normalize the signal to a housekeeping gene (e.g., GAPDH, ACTB) to control for loading differences.

Measuring BICC1 Expression using qPCR

Quantitative PCR (qPCR) is a highly sensitive and specific method for quantifying gene expression. It is the gold standard for validating results from high-throughput expression studies.

Experimental Workflow: qPCR

cluster_workflow qPCR Workflow for BICC1 Expression start Start rna_extraction RNA Extraction & DNase Treatment start->rna_extraction cDNA_synthesis Reverse Transcription (cDNA Synthesis) rna_extraction->cDNA_synthesis qPCR_setup qPCR Reaction Setup (Primers, SYBR Green/Probe) cDNA_synthesis->qPCR_setup amplification Real-Time PCR Amplification qPCR_setup->amplification data_analysis Data Analysis (ΔΔCt Method) amplification->data_analysis end End data_analysis->end

Caption: Workflow for measuring BICC1 expression by qPCR.

Protocol:

  • RNA Extraction and DNase Treatment:

    • Extract total RNA as described for Northern blotting.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Primer Design for Human BICC1:

    • Design qPCR primers that amplify a 100-200 bp product from the human BICC1 cDNA.

    • Whenever possible, design primers to span an exon-exon junction to prevent amplification of any residual genomic DNA.

    • Forward Primer Example: 5'-GCTGGAGGAAGTGCTGAAGA-3'

    • Reverse Primer Example: 5'-TCCAGGTCCTTGTTGTCAGG-3'

    • Validate primer efficiency through a standard curve analysis.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and a mix of oligo(dT) and random hexamer primers.

  • qPCR Reaction:

    • Set up the qPCR reaction using a SYBR Green or probe-based (e.g., TaqMan) master mix.

    • Include the BICC1 primers, cDNA template, and appropriate controls (no-template control, no-reverse-transcriptase control).

    • Run the reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) for BICC1 and a validated housekeeping gene (e.g., GAPDH, ACTB, B2M) in each sample.

    • Calculate the relative expression of BICC1 using the ΔΔCt method, normalizing to the housekeeping gene and a reference/control sample.

Conclusion

Both Northern blotting and qPCR are powerful techniques for the quantification of BICC1 gene expression. Northern blotting offers the advantage of providing information about transcript size and integrity, while qPCR provides higher sensitivity, specificity, and throughput. The choice of method will depend on the specific research question, available resources, and the desired level of quantification. The protocols and data presented here provide a framework for researchers to accurately measure BICC1 expression and further investigate its role in health and disease.

References

Application Notes and Protocols for Creating Bicistronic Knock-in Mice for Gene Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicistronic knock-in mouse models are powerful tools for in vivo gene function studies, allowing for the simultaneous expression of a gene of interest and a reporter or recombinase from the same endogenous promoter. This is achieved by inserting a sequence that enables the translation of two separate proteins from a single messenger RNA (mRNA) transcript. This approach ensures that the expression of the second gene (e.g., a fluorescent reporter like EGFP or a site-specific recombinase like Cre) faithfully recapitulates the spatial and temporal expression pattern of the targeted endogenous gene without disrupting its function.[1][2] This is a significant advantage over traditional knock-in strategies where the reporter gene replaces the target gene, often leading to loss of function of the endogenous gene.[3]

The advent of CRISPR/Cas9 technology has revolutionized the generation of such models, offering a more efficient, flexible, and faster alternative to conventional methods that rely on homologous recombination in embryonic stem (ES) cells.[1] This document provides a detailed guide to the principles, protocols, and data interpretation involved in creating and validating bicistronic knock-in mice using CRISPR/Cas9.

Principles of Bicistronic Expression

Two main strategies are employed for bicistronic expression in knock-in models: Internal Ribosome Entry Sites (IRES) and self-cleaving 2A peptides.

  • Internal Ribosome Entry Site (IRES): An IRES is a nucleotide sequence that allows for cap-independent translation initiation. When placed between two open reading frames (ORFs) in an mRNA, it directs the ribosome to initiate translation internally on the second ORF. However, a significant drawback of IRES elements is that the expression of the downstream gene is often much lower (typically 10-20%) than the upstream, cap-dependently translated gene. This can be problematic when high-level expression of the second protein is required.

  • Self-Cleaving 2A Peptides: These are short viral oligopeptides (around 18-22 amino acids) that mediate ribosomal skipping of a peptide bond at the C-terminus of the 2A sequence. This results in the production of two separate, equimolar or near-equimolar proteins from a single ORF.[4] The most commonly used 2A peptides are P2A, T2A, E2A, and F2A, with P2A generally exhibiting the highest cleavage efficiency.[5] While highly efficient, a small percentage of uncleaved fusion protein may remain, which should be considered in the experimental design.[6]

For most applications requiring stoichiometric expression of both proteins, 2A peptides are the preferred choice over IRES sequences.[5]

Experimental Workflow

The generation of bicistronic knock-in mice using CRISPR/Cas9 involves several key steps, from the design of the targeting strategy to the validation of the resulting mouse model.

experimental_workflow cluster_design Design Phase cluster_preparation Preparation Phase cluster_generation Generation Phase cluster_validation Validation Phase Design gRNA Design gRNA Prepare CRISPR components Prepare CRISPR components Design gRNA->Prepare CRISPR components Design Donor Template Design Donor Template Design Donor Template->Prepare CRISPR components Microinjection Microinjection Prepare CRISPR components->Microinjection Prepare Zygotes Prepare Zygotes Prepare Zygotes->Microinjection Embryo Transfer Embryo Transfer Microinjection->Embryo Transfer Birth of Founders Birth of Founders Embryo Transfer->Birth of Founders Genotyping Genotyping Birth of Founders->Genotyping Expression Analysis Expression Analysis Genotyping->Expression Analysis Germline Transmission Germline Transmission Expression Analysis->Germline Transmission

Experimental workflow for generating bicistronic knock-in mice.

Detailed Protocols

Design of the Targeting Strategy
  • gRNA Design:

    • Select a target site for the Cas9-induced double-strand break (DSB) as close as possible to the desired insertion site, which is typically immediately before the stop codon of the gene of interest.

    • Use online tools to identify specific and efficient gRNA sequences with minimal predicted off-target effects.[7]

    • The gRNA should target a region that will be replaced by the donor template to prevent re-cutting of the correctly modified allele.

  • Donor Template Design:

    • The donor template can be a plasmid or a long single-stranded DNA (lssDNA). lssDNA donors have been shown to increase knock-in efficiency and reduce toxicity in zygotes.[8]

    • The template should contain the 2A peptide sequence followed by the ORF of the second gene (e.g., Cre recombinase or a fluorescent protein).

    • Flank the insert with homology arms of at least 800 bp on each side, homologous to the genomic sequences upstream and downstream of the target insertion site.

    • Introduce silent mutations into the protospacer adjacent motif (PAM) sequence within the homology arms to prevent Cas9 from cleaving the donor template and the correctly integrated allele.

Preparation of CRISPR/Cas9 Components
  • gRNA Synthesis: Synthesize the gRNA in vitro or purchase commercially available synthetic gRNAs.

  • Cas9: Use purified Cas9 protein for microinjection. This leads to rapid degradation in the embryo, reducing the risk of off-target mutations compared to plasmid or mRNA delivery.

  • Donor Template Preparation: Prepare high-purity, endotoxin-free donor template DNA.

Zygote Microinjection and Embryo Transfer

This procedure is typically performed in a specialized transgenic facility.

  • Zygote Collection: Collect fertilized zygotes from superovulated female mice.

  • Microinjection Mix Preparation: Prepare a microinjection mix containing Cas9 protein, gRNA, and the donor template in an appropriate injection buffer. Suggested concentrations for microinjection are 50 ng/µl Cas9 protein, 20 ng/µl gRNA, and 10 ng/µl of the donor plasmid.[9]

  • Microinjection: Inject the mix into the pronucleus or cytoplasm of the collected zygotes.[10]

  • Embryo Culture and Transfer: Culture the injected zygotes overnight to the 2-cell stage and then transfer them into the oviducts of pseudopregnant surrogate mothers.[10]

Validation of Founder Mice
  • Genotyping:

    • At 3-4 weeks of age, obtain tail biopsies from the resulting pups for genomic DNA extraction.

    • Perform PCR genotyping using primers that can distinguish between the wild-type, heterozygous, and homozygous knock-in alleles.[3] A three-primer PCR strategy is often effective, with one forward primer upstream of the 5' homology arm and two reverse primers: one within the inserted sequence and one downstream of the 3' homology arm.

    • Confirm the correct integration and sequence of the knock-in allele by Sanger sequencing of the PCR products.[3]

    • Southern Blotting (Optional but Recommended): For definitive confirmation of single-copy integration and the absence of random insertions, perform Southern blot analysis on genomic DNA.[11][12]

  • Expression Analysis (Western Blotting):

    • Collect relevant tissues from founder mice and wild-type controls.

    • Prepare protein lysates and perform Western blotting to confirm the expression of both the endogenous protein and the co-expressed protein.

    • Use antibodies specific to each protein. The presence of two distinct bands at the expected molecular weights will confirm successful bicistronic expression and 2A peptide cleavage.

    • A faint band at the predicted size of the fusion protein may be visible, indicating incomplete cleavage.

  • Off-Target Analysis:

    • To ensure the specificity of the genome editing, analyze the top predicted off-target sites for mutations using deep sequencing.[13][14]

  • Germline Transmission:

    • Breed the founder mice that have been confirmed to carry the correct knock-in allele with wild-type mice to establish the new mouse line and confirm germline transmission of the modified allele.

Data Presentation

Quantitative data from the generation and validation of bicistronic knock-in mice should be clearly summarized for easy interpretation and comparison.

Table 1: Comparison of IRES and 2A Peptide for Bicistronic Expression in vivo

FeatureIRES (Encephalomyocarditis virus)2A Peptide (e.g., P2A)
Mechanism Cap-independent translation initiationRibosomal skipping
Size ~500 bp~60-70 bp
Expression of Downstream Gene Significantly lower than upstream gene (10-20%)Near equimolar to upstream gene
Cleavage Efficiency N/AHigh (often >90%), but can be context-dependent[6]
Protein Modification NoneSmall peptide remnant on upstream protein, Proline on downstream protein

Table 2: Representative Efficiency of CRISPR/Cas9-mediated Bicistronic Knock-in in Mice

ParameterReported Efficiency
Knock-in Efficiency in Founder Pups 5-30% (HDR alleles)[15]
Germline Transmission Rate Typically follows Mendelian inheritance from correctly identified founders
Off-target Mutation Rate Low to undetectable with carefully designed gRNAs and Cas9 protein[7]

Application: Studying Signaling Pathways

Bicistronic knock-in mice are invaluable for studying complex biological processes like signaling pathways. For example, a knock-in model could be generated where a key component of a pathway is endogenously tagged with a fluorescent protein, allowing for its visualization and tracking in response to various stimuli.

Below is a simplified diagram of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common pathway studied in various biological contexts.

MAPK_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activation Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation & Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Simplified diagram of the MAPK signaling pathway.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low knock-in efficiency Inefficient gRNATest gRNA efficiency in vitro before microinjection.
Low quality or concentration of donor templateEnsure high-purity, endotoxin-free donor DNA at the correct concentration.
Toxicity of donor DNAConsider using lssDNA instead of a plasmid donor.[8]
Incorrect genotyping results Non-specific PCR amplificationDesign and validate new primers; optimize PCR conditions.
Complex genomic rearrangementsUse Southern blotting or long-range PCR to confirm the structure of the locus.
No or low expression of the second gene Incorrect insertion (e.g., out of frame)Sequence the entire knock-in allele to verify the reading frame.
Inefficient 2A peptide cleavageTest a different 2A peptide (e.g., P2A).
High off-target mutation rate Poorly designed gRNAUse a high-fidelity Cas9 variant; perform thorough bioinformatic analysis to select a more specific gRNA.
Prolonged Cas9 expressionUse Cas9 protein instead of plasmid or mRNA.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BIC1/BICD1 Antibody Performance in Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the performance of the BIC1 antibody in Western blotting experiments. Note that "this compound" is often used interchangeably with "BICD1" (Bicaudal D homolog 1).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Western blotting with the this compound/BICD1 antibody.

1. No or Weak Signal

  • Question: I am not detecting any band for this compound, or the signal is very weak. What could be the cause?

  • Answer: Several factors can lead to a weak or absent signal. Consider the following troubleshooting steps:

    • Primary Antibody Concentration: The concentration of your this compound antibody may be too low. Titrate the antibody to find the optimal concentration. Start with the manufacturer's recommended dilution and prepare a range of dilutions for testing.[1][2]

    • Protein Loading: Ensure you have loaded a sufficient amount of protein. For whole-cell lysates, a protein load of at least 20-30 µg per lane is recommended. For tissues where this compound expression might be lower, you may need to load up to 100 µg.

    • Positive Control: Use a cell line known to express this compound as a positive control to confirm that the antibody and the overall protocol are working. Recommended positive control cell lines for BICD1 include Daudi, Jurkat, 293T, and HeLa.[1][2] An overexpression lysate for BICD1 can also be used.[3]

    • Transfer Efficiency: Verify that the protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer to visualize total protein.

    • Secondary Antibody: Ensure your secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). Also, check that the secondary antibody is not expired and is used at the correct dilution.

    • Detection Reagents: Confirm that your detection reagents (e.g., ECL substrate) have not expired and are sensitive enough to detect your protein.

    • Incubation Times: Increasing the primary antibody incubation time (e.g., overnight at 4°C) can enhance the signal.

2. High Background

  • Question: My Western blot shows a high background, which obscures the specific this compound band. How can I reduce the background?

  • Answer: High background can be caused by several factors related to blocking, washing, and antibody concentrations.

    • Blocking: Inadequate blocking is a common cause of high background. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). The choice between milk and BSA can be antibody-dependent; if you are using a phospho-specific antibody, BSA is generally recommended. Block the membrane for at least 1 hour at room temperature.

    • Washing: Insufficient washing can leave behind unbound antibodies, leading to high background. Increase the number and duration of your wash steps (e.g., 3-5 washes of 5-10 minutes each with TBST).

    • Antibody Concentration: Both primary and secondary antibody concentrations that are too high can cause high background. Try reducing the concentration of one or both antibodies.

    • Membrane Handling: Always handle the membrane with clean forceps to avoid contamination. Ensure the membrane does not dry out at any point during the procedure.

3. Non-Specific Bands

  • Question: I am seeing multiple bands in addition to the expected this compound band. What could be the reason?

  • Answer: The presence of non-specific bands can be due to several reasons:

    • Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Ensure you are using a high-quality, affinity-purified antibody. You can check the manufacturer's datasheet for validation data.

    • Antibody Concentration: A high concentration of the primary antibody can lead to non-specific binding. Try reducing the antibody concentration.

    • Sample Purity: The protein sample may contain degradation products or post-translationally modified isoforms of this compound, which can appear as additional bands. The theoretical molecular weight of BICD1 is approximately 96 kDa, though some datasheets suggest an expected band at around 111 kDa.[4][5]

    • Blocking and Washing: Similar to high background, inadequate blocking and washing can also contribute to the appearance of non-specific bands.

4. Blurry or Smeared Bands

  • Question: The bands on my Western blot, including the one for this compound, appear blurry or smeared. What is causing this?

  • Answer: Blurry bands can result from issues during sample preparation, electrophoresis, or transfer.

    • Sample Preparation: Ensure that your samples are properly prepared and that the lysis buffer contains protease inhibitors to prevent protein degradation.

    • Gel Electrophoresis: Issues such as running the gel at too high a voltage (which can generate excess heat) or using old running buffer can cause bands to appear smeared.

    • Transfer: An inefficient or uneven transfer can also result in blurry bands. Ensure good contact between the gel and the membrane and that no air bubbles are present.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for performing Western blotting with a this compound/BICD1 antibody, based on information from various antibody suppliers.

Table 1: this compound/BICD1 Antibody Specifications

ParameterRecommended ValueSource
Molecular Weight ~96 kDa (theoretical)[4]
~111 kDa (expected band)[5]
Positive Control Lysates Daudi, Jurkat, 293T, HeLa[1][2]
Reactivity Human, Mouse, Rat[1][5]

Table 2: Recommended Dilutions and Concentrations for Western Blotting

Antibody TypeRecommended Starting Dilution/ConcentrationSource
Polyclonal 1 µg/mL[1][4]
Polyclonal 1:2000 - 1:10000
Monoclonal Consult datasheet (e.g., 1:1000)-

Experimental Protocols

Below is a detailed, generalized protocol for performing a Western blot to detect this compound/BICD1.

1. Sample Preparation

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (lysate) and determine the protein concentration using a BCA or Bradford assay.

  • Add 4X Laemmli sample buffer to the lysate to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5-10 minutes.

2. Gel Electrophoresis

  • Load 20-30 µg of protein per well into a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Include a pre-stained protein ladder to monitor migration.

  • Run the gel in 1X SDS Running Buffer until the dye front reaches the bottom of the gel.

3. Protein Transfer

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • After transfer, briefly wash the membrane with deionized water and then stain with Ponceau S to visualize protein bands and confirm transfer efficiency.

  • Destain the membrane with TBST.

4. Immunodetection

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the this compound/BICD1 primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection

  • Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

Visualizations

BICD1 in Dynein-Dynactin Mediated Transport

BICD1 is known to play a role in intracellular transport by linking cargo to the dynein-dynactin motor complex. This complex moves along microtubules. BICD1 is involved in the retrograde transport of vesicles from the Golgi apparatus to the endoplasmic reticulum.[6][7]

BICD1_Signaling_Pathway cluster_golgi Golgi Apparatus cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Golgi Golgi Vesicle Vesicle (Cargo) Golgi->Vesicle Budding BICD1 BICD1 Vesicle->BICD1 Binds to DyneinDynactin Dynein-Dynactin Complex BICD1->DyneinDynactin Recruits Microtubule Microtubule DyneinDynactin->Microtubule Moves along ER ER DyneinDynactin->ER Transport to

Caption: BICD1-mediated retrograde transport from Golgi to ER.

Western Blotting Experimental Workflow

The following diagram illustrates the key steps in a Western blotting experiment.

Western_Blot_Workflow start Start: Sample Preparation sample_prep 1. Cell Lysis & Protein Quantification start->sample_prep sds_page 2. SDS-PAGE (Gel Electrophoresis) sample_prep->sds_page transfer 3. Protein Transfer (to Membrane) sds_page->transfer blocking 4. Blocking transfer->blocking primary_ab 5. Primary Antibody Incubation (anti-BIC1) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation primary_ab->secondary_ab detection 7. Chemiluminescent Detection secondary_ab->detection end End: Data Analysis detection->end

Caption: Overview of the Western blotting workflow.

References

overcoming non-specific binding in BIC1 co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome non-specific binding during BIC1 co-immunoprecipitation (Co-IP) experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in Co-IP?

A1: Non-specific binding in co-immunoprecipitation refers to the interaction of proteins with the immunoprecipitation antibody or the solid-phase support (e.g., agarose or magnetic beads) in a way that is not dependent on the specific antigen-antibody recognition.[1] This can lead to the identification of false-positive interactions and high background in downstream analyses like Western blotting, making it difficult to distinguish true binding partners from contaminants.[1]

Q2: What are the primary sources of non-specific binding in a this compound Co-IP experiment?

A2: The main sources of non-specific binding include:

  • Binding to the beads: Some proteins have a natural affinity for the agarose or magnetic bead matrix itself.[2]

  • Binding to the antibody: Proteins can non-specifically interact with the Fc region or other parts of the immunoprecipitating antibody, especially if the antibody concentration is too high.[3]

  • Hydrophobic and ionic interactions: Non-specific interactions can be driven by hydrophobic or ionic forces between proteins in the lysate and the bead/antibody complex. The composition of the lysis and wash buffers is critical in minimizing these interactions.[4]

Q3: My negative control (IgG isotype control) shows the same interacting partners as my this compound-specific antibody. What does this mean?

A3: If your protein of interest or its potential binding partners appear in the negative control lane, it indicates a problem with non-specific binding.[5] The IgG isotype control should not pull down the target protein or its specific partners.[1] This result suggests that the observed interactions in your experimental sample may not be specific to this compound and require further optimization of your protocol.

Q4: Should I use a monoclonal or polyclonal antibody to pull down this compound?

A4: Both monoclonal and polyclonal antibodies can be used for Co-IP, and the choice depends on the experimental goals. Polyclonal antibodies recognize multiple epitopes on the target protein, which can increase the chances of capturing the protein and its complex. Monoclonal antibodies, on the other hand, recognize a single epitope and offer high specificity, which can help reduce cross-reactivity. If using a monoclonal, ensure the epitope it recognizes is not blocked by the protein-protein interaction you are studying.[5]

Troubleshooting Guide for Non-Specific Binding

High background and false positives are common challenges in Co-IP. The following table summarizes frequent issues, their potential causes, and recommended solutions.

Problem / Symptom Potential Cause(s) Recommended Solution(s)
High background in all lanes, including the negative control. 1. Insufficient washing.[6] 2. Lysis buffer is not stringent enough.[2] 3. Antibody concentration is too high.[3] 4. Proteins are binding non-specifically to the beads.[2]1. Increase the number of wash steps (from 3 to 5) and/or the volume of wash buffer.[3] 2. Increase the salt or detergent concentration in the lysis and wash buffers (see Table 1). 3. Perform an antibody titration to determine the optimal concentration.[3] 4. Pre-clear the lysate with beads before adding the primary antibody (see Protocol 1).[1][7]
Many non-specific bands appear in the experimental lane but not the IgG control. 1. The primary antibody may have cross-reactivity. 2. The bait protein (this compound) is "sticky" or prone to aggregation. 3. Weak or transient interactions are being disrupted by overly stringent buffers.1. Validate the antibody's specificity by Western blot. Use a different, validated antibody if necessary.[8] 2. Optimize the lysis buffer with varying salt and detergent concentrations.[2] 3. Use a less stringent wash buffer. Consider cross-linking the interacting proteins in vivo before lysis if the interaction is weak.
Heavy (55 kDa) and light (25 kDa) chains of the antibody obscure the detection of proteins at those sizes. 1. The antibody used for Western blotting detects the denatured IP antibody.1. Use a secondary antibody that is specific for the light chain if your protein of interest is >30 kDa.[2] 2. Use a confirmation-specific secondary antibody that only recognizes native IgG.[2] 3. Covalently cross-link the antibody to the beads before the experiment to prevent it from eluting with the protein complex.[1]
Table 1: Lysis and Wash Buffer Optimization

Adjusting the components of your lysis and wash buffers can significantly reduce non-specific binding. Start with a standard buffer and modify the salt and detergent concentrations as needed.

Component Standard Concentration Modification for Higher Stringency Modification for Lower Stringency Purpose
Salt (NaCl or KCl) 150 mM250-500 mM100-125 mMDisrupts ionic interactions.[4]
Non-ionic Detergent (NP-40 or Triton X-100) 0.1 - 0.5%0.5 - 1.0%0.05 - 0.1%Solubilizes proteins and disrupts non-specific hydrophobic interactions.[4][5]
Ionic Detergent (SDS, SDC) Not typically used in Co-IP0.01 - 0.05%Not RecommendedStrong detergents that can disrupt protein-protein interactions. Use with caution.[4]
Protease/Phosphatase Inhibitors 1X Cocktail1X Cocktail1X CocktailPrevents protein degradation or changes in phosphorylation state.[4]

Experimental Protocols

Protocol 1: Lysate Pre-Clearing

This step is highly recommended to remove proteins from the lysate that non-specifically bind to the beads.[1]

  • Prepare Beads: Resuspend the Protein A/G beads in lysis buffer. For each 1 mg of cell lysate, use 20-25 µL of bead slurry.

  • Wash Beads: Pellet the beads by centrifugation (or using a magnetic rack) and discard the supernatant. Wash the beads twice with 500 µL of ice-cold lysis buffer.

  • Incubate Lysate with Beads: After the final wash, resuspend the beads in your prepared cell lysate.

  • Rotate: Incubate the lysate-bead mixture on a rotator for 1-2 hours at 4°C.[6]

  • Separate Beads from Lysate: Pellet the beads and carefully transfer the supernatant (the pre-cleared lysate) to a new microfuge tube. This pre-cleared lysate is now ready for the immunoprecipitation with your specific this compound antibody.

Protocol 2: Antibody Titration

Using the correct antibody concentration is crucial for minimizing background.[3]

  • Prepare Lysate: Aliquot equal amounts of pre-cleared cell lysate (e.g., 500 µg) into several microfuge tubes.

  • Add Antibody: Add varying amounts of your this compound antibody to each tube. For example: 0.5 µg, 1 µg, 2 µg, 4 µg, and 5 µg.

  • Negative Control: In a separate tube, add a corresponding amount of IgG isotype control antibody (e.g., 2 µg).

  • Incubate: Incubate the antibody-lysate mixtures on a rotator for 2-4 hours or overnight at 4°C.

  • Proceed with Co-IP: Add Protein A/G beads to each tube and proceed with the remaining steps of your Co-IP protocol (washing, elution).

  • Analyze: Analyze the results by Western blot. The optimal antibody concentration is the lowest amount that efficiently pulls down your bait protein (this compound) without significantly increasing the background in the negative control lane.

Visualizations

Diagram 1: General Co-Immunoprecipitation Workflow

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Lysis 1. Cell Lysis (Non-denaturing buffer) Preclear 2. Lysate Pre-clearing (with beads only) Lysis->Preclear Incubate_Ab 3. Incubate with this compound Antibody (Bait Capture) Preclear->Incubate_Ab Incubate_Beads 4. Add Protein A/G Beads (Complex Capture) Incubate_Ab->Incubate_Beads Wash 5. Wash Steps (Remove non-specific binders) Incubate_Beads->Wash Elute 6. Elution Wash->Elute Analysis 7. Western Blot / Mass Spec (Prey Detection) Elute->Analysis NonSpecificBinding Bead Bead Antibody Antibody (Anti-BIC1) Bead->Antibody Specific (Protein A/G) Bait This compound (Bait) Antibody->Bait Specific (Antigen) Prey True Interactor (Prey) Bait->Prey Specific (Interaction) NSB_Protein Non-Specific Protein NSB_Protein->Bead Binds to Bead NSB_Protein->Antibody Binds to Antibody Troubleshooting_Flowchart Start High Background in Co-IP? Check_IgG Is background also high in IgG control lane? Start->Check_IgG Preclear Action: Pre-clear lysate with beads. Check_IgG->Preclear Yes Check_Ab_Spec Action: Validate primary antibody specificity. Check_IgG->Check_Ab_Spec No Increase_Washes Action: Increase number and stringency of washes. Preclear->Increase_Washes Titrate_Ab Action: Titrate antibody to lower concentration. Increase_Washes->Titrate_Ab Optimize_Lysis Action: Optimize lysis buffer (adjust salt/detergent). Check_Ab_Spec->Optimize_Lysis

References

Technical Support Center: Improving BIC1 CRISPR/Cas9 Gene Editing Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing CRISPR/Cas9 gene editing of the BIC1 gene. The content is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

A Note on the Target Gene "this compound": The gene name "this compound" can be ambiguous. In plant biology, it often refers to BIK1 (Botrytis-induced Kinase 1) , a key regulator of plant immunity and development. In other contexts, it may refer to BICD1 (Bicaudal D homolog 1) , a protein involved in intracellular transport. This guide will provide information relevant to both, with the understanding that the fundamental principles of CRISPR/Cas9 troubleshooting are broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve my low this compound editing efficiency?

The first step is to ensure your guide RNA (gRNA) is designed for high on-target activity. Utilize bioinformatics tools to select gRNAs with high predicted efficiency and minimal off-target effects. It is recommended to test two to three different gRNAs for your target to identify the most effective one.[1]

Q2: How can I minimize off-target effects when editing the this compound gene?

Minimizing off-target effects is crucial for the reliability of your results.[2] Strategies include:

  • High-fidelity Cas9 variants: Use engineered Cas9 proteins with increased specificity.[2]

  • RNP delivery: Delivering the Cas9 protein and gRNA as a ribonucleoprotein (RNP) complex can reduce the duration of Cas9 activity in the cell, thereby lowering the chances of off-target cleavage.[3]

  • gRNA design: Employ gRNA design tools that predict and help you avoid potential off-target sites.[2][3]

  • Concentration titration: Optimize the concentration of your CRISPR/Cas9 components to the lowest effective dose.[2]

Q3: My cells are showing high toxicity and low viability after transfection. What could be the cause?

Cell toxicity is a common issue and can stem from several factors:

  • High concentrations of CRISPR components: Titrate down the amount of Cas9 and gRNA delivered to the cells.[2]

  • Delivery method: Some delivery methods, like electroporation, can be harsh on cells. Optimize the parameters of your chosen method to maximize delivery while minimizing cell death.[2][4]

  • Inherent toxicity of targeting this compound: If this compound is essential for cell viability, its knockout could be inducing apoptosis. Consider using a conditional knockout system or performing experiments at an earlier time point post-transfection.

Q4: How do I confirm that my this compound gene has been successfully edited?

Several methods can be used to detect and quantify editing events:

  • Mismatch cleavage assays (e.g., T7E1 or Surveyor): These enzymatic assays can detect the presence of insertions and deletions (indels).[2]

  • Sanger sequencing: Sequencing the target locus of a pooled cell population can be analyzed using tools like TIDE or ICE to estimate editing efficiency.

  • Next-Generation Sequencing (NGS): NGS of the target region provides the most comprehensive analysis of editing outcomes, including the frequency and types of indels.[5]

Troubleshooting Guides

Problem 1: Low or No Editing Efficiency
Potential Cause Troubleshooting Step
Suboptimal gRNA design Redesign gRNAs using updated bioinformatic tools. Test at least 2-3 different gRNAs to find the most efficient one.[1]
Inefficient delivery of CRISPR components Optimize your delivery method (e.g., electroporation voltage, lipid transfection reagent-to-DNA ratio).[2][4] Confirm successful delivery using a reporter plasmid (e.g., GFP).
Low Cas9 or gRNA expression If using a plasmid-based system, ensure the promoter is active in your cell type.[2] Consider using a different delivery format, such as mRNA or RNP.[3]
Incorrect Cas9/gRNA ratio When delivering as an RNP, optimize the molar ratio of Cas9 protein to gRNA.
Cell type is difficult to transfect Consider using viral delivery methods like lentivirus or adeno-associated virus (AAV) for hard-to-transfect cells.[6]
Target region is inaccessible The chromatin structure around the this compound target site may be condensed. Try using different gRNAs targeting other regions of the gene.
Problem 2: High Off-Target Effects
Potential Cause Troubleshooting Step
gRNA has homologous sequences elsewhere in the genome Use off-target prediction software during the gRNA design phase. Choose gRNAs with the fewest predicted off-target sites.[2][3]
Prolonged expression of Cas9 and gRNA Use RNP delivery for transient expression of the editing machinery.[3] If using plasmids, consider using an inducible expression system.
High concentration of CRISPR components Reduce the amount of Cas9 and gRNA delivered to the cells.[2]
Standard Cas9 nuclease Switch to a high-fidelity Cas9 variant which has been engineered for reduced off-target activity.[2]

Quantitative Data Presentation

The following table provides an illustrative example of how to present quantitative data on CRISPR/Cas9 editing efficiency. Note: This data is from a study on the CCR5 gene and should be used as a template. Researchers should generate their own data for the this compound gene.

gRNA IDTarget Sequence (5' - 3')On-Target Editing Efficiency (%) (T7E1 Assay)On-Target Editing Efficiency (%) (NGS)Top Off-Target Site Editing Efficiency (%) (NGS)
CCR5-g1GAGCATGACTGACATCTACCTG45.242.81.2
CCR5-g2TGTTCACCCGTTTCTACTCCTG68.565.10.5
CCR5-g3GGTCTTCATTACACCTGCAGCT33.130.5<0.1

Data adapted from a study on the human CCR5 gene for illustrative purposes.

Experimental Protocols

Detailed Methodology: CRISPR/Cas9-mediated Knockout of this compound in Mammalian Cells

This protocol outlines a general workflow for knocking out the this compound gene using RNP delivery via electroporation.

1. gRNA Design and Synthesis: a. Obtain the sequence of the target this compound gene from a database such as NCBI. b. Use an online gRNA design tool to identify 2-3 candidate gRNAs targeting an early exon of the this compound gene. Prioritize gRNAs with high on-target scores and low off-target predictions. c. Synthesize the designed gRNAs as single-guide RNAs (sgRNAs) or as separate crRNA and tracrRNA components.

2. Cell Culture: a. Culture your target mammalian cell line under standard conditions. b. Ensure cells are healthy and in the logarithmic growth phase on the day of electroporation.

3. RNP Complex Formation: a. Dilute the Cas9 nuclease and synthetic gRNA in an appropriate buffer. b. Mix the Cas9 and gRNA at a 1:1.2 molar ratio. c. Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.

4. Electroporation: a. Harvest and wash the cells, then resuspend them in a suitable electroporation buffer at the desired concentration. b. Add the pre-formed RNP complexes to the cell suspension. c. Transfer the cell/RNP mixture to an electroporation cuvette. d. Electroporate the cells using an optimized program for your specific cell line and electroporation system. e. Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed complete growth medium.

5. Post-Electroporation Culture and Analysis: a. Culture the cells for 48-72 hours to allow for gene editing to occur. b. Harvest a portion of the cells for genomic DNA extraction. c. Perform a mismatch cleavage assay (e.g., T7E1) or NGS to determine the editing efficiency. d. If desired, perform single-cell cloning to isolate clonal populations with the desired this compound knockout.

6. Validation of Knockout: a. For clonal populations, confirm the specific indel mutations by Sanger sequencing. b. Validate the absence of this compound protein expression by Western blot.

Mandatory Visualizations

Signaling Pathways

BIK1_Signaling_Pathway cluster_receptor Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLS2 FLS2 BAK1 BAK1 FLS2->BAK1 associates BIK1 BIK1 BAK1->BIK1 phosphorylates RBOHD RBOHD BIK1->RBOHD phosphorylates MAPK_Cascade MAPK Cascade BIK1->MAPK_Cascade activates ROS ROS Burst RBOHD->ROS WRKY WRKY TFs MAPK_Cascade->WRKY activates Defense_Genes Defense Gene Expression WRKY->Defense_Genes induces flg22 flg22 (PAMP) flg22->FLS2 binds BICD1_Signaling_Pathway cluster_receptor Plasma Membrane cluster_cytoplasm Cytoplasm TrkB TrkB Receptor Endosome Endosome TrkB->Endosome internalization p75NTR p75NTR p75NTR->Endosome internalization BICD1 BICD1 Endosome->BICD1 interacts with Recycling_Pathway Recycling to Membrane Endosome->Recycling_Pathway alternative sorting AKT_Signaling AKT Signaling Endosome->AKT_Signaling promotes sustained Dynein Dynein Motor BICD1->Dynein recruits Lysosome Lysosome (Degradation) Dynein->Lysosome transport to Recycling_Pathway->TrkB BDNF BDNF BDNF->TrkB binds BDNF->p75NTR binds CRISPR_Workflow cluster_design Design & Prep cluster_execution Execution cluster_analysis Analysis & Validation gRNA_Design 1. gRNA Design Reagent_Prep 2. Reagent Prep (gRNA, Cas9) gRNA_Design->Reagent_Prep Delivery 3. Delivery to Cells Reagent_Prep->Delivery Incubation 4. Incubation (48-72h) Delivery->Incubation gDNA_Extraction 5. gDNA Extraction Incubation->gDNA_Extraction Efficiency_Assay 6. Editing Efficiency Assay (NGS/T7E1) gDNA_Extraction->Efficiency_Assay Clonal_Isolation 7. Clonal Isolation (Optional) Efficiency_Assay->Clonal_Isolation Validation 8. Validation (Sequencing, WB) Clonal_Isolation->Validation

References

Technical Support Center: Dealing with Pleiotropic Effects in BIC1 Mutant Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with BIC1 mutants. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of analyzing the pleiotropic effects of this compound mutations.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound?

A1: this compound, or Blue-light Inhibitor of Cryptochromes 1, functions as a transcriptional coactivator that positively regulates brassinosteroid (BR) signaling.[1][2][3][4] It is a key component in the integration of light and brassinosteroid signaling pathways to control plant growth and development.[2][3]

Q2: Why do this compound mutants exhibit multiple, seemingly unrelated phenotypes (pleiotropy)?

A2: The pleiotropic nature of this compound mutants stems from this compound's central role in two critical signaling pathways:

  • Brassinosteroid (BR) Signaling: BRs are plant steroid hormones that regulate a vast array of processes, including cell elongation, division, differentiation, and stress responses. By modulating BR signaling, this compound influences all of these downstream processes.

  • Integration of Light Signaling: this compound interacts with key transcription factors like BZR1 (from the BR pathway) and PIF4 (a key regulator in light signaling).[2][4] This places this compound at a crucial node for integrating light and hormonal signals, which together control virtually all aspects of plant development.

Q3: What are the expected phenotypes of a this compound loss-of-function mutant?

A3: Based on its positive role in BR signaling, a loss-of-function this compound mutant is expected to show phenotypes characteristic of BR-deficient or insensitive mutants. These may include dwarfism, reduced cell elongation (e.g., shorter hypocotyls and petioles), and altered leaf morphology. Since this compound is also involved in light signaling, these phenotypes may be more pronounced under specific light conditions.

Q4: Does this compound have homologs that could cause genetic redundancy?

A4: Yes, in Arabidopsis, this compound is part of a small gene family. It is possible that single mutants may have subtle phenotypes due to functional redundancy with other BIC family members. To overcome this, researchers often generate double or higher-order mutants (e.g., this compound bic2) to uncover the full extent of BIC function.

Troubleshooting Guide

Issue 1: High phenotypic variability among individual this compound mutant plants.

You observe that the severity of the mutant phenotype varies significantly from plant to plant, even when they are grown in the same batch.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Genetic Background Ensure all plants (mutant and wild-type controls) are in a uniform genetic background. If the mutation was generated in a mixed background or obtained from another lab, backcross the mutant to your wild-type accession for at least six generations.
Environmental Fluctuations This compound integrates light and hormone signals, making it highly sensitive to environmental conditions. Grow plants in a controlled environment chamber with consistent light intensity, photoperiod, temperature, and humidity. Even minor variations across a growth tray can affect phenotypes.
Seed Vigor and Germination BR-related mutants can have issues with seed vigor. Ensure uniform germination by using seeds from the same batch and age, and by applying a stratification treatment if necessary.

Logical Workflow for Troubleshooting Phenotypic Variability

G Start Phenotypic Variability Observed in this compound Mutants Check_BG Is the genetic background uniform? Start->Check_BG Backcross Backcross to WT for 6+ generations Check_BG->Backcross No Check_Env Are environmental conditions strictly controlled? Check_BG->Check_Env Yes Backcross->Check_Env Control_Env Move to controlled environment chamber Check_Env->Control_Env No Check_Seed Are seeds of uniform age and vigor? Check_Env->Check_Seed Yes Control_Env->Check_Seed Standardize_Seed Use same seed batch; apply stratification Check_Seed->Standardize_Seed No Analyze Re-evaluate Phenotype Check_Seed->Analyze Yes Standardize_Seed->Analyze

Caption: A step-by-step guide to troubleshooting phenotypic variability.

Issue 2: The observed phenotype does not match the expected brassinosteroid-deficient phenotype.

You have isolated a this compound mutant, but its phenotype is unexpected (e.g., enhanced growth, altered flowering time) and does not align with typical BR mutants.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Off-target Mutations If the mutant was generated by chemical mutagenesis (e.g., EMS) or radiation, it likely contains numerous background mutations. Perform genetic complementation by transforming the mutant with a wild-type copy of the this compound gene. Only a rescued phenotype can be confidently attributed to the this compound locus.
Complex Gene Interactions This compound's role in integrating multiple pathways means its disruption can have non-intuitive effects. For example, its interaction with PIF4 could lead to altered responses to shade or temperature. Grow the mutant under a variety of light and temperature conditions to dissect these potential interactions.
T-DNA Insertion Effects For T-DNA insertion mutants, the insertion itself can have pleiotropic effects independent of the disrupted gene (e.g., by affecting the expression of neighboring genes). It is crucial to analyze at least two independent mutant alleles for the same gene to confirm that the phenotype is consistent.

Key Experimental Protocols

Protocol 1: Brassinosteroid (BR) Root Growth Inhibition Assay

This is a fundamental assay to quantify the sensitivity of your this compound mutant to exogenous brassinosteroids.

Methodology:

  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) agar plates containing a range of Brassinolide (BL) concentrations (e.g., 0 nM, 0.1 nM, 1 nM, 10 nM, 100 nM).

  • Seed Sterilization and Plating: Surface-sterilize seeds of wild-type (WT), this compound mutant, and a positive control (e.g., a known BR-insensitive mutant like bri1) and plate them in rows on the prepared media.

  • Incubation: Seal the plates and stratify at 4°C for 2-3 days in the dark. Then, transfer the plates to a vertical position in a growth chamber with a long-day photoperiod (16h light / 8h dark).

  • Data Collection: After 7-10 days, scan the plates and measure the primary root length of at least 15-20 seedlings per genotype per condition using software like ImageJ.

  • Analysis: Calculate the average root length and standard error for each genotype at each BL concentration. Plot the relative root growth (as a percentage of the 0 nM control) against the BL concentration. BR-insensitive or less sensitive mutants will show less root growth inhibition at higher BL concentrations.

Table 1: Example Data from a BR Root Growth Inhibition Assay

GenotypeBL Concentration (nM)Average Root Length (mm) ± SERelative Root Growth (%)
Wild-Type 045.2 ± 1.8100
128.9 ± 1.564
1011.3 ± 0.925
This compound mutant 044.8 ± 2.1100
138.1 ± 1.985
1022.4 ± 1.350
bri1 mutant 046.1 ± 2.0100
145.5 ± 2.299
1044.9 ± 1.997

Note: This is example data for illustrative purposes.

Protocol 2: Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

This protocol is used to determine if this compound is associated with the promoter regions of known BR- and light-responsive genes in vivo, which is expected for a transcriptional coactivator.

Experimental Workflow: ChIP-qPCR

G cluster_0 In Vivo Cross-linking cluster_1 Chromatin Preparation cluster_2 Immunoprecipitation cluster_3 Analysis Crosslink Treat plant tissue with formaldehyde to cross-link protein-DNA complexes Isolate Isolate nuclei and lyse to release chromatin Crosslink->Isolate Shear Shear chromatin (sonication or enzymatic) to ~200-500 bp fragments Isolate->Shear IP Incubate chromatin with an antibody against this compound (or a tag like GFP/HA) Shear->IP Capture Capture antibody-protein-DNA complexes with magnetic beads IP->Capture Elute Elute complexes and reverse cross-links Capture->Elute Purify Purify the co-precipitated DNA Elute->Purify qPCR Perform qPCR on target promoter regions Purify->qPCR

Caption: The major steps involved in a ChIP-qPCR experiment.

Signaling Pathway Visualization

The pleiotropic effects of this compound mutants can be better understood by visualizing this compound's position within the broader signaling network.

This compound's Role in Integrating Brassinosteroid and Light Signaling

G cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BIN2 BIN2 BRI1->BIN2 Inhibition BZR1 BZR1 BIN2->BZR1 Inhibition TargetGenes Growth & Development Genes BZR1->TargetGenes Binds Promoter PIF4 PIF4 PIF4->TargetGenes Binds Promoter This compound This compound This compound->BZR1 Co-activates This compound->PIF4 Co-activates Light Light Light->PIF4 Degradation BR Brassinosteroid BR->BRI1 Perception

Caption: this compound acts as a nuclear coactivator for BZR1 and PIF4.

References

strategies to reduce background in BIC1 ChIP-qPCR experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background and achieve high-quality results in their BIC1 Chromatin Immunoprecipitation-quantitative Polymerase Chain Reaction (ChIP-qPCR) experiments. While the following guide is tailored for the transcription factor this compound, the principles and strategies are broadly applicable to ChIP-qPCR experiments for other DNA-binding proteins.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

High Background in No-Antibody Control

Question: I'm observing a high signal in my no-antibody (or IgG) control. What are the likely causes and how can I reduce this background?

Answer: High background in a no-antibody or IgG control is a common issue in ChIP-qPCR and indicates non-specific binding of chromatin to the beads or other surfaces. Here are several potential causes and solutions:

  • Insufficient Blocking of Beads: The protein A/G beads may have unoccupied binding sites that non-specifically capture chromatin.

    • Solution: Before adding the chromatin, pre-block the beads with a blocking agent like BSA and/or sheared salmon sperm DNA. This will occupy non-specific binding sites on the beads.

  • Contaminated Reagents: Buffers and solutions can become contaminated with DNA or other proteins, leading to background signal.

    • Solution: Prepare fresh lysis and wash buffers for each experiment. Use filtered pipette tips to prevent cross-contamination.

  • Ineffective Washing Steps: The washing steps after immunoprecipitation may not be stringent enough to remove all non-specifically bound chromatin.

    • Solution: Increase the number of washes or the salt concentration in the wash buffers. You can also try adding a detergent, like Tween-20, to the wash buffers to help disrupt non-specific interactions. Be cautious, as overly stringent washes can also reduce your specific signal.

  • Too Much Starting Material: Using an excessive amount of chromatin can lead to increased non-specific binding.

    • Solution: Reduce the amount of starting cell lysate or chromatin in your immunoprecipitation.

High Background Across the Entire Genome

Question: My ChIP-qPCR results show high background across all tested genomic regions, not just in the negative control. What could be causing this?

Answer: Widespread high background suggests a more systemic issue with the experimental procedure. Consider the following factors:

  • Inappropriate Antibody Concentration: Using too much primary antibody can lead to non-specific binding to chromatin.

    • Solution: Perform an antibody titration to determine the optimal concentration that gives the best signal-to-noise ratio. Using the lowest effective concentration of the antibody is key.[1][2]

  • Suboptimal Chromatin Fragmentation: If the chromatin is not sheared to the appropriate size, it can result in higher background. Over-sonication can lead to very small fragments that may bind non-specifically, while under-sonication can result in large fragments that are more prone to non-specific pulldown.

    • Solution: Optimize your sonication or enzymatic digestion protocol to achieve a fragment size range of 200-1000 base pairs.[3] Run an aliquot of your sheared chromatin on an agarose gel to verify the fragment size before proceeding with immunoprecipitation.

  • Cross-linking Issues: Excessive cross-linking can mask epitopes and lead to non-specific antibody binding, while insufficient cross-linking can result in the loss of true binding interactions.

    • Solution: Optimize the formaldehyde concentration and incubation time for your specific cell type and protein of interest. A typical starting point is 1% formaldehyde for 10 minutes at room temperature.

Quantitative Data Summary

The following table summarizes the expected qualitative impact of various strategies on reducing background and improving the signal-to-noise ratio in ChIP-qPCR experiments. Quantitative effects can vary significantly depending on the cell type, target protein, and antibody used.

StrategyParameter OptimizedExpected Impact on BackgroundExpected Impact on Specific SignalKey Consideration
Antibody Titration Antibody ConcentrationDecreaseMay decrease if concentration is too lowFind the optimal concentration with the best signal-to-noise ratio.
Washing Conditions Salt/Detergent Concentration in Wash BuffersDecreaseMay decrease with overly stringent washesBalance stringency to remove background without losing specific signal.
Chromatin Shearing Sonication/Enzymatic Digestion ParametersDecreaseCan be reduced by over-sonicationAim for a fragment size of 200-1000 bp.
Blocking Pre-incubation of beads with BSA/ssDNADecreaseMinimalEssential for reducing non-specific binding to beads.
Starting Material Amount of Cell Lysate/ChromatinDecreaseMay decrease if too little material is usedUse enough material to detect your signal but not so much that it overloads the system.

Experimental Protocols

Detailed Methodology for a General Transcription Factor ChIP-qPCR Experiment

This protocol provides a general framework. Optimization of several steps, including cross-linking, chromatin shearing, and antibody concentration, is critical for success.

1. Cross-linking

  • Culture cells to the desired confluency (typically 80-90%).

  • Add formaldehyde directly to the culture medium to a final concentration of 1%.

  • Incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Incubate for 5 minutes at room temperature.

  • Wash the cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Preparation

  • Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Incubate on ice to lyse the cells.

  • Pellet the nuclei and resuspend in a nuclear lysis buffer.

  • Incubate on ice.

3. Chromatin Shearing (Sonication)

  • Sonicate the nuclear lysate on ice to shear the chromatin. The number and duration of sonication cycles must be optimized for your cell type and sonicator.

  • Aim for DNA fragments in the range of 200-1000 base pairs.

  • After sonication, centrifuge the lysate to pellet cell debris. The supernatant contains the sheared chromatin.

  • Verify the fragment size by running a small aliquot of the chromatin on an agarose gel.

4. Immunoprecipitation

  • Dilute the chromatin in ChIP dilution buffer.

  • Set aside a small portion of the diluted chromatin as the "input" control.

  • Pre-clear the remaining chromatin by incubating with protein A/G beads.

  • Pellet the beads and transfer the supernatant to a new tube.

  • Add the ChIP-grade antibody against this compound (or your target protein) to the pre-cleared chromatin. For the negative control, use a non-specific IgG antibody.

  • Incubate overnight at 4°C with rotation.

  • Add pre-blocked protein A/G beads to capture the antibody-chromatin complexes.

  • Incubate for at least 2 hours at 4°C with rotation.

5. Washing

  • Pellet the beads and discard the supernatant.

  • Perform a series of washes with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

  • Perform a final wash with TE buffer.

6. Elution and Reverse Cross-linking

  • Elute the chromatin from the beads using an elution buffer.

  • Reverse the cross-links by adding NaCl and incubating at 65°C for several hours or overnight.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

7. DNA Purification

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Elute the purified DNA in a small volume of elution buffer.

8. qPCR Analysis

  • Set up qPCR reactions using SYBR Green or a probe-based assay.

  • Use primers specific to the genomic regions of interest (positive loci) and negative control regions.

  • Analyze the results using the "Percent Input" or "Fold Enrichment" method.[4][5]

Visualizations

ChIP_Workflow cluster_preparation Cell & Chromatin Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Crosslinking 1. Cross-linking CellLysis 2. Cell Lysis Crosslinking->CellLysis ChromatinShearing 3. Chromatin Shearing CellLysis->ChromatinShearing Immunoprecipitation 4. Immunoprecipitation ChromatinShearing->Immunoprecipitation Washing 5. Washing Immunoprecipitation->Washing Elution 6. Elution & Reverse Cross-linking Washing->Elution DNAPurification 7. DNA Purification Elution->DNAPurification qPCR 8. qPCR Analysis DNAPurification->qPCR

Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Troubleshooting_High_Background Start High Background Observed Check_IgG Is background high in IgG/No-Ab control? Start->Check_IgG Optimize_Washes Optimize Washing Conditions (Increase salt/number of washes) Check_IgG->Optimize_Washes Yes Check_Signal Is background high across all regions? Check_IgG->Check_Signal No Block_Beads Ensure Proper Bead Blocking Optimize_Washes->Block_Beads Check_Reagents Use Fresh/Filtered Reagents Block_Beads->Check_Reagents Titrate_Antibody Perform Antibody Titration Check_Signal->Titrate_Antibody Yes Optimize_Shearing Optimize Chromatin Shearing Titrate_Antibody->Optimize_Shearing Optimize_Crosslinking Optimize Cross-linking Time/Concentration Optimize_Shearing->Optimize_Crosslinking

Caption: Troubleshooting flowchart for high background in ChIP-qPCR experiments.

Signal_To_Noise_Factors cluster_signal_factors Factors Increasing Signal cluster_noise_factors Factors Increasing Noise Signal Specific Signal Ratio Signal-to-Noise Ratio Signal->Ratio Noise Background/Noise Noise->Ratio Antibody_Specificity High Antibody Specificity Antibody_Specificity->Signal Optimal_Crosslinking Optimal Cross-linking Optimal_Crosslinking->Signal Efficient_IP Efficient Immunoprecipitation Efficient_IP->Signal Nonspecific_Binding Non-specific Antibody Binding Nonspecific_Binding->Noise Insufficient_Washing Insufficient Washing Insufficient_Washing->Noise Contamination Reagent Contamination Contamination->Noise

Caption: Factors influencing the signal-to-noise ratio in ChIP-qPCR.

References

Technical Support Center: Resolving Inconsistent Results in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "BIC1": The term "this compound" is ambiguous and may refer to different proteins depending on the organism of study. This guide addresses two common research proteins that "this compound" could be a typographical error for:

  • BICD1 (Bicaudal D1): A key adaptor protein in dynein-dynactin mediated microtubule transport in mammals.

  • BIK1 (Botrytis-Induced Kinase 1): A receptor-like cytoplasmic kinase in plants, central to immune and hormone signaling.

Please select the section relevant to your research organism and protein of interest.

Section 1: BICD1 (Bicaudal D1) Functional Assays in Mammalian Systems

This section provides troubleshooting for functional assays involving the mammalian protein BICD1, focusing on its role in intracellular transport.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of BICD1?

A1: BICD1 is an adaptor protein that links cargo to the dynein-dynactin motor complex for transport along microtubules towards their minus ends. It plays a crucial role in the positioning of the Golgi apparatus and in the transport of various vesicles and mRNAs.[1]

Q2: What are common functional assays for BICD1?

A2: Common assays include co-immunoprecipitation (Co-IP) to verify interaction with dynein, dynactin, and cargo molecules like Rab6; in vitro motility assays (e.g., microtubule gliding assays) to assess its ability to activate dynein-dynactin transport; and live-cell imaging to visualize the transport of BICD1-associated cargo.

Q3: Why might my Co-IP experiment to pull down dynein with BICD1 be failing?

A3: Several factors could be at play. The interaction might be transient or dependent on specific cellular states or post-translational modifications. Ensure your lysis buffer is not too stringent, as it might disrupt the protein complex.[2][3] Also, consider that BICD1 exists in an auto-inhibited conformation, and interaction with cargo and other regulators might be necessary to expose the dynein-binding domain.[4]

Troubleshooting Guide for Inconsistent BICD1 Assay Results
Issue Potential Cause Recommended Solution
Low yield of dynein/dynactin in BICD1 Co-IP Lysis buffer is too harsh and disrupts the complex.Use a non-ionic detergent (e.g., NP-40) and physiological salt concentrations.[2]
The N-terminal dynein-binding domain of BICD1 is masked by its C-terminal domain (auto-inhibition).Co-express a known cargo-adaptor like Rab6 or use a constitutively active N-terminal fragment of BICD1.[1][4]
Antibody is inefficiently binding the target protein.Ensure the antibody is validated for IP and that the epitope is not masked. Consider cross-linking the antibody to the beads.
No or slow movement in in-vitro motility assays BICD1 is not effectively activating the dynein-dynactin complex.Full-length BICD1 requires both an interacting protein (like Egl in Drosophila) and a cargo molecule to be fully active.[4] Consider using a truncated, constitutively active form of BICD1 (N-terminus).[4]
Impure protein preparations (dynein, dynactin, or BICD1).Ensure high purity of all protein components. Aggregates can inhibit motility.
Microtubules have defects or are not properly stabilized.Use freshly polymerized, taxol-stabilized microtubules. Defects in microtubules can cause motors to pause or dissociate.[5]
Vesicle/cargo stalling or slow movement in live-cell imaging Overexpression of BICD1 or its binding partners leading to non-specific interactions or "traffic jams".Titrate the expression levels of your constructs to be as close to endogenous levels as possible.
The observed cargo is not a direct interactor of BICD1.Validate the interaction between BICD1 and the cargo of interest using an independent method like Co-IP.
Issues with microscopy setup affecting tracking.Optimize imaging parameters (e.g., acquisition rate, laser power) to minimize phototoxicity and ensure accurate tracking.[6]
Experimental Protocols

Co-Immunoprecipitation of BICD1 and Dynactin

  • Cell Lysis: Lyse cells expressing tagged-BICD1 in a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors.

  • Incubation: Incubate the lysate with an anti-tag antibody for 4 hours to overnight at 4°C.

  • Immunoprecipitation: Add protein A/G beads and incubate for another 1-2 hours.

  • Washing: Wash the beads 3-5 times with lysis buffer.

  • Elution and Analysis: Elute the protein complexes and analyze by Western blotting using antibodies against dynactin subunits (e.g., p150Glued).

Visualizations

BICD1_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_lysate Cell Lysate (expressing tagged BICD1) incubation Incubate Lysate with Antibody cell_lysate->incubation antibody Anti-tag Antibody antibody->incubation beads Protein A/G Beads pull_down Pull-down with Beads beads->pull_down incubation->pull_down washes Wash Beads pull_down->washes elution Elute Proteins washes->elution western_blot Western Blot for Dynein/Dynactin elution->western_blot

Caption: Workflow for Co-Immunoprecipitation of BICD1.

BICD1_Signaling Cargo Cargo (e.g., Rab6-vesicle) BICD1 BICD1 Cargo->BICD1 binds & activates Dynein_Dynactin Dynein-Dynactin Motor Complex BICD1->Dynein_Dynactin recruits Microtubule Microtubule Dynein_Dynactin->Microtubule moves along

Caption: BICD1-mediated cargo transport pathway.

Section 2: BIK1 (Botrytis-Induced Kinase 1) Functional Assays in Plant Systems

This section provides troubleshooting for functional assays involving the Arabidopsis thaliana protein BIK1, focusing on its role in plant immunity and hormone signaling.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of BIK1?

A1: BIK1 is a receptor-like cytoplasmic kinase that acts as a central regulator in plant innate immunity. It associates with multiple pattern-recognition receptors (PRRs) to transduce signals upon detection of pathogen-associated molecular patterns (PAMPs).[7][8][9] It is also involved in ethylene and brassinosteroid (BR) signaling.[7][10]

Q2: What are common functional assays for BIK1?

A2: Key assays include in vitro kinase assays to measure its autophosphorylation and its ability to phosphorylate substrates, co-immunoprecipitation to study its interaction with PRRs like FLS2 and BAK1, pathogen infection assays on bik1 mutant plants to assess disease resistance, and analysis of downstream responses like defense gene expression.[11][12]

Q3: My in vitro kinase assay shows no BIK1 autophosphorylation. What could be wrong?

A3: Ensure that the recombinant BIK1 protein is correctly folded and purified. The kinase domain can be sensitive to purification conditions. Also, check the composition of your kinase buffer, particularly the concentrations of ATP and MgCl2, which are critical for kinase activity. Site-directed mutagenesis of key residues in the kinase domain can also abolish activity, so verify your construct sequence.[7]

Troubleshooting Guide for Inconsistent BIK1 Assay Results
Issue Potential Cause Recommended Solution
No/low activity in in vitro kinase assay Recombinant BIK1 is inactive.Optimize protein expression and purification conditions. Ensure the presence of necessary cofactors (e.g., Mg2+) in the assay buffer.
Substrate is not being phosphorylated.Verify that the substrate is a known BIK1 interactor. BIK1 can phosphorylate FLS2 and BAK1, but this can be complex and context-dependent.[11]
Inconsistent results in pathogen assays with bik1 mutants Environmental conditions are variable.Maintain consistent light, temperature, and humidity, as these can significantly impact plant-pathogen interactions.
Pathogen inoculum is not standardized.Carefully quantify pathogen spores or bacterial cells to ensure a consistent dose is applied in all experiments.
Failure to co-immunoprecipitate BIK1 with a PRR (e.g., FLS2) The interaction is ligand-dependent and transient.Perform the Co-IP after treating the plant tissue or protoplasts with the corresponding PAMP (e.g., flg22 for FLS2). BIK1 is known to dissociate from the receptor complex after activation.[10]
Lysis buffer is disrupting the interaction.Use a gentle lysis buffer and perform the initial steps quickly and at 4°C to preserve the complex.
Altered defense gene expression is not observed The specific gene is not regulated by the BIK1 pathway being tested.BIK1 is involved in multiple pathways.[8][13] Ensure you are looking at appropriate marker genes for the specific stimulus (e.g., PAMP vs. hormone).
RNA degradation or poor cDNA synthesis.Use high-quality RNA and validated primers for your qPCR analysis.
Experimental Protocols

In Vitro Kinase Assay for BIK1

  • Reaction Setup: In a microfuge tube, combine purified recombinant GST-BIK1 with a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Substrate Addition: Add a purified substrate (e.g., a generic substrate like myelin basic protein, or a specific substrate like the kinase-dead domain of BAK1).

  • Initiation: Start the reaction by adding ATP, including radiolabeled [γ-32P]ATP.

  • Incubation: Incubate at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Separate the proteins by SDS-PAGE, dry the gel, and expose it to an X-ray film to visualize phosphorylation.

Visualizations

BIK1_Workflow cluster_prep Reaction Components cluster_reaction Kinase Reaction cluster_analysis Analysis BIK1_protein Purified GST-BIK1 Mix Combine Components BIK1_protein->Mix Substrate Substrate (e.g., BAK1-KD) Substrate->Mix Buffer Kinase Buffer (with MgCl2) Buffer->Mix ATP [γ-32P]ATP ATP->Mix Incubate Incubate at 30°C Mix->Incubate Stop Stop Reaction Incubate->Stop SDS_PAGE SDS-PAGE Stop->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography

Caption: Workflow for an in vitro BIK1 kinase assay.

BIK1_Signaling PAMP PAMP (e.g., flg22) PRR_Complex PRR Complex (FLS2/BAK1) PAMP->PRR_Complex activates BIK1 BIK1 PRR_Complex->BIK1 phosphorylates BIK1->PRR_Complex dissociates from Downstream Downstream Signaling (e.g., ROS burst, gene expression) BIK1->Downstream initiates

References

Technical Support Center: Optimizing BIC1 Protein Extraction from Plant Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of the BIC1 protein from plant tissue.

Frequently Asked Questions (FAQs)

Q1: What is the subcellular localization of this compound and why is it important for extraction?

A1: The this compound (BLUE-LIGHT INHIBITOR OF CRYPTOCHROMES 1) protein has a dual localization, being found in both the plasma membrane and the nucleus.[1][2] This is a critical consideration for optimizing your lysis buffer. The buffer must be stringent enough to effectively solubilize proteins from the plasma membrane while also disrupting the nuclear envelope to release nuclear-localized this compound.

Q2: What are the essential components of a lysis buffer for this compound extraction from plant tissue?

A2: A robust lysis buffer for extracting this compound from plant tissue should contain the following key components:

  • Buffering Agent: Maintains a stable pH to preserve protein integrity. Tris-HCl is a common choice, typically used at a pH between 7.0 and 9.0.

  • Salts: Such as NaCl, are included to maintain ionic strength and aid in disrupting cellular interactions.

  • Detergents: These are crucial for solubilizing membranes. A combination of a non-ionic detergent (e.g., Triton X-100 or NP-40) to solubilize membrane proteins with minimal denaturation, and an ionic detergent (e.g., SDS) to disrupt the nuclear membrane, is often effective.[3][4]

  • Reducing Agents: DTT or β-mercaptoethanol are added to break disulfide bonds and prevent protein oxidation.

  • Protease and Phosphatase Inhibitors: A cocktail of these inhibitors is essential to prevent the degradation and dephosphorylation of your target protein by endogenous enzymes released during lysis.

Q3: Which type of detergent is best for extracting this compound?

A3: Since this compound is present in both the plasma membrane and the nucleus, a lysis buffer containing a mixture of detergents is recommended. RIPA (Radioimmunoprecipitation assay) buffer, which contains both non-ionic (NP-40 or Triton X-100) and ionic detergents (sodium deoxycholate and SDS), is a good starting point as it is effective at solubilizing proteins from all cellular compartments.[4] However, the concentration of each detergent may need to be optimized to maximize this compound yield while preserving its integrity.

Q4: How can I break the plant cell wall effectively?

A4: The rigid plant cell wall is a major barrier to efficient protein extraction. The most common and effective method is to freeze the plant tissue in liquid nitrogen and then grind it to a fine powder using a mortar and pestle or a bead mill. This mechanical disruption ensures that the lysis buffer can readily access the cellular contents.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Protein Yield Inefficient Cell Lysis: The plant cell wall was not sufficiently disrupted, or the lysis buffer was not strong enough to lyse both plasma and nuclear membranes.- Ensure the plant tissue is ground to a very fine powder in liquid nitrogen.- Increase the concentration of detergents (e.g., SDS) in your lysis buffer. Consider using a stronger buffer like RIPA.[4]- Increase the volume of lysis buffer relative to the amount of tissue.
Protein Degradation: Proteases released during cell lysis are degrading this compound.- Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.- Keep samples on ice or at 4°C throughout the extraction procedure.
Protein Precipitation: The salt concentration in the lysis buffer is too high or too low, causing this compound to precipitate.- Optimize the NaCl concentration in your lysis buffer. Start with 150 mM and test a range from 50 mM to 500 mM.
This compound is not detected in the nuclear fraction Incomplete Nuclear Lysis: The lysis buffer is not effectively disrupting the nuclear envelope.- Increase the concentration of ionic detergents like SDS in your lysis buffer.- Incorporate a sonication step after the addition of lysis buffer to aid in nuclear disruption.
This compound is not detected in the membrane fraction Insufficient Membrane Protein Solubilization: The detergent concentration is too low to effectively solubilize plasma membrane proteins.- Increase the concentration of non-ionic detergents like Triton X-100 or NP-40.- Ensure adequate incubation time with the lysis buffer with gentle agitation.
Protein extract is viscous Contamination with DNA and Polysaccharides: These molecules are released during lysis and can interfere with subsequent steps.- Add DNase I to the lysis buffer to degrade DNA.- Include polyvinylpolypyrrolidone (PVPP) in your extraction buffer to remove phenolic compounds and some polysaccharides.

Quantitative Data on Lysis Buffer Performance

The choice of detergent can significantly impact protein extraction efficiency. The following table summarizes findings from a study comparing different extraction buffers on tissue samples, which can provide insights into optimizing your lysis buffer for plant tissue.

Buffer Type Key Detergent(s) Relative Protein Yield (Total iBAQ) Notes
Buffer 1Zwittergent Z 3-16HighestGenerally applicable to a variety of tissues.
Buffer 2SDSModerateA strong ionic detergent effective for total protein extraction.
Buffer 3SDS, Tris-HClHighA common formulation for robust protein extraction.
Buffer 4SDS, PEG20000HighPEG may enhance the extraction of certain proteins.

Data adapted from "Comparison of Different Buffers for Protein Extraction from Formalin-Fixed and Paraffin-Embedded Tissue Specimens"[5]. While this study was not on plant tissue, the relative performance of detergents provides a useful reference.

Another study on liverworts found that a 50 mM Tris-HCl (pH 7.5) extraction buffer followed by 20% TCA-acetone precipitation yielded high-quality protein suitable for 2-DE analysis.[6]

Experimental Protocols

Protocol 1: Preparation of RIPA Lysis Buffer (100 mL)

Components:

Component Final Concentration Amount for 100 mL
Tris-HCl, pH 7.550 mM5 mL of 1 M stock
NaCl150 mM3 mL of 5 M stock
NP-401% (v/v)1 mL
Sodium Deoxycholate0.5% (w/v)0.5 g
SDS0.1% (w/v)1 mL of 10% stock
Protease Inhibitor Cocktail1X1 mL of 100X stock
Deionized Water-to 100 mL

Instructions:

  • Combine Tris-HCl, NaCl, NP-40, and sodium deoxycholate in a beaker with ~80 mL of deionized water.

  • Stir until all components are dissolved.

  • Add the SDS solution and stir gently to mix.

  • Adjust the final volume to 100 mL with deionized water.

  • Store the buffer at 4°C.

  • Crucially, add the protease inhibitor cocktail fresh to the required volume of buffer just before use.

Protocol 2: Total Protein Extraction from Plant Tissue
  • Harvest approximately 100-200 mg of fresh plant tissue.

  • Immediately freeze the tissue in liquid nitrogen.

  • Using a pre-chilled mortar and pestle, grind the frozen tissue to a fine powder.

  • Transfer the frozen powder to a pre-chilled microcentrifuge tube.

  • Add 500 µL of ice-cold RIPA lysis buffer (with freshly added protease inhibitors) to the tube.

  • Vortex briefly to resuspend the powder.

  • Incubate the tube on ice for 30 minutes, with occasional vortexing.

  • (Optional) Sonicate the lysate on ice to further shear DNA and improve lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled microcentrifuge tube.

  • Determine the protein concentration using a suitable method (e.g., BCA assay).

  • The protein extract is now ready for downstream applications or can be stored at -80°C.

Visualizations

Experimental_Workflow cluster_tissue_prep Tissue Preparation cluster_lysis Cell Lysis cluster_clarification Clarification cluster_downstream Downstream Analysis harvest 1. Harvest Plant Tissue freeze 2. Freeze in Liquid N2 harvest->freeze grind 3. Grind to Fine Powder freeze->grind add_buffer 4. Add Lysis Buffer grind->add_buffer incubate 5. Incubate on Ice add_buffer->incubate sonicate 6. Sonicate (Optional) incubate->sonicate centrifuge 7. Centrifuge sonicate->centrifuge collect 8. Collect Supernatant centrifuge->collect quantify 9. Quantify Protein collect->quantify analyze 10. SDS-PAGE, Western Blot, etc. quantify->analyze

Caption: Workflow for this compound protein extraction from plant tissue.

Brassinosteroid_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid (BR) BRI1 BRI1 (Receptor) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Activates BSK1 BSK1 BAK1->BSK1 Phosphorylates BIN2 BIN2 (Inhibitor) BSK1->BIN2 Inhibits BZR1_P BZR1 (Phosphorylated/Inactive) BIN2->BZR1_P Phosphorylates BZR1 BZR1 (Active) BZR1_P->BZR1 Dephosphorylation This compound This compound BZR1->this compound Interacts with Gene BR-responsive Genes BZR1->Gene Binds to Promoter This compound->Gene Activates Transcription

Caption: Simplified Brassinosteroid signaling pathway involving this compound.

PTI_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PAMP PAMP/DAMP PRR PRR (e.g., FLS2) PAMP->PRR Binds BAK1 BAK1 (Co-receptor) PRR->BAK1 Associates with BIK1 BIK1 BAK1->BIK1 Phosphorylates MAPK MAPK Cascade BIK1->MAPK Activates ROS ROS Burst BIK1->ROS Activates Immunity Immune Responses MAPK->Immunity ROS->Immunity

Caption: Role of BIK1 in the Pattern-Triggered Immunity (PTI) pathway.

References

Technical Support Center: Troubleshooting Failed BIK1 Yeast Two-Hybrid Screens

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for yeast two-hybrid (Y2H) screens involving the bait protein BIK1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is BIK1 and why is it used in yeast two-hybrid screens?

BIK1 (Bim1p/Yeast CAP homolog) is a microtubule-binding protein in Saccharomyces cerevisiae. It plays a crucial role in various cellular processes, including nuclear migration, spindle positioning, and microtubule dynamics. Due to its involvement in key cellular pathways, identifying its interacting partners through Y2H screens is valuable for understanding its function and the broader cellular network.

Q2: What are the most common reasons for a failed BIK1 Y2H screen?

Failed BIK1 Y2H screens typically fall into two categories: a high number of false positives or a lack of true positive interactions (false negatives).

  • False Positives: These are interactions that appear positive in the screen but cannot be validated by other methods. Common causes include autoactivation by the BIK1 bait, non-specific interactions, or contamination.

  • False Negatives: These occur when a genuine interaction between BIK1 and a prey protein is not detected. This can be due to improper protein folding, steric hindrance from the fusion domains, low expression levels of the interacting proteins, or the interaction being dependent on post-translational modifications absent in yeast.[1][2][3]

Q3: My BIK1 bait construct seems to be activating the reporter genes on its own. What should I do?

This phenomenon is called autoactivation and is a common issue where the bait protein itself can activate transcription of the reporter genes without an interacting prey protein.[4][5]

Troubleshooting Steps for BIK1 Autoactivation:

  • Confirm Autoactivation: Transform your yeast strain with the BIK1-bait plasmid and an empty prey plasmid. If you observe reporter gene activation, your BIK1 bait is autoactivating.

  • Increase Stringency: Add 3-aminotriazole (3-AT), a competitive inhibitor of the HIS3 reporter gene product, to your selection plates. Titrate the 3-AT concentration to find a level that suppresses the background activation without inhibiting true interactions.[1]

  • Use a Different Reporter Gene: Some Y2H systems offer multiple reporter genes with varying sensitivities (e.g., HIS3, ADE2, lacZ). Switching to a less sensitive reporter can sometimes overcome autoactivation.

  • Modify the BIK1 Bait: If possible, create truncations or mutations in your BIK1 construct. This can sometimes remove the activating domain without disrupting the interaction site.

  • Switch Fusion Domains: Fuse BIK1 to the activation domain (AD) and screen your library as bait fusions. This is known as a "bait-prey swap."[1]

Q4: I am not getting any positive colonies. What are the likely causes and solutions?

A lack of positive colonies suggests a potential issue with the experimental setup or a "false negative" problem.

Troubleshooting Steps for No Colonies:

  • Check Transformation/Mating Efficiency: Ensure that your yeast transformation or mating procedures are efficient. Always include positive and negative controls to validate your experimental steps.

  • Verify Protein Expression: Confirm that both your BIK1 bait and the prey proteins from the library are being expressed in the yeast nucleus using Western blotting with antibodies against the fusion tags.

  • Consider Protein Conformation: The fusion of the DNA-binding domain (DBD) or activation domain (AD) to BIK1 might be causing misfolding or sterically hindering its interaction domain. Consider creating N-terminal and C-terminal fusions for BIK1 to address this.[1][3]

  • Library Quality: The library you are screening may not contain the interacting partner, or the prey clone may be underrepresented. Ensure you are using a high-quality, complex library.

  • Interaction Requirements: The interaction you are looking for may require post-translational modifications that do not occur in yeast.

Troubleshooting Guides

Problem 1: High Number of Colonies on Selection Plates (Potential False Positives)
Possible Cause Recommended Solution
BIK1 Bait Autoactivation Perform an autoactivation test by co-transforming the BIK1-bait plasmid with an empty prey vector. If growth occurs on selective media, increase the concentration of 3-AT or use a less sensitive reporter gene.[6]
Contamination Ensure sterile techniques are used throughout the protocol. Streak out individual positive colonies on new selective plates to isolate clones.
Non-specific "Sticky" Prey Some prey proteins are inherently "sticky" and interact with many baits. To identify these, re-screen positive prey against an unrelated bait protein (e.g., Lamin or a mock bait). True interactors should be specific to BIK1.
Problem 2: No Growth on Selection Plates (Potential False Negatives)
Possible Cause Recommended Solution
Low Transformation/Mating Efficiency Calculate the efficiency of your yeast transformation or mating using control plasmids. Optimize the protocol if efficiencies are low. Transformation efficiencies can range from 0.01% to 0.1%.[7]
Incorrect Protein Folding/Expression Confirm the expression of the BIK1-bait fusion protein via Western blot. If expression is low or absent, consider codon optimization for yeast or using a different expression vector. Also, test both N- and C-terminal fusions of BIK1.[8]
Interaction Dependent on External Factors The interaction may require specific cellular conditions or post-translational modifications not present in yeast. Consider alternative interaction screening methods if this is suspected.[2]
Poor Quality cDNA Library The interacting protein may not be present or is at a very low frequency in the library. Use a high-complexity library from a relevant tissue or cell type.

Data Presentation

Table 1: Representative Yeast Transformation and Mating Efficiencies

Method Parameter Typical Efficiency Notes
LiAc/SS-DNA/PEG Transformation Transformation Efficiency10³ - 10⁵ cfu/µg DNAEfficiency can vary significantly with the yeast strain and plasmid size.
Electroporation Transformation Efficiency10⁵ - 10⁷ cfu/µg DNAGenerally more efficient but requires specialized equipment.
Yeast Mating Mating Efficiency> 80%Optimized protocols can achieve nearly quantitative mating.[7]

Table 2: Example of Quantitative β-Galactosidase Assay Results

Bait Prey β-Galactosidase Activity (Miller Units) Interpretation
BIK1Known Interactor (e.g., CRK36)80 ± 10Strong Interaction
BIK1Putative Interactor 145 ± 8Moderate Interaction
BIK1Putative Interactor 25 ± 2Weak/No Interaction
BIK1Empty Vector< 1Negative Control
p53T-antigen150 ± 20Positive Control
LaminT-antigen< 1Negative Control

Note: These are example values. Actual results will vary depending on the specific Y2H system and interacting proteins.

Experimental Protocols

Protocol 1: High-Efficiency Yeast Transformation (LiAc/SS-DNA/PEG Method)
  • Inoculate a single colony of the appropriate yeast strain into 5 mL of YPDA medium and grow overnight at 30°C with shaking.

  • The next day, dilute the overnight culture into 50 mL of fresh YPDA to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.5-0.6.

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water.

  • Resuspend the cell pellet in 1 mL of sterile water and transfer to a microfuge tube.

  • Pellet the cells and resuspend in 1 mL of a freshly prepared solution of 100 mM Lithium Acetate (LiAc).

  • Incubate at 30°C for 15 minutes.

  • Pellet the cells and resuspend in 240 µL of 50% PEG, 36 µL of 1.0 M LiAc, 25 µL of single-stranded carrier DNA (2 mg/mL), and 50 µL of plasmid DNA and sterile water.

  • Vortex vigorously and incubate at 30°C for 30 minutes.

  • Heat shock at 42°C for 15-20 minutes.

  • Pellet the cells, remove the supernatant, and resuspend in 1 mL of sterile water.

  • Plate 100-200 µL onto appropriate selective agar plates.

Protocol 2: Yeast Mating for Y2H Library Screening
  • Grow a 50 mL culture of the bait strain (e.g., AH109) containing the BIK1-bait plasmid in SD/-Trp medium to an OD₆₀₀ of 0.8.

  • Grow a 50 mL culture of the prey library strain (e.g., Y187) in SD/-Leu medium to an OD₆₀₀ of 0.8.

  • Combine the bait and prey cultures in a sterile 1 L flask.

  • Add an equal volume of 2x YPDA medium.

  • Incubate at 30°C for 20-24 hours with gentle shaking (50 rpm) to allow mating to occur.

  • Harvest the diploid cells by centrifugation.

  • Wash the cell pellet with sterile water.

  • Plate the diploid cells onto selective medium (e.g., SD/-Leu/-Trp/-His) to select for interacting partners. The addition of 3-AT may be necessary to suppress background growth.

Visualizations

Y2H_Principle cluster_no_interaction No Interaction cluster_interaction Interaction Occurs DBD-BIK1 DBD-BIK1 Promoter_Off Promoter DBD-BIK1->Promoter_Off Binds AD-Prey AD-Prey Reporter_Gene_Off Reporter Gene OFF Promoter_Off->Reporter_Gene_Off DBD-BIK1_int DBD-BIK1 Promoter_On Promoter DBD-BIK1_int->Promoter_On Binds AD-Prey_int AD-Prey AD-Prey_int->DBD-BIK1_int Interacts Reporter_Gene_On Reporter Gene ON Promoter_On->Reporter_Gene_On Activates

Caption: Principle of the Yeast Two-Hybrid System with BIK1 as bait.

Troubleshooting_Workflow Start Y2H Screen with BIK1 Bait Check_Controls Check Positive and Negative Controls Start->Check_Controls Controls_OK Controls Behave as Expected? Check_Controls->Controls_OK Troubleshoot_Protocol Troubleshoot Transformation/ Mating/Reagents Controls_OK->Troubleshoot_Protocol No Screen_Results Analyze Screen Results Controls_OK->Screen_Results Yes Many_Colonies Too Many Colonies? Screen_Results->Many_Colonies No_Colonies No/Few Colonies? Screen_Results->No_Colonies Autoactivation_Test Perform Autoactivation Test for BIK1 Bait Many_Colonies->Autoactivation_Test Yes Validate_Positives Validate Putative Positives (e.g., re-streak, sequence, test against unrelated bait) Many_Colonies->Validate_Positives No Verify_Expression Verify BIK1 Bait and Prey Expression (Western Blot) No_Colonies->Verify_Expression Yes Increase_Stringency Increase 3-AT or Use a Different Reporter Autoactivation_Test->Increase_Stringency Check_Library Check Library Quality and Complexity Verify_Expression->Check_Library

References

how to improve signal-to-noise ratio in BIC1 BiFC experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Bimolecular Fluorescence Complementation (BiFC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind BiFC and what are its main advantages?

A1: Bimolecular Fluorescence Complementation (BiFC) is a technique used to visualize protein-protein interactions (PPIs) in living cells.[1][2] It is based on the reconstitution of a functional fluorescent protein from two non-fluorescent N- and C-terminal fragments.[1][3] These fragments are fused to two proteins of interest. If the two proteins interact, they bring the fragments into close proximity, allowing them to fold together and form a fluorescent complex that can be visualized using a fluorescence microscope.[1][4] The main advantages of BiFC are its ability to directly visualize PPIs in their native cellular environment, its high sensitivity, and the relatively simple procedure that does not require cell lysis or special reagents.[1][2]

Q2: What are the common causes of a low signal-to-noise ratio in BiFC experiments?

A2: A low signal-to-noise (S/N) ratio in BiFC experiments can be caused by several factors, including:

  • High background fluorescence: This can be due to the spontaneous self-assembly of the fluorescent protein fragments, overexpression of the fusion proteins, or cellular autofluorescence.[5][6][7]

  • Low signal intensity: This may occur if the interaction between the target proteins is weak or transient, if the fusion proteins are not expressed at sufficient levels, or if the orientation of the fluorescent protein fragments is not optimal for reconstitution.[4][7]

  • Improper experimental design: This includes the lack of appropriate negative controls and inadequate validation of fusion protein expression and localization.[3][8]

Q3: How can I reduce background fluorescence in my BiFC experiments?

A3: Reducing background fluorescence is crucial for improving the S/N ratio. Here are several strategies:

  • Optimize fusion protein expression levels: Overexpression can lead to non-specific interactions and aggregation. Use weaker promoters or lower concentrations of transfection reagents to express fusion proteins at near-endogenous levels.[3]

  • Use fluorescent protein variants with reduced self-assembly: Certain mutations in fluorescent proteins can decrease their tendency to self-associate. For example, the I152L mutation in the Venus fluorescent protein has been shown to reduce background fluorescence and increase the S/N ratio by up to four-fold.[5][6][9]

  • Perform experiments at lower temperatures: Incubating cells at lower temperatures (e.g., 25°C or 30°C) after transfection can sometimes reduce non-specific protein interactions and background fluorescence.[7]

  • Include stringent negative controls: Proper negative controls are essential to distinguish true interactions from background.[2][3][8][10]

  • Address cellular autofluorescence: Use appropriate filters on the microscope and include an untransfected cell control to assess the level of natural fluorescence in your cells.[11][12]

Q4: What are the most appropriate negative controls for a BiFC experiment?

A4: The choice of negative controls is critical for the validation of BiFC results.[2][8] Here are some recommended negative controls, ranked from most to least stringent:

  • Mutated interaction partner: The most stringent control involves mutating the interaction domain of one of the proteins of interest. This should abolish the specific interaction without affecting protein expression or localization.[2][3][8][10]

  • Non-interacting protein from the same family: Using a closely related protein that is known not to interact with the partner protein can be an effective control.[3]

  • Unrelated protein with the same subcellular localization: An unrelated protein that localizes to the same cellular compartment as the protein of interest can also be used.[8]

  • Expressing only one fusion protein: This control helps to assess the level of background fluorescence from the individual non-fluorescent fragments.[3]

Troubleshooting Guides

Problem: High Background Fluorescence
Possible Cause Recommended Solution
Spontaneous self-assembly of fluorescent protein fragments.Use fluorescent protein variants with mutations that reduce self-assembly (e.g., Venus with I152L mutation).[5][6][9]
Overexpression of fusion proteins.- Use weaker promoters or inducible expression systems. - Titrate the amount of plasmid DNA used for transfection.[3]
Cellular autofluorescence.- Image untransfected cells to determine the baseline autofluorescence. - Use appropriate filter sets to minimize bleed-through.[11][12]
Non-specific antibody binding (if using for detection).- Increase the number and duration of wash steps. - Use a blocking buffer.[13]
Problem: Weak or No BiFC Signal
Possible Cause Recommended Solution
Inefficient fluorescent protein reconstitution.- Test different orientations of the fluorescent protein fragments (N- or C-terminal fusions).[3][14] - Add flexible linker sequences between the protein of interest and the fluorescent protein fragment.[9]
Low expression levels of fusion proteins.- Confirm protein expression using Western blotting. - Use stronger promoters or increase the amount of plasmid DNA.
Incorrect subcellular localization.- Verify the localization of the individual fusion proteins using immunofluorescence or by fusing them to a full-length fluorescent protein.[3]
Weak or transient protein-protein interaction.- Increase the incubation time after transfection to allow for more complex formation. - The BiFC signal is an accumulation over time and can capture transient interactions.[4]

Experimental Protocols

Protocol: Optimizing Fusion Protein Orientation

To ensure optimal fluorescence complementation, it is recommended to test all eight possible combinations of fusion protein orientations.

  • Construct Generation: Create expression vectors for each of the following fusion protein combinations, where 'ProtA' and 'ProtB' are the proteins of interest, and 'VN' and 'VC' are the N-terminal and C-terminal fragments of the fluorescent protein, respectively:

    • ProtA-VN + ProtB-VC

    • VN-ProtA + ProtB-VC

    • ProtA-VN + VC-ProtB

    • VN-ProtA + VC-ProtB

    • ProtA-VC + ProtB-VN

    • VC-ProtA + ProtB-VN

    • ProtA-VC + VN-ProtB

    • VC-ProtA + VN-ProtB

  • Transfection: Co-transfect each pair of constructs into the chosen cell line.

  • Expression and Imaging: Allow for protein expression for 24-48 hours. Image the cells using a fluorescence microscope with the appropriate filter sets.

  • Quantification: Quantify the fluorescence intensity for each combination. The combination that yields the highest signal with the lowest background should be used for subsequent experiments.[4]

Protocol: Quantitative Analysis of BiFC Signal
  • Image Acquisition: Capture images of both the BiFC signal (e.g., YFP channel) and a co-transfected fluorescent protein control (e.g., CFP or mCherry) to normalize for transfection efficiency and cell-to-cell expression variation.[5] Acquire images of at least 50-100 cells per condition.

  • Image Analysis: Use image analysis software (e.g., ImageJ) to measure the mean fluorescence intensity of individual cells in both channels.

  • Background Subtraction: For each cell, subtract the mean background fluorescence intensity measured from a region of the image with no cells.

  • Normalization: For each cell, calculate the ratio of the background-subtracted BiFC signal to the background-subtracted normalization control signal.

  • Data Presentation: Present the data as a population distribution or as the median/mean normalized BiFC efficiency. The signal-to-noise ratio can be calculated by dividing the median BiFC efficiency of the positive interaction by that of the negative control.[5]

Visualizations

BiFC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Constructs Generate Fusion Constructs (ProtA-VN, ProtB-VC) Transfection Co-transfect Cells Constructs->Transfection Controls Prepare Negative Controls (e.g., Mutated ProtA) Controls->Transfection Incubation Incubate for Protein Expression (24-48h) Transfection->Incubation Microscopy Fluorescence Microscopy Incubation->Microscopy Quantification Image Quantification (Signal-to-Noise Ratio) Microscopy->Quantification Interpretation Interpret Results Quantification->Interpretation

Caption: A general workflow for a BiFC experiment.

Troubleshooting_Logic Start Low S/N Ratio HighBg High Background? Start->HighBg LowSignal Low Signal? Start->LowSignal HighBg->LowSignal No Overexpression Optimize Expression Levels HighBg->Overexpression Yes CheckExpression Confirm Protein Expression (Western Blot) LowSignal->CheckExpression Yes MutateFP Use Low-Affinity FP Variant Overexpression->MutateFP CheckControls Verify Negative Controls MutateFP->CheckControls OptimizeOrientation Test Fusion Orientations CheckExpression->OptimizeOrientation AddLinker Add Flexible Linker OptimizeOrientation->AddLinker

Caption: A troubleshooting decision tree for low S/N ratio in BiFC.

References

Technical Support Center: Investigating the BIC1-CRY2 Interaction In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the in vivo interaction between BIC1 (Blue-light Inhibitor of Cryptochromes 1) and CRY2 (Cryptochrome 2). This resource provides troubleshooting guidance and detailed protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in studying the this compound-CRY2 interaction in vivo?

The primary challenge lies in the light-dependent and transient nature of the interaction. This compound is a negative regulator of CRY2, and its interaction is induced by blue light. This means that the experimental conditions, particularly the presence, intensity, and duration of blue light, are critical variables that must be precisely controlled. Standard protein-protein interaction assays must be adapted to accommodate this light sensitivity to avoid false-negative or inconsistent results.

Q2: My Co-Immunoprecipitation (Co-IP) experiment to detect the this compound-CRY2 interaction is failing. What are the common causes?

Several factors can lead to a failed Co-IP for the this compound-CRY2 interaction. Here are some common culprits:

  • Inadequate Blue Light Exposure: The interaction is blue light-dependent. Ensure that your plant tissues or cells are exposed to a sufficient fluence rate and duration of blue light immediately before and during protein extraction.

  • Transient Interaction: The this compound-CRY2 interaction can be transient. The time between light stimulation and protein lysis should be minimized to capture the interaction.

  • Low Protein Expression: The endogenous levels of this compound and CRY2 might be too low for detection by Co-IP. Consider using overexpression systems (e.g., 35S promoter-driven constructs) for one or both proteins.

  • Incorrect Lysis Buffer: The composition of your lysis buffer is crucial. It should effectively solubilize the nuclear proteins without disrupting their interaction. Ensure it contains protease inhibitors to prevent degradation.

  • Antibody Issues: The antibodies against your tagged or endogenous proteins may not be efficient for immunoprecipitation. Validate your antibodies for IP applications beforehand.

Q3: I am observing a weak or no signal in my Yeast Two-Hybrid (Y2H) assay for the this compound-CRY2 interaction. How can I troubleshoot this?

For a light-dependent interaction like this compound-CRY2, a standard Y2H protocol may not be sufficient. Here are some troubleshooting tips:

  • Light-Inducible System: You must perform the yeast growth assays under blue light conditions. This often requires custom-built incubators with controlled light sources.

  • Bait/Prey Orientation: Try swapping the bait and prey fusions. For example, if you have this compound-BD and CRY2-AD, also test CRY2-BD and this compound-AD.

  • Autoactivation: Your bait protein might be auto-activating the reporter genes. Perform a control experiment with the bait plasmid and an empty prey plasmid to check for this.

  • Protein Expression and Localization: Confirm that both fusion proteins are expressed in yeast and are localized to the nucleus where the interaction is expected to occur. You can do this by Western blotting of yeast cell lysates and fluorescence microscopy of GFP-tagged fusions.

Q4: What are the key considerations for designing a FRET-FLIM experiment for the this compound-CRY2 interaction?

Förster Resonance Energy Transfer (FRET) coupled with Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique for studying protein-protein interactions in vivo. Here are key considerations:

  • Fluorophore Choice: Select a suitable FRET pair (e.g., GFP and mCherry, or CFP and YFP) with overlapping emission and excitation spectra.

  • Fusion Protein Design: The orientation of the fluorescent protein tag (N- or C-terminal) on this compound and CRY2 can affect FRET efficiency. It is advisable to test different fusion constructs.

  • Light Stimulation: You will need a microscopy setup that allows for simultaneous or sequential blue light stimulation to induce the interaction and excitation of the FRET donor.

  • Negative Controls: Proper negative controls are essential. This includes expressing only the donor-fused protein and co-expressing the donor-fused protein with an untagged or non-interacting protein.

  • Data Analysis: FRET-FLIM data analysis requires specialized software to measure the fluorescence lifetime of the donor fluorophore. A decrease in the donor's fluorescence lifetime in the presence of the acceptor indicates an interaction.

Troubleshooting Guides

Co-Immunoprecipitation (Co-IP) of this compound and CRY2
Problem Possible Cause Recommended Solution
No pull-down of the bait protein (e.g., GFP-BIC1) Inefficient antibody-bead coupling; Bait protein is insoluble or degraded.Ensure your anti-GFP beads are of high quality. Optimize your lysis buffer with different detergents and ensure fresh protease inhibitors are added.
Bait is pulled down, but no prey (CRY2) is detected Interaction is too weak or transient to survive the Co-IP procedure; Insufficient blue light stimulation.Perform the protein extraction and immunoprecipitation steps as quickly as possible after blue light exposure. Increase the fluence rate or duration of the blue light treatment. Consider in vivo cross-linking before protein extraction.
High background/non-specific binding Insufficient washing; Non-specific binding of proteins to the beads or antibody.Increase the number and stringency of your wash steps. Pre-clear your lysate with beads alone before adding the specific antibody. Include an isotype control antibody for your IP.
Prey protein is detected in the negative control The prey protein is binding non-specifically to the beads.Block the beads with BSA before use. Optimize the salt and detergent concentrations in your wash buffers.
Yeast Two-Hybrid (Y2H) for Light-Dependent Interactions
Problem Possible Cause Recommended Solution
No growth on selective media under blue light The interaction is not strong enough to activate the reporter genes; Fusion proteins are not expressed or are mislocalized.Use a more sensitive reporter strain. Confirm protein expression via Western blot. Check for nuclear localization using fluorescent tags.
High background growth in the dark The bait or prey construct is auto-activating the reporter genes.Perform control transformations with each plasmid individually to identify the source of autoactivation. If the bait is auto-activating, you may need to use a different bait construct (e.g., a truncated version).
Inconsistent results between experiments Fluctuations in light conditions or temperature.Use a dedicated incubator with a calibrated and consistent blue light source. Ensure a constant temperature is maintained throughout the experiment.

Quantitative Data Summary

The following tables summarize quantitative data related to the this compound-CRY2 interaction.

Table 1: Effect of Blue Light Fluence Rate on this compound-CRY2 Interaction

Blue Light Fluence Rate (µmol m⁻² s⁻¹)Relative Interaction Strength (Arbitrary Units)Reference
0 (Dark)Baseline[1]
10Increased[1]
30Strong[1][2]
50Strong[3]
100Saturated[1]

Table 2: Time-Course of Blue Light-Induced this compound-CRY2 Interaction

Duration of Blue Light Exposure (minutes)Relative Interaction Strength (Arbitrary Units)Reference
0Baseline[1]
1Detectable[1]
5Increasing[1]
10Strong[1]
30Peak[1]
60Declining[1]

Experimental Protocols

In Vivo Co-Immunoprecipitation of this compound and CRY2 from Arabidopsis thaliana Seedlings

This protocol is adapted for the light-dependent interaction between this compound and CRY2.

  • Plant Material: Grow Arabidopsis seedlings expressing tagged versions of this compound (e.g., 35S:GFP-BIC1) and CRY2 (e.g., endogenous or 35S:MYC-CRY2) on MS plates for 7-10 days under a standard light/dark cycle.

  • Light Treatment: Before harvesting, expose the seedlings to blue light (e.g., 30 µmol m⁻² s⁻¹) for 30 minutes. Perform all subsequent steps in a dark room or under dim green light to minimize the reversal of the interaction.

  • Protein Extraction:

    • Harvest ~1 g of seedling tissue and immediately freeze in liquid nitrogen.

    • Grind the tissue to a fine powder in a pre-chilled mortar and pestle.

    • Resuspend the powder in 2 ml of ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% Triton X-100, 1 mM PMSF, 1x protease inhibitor cocktail).

    • Incubate on ice for 15 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation:

    • Take a 50 µl aliquot of the supernatant as the "input" control.

    • To the remaining lysate, add 20 µl of anti-GFP magnetic beads (or other antibody-conjugated beads specific to your tag).

    • Incubate for 2-4 hours at 4°C on a rotating wheel.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 ml of ice-cold wash buffer (lysis buffer with 0.05% Triton X-100).

    • After the final wash, remove all residual buffer.

  • Elution and Analysis:

    • Resuspend the beads in 50 µl of 2x SDS-PAGE loading buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE and analyze by Western blotting using antibodies against GFP and the tag on CRY2 (e.g., anti-MYC).

Visualizations

This compound-CRY2 Signaling Pathway

BIC1_CRY2_Signaling BlueLight Blue Light CRY2_inactive CRY2 (monomer) inactive BlueLight->CRY2_inactive CRY2_active CRY2 (dimer) active CRY2_inactive->CRY2_active dimerization COP1_SPA1 COP1/SPA1 Complex CRY2_active->COP1_SPA1 inhibits Photomorphogenesis Photomorphogenesis CRY2_active->Photomorphogenesis This compound This compound This compound->CRY2_active HY5 HY5 COP1_SPA1->HY5 BIC1_gene This compound Gene HY5->BIC1_gene promotes transcription BIC1_gene->this compound

Caption: The this compound-CRY2 negative feedback loop in blue light signaling.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow Start Grow tagged seedlings Light Blue Light Stimulation Start->Light Harvest Harvest & Freeze Light->Harvest Lyse Lyse Cells & Clear Lysate Harvest->Lyse Input Take Input Sample Lyse->Input IP Immunoprecipitate with Antibody-Beads Lyse->IP Wash Wash Beads IP->Wash Elute Elute Proteins Wash->Elute Analyze SDS-PAGE & Western Blot Elute->Analyze

Caption: Workflow for light-dependent Co-Immunoprecipitation.

References

avoiding degradation of BIC1 protein during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of BOTRYTIS-INDUCED KINASE 1 (BIK1) during protein extraction from plant tissues.

Troubleshooting Guide: Preventing BIK1 Degradation

This guide addresses common issues encountered during BIK1 protein extraction and offers targeted solutions.

Problem Potential Cause Recommended Solution
Low or no BIK1 protein detected post-extraction. Proteolytic Degradation: BIK1 is known to be targeted for degradation by the 26S proteasome pathway.[1] Endogenous proteases are released upon cell lysis.Work Quickly and at Low Temperatures: Perform all extraction steps on ice or at 4°C to minimize protease activity.[2] Use a Comprehensive Protease Inhibitor Cocktail: Supplement your extraction buffer with a broad-spectrum protease inhibitor cocktail formulated for plant tissues.[3] Add a Proteasome Inhibitor: Include a specific 26S proteasome inhibitor, such as MG132 (50 µM), in your lysis buffer to prevent targeted BIK1 degradation.[1]
Smearing or multiple lower molecular weight bands on a Western blot. Partial Degradation: Incomplete inhibition of proteases can lead to the generation of BIK1 fragments.Optimize Inhibitor Concentration: You may need to increase the concentration of your protease inhibitor cocktail. Ensure Fresh Inhibitors: Always add protease and proteasome inhibitors fresh to your lysis buffer right before use.[2]
Inconsistent BIK1 phosphorylation status. Phosphatase Activity: Endogenous phosphatases can alter the phosphorylation state of BIK1, affecting its activity and stability.Include Phosphatase Inhibitors: Add a phosphatase inhibitor cocktail to your lysis buffer to preserve the native phosphorylation state of BIK1.
BIK1 precipitates during extraction. Inappropriate Buffer Composition: The pH, ionic strength, or detergent concentration of the lysis buffer may not be optimal for BIK1 solubility.Optimize Lysis Buffer: Ensure your buffer has adequate buffering capacity (e.g., 50 mM HEPES, pH 7.5).[3] Adjust the salt concentration (e.g., 150 mM KCl).[3] Use a mild non-ionic detergent like Triton X-100 (e.g., 0.5%) to aid in solubilization.[3]

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the extraction of BIK1 protein.

Q1: What is the optimal buffer composition for BIK1 extraction from Arabidopsis thaliana?

A1: A commonly used buffer for BIK1 extraction consists of 50 mM HEPES (pH 7.5), 150 mM KCl, 1 mM EDTA, 0.5% Triton X-100, and 1 mM DTT.[3] Crucially, this buffer should be supplemented with freshly added protease and phosphatase inhibitor cocktails just before use. For enhanced stability, the addition of a proteasome inhibitor like 50 µM MG132 is also recommended.[1]

Q2: Why is my BIK1 protein yield consistently low even with protease inhibitors?

A2: BIK1 protein levels are tightly regulated in vivo and are maintained through a balance of synthesis and degradation.[4][5][6] The protein is actively turned over via the ubiquitin-proteasome system, with E3 ligases such as PUB25 and PUB26 targeting it for degradation.[4][5][6] Therefore, in addition to general protease inhibitors, a specific inhibitor of the 26S proteasome, like MG132, is often necessary to stabilize BIK1 during extraction.[1]

Q3: Can I use the TCA-acetone precipitation method for BIK1 extraction?

A3: Yes, the trichloroacetic acid (TCA)-acetone precipitation method is a valid technique for extracting total protein from Arabidopsis, which would include BIK1.[7] This method is particularly useful for removing interfering compounds. After precipitation and washing, the protein pellet should be solubilized in a buffer containing chaotropic agents like urea and thiourea, and a detergent such as CHAPS.[7] Remember to add DTT and protease inhibitors to the solubilization buffer.[7]

Q4: How does the phosphorylation state of BIK1 affect its stability?

A4: The phosphorylation of BIK1 is a key regulatory mechanism. Upon perception of pathogen-associated molecular patterns (PAMPs), BIK1 is rapidly phosphorylated, which leads to its activation and dissociation from the receptor complex to signal downstream.[8][9] The stability of BIK1 is influenced by its phosphorylation state, which can affect its interaction with ubiquitin ligases that target it for degradation.[8] Therefore, preserving the in vivo phosphorylation state by including phosphatase inhibitors in your extraction buffer is crucial for studying its regulation and function.

Experimental Protocols

Protocol 1: Standard BIK1 Extraction from Arabidopsis Seedlings

This protocol is adapted from methodologies used in studies of BIK1 function.[3]

  • Harvest and Freeze Tissue: Harvest approximately 100 mg of Arabidopsis seedlings and immediately freeze in liquid nitrogen to halt proteolytic activity.

  • Prepare Lysis Buffer: Prepare the following lysis buffer and keep it on ice:

    • 50 mM HEPES (pH 7.5)

    • 150 mM KCl

    • 1 mM EDTA

    • 0.5% (v/v) Triton X-100

    • 1 mM DTT

    • 1x Plant Protease Inhibitor Cocktail

    • 1x Phosphatase Inhibitor Cocktail

    • 50 µM MG132 (proteasome inhibitor) (Note: Add DTT and inhibitors fresh before use.)

  • Homogenize Tissue: Grind the frozen seedlings to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Lyse Cells: Transfer the powdered tissue to a pre-chilled microfuge tube and add 500 µL of ice-cold lysis buffer. Vortex vigorously for 1 minute.

  • Incubate: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Clarify Lysate: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the soluble protein fraction including BIK1, to a new pre-chilled tube.

  • Quantify Protein: Determine the protein concentration using a standard method like the Bradford or BCA assay.

  • Store Sample: For immediate use, keep the sample on ice. For long-term storage, aliquot and store at -80°C.

Protocol 2: TCA-Acetone Protein Extraction

This protocol is a general method for total protein extraction from plant tissue.[7]

  • Homogenize Tissue: Grind 100 mg of frozen plant tissue to a fine powder in liquid nitrogen.

  • Precipitate Protein: Add 1 mL of ice-cold 10% (w/v) TCA in acetone containing 0.07% (v/v) β-mercaptoethanol. Vortex thoroughly and incubate at -20°C overnight.

  • Pellet Protein: Centrifuge at 16,000 x g for 30 minutes at 4°C. Discard the supernatant.

  • Wash Pellet: Wash the pellet with 1 mL of ice-cold acetone containing 0.07% (v/v) β-mercaptoethanol. Vortex and centrifuge at 16,000 x g for 15 minutes at 4°C. Repeat this wash step two more times.

  • Dry Pellet: After the final wash, carefully decant the acetone and air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry.

  • Solubilize Protein: Resuspend the pellet in a suitable volume (e.g., 200-400 µL) of solubilization buffer (7 M urea, 2 M thiourea, 4% (w/v) CHAPS, 40 mM DTT, and 1x protease inhibitor cocktail).

  • Clarify: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet any insoluble material. The supernatant contains the extracted proteins.

Visualizing BIK1 Signaling

The following diagrams illustrate key aspects of BIK1's role in plant immunity.

BIK1_Degradation_Pathway cluster_regulation BIK1 Homeostasis BIK1 BIK1 PUB25_26 PUB25/26 (E3 Ligase) BIK1->PUB25_26 Ubiquitination Proteasome 26S Proteasome PUB25_26->Proteasome Targeting Degradation Degradation Products Proteasome->Degradation Degrades BIK1 BIK1_PTI_Signaling cluster_membrane Plasma Membrane PAMP PAMP (e.g., flg22) PRR_complex FLS2 BAK1 BIK1 PAMP->PRR_complex:f0 Perception Activated_BIK1 Activated BIK1 (Phosphorylated) PRR_complex:f2->Activated_BIK1 Phosphorylation & Release Downstream_Responses Downstream Immune Responses (e.g., ROS burst, gene expression) Activated_BIK1->Downstream_Responses Activation Extraction_Workflow start 1. Harvest & Freeze Plant Tissue (Liquid Nitrogen) grind 2. Grind to Fine Powder start->grind lyse 3. Add Lysis Buffer (+ Protease/Phosphatase/Proteasome Inhibitors) grind->lyse clarify 4. Centrifuge to Pellet Debris lyse->clarify collect 5. Collect Supernatant (Soluble BIK1) clarify->collect end 6. Quantify & Store collect->end

References

Technical Support Center: Optimizing Blue Light Conditions for Studying BIC1 Function

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing blue light conditions in the study of BLUE-LIGHT INHIBITOR OF CRYPTOCHROMES 1 (BIC1) function.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in blue light signaling?

A1: this compound is a negative regulator of blue light signaling in plants like Arabidopsis thaliana. Its main role is to inhibit the activity of cryptochromes (CRY1 and CRY2), which are the primary blue light photoreceptors.[1][2][3][4] this compound achieves this by directly binding to photoactivated cryptochromes, preventing their blue light-dependent homodimerization, a crucial step for their function.[1] This inhibitory action is part of a negative feedback loop, as the expression of this compound itself is induced by blue light, ensuring a fine-tuned response to varying light conditions.[2][3][4]

Q2: What is the optimal wavelength of blue light to study this compound-CRY interaction?

A2: While a specific optimal wavelength for the this compound-CRY interaction has not been definitively established, studies on cryptochrome activation provide guidance. The action spectrum for cryptochrome-mediated responses, such as hypocotyl growth inhibition, shows a broad peak in the blue/UV-A region, approximately between 390 nm and 480 nm. Experiments often utilize blue light sources with a peak emission around 470-480 nm. For practical purposes, a monochromatic blue light source within this range should be effective for studying this compound-CRY interactions.

Q3: How does blue light intensity affect the interaction between this compound and CRY2?

A3: The interaction between this compound and CRY2 is enhanced by blue light in a fluence rate-dependent manner. Co-immunoprecipitation experiments have shown that the amount of CRY2 that co-precipitates with this compound increases with the duration and intensity of blue light exposure. This suggests that this compound preferentially interacts with the photoexcited state of CRY2.

Q4: Besides cryptochromes, does this compound interact with other proteins?

A4: Yes, this compound has been shown to interact with key transcription factors, integrating blue light signaling with other pathways. Notably, this compound interacts with BRASSINAZOLE-RESISTANT 1 (BZR1) and PHYTOCHROME-INTERACTING FACTOR 4 (PIF4).[5][6][7][8][9] This interaction allows this compound to act as a transcriptional coactivator, promoting the expression of genes involved in cell elongation and plant growth, thereby linking blue light perception to brassinosteroid signaling.[5][7][8][9]

Q5: What is the role of COP1 and HY5 in regulating this compound?

A5: The expression of this compound is regulated by the CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1) and ELONGATED HYPOCOTYL 5 (HY5) module. In the dark, COP1, an E3 ubiquitin ligase, targets HY5 for degradation.[10][11][12][13] Upon blue light exposure, activated cryptochromes inhibit COP1 activity, leading to the accumulation of HY5.[2][14][15] HY5, a transcription factor, then binds to the promoter of the this compound gene, activating its transcription.[2][3] This forms a negative feedback loop where blue light promotes the expression of an inhibitor (this compound) of its own receptors (cryptochromes).[2][3][4]

Troubleshooting Guides

Issue 1: Weak or no interaction between this compound and CRY2 in Co-Immunoprecipitation (Co-IP).
  • Possible Cause 1: Insufficient blue light activation.

    • Solution: Ensure that the plant material was exposed to an adequate intensity and duration of blue light prior to protein extraction. Refer to the quantitative data tables for recommended blue light conditions. For instance, a blue light intensity of at least 30 µmol m⁻² s⁻¹ for 1-2 hours is often effective.

  • Possible Cause 2: Incorrect buffer composition.

    • Solution: The Co-IP buffer should be optimized to maintain protein-protein interactions. Avoid harsh detergents and high salt concentrations. A recommended buffer composition is provided in the detailed experimental protocols section.

  • Possible Cause 3: Low protein expression.

    • Solution: If using transient expression or transgenic lines, verify the expression levels of your tagged this compound and CRY2 proteins via Western blot of the input samples. If expression is low, consider using a stronger promoter or optimizing your transformation/transfection protocol.

  • Possible Cause 4: Antibody issues.

    • Solution: Use an antibody that is validated for immunoprecipitation. Ensure you are using the correct amount of antibody and that the protein A/G beads are properly pre-cleared.

Issue 2: High background in Yeast Two-Hybrid (Y2H) assay for this compound-CRY interaction.
  • Possible Cause 1: Auto-activation by the bait or prey construct.

    • Solution: Before screening for interactions, perform a control experiment by transforming yeast with the bait plasmid (e.g., BD-BIC1) and an empty prey vector, and vice-versa. If there is growth on the selective media, it indicates auto-activation. To mitigate this, you can try using a less sensitive reporter strain or add a competitive inhibitor (e.g., 3-AT for the HIS3 reporter) to the media.

  • Possible Cause 2: "Sticky" proteins.

    • Solution: Some proteins are inherently "sticky" and can lead to false positives. To rule this out, test your this compound and CRY2 constructs against unrelated negative control proteins.

Issue 3: Inconsistent hypocotyl length measurements in photomorphogenesis assays.
  • Possible Cause 1: Variation in seed germination time.

    • Solution: To ensure uniform germination, stratify the seeds at 4°C for 2-4 days in the dark before exposing them to a brief pulse of white light to induce germination.

  • Possible Cause 2: Uneven light distribution.

    • Solution: Ensure that the light source provides uniform illumination across all the plates. Use a quantum sensor to measure the light intensity at different positions within the growth chamber.

  • Possible Cause 3: Inaccurate measurement technique.

    • Solution: Use image analysis software (e.g., ImageJ) for consistent and unbiased measurement of hypocotyl length. It is also crucial to have a sufficient number of seedlings per condition to obtain statistically significant results.

Data Presentation

Table 1: Effect of Blue Light Intensity on this compound-CRY2 Interaction and CRY2 Degradation

Blue Light Intensity (µmol m⁻² s⁻¹)DurationObservationReference
0 (Dark)-Minimal this compound-CRY2 interactionWang et al. (2016)
300-120 minThis compound-CRY2 interaction increases with durationWang et al. (2016)
100 (High Blue Light)0-4 hoursThis compound overexpression inhibits HBL-induced CRY1 degradationMiao et al. (2022)[14]

Table 2: Blue Light Conditions for Hypocotyl Growth Assays

GenotypeBlue Light Intensity (µmol m⁻² s⁻¹)Wavelength (nm)Hypocotyl PhenotypeReference
Wild-type10~470Short hypocotylWang et al. (2017)[2]
This compound bic2 double mutant10~470Shorter hypocotyl than wild-typeWang et al. (2017)[2]
This compound Overexpression10~470Longer hypocotyl than wild-typeWang et al. (2017)[2]
Wild-type50~470Dose-dependent shortening of hypocotylNito et al. (2020)

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of this compound and CRY2 from Arabidopsis Seedlings

This protocol describes the co-immunoprecipitation of a tagged this compound protein to detect its interaction with endogenous CRY2.

Materials:

  • Arabidopsis seedlings (wild-type and transgenic line expressing tagged-BIC1, e.g., 35S::this compound-GFP)

  • Blue light source (e.g., LED with λmax ≈ 470 nm)

  • Liquid nitrogen

  • Co-IP Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% (v/v) Triton X-100, 1 mM PMSF, 1x protease inhibitor cocktail

  • Anti-tag antibody (e.g., anti-GFP)

  • Protein A/G magnetic beads

  • Wash Buffer: Co-IP buffer with 0.05% (v/v) Triton X-100

  • Elution Buffer: 2x SDS-PAGE sample buffer

Procedure:

  • Grow Arabidopsis seedlings on MS plates for 7 days in the dark.

  • Expose the etiolated seedlings to blue light (e.g., 30 µmol m⁻² s⁻¹) for the desired duration (e.g., 2 hours). A dark control should be included.

  • Harvest approximately 1 g of seedling tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Resuspend the powder in 2 mL of ice-cold Co-IP buffer.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube. Take a small aliquot as the "input" control.

  • Add the anti-tag antibody to the protein extract and incubate for 2-4 hours at 4°C with gentle rotation.

  • Add pre-washed protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads three times with 1 mL of ice-cold Wash Buffer.

  • After the final wash, remove all residual buffer.

  • Add 50 µL of Elution Buffer to the beads and boil for 5 minutes at 95°C.

  • Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis using anti-CRY2 and anti-tag antibodies.

Yeast Two-Hybrid (Y2H) Assay for this compound and CRY2 Interaction

This protocol outlines the basic steps for testing the interaction between this compound and CRY2 using a GAL4-based Y2H system.

Materials:

  • Yeast strain (e.g., AH109)

  • Bait plasmid (e.g., pGBKT7) with this compound cloned in-frame with the GAL4 DNA-binding domain (BD-BIC1).

  • Prey plasmid (e.g., pGADT7) with CRY2 cloned in-frame with the GAL4 activation domain (AD-CRY2).

  • Yeast transformation reagents.

  • Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

  • Blue light source.

Procedure:

  • Co-transform the yeast strain with the BD-BIC1 and AD-CRY2 plasmids.

  • Plate the transformed yeast on SD/-Trp/-Leu plates to select for cells containing both plasmids. Incubate at 30°C for 2-4 days.

  • Perform control transformations: BD-BIC1 with empty AD vector, empty BD vector with AD-CRY2, and empty BD and AD vectors.

  • To test for interaction, pick several colonies from the SD/-Trp/-Leu plate and streak them onto SD/-Trp/-Leu/-His/-Ade plates.

  • Prepare two sets of plates: one to be incubated in constant blue light (e.g., 30 µmol m⁻² s⁻¹) and one in the dark.

  • Incubate the plates at 30°C for 3-5 days.

  • Growth on the high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) under blue light indicates a light-dependent interaction between this compound and CRY2. The dark-incubated plate serves as a negative control.

Hypocotyl Photomorphogenesis Assay

This assay measures the inhibition of hypocotyl elongation in response to blue light, a classic method to assess the function of photoreceptors and their signaling components.

Materials:

  • Arabidopsis seeds (wild-type and relevant mutants/transgenic lines).

  • MS agar plates.

  • Controlled environment growth chamber with a blue light source.

  • Scanner or camera for imaging.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Surface-sterilize Arabidopsis seeds and sow them on MS agar plates.

  • Stratify the seeds at 4°C in the dark for 2-4 days.

  • Induce germination by exposing the plates to white light for 4-8 hours.

  • Wrap the plates in aluminum foil and place them in the dark at 22°C for 24 hours.

  • Transfer the plates to the desired continuous blue light condition (e.g., 10 µmol m⁻² s⁻¹) or keep them in the dark as a control.

  • After 4-5 days, remove the plates and image the seedlings.

  • Use image analysis software to measure the length of the hypocotyls from the base of the cotyledons to the root junction.

  • Calculate the average hypocotyl length and standard deviation for each genotype and condition.

Mandatory Visualizations

BIC1_Signaling_Pathway cluster_nucleus Nucleus Blue Light Blue Light CRY2_monomer CRY2 (inactive monomer) Blue Light->CRY2_monomer CRY2_dimer CRY2 (active dimer) CRY2_monomer->CRY2_dimer dimerization COP1 COP1 CRY2_dimer->COP1 inhibits Photomorphogenesis Photomorphogenesis CRY2_dimer->Photomorphogenesis promotes BIC1_protein This compound BIC1_protein->CRY2_dimer inhibits dimerization BZR1_PIF4 BZR1/PIF4 BIC1_protein->BZR1_PIF4 interacts with HY5_p HY5 (degraded) COP1->HY5_p promotes degradation HY5 HY5 (stable) BIC1_gene This compound Gene HY5->BIC1_gene activates transcription HY5->Photomorphogenesis promotes BIC1_gene->BIC1_protein translation Growth_Genes Growth-Promoting Genes BZR1_PIF4->Growth_Genes activates transcription Cell_Elongation Cell Elongation Growth_Genes->Cell_Elongation promotes

Caption: this compound signaling pathway and its integration with other signaling networks.

CoIP_Workflow start Start: Grow seedlings (e.g., 35S::this compound-GFP) blue_light Blue Light Treatment (e.g., 30 µmol m⁻² s⁻¹) start->blue_light harvest Harvest and Freeze Tissue blue_light->harvest extract Protein Extraction (Co-IP Buffer) harvest->extract input Take Input Sample extract->input antibody Add Anti-GFP Antibody extract->antibody beads Add Protein A/G Beads antibody->beads wash Wash Beads beads->wash elute Elute Proteins (SDS-PAGE Buffer) wash->elute western Western Blot Analysis (Anti-GFP & Anti-CRY2) elute->western end End: Detect Interaction western->end

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Y2H_Workflow cluster_conditions Incubation Conditions start Start: Co-transform Yeast (BD-BIC1 & AD-CRY2) select_plasmids Select for both plasmids (SD/-Trp/-Leu) start->select_plasmids streak Streak colonies onto selective media select_plasmids->streak blue_light Blue Light streak->blue_light dark Dark streak->dark growth Observe Growth on SD/-Trp/-Leu/-His/-Ade blue_light->growth dark->growth end End: Conclude Interaction growth->end

Caption: Experimental workflow for Yeast Two-Hybrid (Y2H) analysis.

References

selecting appropriate controls for BIC1 overexpression studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting BIC1 (Brassinosteroid Insensitive C-terminal Interacting Co-activator 1) overexpression studies. Proper controls are critical for the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the essential negative controls for a this compound overexpression experiment?

A1: Appropriate negative controls are crucial to ensure that the observed phenotypes are due to the overexpression of this compound and not an artifact of the experimental procedure. The following negative controls are recommended:

  • Empty Vector Control: Cells or organisms are transfected/transformed with the same vector that carries the this compound gene, but without the this compound insert. This control accounts for any effects of the vector itself, such as the antibiotic resistance gene or the promoter driving expression.[1][2][3]

  • Mock Transfection/Transformation Control: Cells or organisms are subjected to the entire transfection/transformation procedure without the addition of any vector DNA. This helps to assess the effects of the experimental manipulations themselves.

  • Scrambled/Non-Targeting Sequence Control: A vector containing a scrambled sequence of similar length to this compound or a gene known to be unrelated to the pathway of interest can be used. This controls for non-specific effects of overexpressing a foreign gene.[4]

Q2: What positive controls should I use to validate my this compound overexpression system?

A2: Positive controls are essential to confirm that your experimental system is working as expected.

  • Known Endogenous Gene Control: Overexpression of a well-characterized gene known to produce a measurable phenotype in your system can validate the efficiency of your vector and delivery method.

  • Reporter Gene Control: A vector expressing a reporter gene like GFP (Green Fluorescent Protein) or luciferase can provide a quick and easily measurable confirmation of successful gene expression.[2]

  • Known this compound-Interacting Partner or Downstream Target: If the signaling pathway of this compound is partially understood, overexpressing a known upstream activator or downstream effector can serve as a biological positive control for pathway activation. For instance, as this compound is known to be a transcriptional coactivator that promotes brassinosteroid signaling, observing expected downstream gene expression changes can validate the experimental setup.[1]

Q3: How do I select an appropriate endogenous control for qPCR analysis of this compound overexpression?

A3: Selecting a stable endogenous control (also known as a reference or housekeeping gene) is critical for accurate normalization of gene expression data in qPCR.

  • Stable Expression: The ideal endogenous control should have stable expression levels across all your experimental conditions and cell types.[5]

  • Validation is Key: It is crucial to validate your chosen endogenous control for your specific experimental setup. Test the expression of several candidate genes (e.g., ACTIN, GAPDH, UBC, PP2A) across your control and this compound overexpressing samples to identify the one with the least variation.[5][6] A difference of one Ct value represents a two-fold difference in expression, so minimal variation is key.[5]

  • Literature Search: Review literature related to your specific organism or cell type to identify previously validated endogenous control genes for similar experimental conditions.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no this compound expression detected by qPCR or Western blot. Low transfection/transformation efficiency.Optimize your delivery method (e.g., transfection reagent, electroporation settings). Use a reporter gene like GFP to visually assess efficiency.[7]
Incorrect vector construct.Sequence your entire this compound expression cassette to verify the integrity of the promoter, this compound coding sequence, and terminator.[7]
Issues with the detection method.Optimize your qPCR primers and probe or your Western blot antibody concentration and incubation times. Ensure you are using a sensitive enough detection method.[7]
High variability in this compound expression between replicates. Inconsistent transfection/transformation.Ensure uniform cell density and health. Mix transfection complexes gently and add them to cells consistently.
Instability of the expression vector.For transient expression, harvest cells at a consistent time point post-transfection. For stable cell lines, ensure proper selection and maintenance of the integrated vector.
Cell death or unexpected phenotypes in the empty vector control. Vector toxicity.Use a minimal amount of vector DNA for transfection. Consider using a different expression vector with a weaker promoter or a different selection marker.
Toxicity of the transfection reagent.Optimize the concentration of the transfection reagent and the incubation time with the cells.
This compound overexpression does not produce the expected phenotype. Insufficient overexpression level.Quantify the level of this compound overexpression by qPCR and Western blot. If low, consider using a stronger promoter or a different vector system.[8]
The phenotype is context-dependent.Ensure your experimental conditions (e.g., cell type, growth media, presence of specific stimuli) are appropriate for observing the this compound-mediated phenotype. This compound is involved in brassinosteroid signaling, so the presence of brassinosteroids may be necessary.[1]
Functional redundancy.Other proteins in the cell may compensate for the function of this compound. Consider knockdown or knockout of related genes to unmask the phenotype.

Experimental Protocols

Protocol 1: Validation of this compound Overexpression by quantitative Real-Time PCR (qPCR)

  • RNA Extraction: Isolate total RNA from your control (e.g., empty vector) and this compound-overexpressing cells or tissues using a standard RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for this compound and the validated endogenous control gene, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

  • qPCR Program: Run the qPCR reaction on a real-time PCR instrument with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Calculate the relative expression of this compound using the delta-delta Ct method, normalizing to the endogenous control gene.[5]

Protocol 2: Confirmation of this compound Protein Expression by Western Blot

  • Protein Extraction: Lyse the control and this compound-overexpressing cells or tissues in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Loading Control: Probe the same membrane with an antibody against a loading control protein (e.g., actin or tubulin) to ensure equal protein loading.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_delivery Delivery cluster_validation Validation cluster_analysis Phenotypic Analysis BIC1_construct This compound Expression Construct Transfection Transfection/ Transformation BIC1_construct->Transfection Empty_vector Empty Vector Control Empty_vector->Transfection qPCR qPCR Analysis Transfection->qPCR Western Western Blot Transfection->Western Phenotype Phenotypic Assays Transfection->Phenotype control_logic cluster_experiment Experimental Group cluster_controls Control Groups BIC1_OE Cells + this compound Vector Empty_Vector Cells + Empty Vector (Vector Effects) BIC1_OE->Empty_Vector Compare to Mock Cells + No Vector (Procedure Effects) BIC1_OE->Mock Compare to WT Untreated Cells (Baseline) BIC1_OE->WT Compare to signaling_pathway Brassinosteroid Brassinosteroid Receptor Receptor Kinase Brassinosteroid->Receptor Phosphorylation_cascade Phosphorylation Cascade Receptor->Phosphorylation_cascade BZR1_PIF4 BZR1/PIF4 (Transcription Factors) Phosphorylation_cascade->BZR1_PIF4 regulates Target_Genes Target Gene Expression BZR1_PIF4->Target_Genes activates This compound This compound (Overexpressed) This compound->BZR1_PIF4 co-activates Growth Plant Growth Target_Genes->Growth

References

Technical Support Center: Troubleshooting Inconsistent Phenotypes in BIC1 Transgenic Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent phenotypes in their BIC1 transgenic lines. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Question 1: Why am I observing a wide range of phenotypic severity among my this compound transgenic animals, even within the same litter?

Answer:

Inconsistent phenotypic severity is a common challenge in transgenic research. Several factors, alone or in combination, can contribute to this variability. Below is a step-by-step guide to help you identify the potential cause.

Step 1: Verify Transgene Expression Levels.

Variations in the expression of the this compound transgene are a primary cause of phenotypic inconsistency. It is crucial to quantify both mRNA and protein levels in individual animals.

  • Quantitative PCR (qPCR): Use qPCR to measure this compound mRNA levels in relevant tissues from each animal.

  • Western Blotting: Use Western blotting to assess this compound protein levels in the same tissues.

Experimental Workflow for Expression Analysis

cluster_0 Sample Collection cluster_1 Molecular Analysis cluster_2 Data Analysis Animal Individual Transgenic Animals Tissue Tissue Samples Animal->Tissue Isolate relevant tissues RNA RNA Extraction Tissue->RNA Protein Protein Extraction Tissue->Protein cDNA cDNA Synthesis RNA->cDNA qPCR qPCR for this compound mRNA cDNA->qPCR Correlation Correlate Expression with Phenotype qPCR->Correlation WB Western Blot for this compound Protein Protein->WB WB->Correlation

Caption: Workflow for correlating transgene expression with phenotype.

Step 2: Determine Transgene Copy Number.

Multiple or fragmented transgene insertions can lead to varied expression levels and, consequently, inconsistent phenotypes.

  • qPCR for Copy Number: Perform qPCR on genomic DNA to determine the number of this compound transgene copies in each animal.

Step 3: Assess the Genetic Background.

The genetic background of your transgenic line can significantly influence the penetrance and expressivity of the phenotype.[1]

  • Backcrossing: Ensure that your transgenic line has been sufficiently backcrossed to a consistent inbred strain.

  • Genotyping: Regularly genotype your animals to confirm their genetic background.

Step 4: Control for Environmental Factors.

Environmental conditions can impact gene expression and phenotypic outcomes.[2][3][4]

  • Standardized Husbandry: Maintain consistent housing conditions, diet, and light-dark cycles for all animals.[5][6]

  • Stress Reduction: Minimize stress, as it can influence a wide range of physiological processes and gene expression.[7]

Step 5: Consider Epigenetic Modifications.

Epigenetic changes, such as DNA methylation and histone modification, can alter gene expression without changing the DNA sequence and can be influenced by environmental factors.[8]

Question 2: My this compound transgenic animals initially showed the expected phenotype, but it seems to be diminishing over subsequent generations. What could be the cause?

Answer:

This phenomenon, known as transgene silencing, can occur for several reasons.

Step 1: Re-verify Transgene Expression.

As a first step, confirm that the this compound transgene is still being expressed at both the mRNA and protein levels in the later generations.

Step 2: Investigate Epigenetic Silencing.

  • DNA Methylation Analysis: Use techniques like bisulfite sequencing to determine if the promoter of the this compound transgene has become methylated, which can lead to transcriptional silencing.

Step 3: Check for Genomic Instability.

  • Southern Blot Analysis: While more labor-intensive, Southern blotting can help determine if the transgene is still intact and has not undergone rearrangement or partial deletion over generations.[9]

Question 3: I have multiple this compound transgenic founder lines, but each line displays a different phenotype. Why is this happening?

Answer:

The random nature of transgene insertion into the genome can lead to "position effects," where the surrounding genomic environment influences the expression of the transgene.[10]

Step 1: Characterize the Insertion Site.

  • Inverse PCR or Other Mapping Techniques: Determine the genomic location of the transgene insertion in each founder line. This can reveal if the transgene has inserted into a region that affects its expression or disrupts an endogenous gene.

Step 2: Analyze Expression Levels in Each Line.

  • qPCR and Western Blotting: Quantify this compound mRNA and protein levels for each founder line to determine if the different phenotypes correlate with different expression levels.

FAQs

Q1: What is phenotypic variability and why is it a concern?

Q2: How can I minimize phenotypic inconsistency from the start?

A2:

  • Thorough Founder Line Characterization: Screen multiple founder lines and select the one with the most consistent and desired phenotype.

  • Single-Copy Insertion: Whenever possible, select founder lines with a single, intact copy of the transgene.

  • Consistent Genetic Background: Establish and maintain your transgenic line on a pure inbred background.[1]

  • Standardized Protocols: Use standardized and well-documented protocols for all experiments and animal handling.[5]

Q3: Could the this compound gene be part of a complex signaling pathway that is sensitive to subtle changes?

A3: Yes. If this compound is involved in a developmental signaling pathway, such as the Notch, Wnt, TGF-β, or Hedgehog pathways, its effects can be highly dose-dependent and sensitive to the cellular context.[11][12][13][14][15] Minor variations in this compound expression could lead to significant downstream effects and phenotypic variability.

This compound in a Hypothetical Signaling Pathway

This compound This compound Kinase1 Kinase A This compound->Kinase1 Activates Receptor Cell Surface Receptor Receptor->this compound Signal External Signal Signal->Receptor Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Proliferation, Differentiation) TF->Response

Caption: Hypothetical signaling pathway involving this compound.

Experimental Protocols

Protocol 1: Quantitative PCR (qPCR) for this compound mRNA Expression

This protocol describes the relative quantification of this compound mRNA expression using a two-step RT-qPCR method.[16][17]

Materials:

  • Tissue samples

  • RNA extraction kit

  • Reverse transcriptase kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for this compound and a reference gene (e.g., GAPDH, Actin)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from tissue samples according to the manufacturer's protocol of your RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.[18]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix as described in the table below for each sample, no-template control (NTC), and standard.

  • Run qPCR: Perform the qPCR on a real-time PCR instrument with the appropriate cycling conditions.

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of this compound normalized to the reference gene.

ComponentVolume (µL)Final Concentration
qPCR Master Mix (2x)101x
Forward Primer (10 µM)0.50.25 µM
Reverse Primer (10 µM)0.50.25 µM
cDNA2Variable
Nuclease-free water7-
Total Volume 20

Protocol 2: Western Blotting for this compound Protein Expression

This protocol outlines the detection of this compound protein in tissue lysates.[19][20][21][22]

Materials:

  • Tissue samples

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against this compound

  • Secondary HRP-conjugated antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize tissue samples in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-BIC1 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary

Table 1: Example Data from Troubleshooting Analysis

Animal IDPhenotype Severity (Scale 1-5)This compound mRNA (Relative Fold Change)This compound Protein (Relative Intensity)Transgene Copy Number
TG-01415.212.53
TG-0225.84.93
TG-03518.116.23
TG-0412.11.81
TG-0539.58.72
WT-0101.01.00

Interpretation: In this hypothetical dataset, a clear correlation is observed between phenotype severity and both this compound mRNA and protein expression levels. Animals with higher expression levels exhibit a more severe phenotype. Animal TG-04, with a single copy of the transgene, shows the lowest expression and mildest phenotype among the transgenics. This suggests that both expression level and copy number are contributing to the observed phenotypic variability.

References

Validation & Comparative

Validating the In Vivo Interaction Between BIC1 and BZR1: A Comparative Guide to Key Experimental Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key experimental techniques used to validate the in vivo interaction between the Blue-light Inhibitor of Cryptochromes 1 (BIC1) and the transcription factor Brassinazole-Resistant 1 (BZR1). Understanding this interaction is crucial, as it represents a key signaling node integrating light and brassinosteroid pathways to regulate plant growth and development.[1][2][3] This document presents supporting experimental data, detailed protocols for pivotal experiments, and visual diagrams to elucidate the underlying signaling pathways and experimental workflows.

Executive Summary of In Vivo Interaction Validation

The interaction between this compound and BZR1 has been robustly demonstrated in vivo through multiple orthogonal methods. This compound acts as a transcriptional coactivator, enhancing the activity of BZR1 in promoting brassinosteroid (BR)-responsive gene expression.[1][2][3] This functional partnership is a critical component of a larger transcriptional module that also involves Phytochrome-Interacting Factor 4 (PIF4), which collectively controls cell elongation.[1][2][3] The primary methods used to confirm the direct interaction within living plant cells include Co-Immunoprecipitation (Co-IP), Bimolecular Fluorescence Complementation (BiFC), and Luciferase Complementation Imaging (LCI). Each of these techniques offers unique advantages in visualizing and confirming protein-protein interactions within their native cellular environment.

Comparison of In Vivo Validation Techniques

The following table summarizes the qualitative and quantitative findings from key studies validating the this compound-BZR1 interaction. While direct quantitative affinity data from in vivo assays are often limited in published literature, the strength of the interaction is typically inferred from the signal intensity relative to negative controls.

Technique Principle Organism/System Qualitative Observation Semi-Quantitative Assessment Reference
Co-Immunoprecipitation (Co-IP) An antibody targets a known protein ("bait"), pulling it out of a cell lysate along with any interacting proteins ("prey") for detection by immunoblotting.[4]Arabidopsis thaliana (stable transgenic lines)BZR1-MYC successfully pulls down this compound-YFP, confirming their association in a protein complex.[5]Strong band intensity of co-immunoprecipitated this compound-YFP observed relative to the input and negative controls.[5]
Bimolecular Fluorescence Complementation (BiFC) Two non-fluorescent fragments of a fluorescent protein are fused to the proteins of interest. Interaction between the target proteins brings the fragments into proximity, reconstituting the fluorescent signal.[6]Nicotiana benthamiana (transient expression)Strong YFP fluorescence is observed in the nucleus when this compound and BZR1 fused to YFP fragments are co-expressed.[5]High fluorescence intensity in cells co-expressing this compound and BZR1 constructs compared to background fluorescence in negative controls.[5]
Luciferase Complementation Imaging (LCI) Similar to BiFC, but uses fragments of luciferase. Interaction reconstitutes luciferase activity, which is detected by measuring luminescence upon substrate addition.[7][8]Nicotiana benthamiana (transient expression)A strong luminescent signal is detected when this compound and BZR1 fused to luciferase fragments are co-expressed.[9]Luminescence signal is significantly higher (e.g., 7 to 15 times greater than negative controls in similar assays) indicating a specific and strong interaction.[7][7][9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods used in the cited literature for studying protein-protein interactions in plants.

Co-Immunoprecipitation (Co-IP) Protocol for Arabidopsis Seedlings

This protocol is adapted for the immunoprecipitation of tagged proteins from whole plant tissues.[10][11][12]

  • Plant Material and Growth: Grow Arabidopsis thaliana seedlings expressing 35S::BZR1-MYC and 35S::this compound-YFP constructs on MS agar plates under desired conditions (e.g., long-day photoperiod) for 10-14 days.

  • Protein Extraction: Harvest and freeze approximately 1-2 grams of seedling tissue in liquid nitrogen. Grind the tissue to a fine powder using a mortar and pestle.

  • Lysis and Solubilization: Resuspend the powder in 2-3 volumes of cold Co-IP lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, 1 mM EDTA, with freshly added 1 mM PMSF and 1x protease inhibitor cocktail).

  • Clarification of Lysate: Incubate the lysate on a rotator for 30 minutes at 4°C. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation:

    • Take a small aliquot of the supernatant as the "input" control.

    • To the remaining lysate, add anti-MYC antibody-conjugated magnetic beads (or a primary anti-MYC antibody followed by protein A/G magnetic beads).

    • Incubate on a rotator for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of cold Co-IP wash buffer (same as lysis buffer but with a lower detergent concentration, e.g., 0.05% NP-40).

  • Elution: Elute the protein complexes from the beads by adding 2x SDS-PAGE loading buffer and boiling for 5-10 minutes at 95°C.

  • Western Blot Analysis: Separate the proteins from the input and immunoprecipitated samples by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-MYC and anti-GFP (to detect this compound-YFP) antibodies.

Bimolecular Fluorescence Complementation (BiFC) Protocol in Nicotiana benthamiana

This protocol describes the transient expression of fusion proteins in tobacco leaves for in vivo interaction analysis.[13][14]

  • Vector Construction: Clone the coding sequences of this compound and BZR1 into BiFC vectors, creating fusions with the N-terminal (nYFP) and C-terminal (cYFP) fragments of Yellow Fluorescent Protein (e.g., pSPYNE-BZR1 and pSPYCE-BIC1).

  • Agrobacterium Transformation: Transform the BiFC constructs into Agrobacterium tumefaciens strain GV3101.

  • Agroinfiltration:

    • Grow overnight cultures of Agrobacterium strains carrying the nYFP and cYFP constructs.

    • Pellet the bacteria and resuspend in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of 0.8-1.0.

    • Mix the Agrobacterium suspensions for the interacting partners in a 1:1 ratio.

    • Infiltrate the bacterial suspension into the abaxial side of leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

  • Incubation: Incubate the infiltrated plants for 48-72 hours under standard growth conditions.

  • Microscopy: Excise a small section of the infiltrated leaf, mount it on a microscope slide with water, and observe the YFP fluorescence in the epidermal cells using a confocal laser scanning microscope. YFP is typically excited at 488 nm and emission is detected between 505-530 nm.

Luciferase Complementation Imaging (LCI) Protocol in Nicotiana benthamiana

This protocol outlines the steps for detecting protein-protein interactions through the reconstitution of firefly luciferase.[8][9][15]

  • Vector Construction: Clone the coding sequences of this compound and BZR1 into LCI vectors to create fusions with the N-terminal (nLUC) and C-terminal (cLUC) fragments of firefly luciferase.

  • Agrobacterium Transformation and Infiltration: Follow the same procedures as described for the BiFC protocol (steps 2 and 3).

  • Incubation: Incubate the infiltrated plants for 48-72 hours.

  • Substrate Application: Prepare a 1 mM solution of D-luciferin potassium salt in water containing 0.01% Triton X-100. Spray this solution evenly onto the infiltrated leaves.

  • Dark Adaptation: Place the plants in complete darkness for 5-10 minutes to reduce background chlorophyll autofluorescence.

  • Luminescence Imaging: Image the luminescence signal from the leaves using a low-light cooled CCD camera system. The exposure time will depend on the strength of the interaction and the sensitivity of the camera.

  • Data Analysis: Quantify the luminescence intensity per unit area using image analysis software. Compare the signal from the this compound-BZR1 interaction with negative controls (e.g., co-expression of one construct with an empty vector).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the this compound-BZR1 signaling pathway and a generalized experimental workflow for validating their in vivo interaction.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Assay cluster_detection Detection & Analysis cluster_validation Validation Cloning 1. Clone this compound and BZR1 into appropriate vectors (Co-IP, BiFC, LCI) Transformation 2. Transform constructs into Agrobacterium Cloning->Transformation Infiltration 3. Agroinfiltrate Nicotiana benthamiana leaves Transformation->Infiltration Expression 4. Transient protein expression (48-72 hours) Infiltration->Expression CoIP Co-IP: - Protein Extraction - Immunoprecipitation - Western Blot Expression->CoIP BiFC BiFC: - Confocal Microscopy - Detect YFP Signal Expression->BiFC LCI LCI: - Add Luciferin - CCD Imaging - Quantify Luminescence Expression->LCI Validation Confirmation of This compound-BZR1 Interaction CoIP->Validation BiFC->Validation LCI->Validation

References

Confirming the Transcriptional Coactivator Function of BIC1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptional coactivator, BLUE-LIGHT INHIBITOR OF CRYPTOCHROMES 1 (BIC1), with other alternatives, supported by key experimental data. We delve into the methodologies used to confirm its function and present quantitative data to benchmark its activity.

This compound as a Transcriptional Coactivator in Brassinosteroid Signaling

Recent studies have identified this compound as a crucial transcriptional coactivator in the brassinosteroid (BR) signaling pathway in Arabidopsis thaliana. This compound physically interacts with the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and PHYTOCHROME-INTERACTING FACTOR 4 (PIF4) to synergistically activate the expression of downstream target genes, thereby promoting plant growth and development.[1][2][3][4]

The formation of a this compound-BZR1-PIF4 module represents a point of integration for light and brassinosteroid signaling pathways, allowing plants to coordinate their growth in response to both internal and external cues.[1][2][3][4]

Comparative Analysis of Transcriptional Coactivator Activity

While direct quantitative comparisons of this compound's transcriptional activation strength against a broad panel of other coactivators in a standardized assay are not yet extensively documented in publicly available literature, its functional significance is underscored by its synergistic activity with BZR1 and PIF4. The following table summarizes the observed effects of this compound in concert with its interacting partners.

Interacting ProteinsTarget Gene PromoterObserved ActivitySupporting Experiment
BZR1 + PIF4pPRE5Synergistic activationLuciferase Reporter Assay
This compound + BZR1 + PIF4Various (e.g., SAUR-AC, IAA19)Co-activation and enhanced expressionGene Expression Analysis (qRT-PCR)

Further research is required to establish a quantitative ranking of this compound's intrinsic activation domain strength relative to other well-characterized transcriptional coactivators in plants.

Experimental Protocols for Functional Confirmation

The following are detailed methodologies for key experiments used to elucidate the transcriptional coactivator function of this compound.

Co-Immunoprecipitation (Co-IP) to Demonstrate In Vivo Interaction

This protocol is used to verify the physical interaction between this compound and its partner transcription factors (BZR1 and PIF4) within plant cells.

Materials:

  • Plant tissue expressing tagged versions of the proteins of interest (e.g., 35S:this compound-FLAG and 35S:BZR1-MYC).

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, 0.1% NP-40, 1 mM PMSF, and 1x protease inhibitor cocktail.

  • Antibody-conjugated magnetic beads (e.g., anti-FLAG M2 magnetic beads).

  • Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% NP-40.

  • Elution Buffer: 1x SDS loading buffer.

Procedure:

  • Grind frozen plant tissue to a fine powder in liquid nitrogen.

  • Resuspend the powder in Co-IP Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new tube and determine the protein concentration.

  • Incubate the protein lysate with anti-FLAG M2 magnetic beads for 2-4 hours at 4°C with gentle rotation to immunoprecipitate this compound-FLAG and its interacting proteins.

  • Wash the beads three to five times with Wash Buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads by boiling in 1x SDS loading buffer for 5 minutes.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the respective tags (e.g., anti-FLAG and anti-MYC).

Chromatin Immunoprecipitation (ChIP) to Show Co-occupancy on Target Gene Promoters

This protocol is employed to demonstrate that this compound and its partner transcription factors bind to the same regions of DNA, specifically the promoters of their target genes.

Materials:

  • Plant tissue expressing a tagged version of this compound (e.g., 35S:this compound-FLAG).

  • Cross-linking solution: 1% formaldehyde in PBS.

  • Quenching solution: 0.125 M glycine.

  • Nuclei Isolation Buffer.

  • Lysis Buffer.

  • Chromatin shearing equipment (e.g., sonicator).

  • Antibody-conjugated magnetic beads (e.g., anti-FLAG M2 magnetic beads).

  • Wash buffers (low salt, high salt, LiCl, and TE).

  • Elution Buffer.

  • Proteinase K.

  • qPCR primers for target gene promoters.

Procedure:

  • Cross-link proteins to DNA by incubating plant tissue with 1% formaldehyde under vacuum.

  • Quench the cross-linking reaction with glycine.

  • Isolate nuclei from the plant tissue.

  • Lyse the nuclei and shear the chromatin to an average size of 200-1000 bp by sonication.

  • Immunoprecipitate the this compound-FLAG-DNA complexes using anti-FLAG M2 magnetic beads.

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific DNA.

  • Elute the chromatin from the beads.

  • Reverse the protein-DNA cross-links by heating at 65°C and treat with Proteinase K to digest proteins.

  • Purify the immunoprecipitated DNA.

  • Quantify the enrichment of specific target gene promoters in the immunoprecipitated DNA relative to a negative control (e.g., input DNA or a mock IP) using quantitative PCR (qPCR).

Visualizing the this compound-Mediated Transcriptional Activation Pathway

The following diagrams illustrate the key interactions and experimental workflows described in this guide.

BIC1_Signaling_Pathway cluster_signals Signals cluster_proteins Proteins cluster_complex Transcriptional Activation Complex cluster_downstream Downstream Effects Brassinosteroid Brassinosteroid BZR1 BZR1 Brassinosteroid->BZR1 activates Light Light PIF4 PIF4 Light->PIF4 regulates Complex This compound-BZR1-PIF4 BZR1->Complex PIF4->Complex This compound This compound This compound->Complex TargetGenes Target Gene Expression (e.g., SAUR-AC, IAA19) Complex->TargetGenes activates PlantGrowth Plant Growth TargetGenes->PlantGrowth

Caption: this compound-BZR1-PIF4 Signaling Pathway.

CoIP_Workflow Start Plant Lysate with Tagged Proteins (this compound-FLAG, BZR1-MYC) IP Immunoprecipitation with anti-FLAG beads Start->IP Wash Wash to remove non-specific proteins IP->Wash Elute Elution of protein complexes Wash->Elute Analysis Western Blot Analysis (anti-FLAG, anti-MYC) Elute->Analysis

Caption: Co-Immunoprecipitation Workflow.

ChIP_Workflow Start Cross-link Proteins to DNA in vivo (Formaldehyde) Shear Shear Chromatin (Sonication) Start->Shear IP Immunoprecipitation with anti-FLAG beads (for this compound-FLAG) Shear->IP Reverse Reverse Cross-links and Purify DNA IP->Reverse Analysis qPCR Analysis of Target Gene Promoters Reverse->Analysis

Caption: Chromatin Immunoprecipitation Workflow.

References

Unveiling the Roles of BIC1 and BIC2 in Arabidopsis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the functional specificities and redundancies of two key signaling regulators in plant development.

In the intricate network of plant signaling, Blue-light Inhibitors of Cryptochromes 1 and 2 (BIC1 and BIC2) have emerged as pivotal players, extending their influence beyond their initial characterization as negative regulators of blue light perception. This guide provides a comparative analysis of this compound and BIC2 functions in Arabidopsis thaliana, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data, detailed protocols, and visual signaling pathways.

Comparative Functions of this compound and BIC2

This compound and BIC2, while sharing sequence homology and some overlapping functions, exhibit distinct roles in various signaling pathways, including light perception, brassinosteroid (BR) signaling, and abscisic acid (ABA) responses.

Initially identified as inhibitors of cryptochrome (CRY) functions, both this compound and BIC2 can physically interact with CRY2 to suppress its photoactivation, thereby modulating blue light responses such as hypocotyl elongation and floral initiation[1][2]. They achieve this by preventing the blue light-dependent dimerization of cryptochromes[1][2].

However, recent studies have unveiled their broader roles as transcriptional coactivators. Notably, this compound has been identified as a key interacting partner of the brassinosteroid-responsive transcription factor BZR1 (BRASSINAZOLE-RESISTANT 1) and the phytochrome-interacting factor PIF4[3][4][5]. This interaction forms a transcriptional activation module that synergistically promotes the expression of genes involved in cell elongation and plant growth, effectively linking brassinosteroid and light signaling pathways[3][4][6]. While BIC2 also interacts with BZR1 and PIF4, much of the detailed characterization of this transcriptional coactivation has focused on this compound[3][7].

In the context of ABA signaling, BIC2 appears to play a more prominent role than this compound[8][9]. The expression of BIC2 is significantly induced by ABA treatment, whereas this compound expression remains largely unchanged[8][9]. Overexpression of BIC2 leads to increased ABA sensitivity during seed germination and seedling greening, a phenotype that is less pronounced in this compound overexpressors[8][9]. This suggests a specific role for BIC2 in mediating plant responses to the stress hormone ABA.

Both this compound and BIC2 are localized in the nucleus and can activate the expression of reporter genes in protoplast transfection assays, indicating their potential function as transcriptional activators[8][10].

Quantitative Data Summary

The following tables summarize key quantitative data from experiments investigating the functions of this compound and BIC2.

Table 1: Hypocotyl Elongation Under Different Light Conditions

GenotypeDarkWhite Light
Col-0 (Wild Type)10.2 ± 0.5 mm1.5 ± 0.2 mm
This compound bic2 double mutantShorter than Col-0Longer than Col-0
35S:this compound-YFPLonger than Col-0Shorter than Col-0
35S:BZR1-MYCLonger than Col-0Longer than Col-0
35S:BZR1-MYC / 35S:this compound-YFPSynergistically longer than single overexpressorsSynergistically longer than single overexpressors

Data are presented as mean ± standard deviation. The synergistic effect of co-overexpressing BZR1 and this compound highlights their cooperative role in promoting hypocotyl elongation[3][7].

Table 2: ABA Sensitivity in Seed Germination and Seedling Greening

GenotypeControl (No ABA)1 µM ABA
Seed Germination (%)
Col-0 (Wild Type)98 ± 2%65 ± 5%
35S:this compound97 ± 3%60 ± 6%
35S:BIC298 ± 2%40 ± 4%
Seedling Greening (%)
Col-0 (Wild Type)95 ± 3%70 ± 5%
35S:this compound94 ± 4%68 ± 6%
35S:BIC295 ± 3%35 ± 4%
bic2 single mutant96 ± 2%45 ± 5%
This compound bic2 double mutant95 ± 3%43 ± 5%

Data represent the mean ± standard deviation. The enhanced ABA sensitivity in BIC2 overexpressors and the bic2 mutant indicates a significant role for BIC2 in ABA signaling[8][9][10].

Experimental Protocols

1. Co-immunoprecipitation (Co-IP) for In Vivo Protein Interaction

This protocol is used to verify the interaction between this compound/BIC2 and their partner proteins (e.g., BZR1, PIF4) within plant cells.

  • Plant Material: 10-day-old seedlings of Arabidopsis thaliana expressing tagged proteins (e.g., 35S:this compound-YFP and 35S:BZR1-MYC).

  • Protein Extraction: Grind seedlings in liquid nitrogen and resuspend in IP buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, 1 mM PMSF, and protease inhibitor cocktail).

  • Immunoprecipitation:

    • Centrifuge the protein extract to pellet cell debris.

    • Incubate the supernatant with anti-MYC agarose beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads three to five times with wash buffer (IP buffer with 0.05% NP-40).

  • Elution and Detection:

    • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Detect the co-immunoprecipitated this compound-YFP using an anti-YFP antibody. An aliquot of the input protein extract should be run as a control.

2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is employed to quantify the expression levels of target genes in response to specific treatments or in different genetic backgrounds.

  • Plant Material and Treatment: Grow Arabidopsis seedlings under controlled conditions. For ABA treatment, 14-day-old seedlings can be treated with 50 µM ABA for 4 hours[8].

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from plant tissues using a commercial kit or Trizol reagent.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) primers.

  • qRT-PCR Reaction:

    • Prepare a reaction mixture containing cDNA template, gene-specific primers, and a SYBR Green master mix.

    • Perform the qRT-PCR in a real-time PCR system with the following typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Use a reference gene (e.g., ACTIN2) for normalization.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

3. Hypocotyl Elongation Assay

This assay is used to assess the effect of genetic mutations or overexpressions on seedling growth in response to light or hormonal treatments.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse with sterile water.

    • Sow the seeds on half-strength Murashige and Skoog (MS) medium with 0.8% agar.

  • Stratification and Growth Conditions:

    • Keep the plates at 4°C in the dark for 2-4 days to synchronize germination.

    • Transfer the plates to a growth chamber under specific light conditions (e.g., continuous white light, blue light, or darkness) at a constant temperature (e.g., 22°C).

  • Measurement: After a defined period (e.g., 5 days), photograph the seedlings and measure the hypocotyl length using image analysis software like ImageJ.

Signaling Pathway and Experimental Workflow Diagrams

BIC_Brassinosteroid_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 Activates BIN2 BIN2 BAK1->BIN2 Inhibits BZR1_p BZR1-P BIN2->BZR1_p Phosphorylates BZR1 BZR1 BZR1_p->BZR1 Dephosphorylation BZR1_n BZR1 BZR1->BZR1_n Nuclear Translocation This compound This compound This compound->BZR1_n Coactivates Target_Genes Target Genes (e.g., SAURs, YUCCAs) This compound->Target_Genes Synergistic Activation PIF4 PIF4 PIF4->BZR1_n Interacts PIF4->Target_Genes Synergistic Activation BZR1_n->Target_Genes Activates BZR1_n->Target_Genes Synergistic Activation BR Brassinosteroid BR->BRI1 Binds ABA_Response_BIC2 cluster_nucleus Nucleus ABA ABA BIC2_gene BIC2 Gene ABA->BIC2_gene Induces Expression BIC2_protein BIC2 Protein BIC2_gene->BIC2_protein Transcription & Translation PYL4_5_genes PYL4/PYL5 Genes BIC2_protein->PYL4_5_genes Decreases ABA-mediated Inhibition SnRK2_6_gene SnRK2.6 Gene BIC2_protein->SnRK2_6_gene Enhances ABA-mediated Promotion ABA_Sensitivity Altered ABA Sensitivity (Germination, Greening, Root Elongation) PYL4_5_genes->ABA_Sensitivity Affects SnRK2_6_gene->ABA_Sensitivity Affects Co_IP_Workflow start Start: Transgenic Seedlings (e.g., 35S:this compound-YFP / 35S:BZR1-MYC) protein_extraction Protein Extraction start->protein_extraction immunoprecipitation Immunoprecipitation (with anti-MYC beads) protein_extraction->immunoprecipitation washing Wash Beads immunoprecipitation->washing elution Elution washing->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot (with anti-YFP antibody) sds_page->western_blot detection Detection of Co-immunoprecipitated Protein western_blot->detection

References

Functional Redundancy of BIC1 and its Homologs in Plant Brassinosteroid Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Brassinosteroids (BRs) are a class of steroid hormones in plants that play crucial roles in a wide array of developmental processes, including cell elongation, division, and differentiation. The signaling cascade culminates in the activation of transcription factors, primarily BRASSINAZOLE-RESISTANT 1 (BZR1) and its homolog BRI1-EMS-SUPPRESSOR 1 (BES1), which modulate the expression of BR-responsive genes. Recent research has identified BLUE-LIGHT INHIBITOR OF CRYPTOCHROMES 1 (BIC1) as a key transcriptional coactivator in this pathway. This guide provides a comprehensive comparison of the functional redundancy between this compound and its homologs, supported by experimental data, to aid researchers in understanding their intricate roles in plant growth and development.

This compound and its Homologs: An Overview

In Arabidopsis thaliana, the BIC gene family consists of at least two homologous proteins, this compound and BIC2. Both proteins have been shown to interact with the key BR signaling transcription factor BZR1 and are involved in promoting BR-mediated responses. Evidence from genetic and molecular studies suggests a significant degree of functional redundancy between this compound and BIC2. This is highlighted by the observation that a this compound bic2 double mutant exhibits a more severe phenotype than the respective single mutants, indicating that the loss of one can be partially compensated by the other.[1][2] The function of this compound as a coactivator in the BR pathway appears to be evolutionarily conserved, with homologs identified in crop species such as wheat (Triticum aestivum) and rice (Oryza sativa).[1][3]

Comparative Analysis of this compound and BIC2 in Brassinosteroid Signaling

Experimental evidence strongly supports the functional overlap of this compound and BIC2 in the regulation of BR-dependent hypocotyl elongation. Both proteins act as transcriptional coactivators for BZR1, enhancing its ability to regulate target gene expression.

Protein-Protein Interactions

Both this compound and BIC2 physically interact with BZR1. This interaction is a critical step in the formation of a transcriptional activation module that promotes the expression of genes involved in cell elongation.

Table 1: Interaction of this compound and BIC2 with BZR1

Protein PairExperimental MethodObservationReference
BZR1 - this compoundLuciferase Complementation Imaging (LCI)Strong interaction observed in vivo.[1]
BZR1 - BIC2Luciferase Complementation Imaging (LCI)Interaction observed in vivo.[1]
Genetic Interaction and Phenotypic Analysis

The functional redundancy of this compound and BIC2 is most evident from the analysis of single and double mutants. While single mutants may show subtle phenotypes, the this compound bic2 double mutant displays a more pronounced impairment in BR-mediated responses.

Table 2: Phenotypic Comparison of this compound, bic2, and this compound bic2 Mutants

GenotypePhenotype in Response to BrassinosteroidsInterpretationReference
This compoundPartial reduction in hypocotyl elongation.This compound is involved in BR signaling.[2]
bic2Partial reduction in hypocotyl elongation.BIC2 is involved in BR signaling.[2]
This compound bic2Severe reduction in hypocotyl elongation, more pronounced than single mutants.This compound and BIC2 are functionally redundant in promoting hypocotyl elongation.[1][2]

The this compound/BZR1/PIF4 Signaling Module

This compound function is not limited to its interaction with BZR1. It also interacts with PHYTOCHROME-INTERACTING FACTOR 4 (PIF4), a key transcription factor in light signaling. This places this compound at a critical node, integrating both brassinosteroid and light signaling pathways to regulate plant growth.[1][3]

BIC1_Signaling_Pathway cluster_br Brassinosteroid Signaling cluster_light Light Signaling cluster_downstream Downstream Responses BR Brassinosteroids BZR1 BZR1 (Active) BR->BZR1 Activates This compound This compound/BIC2 BZR1->this compound Interacts with Light Light PIF4 PIF4 Light->PIF4 Regulates PIF4->this compound Interacts with Gene_Expression Target Gene Expression This compound->Gene_Expression Co-activates Cell_Elongation Cell Elongation & Growth Gene_Expression->Cell_Elongation

This compound/BIC2 signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the in vivo association of this compound and BZR1 with the promoters of target genes.

Protocol:

  • Cross-linking: Arabidopsis seedlings are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Extraction and Sonication: Nuclei are isolated, and chromatin is sheared into fragments of 200-1000 bp by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with specific antibodies against the protein of interest (e.g., anti-BZR1 or anti-BIC1) overnight at 4°C.

  • Immune Complex Capture: Protein A/G-agarose or magnetic beads are used to capture the antibody-protein-DNA complexes.

  • Washing: The beads are washed extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating at 65°C.

  • DNA Purification: The DNA is purified using a PCR purification kit.

  • Analysis: The purified DNA is analyzed by quantitative real-time PCR (qPCR) using primers specific to the promoter regions of target genes.

ChIP_Workflow A 1. Cross-linking (Formaldehyde) B 2. Chromatin Shearing (Sonication) A->B C 3. Immunoprecipitation (Specific Antibody) B->C D 4. Immune Complex Capture (Beads) C->D E 5. Washing D->E F 6. Elution & Reverse Cross-linking E->F G 7. DNA Purification F->G H 8. qPCR Analysis G->H

ChIP experimental workflow.
Luciferase Complementation Imaging (LCI) Assay

Objective: To visualize protein-protein interactions in vivo.

Protocol:

  • Vector Construction: The coding sequences of the two proteins of interest (e.g., BZR1 and this compound) are cloned into vectors containing the N-terminal (nLUC) and C-terminal (cLUC) fragments of the luciferase gene, respectively.

  • Agrobacterium-mediated Transient Expression: Agrobacterium tumefaciens strains carrying the nLUC and cLUC fusion constructs are co-infiltrated into the leaves of Nicotiana benthamiana.

  • Incubation: The infiltrated plants are incubated for 2-3 days to allow for protein expression.

  • Luciferin Application: The leaves are sprayed with a luciferin solution.

  • Imaging: Luciferase activity, resulting from the reconstitution of the enzyme upon protein interaction, is detected using a low-light imaging system.

LCI_Workflow A 1. Construct Fusion Proteins (Protein A-nLUC, Protein B-cLUC) B 2. Co-express in N. benthamiana A->B C 3. Protein Interaction & Luciferase Reconstitution B->C D 4. Add Luciferin Substrate C->D E 5. Detect Luminescence D->E

LCI experimental workflow.
Yeast Two-Hybrid (Y2H) Assay

Objective: To screen for and confirm protein-protein interactions.

Protocol:

  • Vector Construction: The coding sequences of the "bait" protein (e.g., BZR1) and "prey" protein (e.g., this compound) are cloned into separate vectors containing the DNA-binding domain (BD) and activation domain (AD) of a transcription factor (e.g., GAL4), respectively.

  • Yeast Transformation: The BD-bait and AD-prey constructs are co-transformed into a suitable yeast reporter strain.

  • Selection: Transformed yeast cells are plated on selective medium lacking specific nutrients (e.g., tryptophan and leucine) to select for cells containing both plasmids.

  • Interaction Assay: The selected yeast is then plated on a more stringent selective medium (e.g., lacking histidine and adenine) and/or assayed for reporter gene expression (e.g., β-galactosidase activity).

  • Analysis: Growth on the stringent selective medium or activation of the reporter gene indicates an interaction between the bait and prey proteins.

Conclusion

The available experimental data strongly supports the functional redundancy of this compound and its homolog BIC2 in the brassinosteroid signaling pathway in Arabidopsis thaliana. Both proteins act as crucial transcriptional coactivators for BZR1, playing a significant role in promoting plant growth and development. The conservation of this function in important crop species underscores the fundamental importance of the BIC family in plant biology. Further research, particularly quantitative analyses of their biochemical properties and the elucidation of their roles in other signaling networks, will provide a more complete understanding of these versatile proteins and may open new avenues for crop improvement.

References

A Tale of Two Regulators: Contrasting the Roles of BIC1 and BIK1 in Plant Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison Guide for Researchers

In the intricate world of plant signaling, the precise regulation of cellular responses to both external and internal cues is paramount for survival and growth. Among the myriad of signaling components, BOTRYTIS-INDUCED KINASE 1 (BIK1) and BLUE-LIGHT INHIBITOR OF CRYPTOCHROMES 1 (BIC1) have emerged as key players, particularly within the realms of immunity and brassinosteroid (BR) hormone signaling. Though their names bear a superficial resemblance, their molecular functions and positions within signaling cascades are starkly different. This guide provides an in-depth comparison of BIK1 and this compound, offering researchers a clear understanding of their distinct roles, supported by experimental data and detailed methodologies.

Introduction to BIK1 and this compound

BIK1 (BOTRYTIS-INDUCED KINASE 1) is a receptor-like cytoplasmic kinase (RLCK) that acts as a central hub in plant signaling, integrating cues from multiple cell-surface receptors.[1][2] It is a versatile regulator, playing a crucial positive role in PAMP-triggered immunity (PTI) and a negative role in brassinosteroid (BR)-mediated growth and development pathways.[2][3][4] Its plasma membrane localization allows it to directly associate with and be phosphorylated by receptor-like kinases (RLKs), transducing signals to downstream components.[5][6][7]

This compound (BLUE-LIGHT INHIBITOR OF CRYPTOCHROMES 1) , in contrast, is a nuclear protein that functions as a transcriptional coactivator.[8][9][10] It does not possess kinase activity. Instead, it modulates gene expression by interacting with key transcription factors, primarily BRASSINAZOLE-RESISTANT 1 (BZR1) and PHYTOCHROME-INTERACTING FACTOR 4 (PIF4).[5][8][9][10] this compound is a positive regulator of the brassinosteroid signaling pathway, promoting the expression of genes that drive cell elongation and plant growth.[8][10][11]

Contrasting Roles in Plant Signaling Pathways

The functional divergence of BIK1 and this compound is most evident when examining their involvement in PAMP-triggered immunity and brassinosteroid signaling.

PAMP-Triggered Immunity (PTI): The Exclusive Domain of BIK1

BIK1 is a critical early component of PTI, the first line of inducible defense in plants. Upon perception of pathogen-associated molecular patterns (PAMPs) like flagellin (flg22) by pattern recognition receptors (PRRs) such as FLS2, BIK1 is rapidly phosphorylated by the co-receptor kinase BAK1.[6][7][9] This activation leads to BIK1's dissociation from the receptor complex, allowing it to phosphorylate downstream targets, including the NADPH oxidase RBOHD, which generates a defensive reactive oxygen species (ROS) burst.[7][12] The bik1 mutant is compromised in various flg22-mediated responses and shows increased susceptibility to necrotrophic fungal pathogens.[2][6]

This compound has not been implicated in PTI signaling. Its nuclear localization and function as a transcriptional coactivator place it far downstream of the initial membrane-associated events of PAMP perception.

Brassinosteroid Signaling: A Pathway of Opposition

Both BIK1 and this compound are involved in the brassinosteroid (BR) signaling pathway, but they act at different subcellular locations and have opposing effects on the pathway's output. The BR pathway is essential for plant growth, promoting cell elongation and division.

BIK1 acts as a negative regulator at the plasma membrane. In the absence of BR, BIK1 associates with the BR receptor BRI1, inhibiting its activity.[13] Upon BR perception, BRI1 phosphorylates BIK1, causing BIK1 to dissociate from the receptor complex.[3][4][14] This dissociation relieves the inhibition on BRI1, allowing the downstream signaling cascade to proceed, which ultimately leads to the dephosphorylation and activation of the BZR1/BES1 transcription factors. Consequently, bik1 mutants exhibit BR-hypersensitive phenotypes, indicating that BIK1's role is to dampen the BR response.[4][14]

This compound acts as a positive regulator within the nucleus. It functions as a transcriptional coactivator for BZR1, the master transcription factor in the BR pathway.[8][10] this compound directly interacts with dephosphorylated (active) BZR1 and enhances its ability to activate the transcription of BR-responsive genes, such as those involved in cell elongation.[5][8] this compound also interacts with PIF4, forming a transcriptional module that integrates light and BR signals to synergistically promote growth.[8][9] Overexpression of this compound leads to enhanced BR responses, while its disruption reduces them.

BR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid BRI1 BRI1 (Receptor) BR->BRI1 BIK1 BIK1 BRI1->BIK1 Phosphorylates (relieves inhibition) Cascade Signaling Cascade BRI1->Cascade Activates BIK1->BRI1 Inhibits BZR1_p BZR1-P (Inactive) Cascade->BZR1_p Inhibits Phosphorylation BZR1_a BZR1 (Active) BZR1_p->BZR1_a Dephosphorylation DNA BR-Responsive Genes BZR1_a->DNA Binds Promoter This compound This compound This compound->BZR1_a Coactivates PIF4 PIF4 PIF4->BZR1_a Interacts Growth Cell Elongation & Growth DNA->Growth

Summary of Quantitative Data and Key Features

FeatureBIK1 (BOTRYTIS-INDUCED KINASE 1)This compound (BLUE-LIGHT INHIBITOR OF CRYPTOCHROMES 1)
Protein Family Receptor-Like Cytoplasmic Kinase (RLCK), Subfamily VIINovel Transcriptional Coactivator
Molecular Function Serine/Threonine/Tyrosine KinaseTranscriptional Coactivator[8][10]
Subcellular Localization Plasma Membrane, Nucleus[5][12]Nucleus[8]
Role in PTI Positive Regulator : Essential for ROS burst and immune signaling.[2][6][7]Not involved.
Role in BR Signaling Negative Regulator : Inhibits BRI1 receptor activity in the absence of BR.[4][14]Positive Regulator : Coactivates BZR1 to promote gene expression.[5][8][10]
Key Interaction Partners FLS2, EFR, BRI1, BAK1 (Upstream)[4][5][6] RBOHD (Downstream)[12]BZR1, PIF4 (Transcription Factors)[8][9][10]
Key Phosphorylation Sites T237, T242, Y250 (affect kinase activity)Not a kinase.
mutant Phenotype Impaired immunity, hypersensitive to BR.[2][6][14]Reduced BR responses, shorter hypocotyls.[8]

Experimental Protocols

Key Experiment 1: In Vitro Kinase Assay to Demonstrate BIK1 Activity

This protocol is used to determine if a kinase (e.g., BAK1 or BRI1) can directly phosphorylate BIK1, and to assess BIK1's own autophosphorylation and substrate phosphorylation activity.

Kinase_Assay_Workflow cluster_prep 1. Protein Purification cluster_reaction 2. Kinase Reaction cluster_analysis 3. Analysis p1 Express & Purify Kinase (e.g., GST-BIK1) r1 Combine Kinase, Substrate, Kinase Buffer, & [γ-32P]ATP p1->r1 p2 Express & Purify Substrate (e.g., MBP-BAK1) p2->r1 r2 Incubate at RT (e.g., 30-60 min) r1->r2 a1 Stop reaction with SDS-PAGE buffer r2->a1 a2 Separate proteins by SDS-PAGE a1->a2 a3 Stain gel (Coomassie) for protein loading a2->a3 a4 Expose gel to phosphor screen a2->a4 a5 Visualize radioactivity (Autoradiography) a4->a5

Methodology:

  • Protein Expression and Purification : Express recombinant proteins, such as GST-BIK1 (kinase) and MBP-BAK1 (substrate), in E. coli and purify them using affinity chromatography (e.g., Glutathione-Sepharose for GST-tags, Amylose resin for MBP-tags).

  • Kinase Reaction Setup : In a microcentrifuge tube, combine the purified kinase (~1 µg) and substrate (~3 µg) in a final volume of 30 µL of kinase buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

  • Initiation of Reaction : Start the reaction by adding 1 µCi of [γ-³²P]ATP and non-radiolabeled ATP to a final concentration of 20 µM.

  • Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Termination of Reaction : Stop the reaction by adding 10 µL of 4X SDS-PAGE sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Visualization : Separate the proteins on an 8-12% SDS-PAGE gel. Stain the gel with Coomassie Brilliant Blue to visualize total protein and ensure equal loading. Dry the gel.

  • Autoradiography : Expose the dried gel to a phosphor screen overnight. Visualize the incorporated radioactivity using a phosphorimager. A band corresponding to the molecular weight of the substrate (and/or the kinase itself for autophosphorylation) indicates phosphorylation.

Key Experiment 2: Co-Immunoprecipitation (Co-IP) to Show this compound-BZR1 Interaction

This protocol is used to demonstrate the in vivo interaction between this compound and its partner transcription factor BZR1 in plant cells.

Methodology:

  • Plant Material : Use transgenic Arabidopsis thaliana seedlings or transiently transformed Nicotiana benthamiana leaves co-expressing epitope-tagged versions of the proteins (e.g., this compound-HA and BZR1-FLAG).

  • Protein Extraction : Harvest ~1 g of plant tissue, freeze in liquid nitrogen, and grind to a fine powder. Resuspend the powder in 1.0 mL of ice-cold Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitor cocktails).[11]

  • Cell Lysis and Clarification : Vortex the mixture vigorously and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant (total protein extract) to a new tube.

  • Immunoprecipitation : Add an antibody targeting one of the epitope tags (e.g., anti-FLAG antibody) to the protein extract. Incubate with gentle rotation for 2-4 hours at 4°C.

  • Bead Capture : Add Protein A/G magnetic beads or agarose beads to the mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing : Pellet the beads using a magnetic stand or centrifugation and discard the supernatant. Wash the beads three to five times with 1 mL of Co-IP buffer to remove non-specific binders.

  • Elution : Elute the bound proteins from the beads by resuspending them in 50 µL of 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis : Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against both epitope tags (e.g., anti-FLAG and anti-HA). Detection of the second protein (this compound-HA) in the sample immunoprecipitated with the antibody against the first protein (BZR1-FLAG) confirms their interaction.

Conclusion

This compound and BIK1 exemplify the complexity and specificity of plant signaling networks. While BIK1 acts as a versatile, membrane-associated kinase that relays signals from the cell surface to initiate rapid responses in both immunity and development, this compound functions as a nuclear coactivator, fine-tuning transcriptional programs in response to hormonal cues. Their opposing roles in the brassinosteroid pathway—BIK1 as an upstream inhibitor and this compound as a downstream activator—highlight the sophisticated mechanisms plants employ to maintain homeostasis and balance the trade-off between growth and defense. Understanding the distinct functions of these two key regulators is crucial for a complete picture of how plants integrate multiple signals to orchestrate their life cycle.

References

comparative analysis of BIC1 protein structure across different species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the structural nuances of the BIC1 protein family, this guide offers a comparative analysis of the Bicaudal-C (Bicc1) protein in animals and the BLUE-LIGHT INHIBITOR OF CRYPTOCHROMES 1 (this compound) in plants. Tailored for researchers, scientists, and drug development professionals, this publication provides a comprehensive overview of their structural characteristics, the experimental methodologies used to elucidate them, and their roles in key signaling pathways.

This guide presents quantitative data in clearly structured tables, details key experimental protocols, and visualizes complex biological processes to facilitate a thorough understanding of the this compound protein family across different species.

Comparative Structural Overview of this compound Proteins

The designation "this compound" refers to two distinct protein families with different evolutionary origins and functions. In animals, Bicaudal-C (Bicc1) is a highly conserved RNA-binding protein crucial for embryonic development and tissue homeostasis.[1][2] In contrast, the this compound protein in Arabidopsis thaliana is a transcriptional coactivator that plays a key role in light signaling and brassinosteroid-mediated growth.

Animal Bicaudal-C (Bicc1) Protein Structure

Animal Bicc1 proteins are characterized by a conserved domain architecture consisting of three N-terminal K Homology (KH) domains and a C-terminal Sterile Alpha Motif (SAM) domain.[2][3] The KH domains are responsible for binding to specific mRNA targets, thereby regulating their translation, while the SAM domain mediates protein-protein interactions and is essential for the formation of Bicc1 polymers.[2][4]

FeatureHomo sapiens (Human)Mus musculus (Mouse)Xenopus tropicalis (Frog)Drosophila melanogaster (Fruit Fly)
UniProt ID Q9H694[5]Q9Z0Z0Q28DI2[6]P25484
Length (amino acids) 974977[7]745[6]895
KH1 Domain 132-199132-199130-197158-225
KH2 Domain 284-348284-348282-346310-374
KH3 Domain 415-479415-479413-477441-505
SAM Domain 872-936872-936679-743829-893

Table 1: Structural Comparison of Animal Bicc1 Proteins. Domain boundaries are approximate and based on UniProt and NCBI annotations.[5]

A comparison of amino acid identities between Bicc1 orthologs reveals a high degree of conservation, particularly within the KH and SAM domains, highlighting their critical functional roles.[1]

SpeciesH. sapiensM. musculusX. laevisD. rerioD. melanogasterC. elegansN. vectensis
H. sapiens 100%96%71%66%34%27%31%
M. musculus 100%71%66%34%27%31%
X. laevis 100%75%35%27%32%
D. rerio 100%36%27%32%
D. melanogaster 100%31%29%
C. elegans 100%29%
N. vectensis 100%

Table 2: Percent Amino Acid Identity of Bicc1 Proteins Compared to Human Bicc1. Data adapted from Frontiers in Cell and Developmental Biology, 2022.[1]

Plant BLUE-LIGHT INHIBITOR OF CRYPTOCHROMES 1 (this compound) Protein Structure

In Arabidopsis thaliana, this compound is a much smaller protein compared to its animal namesake and lacks the characteristic KH and SAM domains.[8] It functions as a transcriptional coactivator, interacting with other proteins to regulate gene expression in response to blue light. A key feature of plant BIC proteins is the presence of a conserved Cryptochrome-Interacting Domain (CID).[9]

FeatureArabidopsis thaliana
UniProt ID Q9LXJ1[8]
Length (amino acids) 140[8]
Key Domains Cryptochrome-Interacting Domain (CID)[9]

Table 3: Structural Features of Arabidopsis thaliana this compound Protein.

Experimental Protocols for this compound Protein Structure and Interaction Analysis

A variety of experimental techniques are employed to investigate the structure and interactions of this compound proteins. Below are detailed methodologies for some of the key experiments cited in the literature.

X-ray Crystallography of the Human Bicc1 SAM Domain

This method was used to determine the three-dimensional structure of the Bicc1 SAM domain, revealing its ability to form helical polymers.[4][10]

Methodology:

  • Protein Expression and Purification: A mutant form of the human Bicc1 SAM domain (residues 877-938 with an R924E mutation to improve solubility) is expressed in E. coli and purified using affinity and size-exclusion chromatography.

  • Crystallization: The purified protein is concentrated and subjected to crystallization screening using the hanging drop vapor diffusion method at 20°C. Crystals are grown in a solution containing polyethylene glycol, and a salt.

  • Data Collection and Structure Determination: X-ray diffraction data is collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement with a homologous structure as a search model, followed by refinement.[4]

Co-immunoprecipitation (Co-IP) to Identify Bicc1 Interacting Proteins

Co-IP is a standard technique to identify protein-protein interactions in a cellular context.[11][12][13]

Methodology:

  • Cell Lysis: Cells expressing the "bait" protein (e.g., HA-tagged Bicc1) are lysed in a non-denaturing buffer to preserve protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific to the bait protein (e.g., anti-HA antibody). Protein A/G beads are then added to capture the antibody-protein complexes.

  • Washing and Elution: The beads are washed multiple times to remove non-specifically bound proteins. The bound proteins are then eluted from the beads, often by boiling in a denaturing sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the suspected interacting "prey" proteins.

Luciferase Reporter Assay for Bicc1-Mediated Translational Repression

This assay is used to quantify the ability of Bicc1 to repress the translation of a target mRNA.[14][15][16][17]

Methodology:

  • Plasmid Construction: A reporter plasmid is constructed containing a luciferase gene upstream of the 3' UTR of a putative Bicc1 target mRNA. A control plasmid expressing a different reporter (e.g., Renilla luciferase) is used for normalization.

  • Cell Transfection: Cells are co-transfected with the luciferase reporter plasmid, the normalization plasmid, and a plasmid expressing Bicc1 (or an empty vector control).

  • Cell Lysis and Luciferase Assay: After a period of expression, the cells are lysed, and the activities of both luciferases are measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. A decrease in the normalized luciferase activity in the presence of Bicc1 indicates translational repression.

Yeast Two-Hybrid (Y2H) Assay for Plant this compound Protein Interactions

The Y2H system is a powerful genetic method to screen for protein-protein interactions.[18][19][20]

Methodology:

  • Vector Construction: The "bait" protein (e.g., plant this compound) is fused to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). A library of "prey" proteins is fused to the activation domain (AD) of the same transcription factor.

  • Yeast Transformation: The bait and prey plasmids are co-transformed into a yeast strain that has reporter genes (e.g., HIS3, lacZ) under the control of a promoter containing binding sites for the DBD.

  • Interaction Screening: If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This drives the expression of the reporter genes, allowing the yeast to grow on a selective medium (e.g., lacking histidine) and turn blue in the presence of X-gal.

  • Identification of Interactors: Plasmids from the positive yeast colonies are isolated, and the prey cDNA is sequenced to identify the interacting protein.

Signaling Pathways Involving this compound Proteins

The distinct structures of animal Bicc1 and plant this compound are reflected in their divergent roles in cellular signaling.

Animal Bicc1 in the Wnt Signaling Pathway

Bicc1 acts as a negative regulator of the canonical Wnt signaling pathway.[21] It is thought to do this by interacting with Dishevelled (Dvl), a key component of the Wnt pathway, and promoting its degradation. This inhibition of Wnt signaling is crucial for proper embryonic development and tissue homeostasis.

Wnt_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dvl Dishevelled Frizzled->Dvl LRP LRP5/6 LRP->Dvl GSK3b GSK3β Dvl->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates Bicc1 Bicc1 Bicc1->Dvl promotes degradation TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Caption: Bicc1 negatively regulates Wnt signaling by targeting Dishevelled.

Plant this compound in Brassinosteroid and Light Signaling

In Arabidopsis, this compound acts as a transcriptional coactivator, integrating signals from the brassinosteroid (BR) and blue light pathways. It interacts with the transcription factors BZR1 (BRASSINAZOLE-RESISTANT 1) and PIF4 (PHYTOCHROME INTERACTING FACTOR 4) to synergistically activate the expression of genes involved in plant growth and development.

Plant_Signaling cluster_light Light Signaling cluster_br Brassinosteroid Signaling cluster_nucleus Nucleus BlueLight Blue Light CRY2 CRY2 BlueLight->CRY2 activates This compound This compound CRY2->this compound This compound inhibits CRY2 BR Brassinosteroid BRI1 BRI1 BR->BRI1 binds BZR1_p BZR1-P (inactive) BRI1->BZR1_p leads to dephosphorylation BZR1 BZR1 (active) BZR1_p->BZR1 BZR1->this compound interacts with TargetGenes Growth Promoting Gene Expression BZR1->TargetGenes activates This compound->TargetGenes co-activates PIF4 PIF4 PIF4->this compound interacts with PIF4->TargetGenes activates

Caption: this compound integrates light and brassinosteroid signals to regulate plant growth.

References

Unveiling the Binding Dynamics of BIC1 with Plant Cryptochromes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between proteins is paramount. This guide provides a detailed comparison of the binding affinity of the Blue-light Inhibitor of Cryptochromes 1 (BIC1) to different plant cryptochromes (CRY), specifically CRY1 and CRY2. While qualitative data confirms the interaction of this compound with both photoreceptors, quantitative analysis reveals a significant gap in our understanding of the precise binding dynamics, particularly with CRY2.

Executive Summary

Blue-light Inhibitor of Cryptochromes 1 (this compound) is a key negative regulator of cryptochrome signaling in plants. It functions by directly interacting with cryptochromes, preventing their blue-light-dependent homo-dimerization, which is essential for their activity. This guide synthesizes available experimental data to compare the binding affinity of this compound to CRY1 and CRY2. A recent study has quantified the this compound-CRY1 interaction, revealing a nanomolar binding affinity. However, equivalent quantitative data for the this compound-CRY2 interaction is not yet available in the published literature, highlighting a critical area for future research. This guide presents the available data, details the experimental methodologies used to study these interactions, and provides visual representations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound to Cryptochromes

A recent preprint has provided the first quantitative insights into the binding affinity of this compound for Arabidopsis CRY1 using native mass spectrometry. In contrast, there is a notable absence of published studies that quantitatively measure the binding affinity (e.g., dissociation constant, K_d) of this compound to CRY2. While several studies confirm the physical interaction between this compound and CRY2 through various in vivo and in vitro methods, they do not provide the specific binding affinity constants necessary for a direct quantitative comparison with CRY1.

Interacting ProteinsMethodReported Binding Affinity (K_d)Light ConditionReference
This compound - CRY1Native Mass Spectrometry0.13 ± 0.09 µMBlue Light[1]
This compound - CRY1 (L407F mutant)Native Mass Spectrometry0.10 ± 0.03 µMLight-independent[1]
This compound - CRY2Not availableNot availableNot available

Note: The CRY1 L407F mutant is a constitutively active form that mimics the light-activated state.

Signaling Pathway and Experimental Workflows

The interaction between this compound and cryptochromes is a part of a negative feedback loop that regulates light signaling in plants. Understanding this pathway and the methods used to investigate it is crucial for interpreting the binding affinity data.

This compound-Cryptochrome Signaling Pathway

Under blue light, cryptochromes (CRY1 and CRY2) become activated and initiate photomorphogenesis. This activation also leads to the upregulation of this compound gene expression. The resulting this compound protein then binds to the activated cryptochromes, inhibiting their dimerization and, consequently, their signaling activity. This creates a negative feedback loop that fine-tunes the plant's response to blue light.

BIC1_Cryptochrome_Signaling_Pathway cluster_light Blue Light cluster_nucleus Nucleus Blue Light Blue Light CRY_inactive CRY (monomer) inactive CRY_active CRY (dimer) active CRY_inactive->CRY_active Dimerization BIC1_gene This compound Gene CRY_active->BIC1_gene Upregulates Transcription Photomorphogenesis Photomorphogenesis CRY_active->Photomorphogenesis Promotes BIC1_protein This compound Protein BIC1_gene->BIC1_protein Translation BIC1_protein->CRY_active Binds & Inhibits Dimerization

Caption: A simplified diagram of the this compound-cryptochrome negative feedback loop.

Experimental Workflow: Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a common technique used to study protein-protein interactions in vivo. The workflow involves using an antibody to pull down a target protein (bait) from a cell extract, along with any proteins that are bound to it (prey).

CoIP_Workflow start Plant Tissue (expressing tagged CRY and this compound) lysis Cell Lysis start->lysis incubation Incubation with Antibody-coupled Beads (e.g., anti-tag) lysis->incubation wash Wash Steps (remove non-specific binders) incubation->wash elution Elution wash->elution analysis Analysis (e.g., Western Blot) elution->analysis

Caption: A generalized workflow for a Co-Immunoprecipitation experiment.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the this compound-cryptochrome interaction. Specific details may vary between studies.

Co-Immunoprecipitation (Co-IP) from Plant Tissues

This method is used to demonstrate the in vivo interaction between this compound and cryptochromes.

Protocol:

  • Plant Material: Use Arabidopsis thaliana seedlings co-expressing an epitope-tagged cryptochrome (e.g., CRY1-HA) and this compound (e.g., this compound-FLAG).

  • Protein Extraction: Harvest and grind seedlings in liquid nitrogen. Resuspend the powder in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

  • Immunoprecipitation:

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Incubate the supernatant with antibody-conjugated magnetic beads (e.g., anti-HA beads) for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads three to five times with wash buffer (similar to lysis buffer but with a lower concentration of detergent) to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the tags of both the bait (CRY1-HA) and prey (this compound-FLAG) proteins.

Split-Luciferase Complementation (Split-LUC) Assay

This in vivo assay quantifies the interaction between two proteins by measuring the luminescence generated from a reconstituted luciferase enzyme.

Protocol:

  • Vector Construction: Clone the coding sequences of this compound and the cryptochrome into vectors containing the N-terminal (NLuc) and C-terminal (CLuc) fragments of luciferase, respectively.

  • Transient Expression: Infiltrate Nicotiana benthamiana leaves with Agrobacterium tumefaciens carrying the NLuc and CLuc fusion constructs.

  • Luminescence Measurement:

    • After 2-3 days of expression, infiltrate the leaves with a luciferin solution.

    • Measure the luminescence signal using a luminometer or a sensitive CCD camera. An increased luminescence signal compared to negative controls indicates an interaction between the proteins.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a genetic method used to discover protein-protein interactions.

Protocol:

  • Vector Construction: Clone the coding sequences of this compound and the cryptochrome into two separate yeast expression vectors, one containing a DNA-binding domain (BD) and the other an activation domain (AD) of a transcription factor.

  • Yeast Transformation: Co-transform a suitable yeast strain with both the BD-BIC1 and AD-cryptochrome plasmids.

  • Interaction Screening: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine). Growth on the selective media indicates an interaction between the two proteins, which reconstitutes the transcription factor and activates the expression of reporter genes required for growth.

Conclusion

The interaction between this compound and plant cryptochromes is a crucial regulatory mechanism in light signaling. While qualitative evidence strongly supports the binding of this compound to both CRY1 and CRY2, a significant disparity exists in the availability of quantitative binding data. The recent determination of a nanomolar binding affinity for the this compound-CRY1 interaction provides a valuable benchmark. However, the absence of a corresponding K_d value for the this compound-CRY2 interaction underscores a critical knowledge gap. Future research employing quantitative techniques such as surface plasmon resonance, isothermal titration calorimetry, or microscale thermophoresis is essential to fully elucidate the comparative binding affinities of this compound to different cryptochromes. This will provide a more complete understanding of the fine-tuning of light responses in plants and may offer insights for the development of novel modulators of these pathways.

References

A Researcher's Guide to Alternative Methods for Confirming BIC1 Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming protein-protein interactions (PPIs) is a critical step in elucidating biological pathways and identifying potential therapeutic targets. While traditional methods like yeast two-hybrid (Y2H) and co-immunoprecipitation (Co-IP) are valuable for initial screening, a diverse array of alternative techniques offers more robust, quantitative, and in vivo confirmation of interactions involving proteins like the Blue-light Inhibitor of Cryptochromes 1 (BIC1).

This guide provides an objective comparison of several powerful alternative methods for confirming this compound PPIs, complete with supporting experimental data and detailed protocols. We will explore techniques that offer insights into the dynamics, kinetics, and thermodynamics of these interactions within a cellular context and in vitro.

Comparison of Alternative Protein-Protein Interaction Confirmation Methods

The choice of method for confirming a PPI depends on various factors, including the nature of the interacting proteins, the desired level of quantitation, and whether an in vivo or in vitro system is more appropriate. The following table summarizes the key characteristics of several powerful alternative methods.

MethodPrincipleIn vivo/In vitroOutputKey AdvantagesKey Limitations
Luciferase Complementation Imaging (LCI) Reconstitution of a functional luciferase enzyme from two split fragments brought together by interacting proteins.In vivoQualitative/Semi-quantitative (luminescence intensity)High sensitivity, low background, suitable for transient expression in plants.Indirect detection, requires protein fusion tags.
Bimolecular Fluorescence Complementation (BiFC) Reconstitution of a fluorescent protein from two non-fluorescent fragments by interacting partner proteins.In vivoQualitative (fluorescence signal), localization information.Visualization of interaction location within the cell, high signal-to-noise ratio.Irreversible complex formation can trap transient interactions, requires fusion tags.
Förster Resonance Energy Transfer (FRET) Non-radiative energy transfer between two fluorescent molecules (donor and acceptor) when in close proximity.In vivoQuantitative (FRET efficiency), dynamic interactions.Allows for real-time monitoring of interactions in living cells, provides distance information.Requires spectrally compatible fluorophores, sensitive to fluorophore orientation.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.In vitroQuantitative (kon, koff, KD)Label-free, real-time kinetic and affinity data.Requires purified proteins, one protein must be immobilized, can be affected by mass transport limitations.
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind.In vitroQuantitative (kon, koff, KD)Label-free, real-time data, high throughput, compatible with crude samples.Requires purified proteins for immobilization, less sensitive than SPR for small molecules.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon the binding of two molecules.In vitroQuantitative (KD, ΔH, ΔS, stoichiometry)Label-free, provides a complete thermodynamic profile of the interaction, solution-based.Requires large amounts of pure, concentrated protein, sensitive to buffer composition.

Quantitative Analysis of Protein-Protein Interactions

For a deeper understanding of the binding characteristics of a PPI, quantitative methods like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are invaluable. While specific quantitative data for this compound interactions using these methods are not yet widely published, the following table presents representative data from an SPR analysis of the interaction between two plant transcription factors, providing an example of the rich quantitative information these techniques can yield.

Table 1: Representative Kinetic and Affinity Data from an SPR Experiment

Analyte Concentration (nM)Association Rate (kon) (M-1s-1)Dissociation Rate (koff) (s-1)Dissociation Constant (KD) (nM)
1007.2 x 1041.6 x 10-2220
2007.5 x 1041.7 x 10-2227
4007.9 x 1041.5 x 10-2190
Average 7.5 x 104 1.6 x 10-2 212

This table is a representative example of data obtainable from SPR analysis and does not represent actual data for this compound.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological context is crucial for understanding and implementing these techniques. The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.

experimental_workflow_bifc cluster_cloning Plasmid Construction cluster_transformation Transient Expression cluster_analysis Analysis p1 Gene of Interest A (e.g., this compound) c1 Construct 1: This compound-nYFP p1->c1 p2 Gene of Interest B (e.g., BZR1) c2 Construct 2: BZR1-cYFP p2->c2 v1 Vector with N-terminal fragment of YFP v1->c1 v2 Vector with C-terminal fragment of YFP v2->c2 agro Agrobacterium tumefaciens c1->agro c2->agro leaf Nicotiana benthamiana leaf infiltration agro->leaf incubation Incubation (2-3 days) leaf->incubation microscopy Confocal Microscopy incubation->microscopy result Detection of YFP fluorescence at interaction site microscopy->result

Figure 1: Bimolecular Fluorescence Complementation (BiFC) Workflow.

experimental_workflow_spr cluster_preparation Preparation cluster_immobilization Immobilization cluster_interaction Interaction Analysis cluster_data_analysis Data Analysis ligand Purified Ligand Protein (e.g., this compound) immobilize Covalent coupling of Ligand to chip surface ligand->immobilize analyte Purified Analyte Protein (e.g., BZR1) injection Inject series of Analyte concentrations analyte->injection chip Sensor Chip chip->immobilize immobilize->injection detection Real-time detection of binding and dissociation injection->detection sensorgram Generate Sensorgram detection->sensorgram fitting Fit data to binding models sensorgram->fitting kinetics Determine kon, koff, KD fitting->kinetics logical_relationships cluster_screening Initial Screening cluster_validation Qualitative Validation & Localization cluster_quantitative Quantitative Characterization y2h Yeast Two-Hybrid (Y2H) coip Co-Immunoprecipitation y2h->coip Confirms in vivo relevance apms AP-MS apms->coip Validates complex members bifc BiFC coip->bifc Provides spatial context lci LCI coip->lci Higher sensitivity in vivo spr SPR bifc->spr Quantifies affinity & kinetics bli BLI lci->bli Quantifies affinity & kinetics itc ITC spr->itc Provides thermodynamic data bli->itc Provides thermodynamic data

A Guide to Cross-Species Complementation: Evaluating Gene Function Across Evolutionary Boundaries

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of methodologies and data for assessing the conserved function of orthologous genes.

Introduction

Quantitative Data from Complementation Assays

The success of cross-species complementation can be quantified in various ways, depending on the phenotype being rescued. Common assays include testing for the rescue of chemical sensitivity, growth defects, or other measurable cellular functions. The table below summarizes representative quantitative data from studies where human genes were successfully used to complement yeast mutants.

Yeast MutantHuman GenePhenotype AssayedQuantitative Measure of ComplementationReference
yrad27ΔhFEN1Sensitivity to methyl methanesulfonate (MMS)Increased resistance to 0.01% MMS, comparable to wild-type yeast.[3]
various CIN genes20 human homologsChemical sensitivity and chromosome instabilityRescue of defects in 44 different assays.[1][3][4]
essential yeast genes65 human cDNAsLethality of null alleleViability of haploid yeast strains expressing the human cDNA.[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically performed in cross-species complementation studies, primarily focusing on yeast as the model organism.

1. Generation of Yeast Mutant Strains:

  • Gene Deletion: A common method for creating a null allele of the yeast gene of interest is through homologous recombination. A selectable marker cassette (e.g., an antibiotic resistance gene) is amplified by PCR with flanking sequences homologous to the regions upstream and downstream of the target gene's open reading frame (ORF). This cassette is then transformed into diploid yeast, and transformants are selected. Successful integration results in the replacement of the target gene with the marker. The heterozygous deletion strain is then sporulated to obtain haploid mutants.

2. Vector Construction for Heterologous Gene Expression:

  • Gateway Cloning: The open reading frame (ORF) of the foreign gene (e.g., a human cDNA) is cloned into a yeast expression vector.[1] Gateway cloning is a common and efficient method that involves a two-step process: first, cloning the PCR-amplified ORF into a donor vector (creating an entry clone), and second, transferring the ORF from the entry clone to a destination vector via an LR recombination reaction. The destination vector is typically a centromeric plasmid for single-copy expression and contains a constitutive or inducible yeast promoter (e.g., GPD or GAL1).

3. Yeast Transformation:

  • Lithium Acetate Method: This is a standard protocol for introducing plasmid DNA into yeast cells. Yeast cells are grown to mid-log phase, harvested, and washed. They are then incubated with a transformation mix containing the plasmid DNA, single-stranded carrier DNA, polyethylene glycol (PEG), and lithium acetate. A heat shock is applied to facilitate DNA uptake. The cells are then plated on selective media to isolate transformants.

4. Complementation Assays:

  • Spot Assays for Chemical Sensitivity: Yeast strains (wild-type, mutant, and mutant expressing the foreign gene) are grown overnight in liquid media. The cultures are then serially diluted (typically in 10-fold increments), and a small volume of each dilution is spotted onto agar plates containing the chemical agent of interest (e.g., MMS, benomyl) and control plates without the chemical.[1] The plates are incubated for 2-3 days, and growth is compared between the strains. Complementation is indicated by the enhanced growth of the mutant expressing the foreign gene in the presence of the chemical, relative to the mutant with an empty vector.

  • Liquid Growth Assays: For a more quantitative assessment, growth curves can be generated.[2] Strains are inoculated into 96-well plates with liquid media containing various concentrations of a drug or stress-inducing agent. The optical density (OD600) is measured at regular intervals over a period of 48 hours using a plate reader. The area under the curve (AUC) can be calculated to quantify growth.[4]

  • Rescue of Lethality: For essential genes, complementation is assessed by the ability of the foreign gene to support the viability of a haploid yeast strain that has a lethal deletion of the yeast ortholog.[2] This is often done using a plasmid shuffle technique.

Visualizing Signaling Pathways and Workflows

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be investigated using cross-species complementation. For instance, if a key kinase in this pathway is absent in yeast but its human ortholog is expressed, the restoration of downstream signaling events would indicate functional conservation.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 (e.g., Yeast Gene) Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylation TF_active Active Transcription Factor TF_inactive->TF_active Gene Target Gene TF_active->Gene Transcription Response Cellular Response Gene->Response

Caption: A generic signal transduction pathway illustrating the potential role of a kinase that could be studied via cross-species complementation.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a cross-species complementation experiment in yeast.

Experimental_Workflow start Start gene_deletion Generate yeast mutant (e.g., geneΔ) start->gene_deletion vector_construction Clone foreign gene into yeast expression vector start->vector_construction transformation Transform yeast mutant with expression vector gene_deletion->transformation vector_construction->transformation selection Select for transformants transformation->selection phenotype_assay Perform phenotypic assays (e.g., spot assay, growth curve) selection->phenotype_assay data_analysis Analyze and quantify complementation phenotype_assay->data_analysis conclusion Conclusion on functional conservation data_analysis->conclusion

Caption: A flowchart depicting the key steps in a cross-species complementation experiment using yeast as a model system.

Logical Relationship of Findings

Logical_Relationship premise1 Yeast mutant (geneΔ) exhibits a specific phenotype (e.g., drug sensitivity) observation The specific phenotype is rescued to wild-type levels premise1->observation premise2 Expression of a foreign ortholog in the mutant premise2->observation conclusion The foreign ortholog is functionally conserved with the yeast gene observation->conclusion

Caption: The logical framework for inferring functional conservation from the results of a cross-species complementation assay.

References

A Comparative Analysis of BIC1 and CRY2 Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expression patterns of two key regulatory genes: BIC1 (Blue-light Inhibitor of Cryptochromes 1) and CRY2 (Cryptochrome 2). Understanding the nuanced expression of these genes is critical for research in plant biology, circadian rhythms, and potentially in drug development where circadian clock components are increasingly recognized as therapeutic targets. This document summarizes quantitative data, details experimental methodologies, and visualizes the complex signaling interactions involving these two proteins.

Quantitative Expression Analysis

The expression levels of this compound and CRY2 are dynamically regulated by light and the circadian clock. The following tables summarize the relative mRNA expression of both genes in the model organism Arabidopsis thaliana under various conditions.

Table 1: Light-Induced Expression of this compound and CRY2 in Arabidopsis thaliana

GeneLight ConditionFold Change in ExpressionTissueReference
This compound Blue Light (10 µmol m⁻² s⁻¹)~100-fold increaseSeedlings[1][2]
Red Light (10 µmol m⁻² s⁻¹)Significant increaseSeedlings[1][2]
Far-Red Light (5 µmol m⁻² s⁻¹)Significant increaseSeedlings[1][2]
CRY2 Blue Light (15 µmol m⁻² s⁻¹)Increased transcript levelsSeedlings[3]
Darkness to Blue LightProtein degradationSeedlings[1]

Table 2: Tissue-Specific Expression of this compound and CRY2 in Arabidopsis thaliana

GeneTissueRelative Expression LevelReference
This compound Expressed in various tissuesLow basal expression in darkness[1][2]
CRY2 Cotyledons, Hypocotyls, Leaves, FlowersHighest expression in cotyledons, hypocotyls, leaves, and flowers[3]

Table 3: CRY2 Expression in Various Rat Tissues

TissueRelative Expression Level
HeartHigh
LiverHigh
OvariesHigh
Brain (Cerebellum, Cerebral Cortex)Moderate
KidneyModerate
LungModerate
MuscleModerate

Data summarized from Northern blot analysis.[4]

Signaling Pathways and Interactions

This compound and CRY2 are integral components of a negative feedback loop that modulates blue light signaling and circadian rhythms in Arabidopsis. CRY2, a blue light photoreceptor, is activated by blue light, leading to various downstream responses. This compound, in turn, is a negative regulator of CRY2. The expression of this compound is induced by light, a process mediated by both cryptochromes and phytochromes.[1][2] This light-induced this compound then inhibits CRY2 activity, preventing its dimerization and subsequent signaling, thereby creating a feedback mechanism to fine-tune light responses.[5]

BIC1_CRY2_Signaling cluster_light Light Signal cluster_photoreceptors Photoreceptors cluster_regulation Transcriptional Regulation cluster_feedback Negative Feedback Blue Light Blue Light CRY2 CRY2 Blue Light->CRY2 activates Red/Far-Red Light Red/Far-Red Light Phytochromes Phytochromes Red/Far-Red Light->Phytochromes activates COP1 COP1 CRY2->COP1 inhibits Photomorphogenesis Photomorphogenesis CRY2->Photomorphogenesis Phytochromes->COP1 inhibits HY5 HY5 This compound This compound HY5->this compound promotes transcription COP1->HY5 degrades This compound->CRY2 inhibits dimerization

Diagram 1: The CRY-BIC negative feedback circuitry in Arabidopsis.

Experimental Protocols

Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol is a standard method for quantifying gene expression levels.

1. Plant Material and Growth Conditions:

  • Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) medium under a defined light/dark cycle (e.g., 16h light/8h dark) at 22°C.

  • For light induction experiments, transfer dark-grown (etiolated) seedlings to specific light conditions (e.g., blue, red, or far-red light) for a designated time.

2. RNA Extraction:

  • Harvest tissue (e.g., whole seedlings, leaves) and immediately freeze in liquid nitrogen to prevent RNA degradation.

  • Extract total RNA using a TRIzol-based method or a commercial plant RNA extraction kit.[6]

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[7]

3. cDNA Synthesis:

  • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript II) and random hexamer or oligo(dT) primers.[6]

4. qPCR Reaction:

  • Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for this compound, CRY2, and a reference gene (e.g., UBQ10 or ACTIN).

  • Run the reaction in a real-time PCR detection system.

5. Data Analysis:

  • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

RT_qPCR_Workflow A Plant Growth and Treatment B Tissue Harvesting & Freezing A->B C Total RNA Extraction B->C D DNase Treatment C->D E cDNA Synthesis D->E F qPCR with SYBR Green E->F G Data Analysis (ΔΔCt) F->G Promoter_GUS_Workflow A Promoter Amplification (PCR) B Cloning into GUS Vector A->B C Agrobacterium Transformation B->C D Plant Transformation (Floral Dip) C->D E Selection of Transgenic Plants D->E F Histochemical GUS Staining E->F G Microscopy & Imaging F->G

References

A Guide to the Genetic Validation of BIC1's Role in Brassinosteroid Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Blue-light Inhibitor of Cryptochromes 1 (BIC1) and its function within the brassinosteroid (BR) signaling pathway. Contrary to earlier hypotheses, recent evidence demonstrates that this compound functions as a positive regulator , acting as a transcriptional coactivator for the key transcription factor BZR1.[1][2][3][4] We will explore the genetic cross experiments that validate this role, present comparative phenotypic data, and provide detailed experimental protocols.

The Brassinosteroid Signaling Pathway and the Role of this compound

Brassinosteroids are essential plant steroid hormones that regulate a wide array of physiological processes, including cell elongation, division, and differentiation.[5][6] The signaling cascade is initiated at the cell surface when BR binds to the receptor kinase BRI1 (BRASSINOSTEROID-INSENSITIVE 1), leading to a series of phosphorylation events that ultimately inhibit the GSK3-like kinase BIN2 (BRASSINOSTEROID-INSENSITIVE 2).[7][8] In the absence of BR, BIN2 phosphorylates and inactivates the transcription factors BZR1 (BRASSINAZOLE-RESISTANT 1) and BES1.[7]

When the pathway is active, unphosphorylated BZR1 and BES1 accumulate in the nucleus and regulate the expression of BR-responsive genes.[7][9] this compound has been identified as a novel BZR1-interacting protein that functions as a transcriptional coactivator, enhancing BZR1-dependent gene activation and promoting plant growth.[1][2][3] This establishes this compound as a positive regulator in the pathway.

// Edges BR [label="BR", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; BR -> BRI1 [label=" Binds"]; BKI1 -> BRI1 [label=" Inhibits", arrowhead=tee, color="#EA4335"]; BRI1 -> BAK1 [label=" Activates", dir=both]; BAK1 -> BSK [label=" Activates"]; BSK -> BSU1 [label=" Activates"]; BSU1 -> BIN2 [label=" Inhibits", arrowhead=tee, color="#EA4335"]; BIN2 -> pBZR1 [label=" Phosphorylates\n(Inactivation)"]; pBZR1 -> BZR1 [label=" Dephosphorylation"]; BZR1 -> DNA [label=" Activates"]; this compound -> BZR1 [label=" Co-activates", style=dashed]; BZR1 -> this compound [dir=none, style=dashed]; // for clustering } Caption: The Brassinosteroid (BR) signaling pathway, highlighting this compound as a nuclear coactivator of the BZR1 transcription factor.

Genetic Validation via Epistasis Analysis

To determine the functional position of this compound within the BR pathway, genetic crosses are performed. Epistasis analysis, by combining loss-of-function (this compound) or gain-of-function (overexpression) alleles with mutants of other known pathway components, reveals their functional relationship.

A key experiment involves crossing a this compound loss-of-function mutant (bic1bic2 double mutant, as they are partially redundant) with a BZR1 overexpression line (35S:BZR1-MYC).[1] The resulting phenotypes demonstrate that the enhanced growth effects of BZR1 overexpression are dependent on the presence of functional this compound, confirming that this compound acts in concert with or downstream of BZR1 in the nucleus.[1]

Genetic_Cross_Workflow P0_1 Parent 1 (e.g., bic1bic2 mutant) F1 Cross Pollinate (P0_1 x P0_2) Generate F1 Progeny (bic1bic2+/- 35S:BZR1-MYC+/-) P0_1->F1 P0_2 Parent 2 (e.g., 35S:BZR1-MYC) P0_2->F1 F2 Self-pollinate F1 Generate F2 Population (Segregating genotypes) F1->F2 Analysis Genotyping Identify homozygous double mutants, single mutants, and wild-type siblings Phenotyping Measure hypocotyl length, root growth, etc. under controlled conditions Statistical Analysis Compare phenotypes to determine genetic interaction F2->Analysis

Comparative Phenotypic Data

The positive regulatory role of this compound is substantiated by quantitative phenotypic data. Overexpression of this compound leads to enhanced BR responses, while loss-of-function mutants show reduced sensitivity to BRs.

GenotypeTreatmentHypocotyl Length (mm)Phenotypic Interpretation
Wild-Type (Col-0) Control (1µM BRZ)2.1 ± 0.2Basal growth with BR synthesis inhibited.
+ 1nM eBL7.5 ± 0.5Normal BR response (elongation).
bic1bic2 Control (1µM BRZ)1.9 ± 0.1Similar to wild-type, indicating redundancy.
+ 1nM eBL4.8 ± 0.3Reduced sensitivity to BR, supporting a positive regulatory role.
35S:this compound-YFP Control (1µM BRZ)2.5 ± 0.2Slightly enhanced growth, constitutive activation.
+ 1nM eBL10.2 ± 0.6Hypersensitive to BR, confirming a positive regulatory role.
35S:BZR1-MYC + 1nM eBL9.8 ± 0.5Strong BR response due to BZR1 overexpression.
bic1bic2 / 35S:BZR1-MYC + 1nM eBL5.1 ± 0.4BZR1 overexpression effect is suppressed, indicating this compound is required for full BZR1 function.[1]

Data are representative, based on published findings for illustrative purposes.[1] BRZ is brassinazole, a BR biosynthesis inhibitor. eBL is epibrassinolide, an active BR.

Comparison with an Alternative Regulator: BKI1

To understand the specific function of this compound, it is useful to compare it with a known negative regulator of the BR pathway, BKI1 (BRI1 KINASE INHIBITOR 1).

FeatureThis compound (Positive Regulator) BKI1 (Negative Regulator)
Subcellular Localization Primarily NucleusPlasma Membrane
Mechanism of Action Acts as a transcriptional coactivator for BZR1 to promote gene expression.[1][4]Physically interacts with the BRI1 kinase domain, preventing its association with co-receptor BAK1, thus inhibiting signal initiation.[7][10][11]
Interaction Partners BZR1, PIF4[1]BRI1[10][11]
Effect of Loss-of-Function Reduced BR sensitivity, shorter hypocotyls.[1]Constitutive BR response, enhanced growth (similar to BR treatment).
Effect of Overexpression Enhanced BR sensitivity, elongated hypocotyls.[1]BR insensitivity, dwarfism (similar to bri1 mutants).

Experimental Protocols

  • Plant Preparation: Grow parental Arabidopsis thaliana plants (e.g., bic1bic2 and 35S:BZR1-MYC) under long-day conditions (16h light / 8h dark) until flowering.[12]

  • Emasculation (Female Parent): Select a female parent plant (bic1bic2) with newly developed flower buds where petals are visible but have not yet opened. Using fine-tipped forceps, carefully open the bud and remove all six anthers (emasculation) to prevent self-pollination.

  • Pollination (Male Parent): Select a mature, open flower from the male parent plant (35S:BZR1-MYC). Gently brush the pollen-laden anthers onto the stigma of the emasculated female flower.

  • Labeling and Maturation: Label the pollinated flower (silique) with the parental cross information and date. Allow the plant to grow until the siliques mature, turn brown, and dry.

  • Seed Harvest (F1): Harvest the seeds from the labeled siliques. These are the F1 generation.

  • F2 Generation: Sow the F1 seeds and allow them to self-pollinate. Harvest the resulting F2 seeds. This population will have a Mendelian segregation of the parental genes.

  • Seed Sterilization: Sterilize Arabidopsis seeds (Wild-Type, mutants, and crosses) using 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes. Wash seeds 5 times with sterile water.

  • Plating: Suspend seeds in 0.1% sterile agar and plate them on 1/2 MS medium containing 1% sucrose and specified concentrations of brassinazole (BRZ) and/or epibrassinolide (eBL).[1]

  • Stratification: Store the plates at 4°C in the dark for 3 days to synchronize germination.

  • Incubation: Expose plates to light for 4-6 hours to induce germination, then wrap them in aluminum foil and place them vertically in a growth chamber at 22°C for 5-7 days.

  • Measurement: Remove seedlings from the agar, place them on a flat surface, and photograph them alongside a ruler for scale. Use image analysis software (e.g., ImageJ) to measure the length of the hypocotyl from the base of the cotyledons to the root junction.

  • Data Analysis: Calculate the mean and standard deviation for at least 20 seedlings per genotype/treatment. Perform statistical tests (e.g., ANOVA with Tukey's post-hoc test) to determine significant differences.[13]

Conclusion

Genetic crosses provide definitive evidence for the functional role of genes in a signaling pathway. The analysis of this compound mutants crossed with BZR1 overexpressors has been instrumental in validating this compound's role as a positive regulator in brassinosteroid signaling.[1] It acts as a nuclear coactivator, essential for the full transcriptional activity of BZR1. This function is distinct from negative regulators like BKI1, which act at the plasma membrane to inhibit the initial signal perception. Understanding these precise regulatory mechanisms is crucial for the targeted development of strategies to modulate plant growth and stress responses.

References

Unmasking Functional Redundancy: A Comparative Guide to BIC1 Single and Double Mutant Phenotypes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of gene function is paramount. This guide provides a detailed comparison of the phenotypes of BIC1 single and this compound bic2 double mutants in Arabidopsis thaliana, highlighting the critical role of functional redundancy in genetic analyses.

The investigation into the function of the BLUE-LIGHT INHIBITOR OF CRYPTOCHROMES 1 (this compound) protein reveals a classic case of gene redundancy, where the absence of a single gene shows no discernible phenotype, while the removal of a related gene uncovers a significant biological role. This guide synthesizes experimental data to clarify the individual and combined contributions of this compound and its homolog BIC2 to brassinosteroid (BR) signaling and plant development.

Phenotypic Comparison: A Tale of Two Mutants

Experimental evidence strongly indicates that this compound and BIC2 are functionally redundant. The this compound single mutant exhibits no visible phenotype and is phenotypically indistinguishable from wild-type plants.[1] In stark contrast, the this compound bic2 double mutant displays a clear and strong phenotype, demonstrating the cooperative function of these two genes.

Quantitative Data Summary

The following tables summarize the key phenotypic differences observed between wild-type, this compound bic2 double mutants, and lines overexpressing this compound.

Table 1: Hypocotyl Elongation in Response to Brassinosteroid Treatment

GenotypeTreatmentHypocotyl Length (relative to untreated wild-type)Phenotype
Wild-type (Col-0)Mock1xNormal
eBL (5µM)>1xElongated
This compound single mutantMock~1xWild-type-like
eBL (5µM)~>1xWild-type-like
This compound bic2 double mutantMock~1xNormal
eBL (5µM)~1xInsensitive
35S:this compound-YFPMock>1xElongated
eBL (5µM)>>1xHypersensitive

Data compiled from studies showing the insensitivity of the double mutant to exogenous epibrassinolide (eBL) treatment under white and blue light conditions.

Table 2: Expression of Brassinosteroid-Responsive Genes

GenotypeTreatmentRelative Gene Expression (Fold Change)
PRE1
Wild-type (Col-0)Mock1
eBL (5µM)>1
This compound bic2 double mutantMock~1
eBL (5µM)~1

This table illustrates the abolished induction of BR-responsive genes in the this compound bic2 double mutant upon treatment with epibrassinolide (eBL).

The this compound Signaling Pathway: A Transcriptional Coactivator

This compound functions as a transcriptional coactivator in the brassinosteroid signaling pathway. It interacts with the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and PHYTOCHROME INTERACTING FACTOR 4 (PIF4). This complex then binds to the promoters of BR-responsive genes, enhancing their transcription and promoting cell elongation and plant growth. The functional redundancy with BIC2 implies that in the absence of this compound, BIC2 can perform the same function, thus preventing a discernible phenotype in the single mutant.

BIC1_Signaling_Pathway cluster_stimulus Stimuli cluster_receptor Receptor Complex cluster_response Response Brassinosteroid Brassinosteroid BRI1 BRI1 Brassinosteroid->BRI1 BZR1 BZR1 BRI1->BZR1 Activates BR-responsive genes BR-responsive genes BZR1->BR-responsive genes PIF4 PIF4 PIF4->BR-responsive genes This compound This compound This compound->BZR1 Interacts with This compound->PIF4 Interacts with BIC2 BIC2 BIC2->BZR1 Interacts with (redundant) BIC2->PIF4 Interacts with (redundant) Cell Elongation Cell Elongation BR-responsive genes->Cell Elongation

This compound Signaling Pathway

Experimental Protocols

Hypocotyl Elongation Assay

This assay is fundamental for assessing the response of seedlings to brassinosteroids.

  • Sterilization and Plating: Arabidopsis thaliana seeds of wild-type, this compound single mutant, this compound bic2 double mutant, and overexpression lines are surface-sterilized. They are then plated on Murashige and Skoog (MS) medium containing various concentrations of the brassinosteroid epibrassinolide (eBL) or a mock solution.

  • Vernalization and Growth: The plates are stratified at 4°C for 2-4 days in the dark to ensure uniform germination. Subsequently, they are transferred to a growth chamber under controlled light (e.g., white or blue light) and temperature conditions.

  • Measurement: After a defined period of growth (e.g., 5-7 days), the seedlings are imaged, and the length of the hypocotyls is measured using image analysis software.

  • Data Analysis: The hypocotyl lengths are statistically analyzed to compare the different genotypes and treatments.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to quantify the expression levels of BR-responsive genes.

  • Plant Material and Treatment: Seedlings are grown under controlled conditions and then treated with eBL or a mock solution for a specific duration.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the seedlings, and its quality and quantity are assessed. First-strand complementary DNA (cDNA) is then synthesized from the RNA template.

  • qRT-PCR: The qRT-PCR is performed using gene-specific primers for the target BR-responsive genes (e.g., PRE1, PRE5, IAA19, SAUR-AC) and a reference gene for normalization.

  • Data Analysis: The relative expression levels of the target genes are calculated using the comparative Ct method (2-ΔΔCt).

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are employed to investigate the in vivo interaction of transcription factors with their target DNA sequences.

  • Cross-linking and Chromatin Preparation: Seedlings are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then extracted and sheared into smaller fragments by sonication.

  • Immunoprecipitation: The chromatin is incubated with antibodies specific to the transcription factor of interest (e.g., BZR1 or PIF4). The antibody-protein-DNA complexes are then pulled down using protein A/G beads.

  • DNA Purification and Analysis: The cross-links are reversed, and the DNA is purified. The amount of specific promoter DNA associated with the transcription factor is then quantified using qRT-PCR with primers flanking the known binding sites on the target gene promoters.

Experimental_Workflow cluster_phenotyping Phenotypic Analysis cluster_gene_expression Gene Expression Analysis cluster_protein_dna Protein-DNA Interaction Seed Plating Seed Plating Growth Conditions Growth Conditions Seed Plating->Growth Conditions Hypocotyl Measurement Hypocotyl Measurement Growth Conditions->Hypocotyl Measurement Statistical Analysis Statistical Analysis Hypocotyl Measurement->Statistical Analysis RNA Extraction RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR Data Analysis (2^-ΔΔCt) Data Analysis (2^-ΔΔCt) qRT-PCR->Data Analysis (2^-ΔΔCt) Chromatin Cross-linking Chromatin Cross-linking Immunoprecipitation Immunoprecipitation Chromatin Cross-linking->Immunoprecipitation DNA Purification DNA Purification Immunoprecipitation->DNA Purification ChIP-qPCR ChIP-qPCR DNA Purification->ChIP-qPCR

References

Comparative Functional Analysis of BIC1 Orthologs in Crop Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular mechanisms governing plant architecture is paramount for developing next-generation crops with enhanced yield and resilience. This guide provides a comparative functional analysis of BRANCHED1 AND ICT1 (BIC1) orthologs in key crop plants, summarizing the current, albeit limited, experimental data on their role in shaping plant morphology. While direct comparative studies are still emerging, this document synthesizes available findings to offer a foundational understanding and detailed experimental protocols to facilitate further research.

Performance Comparison of this compound Orthologs

Current research on this compound orthologs in major cereal crops like wheat (Triticum aestivum), rice (Oryza sativa), and maize (Zea mays) is in its early stages. Direct comparative studies with quantitative data on key agronomic traits are not yet widely available. However, initial functional characterizations in rice and studies on conserved interactions in wheat provide valuable insights into the potential roles of these genes in crop improvement.

Table 1: Summary of Phenotypic Effects of this compound Orthologs in Crop Plants

CropGenotypePhenotypic EffectQuantitative DataReference
Rice (Oryza sativa)Overexpression of Osthis compoundIncreased leaf sheath lengthData not provided in a quantitative format in the available study.[1][1]
Mutation in Osthis compoundShorter leaf sheath length (blue light intensity-dependent)Data not provided in a quantitative format in the available study.[1][1]
Wheat (Triticum aestivum)Wild-type (Tathis compound)Interaction with TaBZR1 is conserved, suggesting a role in brassinosteroid signaling and development.Not applicable (interaction study).[2][3]
Maize (Zea mays)Zmthis compound orthologNo direct functional analysis data is currently available in the public domain.Not applicable.

Note: The lack of quantitative data in the table highlights a significant research gap in the comparative functional analysis of this compound orthologs across different crop species.

Signaling Pathway of this compound Orthologs in Crop Plants

This compound is emerging as a key regulator that integrates different signaling pathways to control plant development. While initially identified for its role in light signaling, recent evidence points towards its involvement in both brassinosteroid and strigolactone pathways, which are critical for determining plant architecture, including tillering and branching.

BIC1_Signaling_Pathway cluster_light Light Signaling cluster_br Brassinosteroid Signaling cluster_sl Strigolactone Signaling CRY2 CRY2 This compound This compound CRY2->this compound Interacts (Inhibits CRY2) Brassinosteroid Brassinosteroid BRI1 BRI1 Brassinosteroid->BRI1 BZR1 BZR1 BRI1->BZR1 Activates BZR1->this compound Interacts Growth Promotion Growth Promotion BZR1->Growth Promotion Strigolactone Strigolactone D14 D14 Strigolactone->D14 D3/MAX2 D3/MAX2 D14->D3/MAX2 D53/SMXLs D53/SMXLs D3/MAX2->D53/SMXLs Promotes degradation Branching Inhibition Branching Inhibition D53/SMXLs->Branching Inhibition Represses This compound->Growth Promotion This compound->Branching Inhibition Putative role

Caption: Putative signaling pathway of this compound orthologs in crop plants.

Experimental Protocols

Agrobacterium-mediated Transformation of Wheat (Triticum aestivum)

This protocol is adapted for the transformation of immature embryos of wheat.

Materials:

  • Immature wheat seeds (12-16 days post-anthesis)

  • Agrobacterium tumefaciens strain (e.g., AGL1) carrying the desired vector

  • Induction medium, co-cultivation medium, regeneration medium, and rooting medium

  • Antibiotics (for selection and to eliminate Agrobacterium)

  • Sterilization agents (e.g., 70% ethanol, sodium hypochlorite solution)

Procedure:

  • Explant Preparation:

    • Surface sterilize immature wheat seeds with 70% ethanol for 1 minute, followed by a 15-minute wash in 2.5% sodium hypochlorite solution.

    • Rinse the seeds three times with sterile distilled water.

    • Aseptically isolate immature embryos (1.0-1.5 mm in length).

  • Agrobacterium Inoculation:

    • Culture Agrobacterium carrying the this compound ortholog construct in a suitable liquid medium with appropriate antibiotics to an OD600 of 0.6-0.8.

    • Pellet the bacteria by centrifugation and resuspend in liquid induction medium to an OD600 of 0.5.

    • Immerse the isolated immature embryos in the bacterial suspension for 15-30 minutes.

  • Co-cultivation:

    • Blot the embryos on sterile filter paper and place them on a co-cultivation medium.

    • Incubate in the dark at 24-26°C for 2-3 days.

  • Selection and Regeneration:

    • Transfer the embryos to a regeneration medium containing selection agents (e.g., hygromycin, phosphinothricin) and antibiotics to inhibit Agrobacterium growth (e.g., timentin).

    • Subculture every 2-3 weeks onto fresh regeneration medium.

    • Once shoots have developed, transfer them to a rooting medium.

  • Acclimatization:

    • Transfer rooted plantlets to soil and grow in a controlled environment, gradually acclimatizing them to lower humidity.

Biolistic Transformation of Maize (Zea mays)

This protocol is suitable for the transformation of immature maize embryos.

Materials:

  • Immature maize embryos (1.5-2.0 mm)

  • Gold or tungsten microparticles (0.6-1.0 µm)

  • Biolistic delivery system (gene gun)

  • Plasmid DNA containing the this compound ortholog construct

  • Osmoticum medium, selection medium, and regeneration medium

Procedure:

  • Explant Preparation:

    • Aseptically isolate immature embryos from surface-sterilized maize ears (10-14 days post-pollination).

    • Place the embryos on an osmoticum medium for 4 hours prior to bombardment.

  • Microparticle Preparation:

    • Coat the microparticles with the plasmid DNA, spermidine, and CaCl2.

    • Wash the coated particles with ethanol and resuspend in a specific volume of ethanol.

  • Bombardment:

    • Load the microparticle suspension onto the macrocarrier of the biolistic device.

    • Place the explants in the bombardment chamber and deliver the microparticles under a vacuum.

  • Selection and Regeneration:

    • Transfer the bombarded embryos to a selection medium containing the appropriate selective agent.

    • Subculture the developing calli every 2-3 weeks.

    • Transfer embryogenic calli to a regeneration medium to induce shoot formation.

    • Transfer regenerated shoots to a rooting medium.

  • Acclimatization:

    • Transfer the rooted plantlets to soil and grow under controlled greenhouse conditions.

Phenotypic Analysis of Tiller Number

Procedure:

  • At the late vegetative stage (e.g., Feekes stage 5 for wheat), randomly select a representative area within the experimental plot.

  • For row-planted crops, measure a defined length of row (e.g., 1 meter).

  • Count all the tillers (stems) that have at least three fully expanded leaves within the measured area.[4]

  • Repeat this measurement in at least three different locations within each plot to obtain an average tiller count.

  • Calculate the number of tillers per unit area (e.g., tillers/m²).[4]

Grain Yield Analysis

Procedure:

  • At maturity, harvest all the plants from a defined area within the center of each plot to avoid edge effects.

  • Thresh the harvested plants to separate the grains from the rest of the plant material.

  • Clean the grain to remove chaff and other debris.

  • Determine the total weight of the cleaned grain.

  • Measure the moisture content of the grain using a moisture meter.

  • Adjust the grain weight to a standard moisture content (e.g., 12-14%) using the appropriate formula.

  • Calculate the grain yield per unit area (e.g., tonnes/hectare).

Future Directions and Research Gaps

The functional characterization of this compound orthologs in crop plants is a promising area of research with the potential to significantly impact crop improvement strategies. However, the current body of literature reveals a clear need for comprehensive, comparative studies. Future research should focus on:

  • Direct Comparative Analysis: Conducting experiments where this compound orthologs from wheat, rice, and maize are expressed in the same genetic background (e.g., a model plant like Arabidopsis or a specific crop variety) to allow for a direct comparison of their effects on plant architecture and yield-related traits.

  • Quantitative Phenotyping: Generating robust quantitative data on tiller number, plant height, panicle/ear architecture, and grain yield in overexpression and knockout/mutant lines for each this compound ortholog.

  • Elucidating the Signaling Network: Further investigating the interaction of this compound orthologs with components of the strigolactone, brassinosteroid, and other hormone signaling pathways in different crop species to understand the conservation and divergence of their regulatory mechanisms.

  • Field Trials: Evaluating the performance of genetically modified lines with altered this compound expression under field conditions to assess their agronomic potential and stability across different environments.

By addressing these research gaps, the scientific community can unlock the full potential of this compound orthologs as valuable targets for the genetic improvement of essential crop plants.

References

Validating the CRY-BIC Negative Feedback Circuitry: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for validating the Cryptochrome (CRY) - Blue-light Inhibitor of Cryptochromes (BIC) negative feedback circuitry. This guide includes detailed experimental protocols, quantitative data from key studies, and a discussion of alternative validation approaches.

The CRY-BIC negative feedback loop is a crucial mechanism in plants for regulating blue light sensitivity.[1][2] In this system, blue light activates cryptochromes (CRY1 and CRY2), which in turn mediate changes in gene transcription, including the upregulation of BIC genes.[1][3] The resulting BIC proteins (BIC1 and BIC2) then inhibit CRY function by preventing their blue light-dependent dimerization, thus completing the negative feedback loop.[1][2][4] Validating this and similar protein-based feedback loops is essential for understanding cellular signaling and for the development of targeted therapeutics.

Established Experimental Validation of CRY-BIC Circuitry

The primary method for validating the CRY-BIC negative feedback loop has been a combination of genetic, molecular, and biochemical assays in Arabidopsis thaliana. These experiments have provided strong evidence for the direct interaction and regulatory relationship between CRY and BIC proteins.

Key Experimental Protocols

1. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:

  • Objective: To determine if the expression of this compound and BIC2 genes is induced by blue light in a CRY-dependent manner.

  • Methodology:

    • Arabidopsis thaliana seedlings (wild-type and CRY-mutant lines) are grown in darkness (etiolated).

    • Seedlings are exposed to blue light of varying fluence rates and durations.

    • Total RNA is extracted from the seedlings at different time points.

    • Reverse transcription is performed to synthesize cDNA.

    • qPCR is carried out using primers specific for this compound, BIC2, and a reference gene (e.g., ACTIN).

    • The relative expression levels of this compound and BIC2 are calculated using the comparative Ct method.

2. Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction:

  • Objective: To demonstrate a direct physical interaction between BIC and CRY proteins in vivo.

  • Methodology:

    • Arabidopsis thaliana plants are engineered to overexpress a tagged version of a BIC protein (e.g., GFP-BIC1).

    • These plants are exposed to blue light to induce the interaction.

    • Total protein is extracted from the plant tissues.

    • The tagged protein (GFP-BIC1) is immunoprecipitated using beads coated with an antibody against the tag (e.g., anti-GFP).

    • The immunoprecipitated protein complexes are washed to remove non-specific binders.

    • The proteins are eluted from the beads and separated by SDS-PAGE.

    • Western blotting is performed using antibodies against CRY1 and CRY2 to detect their presence in the immunoprecipitated complex.

Quantitative Data from Validation Studies

The following tables summarize key quantitative findings from studies on the CRY-BIC negative feedback loop.

Table 1: Blue Light-Induced Expression of this compound and BIC2 mRNA

Blue Light Fluence Rate (μmol m⁻² s⁻¹)Exposure Time (min)This compound mRNA Fold IncreaseBIC2 mRNA Fold Increase
1060~80~60
10060~100~80

Data adapted from kinetic analyses of BIC gene expression, showing a significant increase in BIC mRNA levels in response to blue light.[1]

Table 2: Association Kinetics of this compound with CRY1 and CRY2

Blue Light Fluence Rate (μmol m⁻² s⁻¹)Irradiation Time (min)Relative Level of this compound-CRY1 AssociationRelative Level of this compound-CRY2 Association
301ModerateHigh
305HighVery High
1001HighVery High

This table represents a qualitative summary of immunoblot data showing the association of this compound with CRY1 and CRY2 under different blue light conditions.[5]

Signaling Pathway and Experimental Workflow Diagrams

CRY_BIC_Feedback_Loop cluster_light Blue Light cluster_nucleus Nucleus Blue Light CRY_inactive CRY (monomer) CRY_active CRY (dimer) Active CRY_inactive->CRY_active Dimerization COP1 COP1 CRY_active->COP1 Inhibits HY5_active HY5 (active) COP1->HY5_active Degrades HY5_inactive HY5 (degraded) BIC_promoter BIC Promoter HY5_active->BIC_promoter Activates Transcription BIC_mRNA BIC mRNA BIC_promoter->BIC_mRNA BIC_protein BIC Protein BIC_mRNA->BIC_protein Translation BIC_protein->CRY_active Inhibits Dimerization

Caption: The CRY-BIC negative feedback signaling pathway.

Experimental_Workflow cluster_qPCR qPCR Workflow cluster_CoIP Co-IP Workflow qPCR_start Blue Light Exposure RNA_extraction RNA Extraction qPCR_start->RNA_extraction cDNA_synthesis cDNA Synthesis RNA_extraction->cDNA_synthesis qPCR_analysis qPCR Analysis cDNA_synthesis->qPCR_analysis qPCR_result BIC Gene Expression qPCR_analysis->qPCR_result CoIP_start Blue Light Exposure (Tagged Protein) Protein_extraction Protein Extraction CoIP_start->Protein_extraction Immunoprecipitation Immunoprecipitation Protein_extraction->Immunoprecipitation Western_blot Western Blot Immunoprecipitation->Western_blot CoIP_result Protein Interaction Western_blot->CoIP_result

Caption: Experimental workflows for validating the CRY-BIC circuitry.

Comparison with Alternative Methodologies

While qPCR and Co-IP have been effective, other techniques can also be employed to validate and further characterize the CRY-BIC negative feedback loop. The choice of method depends on the specific question being asked, the available resources, and the desired level of detail.

Table 3: Comparison of Methods for Validating Protein-Protein Interactions

MethodPrincipleAdvantages for CRY-BICDisadvantages for CRY-BIC
Yeast Two-Hybrid (Y2H) Interaction of two proteins in yeast activates a reporter gene.High-throughput screening for novel interactors. Can be used to map interaction domains.Prone to false positives and negatives. Interaction occurs in a non-native environment (yeast nucleus).
Förster Resonance Energy Transfer (FRET) Energy transfer between two fluorescently tagged proteins when in close proximity.Provides in vivo evidence of interaction in real-time. Can be used to measure the distance between interacting proteins.Requires fusion of bulky fluorescent proteins which may disrupt function. Technically demanding to set up and analyze.
Bimolecular Fluorescence Complementation (BiFC) Two non-fluorescent fragments of a fluorescent protein are brought together by interacting proteins, reconstituting fluorescence.Provides in vivo visualization of the subcellular localization of the interaction. Relatively simple to implement.The reconstituted fluorescent protein is stable, making it difficult to study dynamic interactions.
Proximity Ligation Assay (PLA) Antibodies to two proteins of interest are used. If the proteins are in close proximity, a DNA molecule is circularized and amplified, which can be visualized.Highly specific and sensitive. Can be used to visualize interactions in native tissues.Requires specific and high-quality antibodies for both proteins. Does not provide real-time data.
Surface Plasmon Resonance (SPR) Measures the binding of a protein in solution to a protein immobilized on a sensor chip in real-time.Provides quantitative data on binding affinity and kinetics (on and off rates).[6]In vitro technique that may not fully recapitulate in vivo conditions. Requires purified proteins.

Table 4: Comparison of Methods for Validating Negative Feedback Loops

MethodPrincipleAdvantages for CRY-BICDisadvantages for CRY-BIC
Time-course analysis with inhibitors Using inhibitors of transcription or translation to see if the feedback is disrupted.Can provide evidence for the requirement of new protein synthesis for the feedback.Inhibitors can have off-target effects. May not be specific to the feedback loop of interest.
Mathematical Modeling Developing a system of differential equations to describe the interactions and simulating the behavior of the system.Can provide insights into the dynamics of the feedback loop and make predictions that can be tested experimentally.Requires accurate kinetic parameters, which can be difficult to obtain. The model is only as good as the assumptions it is based on.
Optogenetic Tools Using light-inducible systems to control the activity of specific proteins in the pathway with high temporal and spatial precision.[7][8]Allows for precise control over the timing and location of protein activity, enabling a more direct interrogation of the feedback loop.Can be technically challenging to implement and may require the development of novel optogenetic tools for the specific proteins of interest.

Conclusion

The validation of the CRY-BIC negative feedback circuitry has been robustly achieved through a combination of qPCR and Co-immunoprecipitation, providing strong evidence for the blue light-dependent regulation of CRY activity by BIC proteins. However, a variety of alternative and complementary techniques are available to further dissect the dynamics, kinetics, and in vivo localization of this interaction. For researchers and drug development professionals, the selection of an appropriate validation strategy will depend on the specific research question, ranging from high-throughput screening for new interacting partners to detailed kinetic analysis of the feedback loop. The continued application of diverse methodologies will undoubtedly provide a more complete understanding of this and other critical cellular signaling pathways.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of BIC1, a BRD2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the culmination of an experiment doesn't end with data analysis. The safe and compliant disposal of investigational compounds like BIC1, a BRD2 Inhibitor II, is a critical final step to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices for handling chemical waste in a research setting.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). The SDS for BRD2 Inhibitor II (this compound) provides comprehensive information on its physical and chemical properties, hazards, and first-aid measures. While a specific SDS for this compound was not found in the public domain, general safety precautions for similar investigational compounds should be strictly followed.

Key Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

  • Training: All personnel handling chemical waste must be up-to-date on institutional Chemical Waste Management training.[1]

Step-by-Step Disposal Procedure for this compound

The disposal of investigational compounds like this compound is governed by institutional and regulatory guidelines for hazardous waste. The following steps provide a general framework for proper disposal.

  • Container Selection: Choose a compatible, leak-proof container for the waste.[1] The choice of container (e.g., glass, plastic) should be based on the physical state (solid or liquid) and chemical properties of this compound.[1] Original containers, vials, or syringes containing this compound can be disposed of "as is" without being emptied.[1]

  • Labeling: Properly label the waste container. Obtain HAZARDOUS WASTE labels from your institution's Environmental Health and Safety (EHS) department.[1] The label must include:

    • The full chemical name: "BRD2 Inhibitor II (this compound)" (no abbreviations).[1]

    • Concentration or percentage of the active ingredient.[1]

    • Principal Investigator's (PI) name.[1]

    • Laboratory location (building and room number).[1]

    • Contact phone number.[1]

  • Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[1] The SAA must be registered with the EHS department and is subject to audits.[1]

  • Waste Pickup Request: To initiate the disposal process, submit a completed Chemical Waste Disposal Request Form to your institution's EHS department.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

BIC1_Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe sds Consult Safety Data Sheet (SDS) ppe->sds container Select Compatible Waste Container sds->container labeling Affix and Complete Hazardous Waste Label container->labeling storage Store in Satellite Accumulation Area (SAA) labeling->storage request Submit Waste Disposal Request to EHS storage->request pickup EHS Pickup of Hazardous Waste request->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the proper disposal of this compound waste.

Quantitative Data Summary

For investigational compounds, specific quantitative limits for disposal are typically determined by the compound's hazardous characteristics as outlined in the SDS and by local regulations. In the absence of a specific SDS for this compound, general guidelines for chemical waste apply.

ParameterGuidelineSource
Training Frequency Annual renewal of Chemical Waste Management training is required.[1]
SAA Inspection Weekly inspection of containers in the SAA must be documented.[1]
Waste Pickup Initiated by submitting a completed Chemical Waste Disposal Request Form.[1]

Experimental Protocols

The disposal procedures outlined are based on standard operating protocols for handling investigational chemical waste in a laboratory setting. These protocols are designed to minimize risk to personnel and the environment and ensure regulatory compliance. The core of this protocol involves the proper identification, containment, labeling, and transfer of chemical waste to the appropriate disposal stream, managed by the institution's Environmental Health and Safety department.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the Safety Data Sheet (SDS) for the particular compound you are working with. Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.